molecular formula C11H15ClN2O B1280916 1-Benzoylpiperazine hydrochloride CAS No. 56227-55-5

1-Benzoylpiperazine hydrochloride

货号: B1280916
CAS 编号: 56227-55-5
分子量: 226.7 g/mol
InChI 键: KSVFXAZDBKITEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzoylpiperazine hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

phenyl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13;/h1-5,12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVFXAZDBKITEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480308
Record name 1-Benzoylpiperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56227-55-5
Record name Benzoylpiperazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56227-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzoylpiperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzoylpiperazine Hydrochloride: An In-depth Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 1-Benzoylpiperazine hydrochloride (BZP HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from authoritative sources to deliver a robust and practical resource. The guide delves into the compound's chemical identity, physicochemical properties, detailed analytical methodologies, thermal behavior, and essential safety and handling protocols. By explaining the causality behind experimental choices and providing validated procedural outlines, this document aims to equip the reader with the necessary knowledge for the effective and safe utilization of this compound in a laboratory setting.

Chemical Identity and Molecular Structure

This compound is the salt form of 1-Benzoylpiperazine, a synthetic derivative of piperazine. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it more amenable for research applications.

  • IUPAC Name: phenyl(piperazin-1-yl)methanone;hydrochloride[1]

  • Synonyms: N-Benzoylpiperazine hydrochloride, 1-(phenylcarbonyl)piperazine hydrochloride

  • CAS Number: 56227-55-5[1][2]

  • Molecular Formula: C₁₁H₁₅ClN₂O[1]

  • Molecular Weight: 226.70 g/mol [1][2]

  • InChI Key: KSVFXAZDBKITEF-UHFFFAOYSA-N[1]

The molecular architecture consists of a central piperazine ring, with one nitrogen atom functionalized with a benzoyl group and the other protonated to form the hydrochloride salt. This structure is fundamental to its chemical reactivity and pharmacological profile.

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analytical development.

PropertyValueSource(s)
Appearance White to off-white crystalline solid[3][4]
Melting Point >230 °C (decomposes)[4][5]
Solubility The hydrochloride salt enhances solubility in aqueous solutions. The free base is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[1][6]
pKa (predicted) 8.48 ± 0.10 (for the piperazine nitrogen)[7]
LogP (predicted) -0.1 (for the free base)[8]

Expert Insight: The predicted pKa suggests that 1-Benzoylpiperazine will be predominantly protonated at physiological pH, which influences its interaction with biological membranes and potential receptor binding. The negative LogP value for the free base indicates a degree of hydrophilicity.

Analytical Methodologies

The accurate and precise analysis of this compound is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the quantification and purity assessment of this compound without the need for derivatization.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 20:80 v/v acetonitrile:phosphate buffer, pH 3.0).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.[9]

    • Detection: UV at 210 nm.[9]

    • Injection Volume: 10 µL.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[9]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[9]

  • Analysis:

    • Inject the prepared sample into the equilibrated HPLC system.

    • Record the chromatogram and determine the purity by calculating the peak area percentage.

Causality in Method Design: The use of a C18 column provides effective separation based on the hydrophobicity of the analyte and any potential impurities. The acidic mobile phase ensures the protonation of the piperazine nitrogen, leading to a single, well-defined chromatographic peak. Acetonitrile acts as the organic modifier to elute the compound from the stationary phase.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase (1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Equilibrate C18 Column prep3->analysis1 analysis2 Inject Sample analysis1->analysis2 analysis3 UV Detection (210 nm) analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Purity data1->data2

Caption: Workflow for the HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity for the identification of 1-Benzoylpiperazine. Due to the polarity of the secondary amine, derivatization is often necessary to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS with Silylation Derivatization

  • Instrumentation: A standard GC-MS system with a capillary column.

  • Derivatization Procedure:

    • Transfer an aliquot of the sample, dissolved in an aprotic solvent (e.g., dichloromethane), to a GC vial.

    • Add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of anhydrous pyridine (as a catalyst).

    • Cap the vial tightly and heat at 65°C for approximately 20 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl/95% methyl silicone stationary phase.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

    • Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp to 150°C at 10°C/min and hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min.[3]

    • Injector Temperature: 280°C.

    • Transfer Line Temperature: 280°C.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550 for full scan analysis.

    • Expected Fragments: The mass spectrum of the derivatized compound will show characteristic fragments. For underivatized 1-Benzoylpiperazine, key fragments include the benzoyl cation (m/z 105) and piperazine ring fragments.

Rationale for Derivatization: The silylation reaction with BSTFA replaces the active hydrogen on the secondary amine with a non-polar trimethylsilyl (TMS) group. This reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte and preventing peak tailing during chromatographic separation, leading to improved peak shape and sensitivity.

Thermal Analysis (TGA/DSC)

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into the thermal stability, decomposition profile, and presence of solvates or hydrates in this compound.

Expected Thermal Behavior:

  • TGA: A TGA thermogram would likely show an initial weight loss corresponding to the release of any bound water or solvent.[10] At higher temperatures, a significant weight loss will occur, indicating the decomposition of the compound.[10]

  • DSC: The DSC curve would display an endothermic event corresponding to the initial loss of solvent/water.[10] The melting of the compound would be observed as a sharp endothermic peak, which may be followed by an exothermic event if decomposition occurs immediately after melting.[11] For this compound, decomposition is reported to occur above 230 °C.[4][5]

Experimental Protocol: TGA-DSC Analysis

  • Instrumentation: A simultaneous TGA-DSC analyzer.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan.

  • Analysis Conditions:

    • Temperature Range: 30 °C to 350 °C.[11]

    • Heating Rate: 10 °C/min.[11]

    • Purge Gas: Dry nitrogen at a flow rate of 30 mL/min.[11]

  • Data Analysis: Correlate the weight loss events from the TGA curve with the endothermic or exothermic events on the DSC curve to interpret the thermal transitions.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with this compound.

GHS Hazard Classification:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[12]

  • Hand Protection: Compatible chemical-resistant gloves.[13]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if dust is generated.[12]

  • Skin and Body Protection: A lab coat and appropriate protective clothing.[14]

Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[12]

  • Avoid inhalation of dust and contact with skin and eyes.[13]

  • Minimize dust generation and accumulation.[12]

  • Wash hands thoroughly after handling.[13]

Storage Recommendations:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][15]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12]

  • Protect from moisture and light.[16]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]

  • In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

  • If swallowed: Wash out mouth with water if the person is conscious. Call a physician.[13]

References

  • SIELC Technologies. (n.d.). Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column.
  • [MATERIAL SAFETY DATA SHEET Source - Not a valid URL, information synthesized
  • PubChem. (n.d.). 1-Benzoylpiperazine.
  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Ann Toxicol 2(1):15-25.
  • CalTech GPS. (2009). Preparation of TMS Derivatives for GC/MS.
  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • [Thermal analysis of compounds 1 and 2: (a) DSC curves and (b) thermograms. - This is a citation from a research paper, a direct link cannot be provided, but the information is used to support the general principles of thermal analysis.]
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis.
  • [Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - This is a citation from a research paper, a direct link cannot be provided, but the information is used to support the general principles of HPLC analysis of piperazines.]
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.

Sources

1-Benzoylpiperazine hydrochloride CAS number 56227-55-5 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Benzoylpiperazine Hydrochloride (CAS: 56227-55-5)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, characterization, and application as a pivotal chemical intermediate.

Introduction: A Strategic Building Block

This compound, with CAS number 56227-55-5, is a derivative of piperazine distinguished by a benzoyl group attached to one of the nitrogen atoms.[1] While not extensively studied for its own pharmacological effects, its true value lies in its role as a versatile scaffold in medicinal chemistry and organic synthesis.[2][3] The benzoyl group effectively serves as a protecting group for one nitrogen atom, permitting selective functionalization at the second nitrogen.[2] This structural feature is fundamental for creating unsymmetrically substituted piperazines, a common and valuable motif in a multitude of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][3] This guide will elucidate the core technical aspects of this compound, from its synthesis and analysis to its application in the broader context of drug discovery.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. The hydrochloride salt form of 1-Benzoylpiperazine enhances its aqueous solubility, a beneficial characteristic for various applications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 56227-55-5[1]
Molecular Formula C₁₁H₁₅ClN₂O[1][]
Molecular Weight 226.70 g/mol [1][]
IUPAC Name phenyl(piperazin-1-yl)methanone;hydrochloride[1][]
Appearance White to off-white solid[5]
Melting Point >230 °C (literature)[5][6][7]
SMILES C1CN(CCN1)C(=O)C2=CC=CC=C2.Cl[1]
InChI Key KSVFXAZDBKITEF-UHFFFAOYSA-N[1]
Storage Inert atmosphere, Room Temperature[5][6]

Synthesis and Mechanism: Achieving Selective Mono-Acylation

The most common and efficient method for synthesizing 1-Benzoylpiperazine is the N-acylation of piperazine with benzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction.[8] The primary technical challenge is to favor mono-acylation and prevent the formation of the 1,4-dibenzoylpiperazine byproduct. This is achieved by carefully controlling stoichiometry and reaction conditions.[8]

The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride to form a tetrahedral intermediate. This unstable intermediate collapses, eliminating a chloride ion and forming a protonated amide. A base is used to neutralize the generated hydrochloric acid (HCl), which prevents the protonation of the starting piperazine (rendering it non-nucleophilic) and drives the reaction toward the product.[8]

Workflow for the Synthesis of 1-Benzoylpiperazine

cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Dissolve Piperazine (1.0 eq) & Triethylamine (2.2 eq) in anhydrous DCM cool Cool reaction mixture to 0 °C in an ice bath reagents->cool Control Exotherm add Add Benzoyl Chloride (1.0 eq) in DCM dropwise cool->add stir Stir at room temperature add->stir wash Wash with water & brine stir->wash dry Dry organic phase (e.g., Na₂SO₄) wash->dry evap Remove solvent (Rotary Evaporation) dry->evap purify Purify crude product (Column Chromatography or Recrystallization) evap->purify cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron bzp BZP-type Derivative dat Dopamine Transporter (DAT) bzp->dat Blocks Reuptake sert Serotonin Transporter (SERT) bzp->sert Blocks Reuptake vesicle Vesicular Dopamine (DA) & Serotonin (5-HT) dat->vesicle Reuptake sert->vesicle Reuptake da_synapse Increased Synaptic DA vesicle->da_synapse Promotes Release ht_synapse Increased Synaptic 5-HT vesicle->ht_synapse Promotes Release da_receptor Dopamine Receptors da_synapse->da_receptor Activates ht_receptor Serotonin Receptors ht_synapse->ht_receptor Activates effect Downstream Signaling & Physiological Effects da_receptor->effect ht_receptor->effect

Sources

1-Benzoylpiperazine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzoylpiperazine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound (BPP HCl) is a derivative of the piperazine heterocyclic ring, distinguished by a benzoyl group attached to one of the nitrogen atoms. While not as extensively studied for its psychoactive properties as its analogue, 1-Benzylpiperazine (BZP), 1-Benzoylpiperazine serves as a crucial chemical intermediate and building block in modern organic synthesis.[1][2] Its structure, featuring a stable piperazine core, allows for selective functionalization, making it a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1]

This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. It details the compound's fundamental physicochemical properties, outlines a standard synthesis protocol, discusses its pharmacological context, and summarizes its primary applications and safety considerations.

Physicochemical and Structural Characterization

1-Benzoylpiperazine is most commonly supplied and utilized as a hydrochloride salt. This formulation significantly enhances the compound's stability and solubility in aqueous solutions, which is a critical advantage for both synthetic manipulations and biological assays.[3] The core physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅ClN₂O[3][4][5]
Molecular Weight 226.70 g/mol [6][]
CAS Number 56227-55-5[3][6]
IUPAC Name phenyl(piperazin-1-yl)methanone;hydrochloride[3]
Appearance White to off-white solid[8]
Melting Point >230 °C (decomposes)[5][8][9]
Canonical SMILES C1CN(CCN1)C(=O)C2=CC=CC=C2.Cl[3]
InChI Key KSVFXAZDBKITEF-UHFFFAOYSA-N[3]

The structure consists of a central piperazine ring acylated with a benzoyl group. The presence of the benzoyl moiety increases lipophilicity compared to unsubstituted piperazine and may influence its interaction with biological targets differently than alkyl-substituted derivatives like BZP.[3]

Synthesis and Purification

The most direct and common method for synthesizing 1-Benzoylpiperazine is the N-acylation of piperazine with benzoyl chloride. The benzoyl group effectively acts as a protecting group for one nitrogen atom, permitting subsequent selective functionalization at the second nitrogen if desired.[2]

Experimental Protocol: N-Acylation of Piperazine

This protocol describes the synthesis of the free base, which is subsequently converted to the hydrochloride salt.

Objective: To synthesize 1-Benzoylpiperazine via Schotten-Baumann acylation.

Materials:

  • Piperazine

  • Benzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or aqueous Sodium Hydroxide

  • Hydrochloric acid (ethanolic or aqueous)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution. TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction.

  • Acylation: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours.[2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, wash the reaction mixture sequentially with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Benzoylpiperazine.

  • Purification: The crude product can be purified via column chromatography on silica gel if necessary.[2]

  • Salt Formation: Dissolve the purified free base in a suitable solvent like ethanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol) to precipitate this compound. Filter the resulting solid and dry under vacuum.

G cluster_reactants Reactants & Reagents cluster_process Process Piperazine Piperazine Mix 1. Mix & Cool to 0°C Piperazine->Mix BenzoylChloride Benzoyl Chloride BenzoylChloride->Mix TEA Triethylamine (Base) TEA->Mix DCM DCM (Solvent) DCM->Mix Acylation 2. Add Benzoyl Chloride (Acylation) Mix->Acylation Stir 3. Stir at Room Temp (4-6 hours) Acylation->Stir Workup 4. Aqueous Workup & Extraction Stir->Workup Purify 5. Purification (Chromatography) Workup->Purify Salt 6. HCl Addition (Salt Formation) Purify->Salt Product 1-Benzoylpiperazine Hydrochloride Salt->Product G Piperazine Piperazine (Core Scaffold) BZP 1-Benzylpiperazine (BZP) (Benzyl Group Addition) Piperazine->BZP -CH₂-Ph BPP 1-Benzoylpiperazine (BPP) (Benzoyl Group Addition) Piperazine->BPP -C(=O)-Ph

Caption: Structural relationship of 1-Benzoylpiperazine to its core scaffold.

Analytical Methodologies

The identification and quantification of this compound in various matrices can be achieved using standard analytical techniques employed for other designer piperazine drugs.

Recommended Protocol: LC-MS Analysis

Objective: To detect and quantify 1-Benzoylpiperazine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

  • C18 Reverse-Phase HPLC Column

Methodology:

  • Sample Preparation: Dissolve the analyte in a suitable solvent like methanol to create a stock solution. For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) would be required to isolate the compound.

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with high aqueous content (e.g., 95% A) and ramp up to high organic content (e.g., 95% B) to elute the compound. Piperazine derivatives are generally polar and may elute early in a reverse-phase gradient. [10] * Flow Rate: 0.3 - 0.5 mL/min

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) for the protonated molecular ion [M+H]⁺, or Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile chemical intermediate.

  • Organic Synthesis: It serves as a foundational building block for creating more complex molecules. [8]The benzoyl group provides a stable handle while the secondary amine remains available for various coupling reactions, enabling the synthesis of diverse compound libraries. [2]* Pharmaceutical Research: Derivatives of 1-Benzoylpiperazine are actively explored for their potential pharmacological activities. Its scaffold is a key component in the development of agents targeting CNS disorders, including potential anti-anxiety and antidepressant medications. [1][3]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate caution in a laboratory setting. [3]The toxicological properties have not been fully investigated. [11]

Hazard Class GHS Code Description
Skin Irritation H315 Causes skin irritation
Eye Irritation H319 Causes serious eye irritation

| Respiratory Irritation | H335 | May cause respiratory irritation |

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use a dust mask or work in a ventilated hood to avoid inhalation. [11]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [5][8]* First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in case of significant exposure. [11]

Conclusion

This compound is a valuable chemical compound defined by its straightforward synthesis and versatile structure. While its own pharmacological profile is not extensively documented, its close relationship to known CNS-active piperazines makes it a scaffold of significant interest in medicinal chemistry. Its primary role as a stable, reactive intermediate enables the construction of diverse and complex molecules, solidifying its importance for researchers and scientists in the field of drug discovery and organic synthesis.

References

  • 1-benzylpiperazine. Organic Syntheses. [Link]
  • 1-Benzoylpiperazine. Bluelight.org. [Link]
  • This compound. ChemBK. [Link]
  • 1-Benzoylpiperazine monohydrochloride | CAS#:56227-55-5. Chemsrc. [Link]
  • Benzylpiperazine. Wikipedia. [Link]
  • 1-benzoylpiperazine HCl.
  • 1-Benzoylpiperazine | C11H14N2O.
  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

Sources

1-Benzoylpiperazine hydrochloride melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylpiperazine Hydrochloride: Melting and Boiling Point Analysis

Introduction

1-Benzoylpiperazine, and its hydrochloride salt (BZP-HCl), are pivotal chemical intermediates in the landscape of modern drug discovery and development. As derivatives of piperazine, these compounds form the structural core of numerous pharmaceuticals, particularly those targeting the central nervous system.[1][2] The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are fundamental to its development, formulation, and quality control. Among the most critical of these properties are the melting and boiling points, which serve as primary indicators of identity, purity, and stability.

This technical guide offers a comprehensive analysis of the melting and boiling points of this compound. Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of values to explore the underlying chemical principles, detail rigorous experimental protocols for their determination, and explain the causality behind these analytical choices. The content is specifically tailored for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's thermal behavior.

Core Physicochemical Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. The data for this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms N-Benzoylpiperazine hydrochloride, Phenyl(piperazin-1-yl)methanone hydrochloride[3][4]
CAS Number 56227-55-5[3][5]
Molecular Formula C₁₁H₁₄N₂O · HCl[3]
Molecular Weight 226.70 g/mol [3]
Appearance White to off-white solid[5][6]
Melting Point >230 °C (literature)[4][5][6][7]
Boiling Point Not applicable (decomposes)N/A

Melting Point: A Critical Parameter for Identity and Purity

The melting point is arguably the most frequently used thermal characteristic for a crystalline solid. It provides a rapid and cost-effective means to confirm the identity of a compound and assess its purity.

Reported Melting Point and the Influence of the Salt Form

Multiple chemical suppliers and databases report the melting point of this compound as >230 °C.[5][7] The ">" notation signifies that the compound melts at a temperature exceeding 230 °C, and it often implies that thermal decomposition may occur at or near the melting temperature. This high melting point is a direct consequence of its structure as a hydrochloride salt.

The free base, 1-Benzoylpiperazine, is a tertiary amine, which can be oily or a low-melting solid. However, the formation of the hydrochloride salt introduces a strong ionic interaction between the protonated piperazine nitrogen (a cation) and the chloride anion. These electrostatic forces organize the molecules into a stable crystal lattice.[8] Overcoming this high lattice energy requires a significant amount of thermal energy, resulting in a much higher melting point compared to the parent free base. This salt form is preferred in pharmaceutical applications because it typically enhances stability, reduces hygroscopicity, and improves handling characteristics compared to the often more reactive free base, which can absorb atmospheric carbon dioxide.[9][10]

Interpreting the Melting Range for Purity Assessment

From an analytical standpoint, the term "melting point" is more accurately described as a "melting range." For a highly pure, crystalline compound, this range—the span between the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid—is very narrow, typically 0.5-2.0 °C.[11]

The presence of impurities disrupts the crystal lattice, which has two primary effects:

  • Melting Point Depression: The impurities lower the energy required to break the lattice, causing the substance to melt at a lower temperature.

  • Melting Range Broadening: The melting process occurs over a wider temperature range as different parts of the mixture melt at different temperatures.[11][12]

Therefore, observing a sharp melting range close to the literature value is a strong indicator of high purity. Conversely, a depressed and broad melting range signals the presence of impurities.

Caption: Logical workflow for assessing sample purity based on melting point characteristics.

Boiling Point: Theoretical Considerations and Practical Limitations

While the boiling point is a defining characteristic for liquids, its determination for a stable, high-melting ionic solid like this compound is generally not feasible or informative.

Thermal Decomposition vs. Boiling

As discussed, the high melting point of BZP-HCl is due to the strong ionic forces in its crystal lattice. The energy required to transition this compound from a liquid to a gaseous state (i.e., to make it boil) would be even greater. Before this temperature can be reached at standard atmospheric pressure, the thermal energy supplied will exceed the activation energy of decomposition pathways. Covalent bonds within the 1-Benzoylpiperazine molecule will break, leading to irreversible chemical degradation rather than boiling. This is a common characteristic of complex organic salts.

Contrast with Distillable Free Base Analogues

The profound effect of the salt form can be appreciated by comparing it to related free base compounds. For instance, the structurally similar compound 1-benzylpiperazine (the free base) can be distilled, with a reported boiling point of 122–124 °C at a reduced pressure of 2.5 mm Hg.[9] Distillation under vacuum is necessary because even the free base may decompose at its atmospheric boiling point. For BZP-HCl, the addition of the ionic bond makes boiling a practical impossibility, even under a high vacuum. Consequently, a boiling point is not listed as a specification for this compound.

Experimental Protocols for Thermal Analysis

Accurate and reproducible determination of the melting point requires a standardized methodology. The following protocol describes a robust procedure using modern digital apparatus, which offers superior precision and safety over traditional oil bath methods.

Protocol: Determination of Melting Point

Principle: This protocol is based on the visual detection of the solid-to-liquid phase transition of a sample heated at a controlled, slow rate. A digital melting point apparatus uses a heated metal block and a high-magnification lens or camera to allow for precise observation.[12]

Self-Validation and Trustworthiness: The integrity of this protocol is ensured by three key elements:

  • Instrument Calibration: Regular calibration with certified reference standards (e.g., caffeine, vanillin) ensures the thermometer's accuracy.

  • Slow Heating Rate: A slow ramp rate (1-2 °C/minute) near the expected melting point is critical to maintain thermal equilibrium between the heating block, the thermometer, and the sample, preventing temperature lag and ensuring an accurate reading.

  • Consistent Sample Preparation: A uniformly packed, small amount of sample (2-3 mm high) ensures efficient and even heat transfer.[12]

Materials:

  • This compound sample

  • Digital melting point apparatus (e.g., Mel-Temp®, DigiMelt)

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample consists of large crystals)

  • Certified melting point standards for calibration

Procedure:

  • Sample Preparation:

    • If the sample consists of large crystals, gently grind a small amount into a fine, uniform powder using a clean, dry mortar and pestle. This ensures efficient packing.

    • Invert a capillary tube and press the open end into the powder several times.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to compact the powder into the bottom.[12]

    • The final packed sample height should be 2-3 mm.

  • Instrument Setup:

    • Ensure the apparatus is clean and has cooled to at least 20 °C below the expected melting point.

    • Set the starting temperature, ramp rate (heating rate), and stop temperature on the digital controller. For an unknown or first run, a fast ramp (10-20 °C/min) can be used to find an approximate range.[12]

    • For an accurate measurement, set the ramp rate to 1-2 °C/min and begin the ramp approximately 15-20 °C below the expected melting point of ~230 °C.

  • Measurement:

    • Carefully insert the packed capillary tube into the sample holder of the apparatus.

    • Begin the heating program.

    • Observe the sample closely through the viewing lens.

    • Record the temperature (T₁) at which the first drop of liquid becomes visible.

    • Continue observing and record the temperature (T₂) at which the last solid crystal melts completely.

    • The melting range is reported as T₁ - T₂.

  • Post-Measurement:

    • Allow the apparatus to cool completely before the next measurement.

    • Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube.

Caption: Standard experimental workflow for determining the melting point of a solid sample.

Protocol: Mixed Melting Point for Identity Confirmation

Principle: This technique confirms the identity of an unknown compound by mixing it with a known, authentic sample. If the two substances are identical, the melting point of the mixture will be sharp and unchanged. If they are different, the authentic sample will act as an impurity, causing the melting point to be depressed and the range to broaden.[11]

Procedure:

  • Determine the melting range of your unknown sample alone, as described in Protocol 5.1.

  • Create an intimate mixture of the unknown sample with an authentic sample of this compound in an approximate 1:1 ratio. Grind them together gently to ensure homogeneity.

  • Pack the mixture into a new capillary tube.

  • Determine the melting range of the mixture.

  • Interpretation:

    • No change in melting range: The unknown is identical to the authentic sample.

    • Depressed and broadened melting range: The unknown is not the same compound as the authentic sample.

Conclusion

The thermal properties of this compound are defined by its nature as an organic salt. Its high melting point of >230 °C is a direct result of the strong ionic forces within its crystal lattice, making this parameter a reliable indicator of the compound's identity. Furthermore, the narrowness of its melting range serves as a critical quality attribute for assessing purity. A practical boiling point for BZP-HCl is not determinable, as the compound undergoes thermal decomposition at temperatures below its theoretical boiling point. The rigorous application of the standardized experimental protocols detailed in this guide is essential for obtaining accurate and trustworthy data, which is fundamental to the successful development and quality control of any pharmaceutical product involving this important chemical intermediate.

References

  • Organic Syntheses Procedure. 1-benzylpiperazine. URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0088
  • BenchChem. A Technical Guide to the Physicochemical Properties of Piperazine Salts. URL: https://www.benchchem.com/technical-guides/a-technical-guide-to-the-physicochemical-properties-of-piperazine-salts
  • BenchChem. 1-Benzoylpiperazine | 13754-38-6. URL: https://www.benchchem.com/product/B1678402
  • Sigma-Aldrich. This compound 97 56227-55-5. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/592714
  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. URL: https://www.researchgate.
  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. URL: https://www.researchgate.
  • ChemicalBook. 1-BENZOYLPIPERAZINE HYROCHLORIDE 97 CAS#: 56227-55-5. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9498693_EN.htm
  • PubChem - NIH. 1-Benzoylpiperazine | C11H14N2O | CID 762654. URL: https://pubchem.ncbi.nlm.nih.gov/compound/762654
  • Smolecule. Buy this compound | 56227-55-5. URL: https://www.smolecule.com/cas-56227-55-5-1-benzoylpiperazine-hydrochloride.html
  • Chemsrc. 1-Benzoylpiperazine monohydrochloride | CAS#:56227-55-5. URL: https://www.chemsrc.com/en/cas/56227-55-5_1173136.html
  • Wikipedia. Piperazine. URL: https://en.wikipedia.org/wiki/Piperazine
  • WikiMili. Piperazine. URL: https://wikimili.com/en/Piperazine
  • ChemicalBook. 1-BENZOYLPIPERAZINE HYROCHLORIDE 97 | 56227-55-5. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9498693.htm
  • Fisher Scientific. SAFETY DATA SHEET - Piperazine. URL: https://fscimage.fishersci.com/msds/18820.htm
  • Cayman Chemical. Safety Data Sheet - BZP (hydrochloride). URL: https://www.caymanchem.com/msdss/11202m.pdf
  • Sigma-Aldrich. SAFETY DATA SHEET. URL: https://www.sigmaaldrich.com/sial/en/sds/aldrich/p45907
  • Fisher Scientific. SAFETY DATA SHEET - Benzyl-1-piperazinecarboxylate. URL: https://www.fishersci.com/sds-repository
  • University of Alberta. Experiment 1: Melting-point Determinations. URL: https://www.chem.ualberta.ca/~orglabs/downloads/techniques/Melting Point.pdf
  • BOC Sciences. CAS 56227-55-5 this compound. URL: https://www.bocsci.com/product/1-benzoylpiperazine-hydrochloride-cas-56227-55-5-bb029300.html
  • University of Babylon. Determination of melting and boiling points. URL: https://www.uobabylon.edu.
  • University of Calgary. Melting point determination. URL: https://www.chem.ucalgary.
  • Grand Valley State University. Experiment 1 - Melting Points. URL: https://www.gvsu.edu/cms4/asset/C36946D4-B369-E51B-2426913153A28A69/exp_1-_melting_points_procedure.pdf
  • University of Technology. experiment (1) determination of melting points. URL: https://uotechnology.edu.iq/ce/Lectures/Mayssam-Hassan/Medical_Chemistry/1st_year/exp_1.pdf
  • ChemicalBook. 56227-55-5(1-BENZOYLPIPERAZINE HYROCHLORIDE 97) Product Description. URL: https://www.chemicalbook.com/ProductDesc_EN_CB9498693.htm
  • Proprep. Determine the boiling point of hydrochloric acid (HCl) and discuss its significance. URL: https://www.proprep.com/questions/determine-the-boiling-point-of-hydrochloric-acid-hcl-and-discuss-its-significance-in-various-chemical-processes
  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.
  • Oreate AI Blog. Boiling Point for Hydrochloric Acid. URL: https://oreate.com/boiling-point-for-hydrochloric-acid/
  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. URL: https://pubmed.ncbi.nlm.nih.gov/22686294/
  • NCERT. SYSTEMATIC QUALITATIVE ANALYSIS. URL: https://www.ncert.nic.

Sources

1-Benzoylpiperazine hydrochloride solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Benzoylpiperazine Hydrochloride in Water and Organic Solvents

Abstract

1-Benzoylpiperazine (BZP), a derivative of piperazine, and its hydrochloride salt are of significant interest in pharmacological and toxicological research. A fundamental physicochemical property governing its behavior in both biological systems and analytical workflows is its solubility. This guide provides a comprehensive exploration of the theoretical and practical aspects of determining the solubility of this compound (BZP-HCl). It moves beyond a simple data sheet to offer a detailed methodological framework, enabling researchers to perform accurate and reproducible solubility assessments. The protocols described are grounded in established principles of physical chemistry and analytical science, ensuring a self-validating approach to data generation.

Introduction to this compound and the Critical Role of Solubility

1-Benzoylpiperazine is a synthetic compound that acts as a stimulant and has been identified in recreational drugs. For scientific investigation, it is typically prepared as a hydrochloride salt (BZP-HCl) to improve its stability and handling characteristics. The addition of the hydrochloride moiety fundamentally alters the molecule's physicochemical properties, most notably its solubility.

Understanding the solubility of BZP-HCl is paramount for:

  • Pharmacokinetic Studies: Aqueous solubility is a primary determinant of a drug's dissolution rate in the gastrointestinal tract, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

  • In Vitro Assay Development: Preparing accurate stock solutions and understanding the compound's behavior in buffer systems are essential for reliable toxicological and pharmacological screening.

  • Analytical Method Development: Solubility in various organic solvents dictates the choice of mobile phases for chromatographic techniques like HPLC and GC, as well as solvents for extraction and purification.

  • Formulation Science: For any potential therapeutic application, solubility data is the foundation for developing stable and effective dosage forms.

This document serves as a guide for researchers to not only understand the factors governing BZP-HCl solubility but also to experimentally determine it with high fidelity.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of a compound is not an arbitrary value but a result of the interplay between its intrinsic properties and the characteristics of the solvent. For BZP-HCl, the key factors are its ionic nature, pKa, and the polarity of the solvent.

The Impact of the Hydrochloride Salt

1-Benzoylpiperazine is a weak base. The nitrogen atom in the piperazine ring can accept a proton. By reacting the free base with hydrochloric acid, the highly polar, ionizable hydrochloride salt is formed. This conversion is a standard pharmaceutical strategy to enhance aqueous solubility. In water, the salt dissociates, yielding the protonated benzoylpiperazinium cation and a chloride anion. This ionic form can readily participate in favorable ion-dipole interactions with polar water molecules, leading to significantly greater aqueous solubility compared to the neutral free base.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The solubility of BZP-HCl in aqueous media is intrinsically linked to the pH of the solution. As a salt of a weak base, the equilibrium between its protonated (ionized) and neutral (free base) forms is governed by its pKa and the solution's pH. This relationship is described by the Henderson-Hasselbalch equation.

The piperazine moiety typically has two pKa values. For substituted piperazines, the relevant pKa is often in the physiological range. While specific experimental data for BZP is not widely published, analogous structures suggest a pKa in the range of 7.5-8.5.

  • At pH < pKa: The compound will exist predominantly in its protonated, cationic form. This ionized form is highly polar and thus more soluble in water. Therefore, BZP-HCl exhibits its highest solubility in acidic to neutral aqueous solutions.

  • At pH > pKa: As the pH increases, the equilibrium shifts towards the deprotonated, neutral free base. This form is significantly less polar and, consequently, less soluble in water. At a sufficiently high pH, the free base may precipitate out of the solution.

This pH-dependent behavior is a critical consideration for designing experiments in biological buffers, which typically range from pH 7.2 to 7.4.

Solvent Polarity and the "Like Dissolves Like" Principle

The solubility in organic solvents is dictated by the principle of "like dissolves like." The polarity of the solvent must be matched with the polarity of the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a high dielectric constant and can engage in hydrogen bonding. They are effective at solvating both the ionic BZP-HCl (through ion-dipole interactions) and its free base form. BZP-HCl is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents have a significant dipole moment but lack hydrogen bond-donating capabilities. They are less effective at solvating the dissociated ions compared to protic solvents, so solubility may be moderate.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot effectively solvate the charged ions of BZP-HCl. Consequently, the solubility of the salt in these solvents is expected to be very low. However, the neutral free base form of BZP would be significantly more soluble in these non-polar environments.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for determining the equilibrium solubility of BZP-HCl. The gold-standard shake-flask method is described, which is recognized by regulatory bodies for its reliability.

Core Experimental Workflow

The workflow is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, which is the definition of solubility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A Weigh excess BZP-HCl into vials B Add precise volume of solvent (e.g., 1 mL) A->B Dispense C Seal vials and place in shaker/rotator D Incubate at controlled temperature (e.g., 25°C) for 24-48 hours C->D Agitate E Allow vials to stand (sedimentation) F Centrifuge to pellet undissolved solid E->F H Prepare serial dilutions of the supernatant G Withdraw supernatant using filter syringe F->G I Analyze by validated HPLC-UV or UV-Vis method H->I J Calculate concentration against a standard curve I->J G cluster_compound BZP-HCl Properties cluster_solvent Solvent Conditions cluster_outcome Expected Solubility Outcome A Ionic Salt Form C Aqueous Media (High Polarity) A->C favors interaction D Organic Solvents (Variable Polarity) A->D polarity match B Weak Base (pKa ~8) B->C pH dependent E High Solubility in Acidic to Neutral Water C->E F Decreased Solubility in Basic Water (pH > pKa) C->F G Good Solubility in Polar Protic Solvents (Methanol, Ethanol) D->G H Low Solubility in Non-polar Solvents D->H

Caption: Physicochemical Drivers of BZP-HCl Solubility.

Conclusion

The solubility of this compound is a multi-faceted property, critically dependent on the pH of aqueous solutions and the polarity of organic solvents. Due to its ionic nature, BZP-HCl is expected to be readily soluble in acidic aqueous media and polar protic organic solvents, with solubility decreasing significantly in basic or non-polar environments. By employing a systematic and validated experimental protocol, such as the shake-flask method, researchers can generate reliable and reproducible solubility data. This information is not merely a physical constant but a vital parameter that informs the design and interpretation of a wide range of pharmacological, toxicological, and analytical studies.

References

  • OECD (2012), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

The Enigmatic Stimulant: An In-Depth Technical Guide to the CNS Mechanism of 1-Benzoylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

This guide delves into the central nervous system (CNS) mechanism of action of 1-Benzoylpiperazine hydrochloride. It is imperative to begin with a crucial caveat: the direct pharmacological and neurochemical profile of 1-Benzoylpiperazine is not extensively characterized in scientific literature.[1] Much of our current understanding is extrapolated from its close structural and synthetic analogue, 1-Benzylpiperazine (BZP), a compound with a more thoroughly documented history as a recreational substance with stimulant properties.[2][3][4] This document will, therefore, provide a comprehensive overview of the well-established CNS mechanism of BZP as a foundational framework. We will then critically analyze the structural distinctions between these two molecules to hypothesize the potential pharmacological activities of 1-Benzoylpiperazine, outlining the necessary experimental avenues for its definitive characterization.

Part 1: The Archetype - 1-Benzylpiperazine (BZP) CNS Mechanism of Action

1-Benzylpiperazine (BZP) is a synthetic compound recognized for its stimulant and euphoric effects, which are qualitatively similar to those of amphetamine, albeit with a lower potency.[2][3] Its mechanism of action is multifaceted, primarily revolving around its interaction with monoaminergic neurotransmitter systems.[5][6]

Primary Action on Monoamine Transporters

The principal mechanism through which BZP exerts its stimulant effects is by targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[7][8] BZP acts as both a releaser and a reuptake inhibitor of these monoamines, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[7][9][10]

  • Dopamine (DA): BZP demonstrates a pronounced effect on the dopamine system.[6][11] It induces the non-exocytotic release of dopamine by reversing the direction of transporter flux and also inhibits dopamine reuptake.[8] This surge in synaptic dopamine is largely responsible for the stimulant and rewarding properties of the drug.[6]

  • Norepinephrine (NE): BZP also impacts the noradrenergic system, albeit to a lesser extent than its effects on dopamine.[2] It promotes the release and inhibits the reuptake of norepinephrine, contributing to its sympathomimetic effects such as increased heart rate and blood pressure.[3]

  • Serotonin (5-HT): The interaction of BZP with the serotonergic system is more complex and less potent compared to its dopaminergic actions.[2] It has amphetamine-like effects on the serotonin reuptake transporter, increasing extracellular serotonin levels.[2][12]

Receptor Interactions

Beyond its influence on monoamine transporters, BZP also exhibits direct agonist activity at a variety of serotonin receptors.[2][12] This non-selective agonism contributes to the diverse psychological and physiological effects of the compound.

  • 5-HT2A Receptors: Agonism at 5-HT2A receptors may be responsible for the mild hallucinogenic effects reported at high doses of BZP.[2][12]

  • 5-HT2B Receptors: Interaction with 5-HT2B receptors, which are densely expressed in the gastrointestinal tract, could explain some of the peripheral side effects associated with BZP use.[2][12]

  • 5-HT3 Receptors: The common side effect of headaches may be linked to BZP's activity at 5-HT3 receptors, which are implicated in migraine pathophysiology.[2][12]

  • α2-Adrenoreceptors: BZP acts as an antagonist at α2-adrenoreceptors.[2][12] This action inhibits the negative feedback mechanism for norepinephrine release, leading to a further increase in synaptic norepinephrine.[2][12]

Neurotoxicity and Cellular Mechanisms

Chronic or high-dose administration of BZP has been associated with neurotoxic effects. In vitro studies suggest that BZP can induce apoptosis (programmed cell death) in neuronal cells.[9] This process appears to be mediated through the mitochondrial pathway, involving the activation of caspase-3 and caspase-9.[9] Furthermore, BZP has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[9]

Part 2: The Enigma - Hypothesizing the Mechanism of this compound

The structural difference between 1-Benzylpiperazine and 1-Benzoylpiperazine lies in the functional group attached to the piperazine ring: a benzyl group (-CH₂-phenyl) in BZP versus a benzoyl group (-C(=O)-phenyl) in 1-Benzoylpiperazine. This seemingly minor alteration from a methylene bridge to a carbonyl group can have profound implications for the molecule's pharmacological profile.

Potential Impact of the Benzoyl Group

The introduction of a carbonyl group in 1-Benzoylpiperazine introduces several key chemical changes:

  • Electron-Withdrawing Nature: The carbonyl group is electron-withdrawing, which can alter the electron density of the adjacent nitrogen atom in the piperazine ring. This could affect its basicity and, consequently, its interaction with receptor binding sites and transporter proteins.

  • Steric Hindrance: The planar geometry of the benzoyl group may introduce different steric constraints compared to the more flexible benzyl group, potentially influencing binding affinity and selectivity.

  • Hydrogen Bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, introducing a new potential point of interaction with biological targets.

Inferences from Related Compounds

Limited research on benzoylpiperazine derivatives suggests they may have a different pharmacological profile compared to their benzyl counterparts. One study indicated that benzoylpiperazine derivatives were essentially inactive at both 5-HT₁ and 5-HT₂ sites, in stark contrast to the activity of many phenylpiperazines. This suggests that the benzoyl moiety may significantly reduce or abolish affinity for these serotonin receptor subtypes.

A Hypothetical Mechanism of Action

Given the structural and limited preliminary data, we can propose a hypothetical mechanism for 1-Benzoylpiperazine:

  • Monoamine Transporters: It is plausible that 1-Benzoylpiperazine retains some activity at DAT, NET, and SERT. However, the altered electronics and sterics of the benzoyl group may change its potency and selectivity. It might act as a reuptake inhibitor with a different profile than BZP, or its ability to act as a releasing agent could be diminished.

  • Receptor Interactions: The lack of activity of benzoylpiperazine derivatives at 5-HT₁ and 5-HT₂ receptors in some studies suggests that 1-Benzoylpiperazine may have a more "pure" monoaminergic reuptake inhibitor profile, with fewer direct receptor-mediated effects than BZP.

Part 3: The Path Forward - Essential Experimental Protocols for Elucidation

To definitively characterize the CNS mechanism of action of this compound, a systematic experimental approach is required. The following protocols, widely used in neuropharmacology, would be essential.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of 1-Benzoylpiperazine for a wide panel of CNS receptors and transporters.

    • Methodology:

      • Prepare cell membrane homogenates expressing the target receptor or transporter (e.g., DAT, SERT, NET, 5-HT receptor subtypes).

      • Incubate the membranes with a specific radioligand for the target site in the presence of varying concentrations of 1-Benzoylpiperazine.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using a scintillation counter.

      • Calculate the inhibition constant (Ki) from competitive binding curves to determine the affinity of 1-Benzoylpiperazine for each target.

  • Neurotransmitter Uptake and Release Assays:

    • Objective: To assess the functional effect of 1-Benzoylpiperazine on monoamine transporter activity.

    • Methodology (Uptake):

      • Use synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT).

      • Pre-incubate the synaptosomes with varying concentrations of 1-Benzoylpiperazine.

      • Add a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin).

      • After a short incubation, terminate the uptake by rapid filtration and washing.

      • Measure the radioactivity accumulated in the synaptosomes to determine the inhibitory concentration (IC₅₀) of 1-Benzoylpiperazine on monoamine uptake.

    • Methodology (Release):

      • Pre-load synaptosomes with a radiolabeled monoamine.

      • Wash the synaptosomes to remove excess radioactivity.

      • Expose the pre-loaded synaptosomes to varying concentrations of 1-Benzoylpiperazine.

      • Measure the amount of radioactivity released into the supernatant to determine the releasing-potency (EC₅₀) of the compound.

In Vivo Studies
  • Intracranial Microdialysis:

    • Objective: To measure the real-time effects of 1-Benzoylpiperazine on extracellular neurotransmitter levels in the brains of awake, freely moving animals.

    • Methodology:

      • Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in an anesthetized rodent.

      • After a recovery period, perfuse the probe with artificial cerebrospinal fluid.

      • Collect dialysate samples at regular intervals before and after systemic administration of 1-Benzoylpiperazine.

      • Analyze the dialysate samples for dopamine, serotonin, and norepinephrine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Behavioral Pharmacology:

    • Objective: To characterize the behavioral effects of 1-Benzoylpiperazine and correlate them with its neurochemical actions.

    • Methodology:

      • Locomotor Activity: Measure changes in spontaneous movement in an open field to assess stimulant or sedative effects.

      • Drug Discrimination: Train animals to discriminate between the effects of a known stimulant (e.g., amphetamine or cocaine) and saline. Test whether 1-Benzoylpiperazine substitutes for the training drug to determine if it has a similar subjective effect.

      • Conditioned Place Preference: Assess the rewarding or aversive properties of the compound by pairing its administration with a specific environment.

Part 4: Data Presentation and Visualization

Quantitative Data Summary for 1-Benzylpiperazine (BZP)
ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Release EC₅₀ (nM) 175626050

Data from a comparative study, highlighting BZP's higher potency for NET and DAT over SERT in inducing neurotransmitter release.[2]

Visualizing the Mechanism of Action

Diagram 1: Established CNS Mechanism of 1-Benzylpiperazine (BZP)

BZP_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP 1-Benzylpiperazine (BZP) DAT DAT BZP->DAT Inhibits Reuptake & Induces Efflux NET NET BZP->NET Inhibits Reuptake & Induces Efflux SERT SERT BZP->SERT Weakly Inhibits Reuptake alpha2 α2-Adrenoceptor BZP->alpha2 Antagonizes DA Dopamine NE Norepinephrine HT Serotonin DA_syn ↑ Dopamine NE_syn ↑ Norepinephrine HT_syn ↑ Serotonin DA_R Dopamine Receptors DA_syn->DA_R Activates NE_R Norepinephrine Receptors NE_syn->NE_R Activates HT_R Serotonin Receptors HT_syn->HT_R Activates

A diagram illustrating the primary actions of BZP on monoamine transporters and presynaptic autoreceptors.

Diagram 2: Hypothetical CNS Mechanism of 1-Benzoylpiperazine

Benzoylpiperazine_Hypothetical cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BenzoylP 1-Benzoylpiperazine (Hypothetical) DAT DAT BenzoylP->DAT ? Inhibits Reuptake ? NET NET BenzoylP->NET ? Inhibits Reuptake ? SERT SERT BenzoylP->SERT ? Inhibits Reuptake ? HT_R_inactive 5-HT₁/₂ Receptors (Potentially Inactive) BenzoylP->HT_R_inactive No significant binding? DA_syn ↑? Dopamine NE_syn ↑? Norepinephrine HT_syn ↑? Serotonin DA_R Dopamine Receptors DA_syn->DA_R Activates NE_R Norepinephrine Receptors NE_syn->NE_R Activates HT_R Serotonin Receptors HT_syn->HT_R Activates

A diagram illustrating the hypothetical and unconfirmed actions of 1-Benzoylpiperazine, highlighting areas requiring investigation.

Conclusion and Future Directions

The CNS mechanism of action of this compound remains an open and intriguing question for neuropharmacology. While the well-documented profile of its analogue, 1-Benzylpiperazine, provides a valuable starting point, the structural alteration introduced by the benzoyl group likely imparts a distinct pharmacological signature. The current evidence, though sparse, suggests a potential shift away from direct serotonin receptor agonism, possibly towards a more selective monoamine reuptake inhibitor profile.

Definitive elucidation of 1-Benzoylpiperazine's mechanism requires a rigorous application of the in vitro and in vivo experimental protocols outlined in this guide. Such research is not only of academic interest but also crucial for understanding the potential therapeutic applications or abuse liability of this and other novel psychoactive substances. The scientific community is encouraged to pursue these investigations to replace informed hypothesis with empirical certainty.

References

  • Wikipedia. Benzylpiperazine. [Link]
  • chemeurope.com. Benzylpiperazine. [Link]
  • Nikodemska, A., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 30(3), 445-456. [Link]
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. [Link]
  • Baumann, M. H., et al. (2005). Effects of “Legal X” Piperazine Analogs on Dopamine and Serotonin Release in Rat Brain. Annals of the New York Academy of Sciences, 1025(1), 189-200. [Link]
  • DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]
  • Arbo, M. D., et al. (2013). Update on 1-benzylpiperazine (BZP) party pills. Archives of Toxicology, 87(5), 897-907. [Link]
  • Bluelight.org. (2024). 1-Benzoylpiperazine. [Link]
  • Cohen, B. M., & Butler, R. (2016). Benzylpiperazine: "A messy drug".
  • Almaghrabi, M., & Dhanasekaran, M. (2016). 1-Benzylpiperazine and other piperazine-based stimulants.
  • Schep, L. J., et al. (2011). 1-Benzylpiperazine and other Piperazine-based Derivatives.

Sources

1-Benzoylpiperazine hydrochloride pharmacological profile and activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile and Activity of 1-Benzoylpiperazine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound (BZP HCl), a derivative of the piperazine chemical class. While its congener, 1-Benzylpiperazine, has been more extensively studied as a recreational substance, 1-Benzoylpiperazine serves as a crucial compound in neuropharmacological research and as a versatile building block in medicinal chemistry.[1] This guide synthesizes current knowledge on its pharmacological mechanisms, physiological effects, and toxicological profile, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

1-Benzoylpiperazine is a synthetic compound featuring a piperazine ring with a benzoyl group attached to one of the nitrogen atoms.[2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for laboratory and research applications.[2] The benzoyl group, in contrast to the benzyl group of the more widely known BZP, may increase lipophilicity and alter receptor binding affinities, potentially leading to a unique biological activity profile.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name phenyl(piperazin-1-yl)methanone; hydrochloride[2]
Molecular Formula C₁₁H₁₅ClN₂O[2][3][4]
Molecular Weight 226.7 g/mol [2][3]
CAS Number 56227-55-5[3][4][5]
Appearance White to off-white crystalline solid/powder[1][3]
Melting Point >230 °C[3][5]
Form Hydrochloride Salt[2]

Pharmacodynamics: Elucidating the Mechanism of Action

The primary pharmacological activity of 1-Benzoylpiperazine and its derivatives stems from their modulation of central monoamine neurotransmitter systems, specifically the dopaminergic and serotonergic pathways.[6] The mechanism is complex, involving interactions with neurotransmitter transporters and a range of postsynaptic receptors.

Monoamine Transporter Interaction

Like its analogue 1-Benzylpiperazine (BZP), 1-Benzoylpiperazine derivatives act as releasing agents and reuptake inhibitors at the dopamine transporter (DAT) and the serotonin transporter (SERT).[6] This dual action leads to a significant increase in the synaptic concentrations of both dopamine (DA) and serotonin (5-HT), which subsequently activates their respective postsynaptic receptors.[6] The effects are comparable to those of amphetamine-like stimulants, though typically with lower potency.[7] BZP, for instance, has been shown to be approximately ten times less potent than d-amphetamine.[7]

This elevation of synaptic dopamine is a key contributor to the compound's stimulant and rewarding properties.[8][9] The serotonergic activity contributes to its mood-enhancing and potential hallucinogenic effects at higher doses.[7][10]

Receptor Binding Profile

Beyond transporter interactions, BZP and related compounds exhibit direct agonist activity at a variety of serotonin receptors.[7] This non-selective agonism is crucial to its overall pharmacological profile:

  • 5-HT₂ₐ Receptors: Binding to these receptors is thought to mediate the mild hallucinogenic effects reported at high doses.[7]

  • 5-HT₂ₙ Receptors: Partial agonist or antagonist activity at these receptors, which are densely expressed in the gastrointestinal tract, may be responsible for peripheral side effects.[7]

  • 5-HT₃ Receptors: Interaction with these receptors is implicated in the common side effect of headaches.[7]

Furthermore, BZP demonstrates high-affinity antagonism at α2-adrenoreceptors.[7] This action inhibits the negative feedback loop for norepinephrine release, resulting in increased synaptic noradrenaline and contributing to the compound's sympathomimetic effects.[7]

Pharmacodynamic mechanisms of BZP derivatives.

Pharmacokinetics: Absorption, Metabolism, and Elimination

While specific pharmacokinetic data for this compound is limited, studies on its close analogue, 1-Benzylpiperazine (BZP), provide valuable insights.[11] Following oral administration, BZP is readily absorbed.

Table 2: Pharmacokinetic Parameters of 1-Benzylpiperazine (BZP) in Humans (200mg oral dose)

ParameterValueDescription
Tₘₐₓ 75 minutesTime to reach maximum plasma concentration.
Cₘₐₓ 262 ng/mLMaximum plasma concentration.
t₁/₂ 5.5 hoursElimination half-life.
Metabolism HepaticPrimarily metabolized in the liver to 4-OH BZP and 3-OH BZP.
Excretion RenalExcreted via urine. Detectable in plasma for up to 30 hours.

Source: Antia et al., 2009.[11]

The hydrochloride salt formulation of 1-Benzoylpiperazine ensures good solubility in aqueous environments, which is a prerequisite for effective absorption following oral administration.[2] Metabolism is expected to occur in the liver, with excretion of metabolites through the renal system.

Physiological and Behavioral Profile

The physiological and behavioral effects of piperazine derivatives are consistent with their action as central nervous system stimulants with serotonergic properties.[7][10]

Subjective and Behavioral Effects

Users of BZP report a range of subjective effects that are dose-dependent and share similarities with both amphetamines and MDMA.[7][10]

  • Initial Stimulant Effects (50-200 mg dose): Feelings of euphoria, increased energy, enhanced sociability, and heightened sensory appreciation (e.g., for music).[7] Physical effects include pupil dilation, increased heart rate, and mild jaw clenching (bruxism).[7]

  • Later Effects/Adverse Effects: As the primary effects subside, users often experience hangover-like symptoms, including mild headache, nausea, fatigue, and insomnia.[7]

  • Animal Models: In rodent studies, BZP induces dose-dependent increases in locomotor activity, stereotypy (repetitive movements), and hyperactivity.[10] Conditioned place preference studies in rats have confirmed its rewarding properties, suggesting a potential for abuse.[9] These rewarding effects appear to be mediated by both the dopaminergic (D1-like) and serotonergic (5-HT3) systems.[9]

Toxicological Profile

The use of piperazine derivatives is associated with significant adverse effects, particularly at high doses.

  • Common Side Effects: Palpitations, agitation, anxiety, confusion, tremors, and vomiting are frequently reported.[8]

  • Serious Complications: Severe toxicity can lead to life-threatening events such as seizures, acute psychosis, hyperthermia, and renal toxicity.[7][8]

  • Neurotoxicity: In vitro studies using human neuroblastoma cells (SH-SY5Y) have shown that both benzylpiperazine and benzoylpiperazine can induce neurotoxicity.[12] The proposed mechanism involves the induction of oxidative stress, inhibition of mitochondrial functions, and the stimulation of apoptosis (programmed cell death).[12]

Methodologies for Synthesis and In Vitro Analysis

General Synthetic Workflow

1-Benzoylpiperazine is a key intermediate for creating more complex, unsymmetrically substituted piperazine derivatives.[1][6] The benzoyl group serves as a protecting group, allowing for selective functionalization at the second nitrogen atom.[6]

G Start 1-Benzoylpiperazine Reaction N-Alkylation Reaction (Base, Solvent) Start->Reaction Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product N-Alkylated Product Purify->Product

Conceptual workflow for N-alkylation of 1-Benzoylpiperazine.
Protocol: In Vitro Neurotoxicity Assessment

This protocol outlines a workflow for evaluating the neurotoxic potential of piperazine derivatives using a dopaminergic human neuroblastoma cell line (SH-SY5Y), as described in comparative studies.[12]

Objective: To quantify markers of oxidative stress, mitochondrial dysfunction, and apoptosis following exposure to the test compound.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, maintaining them in a humidified incubator at 37°C with 5% CO₂.

  • Compound Exposure: Seed cells in multi-well plates. Once confluent, treat the cells with varying concentrations of this compound for a predetermined period (e.g., 24-48 hours). Include a vehicle control group.

  • Assessment of Oxidative Stress:

    • Reactive Oxygen Species (ROS) Generation: Utilize a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, incubate cells with DCFH-DA and measure fluorescence intensity using a plate reader. An increase in fluorescence indicates higher ROS levels.

    • Lipid Peroxidation: Measure the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay.

  • Mitochondrial Function Assay:

    • Mitochondrial Complex-I Activity: Isolate mitochondria from treated cells. Measure the activity of Complex I (NADH:ubiquinone oxidoreductase) spectrophotometrically by monitoring the oxidation of NADH.

  • Apoptosis Marker Analysis:

    • Caspase-3 Activity: Lyse the treated cells and measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate assay.

    • Western Blot Analysis: Quantify the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. A higher Bax/Bcl-2 ratio indicates a shift towards apoptosis.

  • Data Analysis: Normalize all results to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine the significance of dose-dependent effects.

Conclusion

This compound is a pharmacologically active compound with significant effects on the central nervous system, primarily through the modulation of dopamine and serotonin pathways. Its profile as a monoamine releasing agent and reuptake inhibitor results in stimulant, euphoric, and potentially hallucinogenic effects, which are accompanied by a notable risk of adverse events and neurotoxicity. For the scientific community, it remains a valuable tool in neuroscience research for probing neurotransmitter systems and serves as a versatile scaffold in the synthesis of novel therapeutic agents.[1][2] Further investigation is required to fully elucidate its unique pharmacological properties compared to other piperazine derivatives and to explore any potential therapeutic applications.

References

  • Title: Benzylpiperazine - Wikipedia Source: Wikipedia URL:[Link]
  • Title: A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats Source: ResearchG
  • Title: 1-Benzylpiperazine and other Piperazine-based Derivatives Source: ResearchG
  • Title: MDMA-like behavioral effects of N-substituted piperazines in the mouse Source: PubMed - NIH URL:[Link]
  • Title: Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in r
  • Title: 1-Benzoylpiperazine | C11H14N2O | CID 762654 Source: PubChem - NIH URL:[Link]
  • Title: Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP)
  • Title: Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine Source: PubMed URL:[Link]
  • Title: this compound Source: ChemBK URL:[Link]

Sources

An In-depth Technical Guide to 1-Benzoylpiperazine Hydrochloride: A Cornerstone Intermediate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzoylpiperazine hydrochloride (BPzHCl) is a pivotal chemical intermediate, highly valued within the domains of organic synthesis and medicinal chemistry. Its structure, featuring a piperazine ring mono-functionalized with a benzoyl group, presents a unique combination of stability and reactivity. This makes it an essential building block for constructing complex, unsymmetrically substituted piperazine derivatives, which are prevalent scaffolds in a multitude of pharmacologically active compounds.[1] This guide offers an in-depth exploration of BPzHCl, covering its physicochemical properties, robust synthesis protocols, strategic applications as a synthetic intermediate, and critical safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this document provides the technical insights and practical methodologies required to effectively leverage this versatile compound in a laboratory setting.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine heterocycle is a privileged structure in modern drug discovery, forming the core of numerous approved drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS).[2][3] The value of this compound lies in its capacity to serve as a precursor for 1,4-disubstituted piperazines. The benzoyl group effectively acts as a stable protecting group for one nitrogen atom, permitting the selective functionalization of the secondary amine at the 4-position.[1] This strategic control is fundamental to creating diverse molecular libraries and synthesizing targeted active pharmaceutical ingredients (APIs).[4] This guide elucidates the practical utility of BPzHCl, transitioning from its fundamental characteristics to its advanced synthetic applications.

Physicochemical Properties and Characterization

This compound is a white to off-white solid, a characteristic that simplifies handling and weighing in a laboratory environment.[4][5] The hydrochloride salt form significantly enhances its solubility in aqueous media compared to its free base, broadening its applicability in various reaction conditions.[6]

PropertyValueSource(s)
CAS Number 56227-55-5[6][7][8]
Molecular Formula C₁₁H₁₅ClN₂O[6][9]
Molecular Weight 226.70 g/mol [6][7][8]
IUPAC Name phenyl(piperazin-1-yl)methanone;hydrochloride[6][]
Melting Point >230 °C (lit.)[5][8]
Form Solid[5][8]
SMILES C1CN(CCN1)C(=O)C2=CC=CC=C2.Cl[6]
InChI Key KSVFXAZDBKITEF-UHFFFAOYSA-N[6][8]
Structural Elucidation & Analytical Profile

The structure of BPzHCl is confirmed through standard analytical techniques. While specific spectral data can vary by lot and solvent, the expected profile is as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum would characteristically display signals for the aromatic protons of the benzoyl group (typically in the δ 7.0-8.0 ppm range), alongside two distinct sets of signals for the non-equivalent methylene protons on the piperazine ring. The presence of the N-H proton of the secondary amine, which may be broadened and exchangeable with D₂O, would also be anticipated.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyl carbon (amide), aromatic carbons, and the carbons of the piperazine ring.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the free base (C₁₁H₁₄N₂O) at approximately 190.11 m/z.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the region of 1630-1680 cm⁻¹.

Caption: Structure of this compound.

Synthesis and Purification Workflow

The most common and efficient synthesis of BPzHCl involves the N-acylation of piperazine with benzoyl chloride.[6] This reaction is straightforward and leverages readily available starting materials.

Caption: Key synthetic pathways utilizing 1-Benzoylpiperazine.

Protocol 2: Representative N-Alkylation of 1-Benzoylpiperazine

This protocol demonstrates a typical downstream application, highlighting the utility of the free amine for further functionalization.

Materials:

  • 1-Benzoylpiperazine (free base, prepared from BPzHCl)

  • Benzyl bromide (or other suitable alkyl halide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate and water for workup

Methodology:

  • Setup: To a solution of 1-benzoylpiperazine (1.0 eq) in ACN, add potassium carbonate (2.0-3.0 eq). Rationale: A non-nucleophilic base is required to act as a proton scavenger for the HCl or HBr generated during the alkylation.

  • Alkylation: Add benzyl bromide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-N'-benzoylpiperazine. [12]Rationale: Chromatographic purification is often necessary to remove any unreacted starting material and potential byproducts, ensuring high purity for subsequent steps or biological testing.

Safety, Handling, and Regulatory Information

While BPzHCl is a valuable research tool, it is also a hazardous chemical that requires careful handling. Adherence to established safety protocols is mandatory.

Hazard Identification

This compound is classified with several GHS hazard codes. All laboratory work should be conducted with an awareness of these potential risks.

GHS Hazard CodeDescriptionClassificationsSource(s)
H315 Causes skin irritationSkin Irritant, Category 2[6][8][11]
H319 Causes serious eye irritationEye Irritant, Category 2[6][8][11]
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[6][8][11]
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. [13]* Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield. [8][14] * Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). [8] * Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator is required. [8] * Skin Protection: Wear a standard laboratory coat. [14]* General Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory area. [13]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [13][15]Keep away from incompatible materials such as strong oxidizing agents and strong acids. [13]An inert atmosphere is recommended for long-term storage. [5]* Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service. [13]

Conclusion

This compound is an indispensable intermediate in modern synthetic chemistry. Its utility is rooted in the strategic placement of the benzoyl group, which enables the selective and predictable functionalization of the piperazine core. This control is crucial for the efficient synthesis of novel compounds, particularly in the field of drug discovery for CNS disorders. By understanding its properties, mastering its synthesis, and adhering to strict safety protocols, researchers can fully exploit the synthetic potential of this versatile building block to drive innovation in science and industry.

References

  • Smolecule. (n.d.). Buy this compound | 56227-55-5.
  • iChemical. (n.d.). This compound, CAS No. 56227-55-5.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Org. Syn. Coll. Vol. 5, 904.
  • PubChem. (n.d.). 1-Benzoylpiperazine. National Institutes of Health.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • Forensic Chemistry. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • ChemR2D. (n.d.). The Role of 1-Benzoylpiperazine in Modern Organic Synthesis.
  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • SWGDRUG.org. (2005). BENZYLPIPERAZINE.
  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing 1-Benzoylpiperazine: A Key Pharmaceutical Intermediate for Your R&D.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis.
  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • ResearchGate. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • IUCr. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
  • PubChem. (n.d.). 1-Benzylpiperazine. National Institutes of Health.
  • Chemsrc. (2025). 1-Benzoylpiperazine monohydrochloride | CAS#:56227-55-5.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Automated Topology Builder. (n.d.). N-benzoylpiperazine | C11H14N2O | MD Topology | NMR | X-Ray.

Sources

An In-Depth Technical Guide to the Chemical and Pharmacological Relationship Between 1-Benzoylpiperazine and Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the relationship between 1-Benzoylpiperazine hydrochloride and the well-known psychoactive substance, 1-Benzylpiperazine (BZP). While structurally similar, these compounds exhibit critical differences in their chemical nature, synthesis, and legal status, yet share concerning toxicological profiles. This document elucidates their relationship from a molecular level to their functional implications. Key findings reveal that 1-Benzoylpiperazine, an amide, serves primarily as a versatile synthetic intermediate, whereas BZP, an amine, is a controlled substance with documented stimulant effects. A crucial distinction lies in the carbonyl group of 1-Benzoylpiperazine versus the methylene bridge of BZP, a feature that profoundly influences their properties. Despite limited pharmacological data on 1-Benzoylpiperazine, in-vitro studies demonstrate a neurotoxic profile comparable to that of BZP, inducing oxidative stress and apoptosis.[1] This guide explores their synthesis pathways, comparative pharmacology, analytical detection methodologies, and the significant disparity in their regulatory control, providing essential insights for researchers, chemists, and drug development professionals.

Introduction

Benzylpiperazine (BZP) is a piperazine derivative first synthesized in 1944.[2] Although initially investigated as a potential anti-parasitic and later as an antidepressant agent, it was never commercially developed as a pharmaceutical due to its amphetamine-like effects.[2][3] In the late 1990s and early 2000s, BZP emerged as a prominent recreational drug, often marketed in "party pills" as a legal alternative to substances like MDMA.[4][5][6] Its stimulant and euphoric properties, coupled with adverse effects including acute psychosis, seizures, and renal toxicity, led to its classification as a Schedule I controlled substance in the United States and bans in numerous other countries.[2][4][7][8]

In contrast, 1-Benzoylpiperazine is a closely related analogue primarily recognized within the scientific community as a chemical intermediate and a versatile building block in organic synthesis.[9][10][11][12] Unlike BZP, it is not widely associated with recreational use and is commercially available as a research chemical.[10] However, its structural similarity to BZP and the potential for it to be used as a precursor or to exhibit its own psychoactive or toxic effects necessitates a thorough comparative analysis. This guide aims to provide an in-depth technical examination of the chemical, synthetic, pharmacological, and analytical relationships between these two compounds.

Comparative Molecular Structure and Physicochemical Properties

The fundamental difference between 1-Benzoylpiperazine and BZP lies in the nature of the bond connecting the phenyl ring to the piperazine core. 1-Benzoylpiperazine is an amide, featuring a carbonyl group (C=O), while BZP is a secondary amine with a benzyl group attached via a methylene bridge (CH2). This seemingly minor structural variance has profound implications for the molecule's electronic properties, reactivity, and biological interactions.

The amide group in 1-Benzoylpiperazine makes it less basic than the corresponding amine in BZP. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its ability to accept a proton. This difference affects the compound's pKa, solubility in aqueous and organic media, and its potential to interact with biological receptors. The hydrochloride salt form of 1-Benzoylpiperazine significantly enhances its aqueous solubility, making it suitable for a range of applications in research and synthesis.[9]

Figure 1: Core structural difference between 1-Benzoylpiperazine and BZP.

Table 1: Comparative Physicochemical Data

PropertyThis compound1-Benzylpiperazine (Base)
Molecular Formula C₁₁H₁₅ClN₂OC₁₁H₁₆N₂
Molecular Weight 226.7 g/mol [9]176.26 g/mol [4]
CAS Number 56227-55-5[10]2759-28-6[7]
Appearance White to off-white solid[10]Slightly yellowish-green liquid[2]
Melting Point >230 °C[10]N/A (Liquid at RT)
Key Functional Group AmideSecondary Amine

Synthesis and Chemical Interrelation

The synthetic pathways to these compounds are distinct but related through the common piperazine starting material. Their interrelation is most significant in the context of clandestine chemistry and analogue design.

Synthesis of 1-Benzoylpiperazine

1-Benzoylpiperazine is typically synthesized via the acylation of piperazine. A common and straightforward method involves the reaction of piperazine with benzoyl chloride in a suitable solvent.[9]

  • Rationale: The benzoyl group acts as an effective protecting group for one of the nitrogen atoms in the piperazine ring. This allows for selective N-alkylation or N-arylation at the second, unprotected nitrogen, making 1-benzoylpiperazine a highly valuable and versatile intermediate for building more complex, unsymmetrically substituted piperazine derivatives, which are common motifs in pharmaceuticals.[11]

Synthesis of Benzylpiperazine (BZP)

The most frequently cited method for synthesizing BZP is the direct N-alkylation of piperazine with benzyl chloride.[13][14][15]

  • Causality Behind Experimental Choices: This reaction is often performed with a specific molar ratio of piperazine to benzyl chloride to favor the formation of the mono-substituted product (BZP) over the di-substituted byproduct, 1,4-dibenzylpiperazine (DBZP).[15] The reaction conditions, such as temperature and solvent, are controlled to manage the reactivity and optimize the yield of the desired product. The final product mixture often requires purification, such as distillation or crystallization of a salt form, to isolate pure BZP.[13][14]

The Synthetic Relationship: Precursor Potential

While the direct synthesis of BZP from piperazine is common, 1-Benzoylpiperazine can be considered a potential precursor to BZP. The amide linkage in 1-Benzoylpiperazine can be chemically reduced to the corresponding amine, yielding BZP.

Figure 2: Theoretical reduction of 1-Benzoylpiperazine to BZP.
  • Field Insight: This reduction pathway is chemically feasible using powerful reducing agents like lithium aluminum hydride (LiAlH₄). From a regulatory standpoint, this makes 1-Benzoylpiperazine an uncontrolled precursor that could be used in the clandestine synthesis of BZP. Its availability as a research chemical, combined with the relative simplicity of the reduction reaction, presents a potential loophole for illicit drug manufacturing.

Comparative Pharmacology and Toxicology

While BZP has been extensively studied due to its history of recreational use, data on 1-Benzoylpiperazine is sparse. However, recent comparative studies have begun to illuminate its own potential for biological activity and harm.

Pharmacology of Benzylpiperazine (BZP)

BZP is a central nervous system stimulant with effects qualitatively similar to amphetamine, though it is roughly 10 times less potent.[2][4] Its mechanism of action is mixed, involving the stimulation of release and reuptake inhibition of key monoamine neurotransmitters.[15]

  • Mechanism of Action: BZP primarily affects dopamine and serotonin neurotransmission, much like MDMA.[4] It enhances the extracellular concentrations of these neurotransmitters, leading to its characteristic stimulant and euphoric effects.[4][15]

  • Pharmacokinetics: Following oral administration, BZP reaches peak plasma concentrations in about 75 minutes.[16] It is metabolized by cytochrome P450 enzymes, primarily to hydroxylated metabolites like p-hydroxy-BZP and m-hydroxy-BZP.[17] The elimination half-life in humans is approximately 5.5 hours.[16]

  • Toxicology: Adverse effects are well-documented and include insomnia, anxiety, nausea, and jaw clenching.[4] More severe toxic effects can include life-threatening seizures, renal toxicity, and psychosis.[3][4]

Comparative Neurotoxicity of 1-Benzoylpiperazine

Despite being primarily viewed as a synthetic intermediate, direct toxicological comparisons have revealed that 1-Benzoylpiperazine is not inert. A key study elucidated the cellular-based neurotoxicity of both compounds in a human dopaminergic neuroblastoma cell line (SH-SY5Y).[1]

  • Key Finding: The study demonstrated that both BZP and 1-Benzoylpiperazine induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis.[1] This finding is critical as it establishes a direct pharmacological relationship based on shared mechanisms of toxicity. The data suggests that the core piperazine structure, common to both molecules, may be responsible for these detrimental effects.

Table 2: Summary of Comparative In-Vitro Neurotoxic Effects [1]

Toxicological EndpointBenzylpiperazine (BZP)1-Benzoylpiperazine
Reactive Oxygen Species (ROS) Increased GenerationIncreased Generation
Lipid Peroxidation IncreasedIncreased
Mitochondrial Complex-I Activity InhibitedInhibited
Glutathione Content DecreasedDecreased
Bax (Pro-apoptotic protein) Increased ExpressionIncreased Expression
Caspase-3 (Executioner protein) Increased ActivityIncreased Activity
Bcl-2 (Anti-apoptotic protein) Decreased ExpressionDecreased Expression
  • Expert Interpretation: The data in Table 2 strongly suggests that 1-Benzoylpiperazine, despite its legal status and primary use as a reagent, possesses a neurotoxic potential comparable to the controlled substance BZP at the cellular level. This shared toxicity profile underscores the risk of assuming that structural analogues of controlled substances are benign.

Analytical Methodologies for Detection and Quantification

The identification of piperazine derivatives in forensic and clinical settings is crucial for law enforcement and public health. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and robust technique for this purpose.

Experimental Protocol: GC-MS Analysis of BZP in Seized Material

This protocol provides a self-validating system for the identification and confirmation of BZP.

  • Sample Preparation: a. Accurately weigh approximately 1 mg of the powdered sample into a GC vial. b. Add 1.5 mL of methanol as the solvent.[18] c. Vortex the vial for 30 seconds to ensure complete dissolution. d. (Optional for quantification) Prepare a standard solution of BZP at a known concentration (e.g., 1.0 mg/mL) in methanol containing an internal standard like dimethylphthalate.[19]

  • Instrumentation and Parameters:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5975).[18]

    • Injection: 1 µL injection volume with a split ratio (e.g., 50:1).[19]

    • Injector Temperature: 250-280°C.[18][19]

    • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[18]

    • Oven Temperature Program: i. Initial temperature of 150°C, hold for 1 minute. ii. Ramp at 10°C/min to 220°C. iii. Ramp at 90°C/min to 290°C and hold for 2.3 minutes.[18]

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-550.

  • Data Analysis and Validation: a. Retention Time: Compare the retention time of the peak in the sample chromatogram to that of a certified BZP reference standard. b. Mass Spectrum: The primary validation step. The mass spectrum of the sample peak must match the reference spectrum for BZP. c. Key Fragment Ions (m/z): Look for the characteristic ions of BZP: 91 (base peak, corresponding to the tropylium ion from the benzyl group), 134, 56, 176 (molecular ion), and 65.[15]

  • Adaptation for 1-Benzoylpiperazine: This protocol can be readily adapted. 1-Benzoylpiperazine will have a different retention time and a distinct mass spectrum due to its higher molecular weight (190 g/mol for the base) and the presence of the carbonyl group, which will alter the fragmentation pattern. The molecular ion peak would be at m/z 190, and a prominent fragment would likely be at m/z 105 (benzoyl cation).

Figure 3: Standard GC-MS workflow for the analysis of piperazine derivatives.

Legal Status and Regulatory Implications

The most striking difference between BZP and 1-Benzoylpiperazine is their legal status, a disparity that has significant public health and regulatory implications.

  • Benzylpiperazine (BZP): Following its rise as a recreational drug and assessment of its abuse potential and public health risks, BZP was placed into Schedule I of the Controlled Substances Act in the United States in 2002.[2][8] Substances in Schedule I have a high potential for abuse, no currently accepted medical use, and a lack of accepted safety for use under medical supervision.[7] It is similarly controlled in many other jurisdictions, including New Zealand, Australia, and the European Union.[4][15]

  • This compound: This compound is not scheduled under the Controlled Substances Act in the US, nor is it under international control. It is readily available for purchase from chemical suppliers as a reagent for research and development purposes.[9][10][20]

This legal dichotomy is problematic. The availability of 1-Benzoylpiperazine as an uncontrolled chemical that is a potential precursor to BZP and, more importantly, possesses its own demonstrated in-vitro neurotoxicity[1], creates a significant regulatory gap. It could be exploited for clandestine synthesis or potentially emerge as a "designer drug" in its own right, marketed as a "legal" alternative.

Conclusion

The relationship between this compound and Benzylpiperazine (BZP) is multifaceted. They are close structural analogues, differentiated by an amide versus an amine linkage to the piperazine core. This distinction defines their primary roles: 1-Benzoylpiperazine as a versatile synthetic intermediate and BZP as a psychoactive stimulant.

Synthetically, 1-Benzoylpiperazine can serve as a direct, uncontrolled precursor for the illicit production of BZP via chemical reduction. Pharmacologically, while BZP's stimulant and toxic properties are well-established, emerging evidence reveals that 1-Benzoylpiperazine is not a benign substance, exhibiting a comparable profile of cellular neurotoxicity.[1]

This technical guide highlights a critical issue for drug development professionals and regulatory agencies: the potential for harm from uncontrolled structural analogues of known drugs of abuse. The disparate legal status of these two compounds, despite their chemical relationship and shared toxicological red flags, warrants closer scrutiny and further research to fully assess the public health risks posed by 1-Benzoylpiperazine.

References

  • Smolecule. (n.d.). Buy this compound | 56227-55-5.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X).
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • United Nations Office on Drugs and Crime. (n.d.). Details for Piperazines.
  • Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2).
  • Griffith Research Online. (n.d.). Benzylpiperazine: a drug of abuse?.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Analytical Chemistry: An Indian Journal.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperazine. PubChem Compound Database.
  • Scientific Working Group for the Analysis of Seized Drugs. (2005). BENZYLPIPERAZINE.
  • ChemicalBook. (2025). 1-BENZOYLPIPERAZINE HYROCHLORIDE 97 | 56227-55-5.
  • BenchChem. (2025). 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis.
  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF.
  • Chem-Impex. (n.d.). 1-Benzoylpiperazine.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444–450.
  • Federal Register. (2002). Schedules of Controlled Substances: Temporary Placement of Benzylpiperazine and Trifluoromethylphenylpiperazine Into Schedule I.
  • Arbo, M. D., Melega, S., & Bastos, M. L. (2013). Update on 1-benzylpiperazine (BZP) party pills. Clinical Toxicology, 51(5), 346-357.
  • Tsutsumi, H., Katagi, M., Miki, A., Shima, N., Kamata, T., Nakajima, K., ... & Tsuchihashi, H. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology, 30(1), 38–43.
  • ChemScene. (n.d.). This compound | 56227-55-5.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • National Center for Biotechnology Information. (n.d.). 1-Benzoylpiperazine. PubChem Compound Database.
  • ResearchGate. (n.d.). 1-BENZYLPIPERAZINE: A SYNTHETIC “HERBAL HIGH” | Request PDF.
  • Cayman Chemical. (n.d.). BZP (hydrochloride) (CAS 5321-63-1).
  • Antia, U., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts.
  • ResearchGate. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice.
  • ResearchGate. (n.d.). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants | Request PDF.
  • Almaghrabi, M., Ahuja, M., Majrashi, M., Parameshwaran, K., Ramesh, S., Dhanasekaran, M., & Amin, R. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health, 34(1), 3-12.

Sources

A Guide to the Structural Elucidation of 1-Benzoylpiperazine Hydrochloride: A Proposed Methodology and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzoylpiperazine (BZP) and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The hydrochloride salt of 1-benzoylpiperazine (C₁₁H₁₅ClN₂O) is often utilized to improve its solubility and handling.[1] A definitive understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for rational drug design. To date, a publically available crystal structure of 1-benzoylpiperazine hydrochloride has not been reported. This technical guide, therefore, presents a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. Furthermore, based on the known crystal structures of closely related benzoylpiperazine and piperazine hydrochloride derivatives, a predictive analysis of its anticipated molecular geometry, hydrogen bonding motifs, and crystal packing is provided. This document is intended to serve as a complete roadmap for researchers and scientists engaged in the structural characterization of this important compound.

Introduction: The Significance of Structural Analysis

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The addition of a benzoyl group to the piperazine moiety, as in 1-benzoylpiperazine, can influence its lipophilicity and binding affinities to biological targets.[1] The hydrochloride salt form is often preferred in pharmaceutical applications to enhance aqueous solubility and stability.[1]

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unparalleled insight into:

  • Molecular Conformation: The exact shape of the molecule, including the conformation of the piperazine ring.

  • Bond Lengths and Angles: Precise measurements that inform on the bonding characteristics.

  • Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and van der Waals interactions, that govern how molecules pack together in a crystal lattice.

This information is critical for computational modeling, understanding receptor interactions, and predicting the physicochemical properties of the solid form.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common and effective method for the synthesis of 1-benzoylpiperazine is the N-acylation of piperazine with benzoyl chloride, followed by conversion to the hydrochloride salt.

Experimental Protocol:

  • N-Acylation: Dissolve piperazine in a suitable solvent, such as dichloromethane or toluene. Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of benzoyl chloride to the cooled piperazine solution while stirring. The reaction is typically carried out in the presence of a base, like triethylamine or an excess of piperazine, to neutralize the hydrochloric acid byproduct.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-benzoylpiperazine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Salt Formation: Dissolve the purified 1-benzoylpiperazine in a minimal amount of a suitable solvent like ethanol or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., ethanolic HCl or HCl in diethyl ether) dropwise while stirring.

  • The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality Behind Experimental Choices:

  • Controlled Addition of Benzoyl Chloride: The slow addition of the acylating agent at low temperatures helps to control the exothermic reaction and minimize the formation of the disubstituted byproduct, 1,4-dibenzoylpiperazine.

  • Use of a Base: The neutralization of the generated HCl is crucial as it prevents the protonation of the starting piperazine, which would render it non-nucleophilic and halt the reaction.

  • Purification: High purity of the starting material is essential for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The choice of solvent and crystallization technique is critical and may require empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals may form at the interface between the two solvents.

Recommended Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Water (or mixtures with organic solvents)

  • Ethyl acetate

A systematic approach using a crystallization screen with various solvents and techniques is recommended to identify optimal conditions for growing diffraction-quality single crystals (typically 0.1-0.3 mm in size).

X-ray Diffraction Analysis: From Crystal to Structure

Once a suitable single crystal is obtained, the next step is to collect and analyze the X-ray diffraction data.

Experimental Workflow for X-ray Crystallography:

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement crystal Single Crystal Selection mount Crystal Mounting on Goniometer crystal->mount Using cryoloop & oil diffractometer X-ray Diffractometer data_collection Irradiation with X-rays & Rotation of Crystal diffractometer->data_collection detection Detection of Diffracted X-rays data_collection->detection data_processing Data Processing & Integration detection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File Generation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and as it is rotated, the diffracted X-rays are recorded by a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial atomic positions are determined from the processed data using methods such as direct methods or Patterson methods. This provides a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This optimizes the atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness. The results are typically reported in a standard Crystallographic Information File (CIF) format.

Predictive Structural Analysis of this compound

In the absence of an experimentally determined structure, we can make informed predictions about the key structural features of this compound based on the known crystal structures of analogous compounds, such as other piperazine hydrochlorides and benzoylpiperazine derivatives.[2][3]

Molecular Structure and Conformation:

molecular_structure cluster_molecule Predicted Conformation of 1-Benzoylpiperazine Cation cluster_ion Ionic Interaction N1 N1 C1 C N1->C1 Chair Conformation C_benzoyl C=O N1->C_benzoyl C2 C C1->C2 Chair Conformation N2 N2(H)₂⁺ C2->N2 Chair Conformation C3 C N2->C3 Chair Conformation Cl_ion Cl⁻ N2->Cl_ion N⁺-H···Cl⁻ Hydrogen Bond C4 C C3->C4 Chair Conformation C4->N1 Chair Conformation Phenyl Phenyl Ring C_benzoyl->Phenyl

Caption: Predicted key structural features of this compound.

Key Predicted Features:

  • Piperazine Ring Conformation: The piperazine ring is expected to adopt a stable chair conformation , as this minimizes steric strain.[2] This is a consistent feature in the vast majority of piperazine-containing crystal structures.

  • Protonation Site: The hydrochloride salt will result in the protonation of one of the nitrogen atoms of the piperazine ring. The un-acylated nitrogen (N2 in the diagram) is the more basic of the two and will be the site of protonation, forming a piperazinium cation.

  • Hydrogen Bonding: A strong N⁺-H···Cl⁻ hydrogen bond is anticipated to be a primary interaction in the crystal lattice, linking the piperazinium cation and the chloride anion.[2] Additional weaker C-H···O or C-H···Cl interactions may also be present, further stabilizing the crystal packing.

  • Benzoyl Group Orientation: The relative orientation of the benzoyl group with respect to the piperazine ring will be influenced by steric factors and crystal packing forces. The torsion angle between the plane of the phenyl ring and the carbonyl group will likely be non-zero to alleviate steric hindrance.

Predicted Crystallographic Data:

While the exact unit cell parameters and space group cannot be predicted without experimental data, we can anticipate the general characteristics. The presence of a chiral center is absent, so the crystal is likely to crystallize in a centrosymmetric space group (e.g., P2₁/c, P-1, or C2/c), which are common for organic molecules.

Table 1: Predicted vs. Known Structural Parameters for Piperazine Derivatives

ParameterPredicted for 1-Benzoylpiperazine HClObserved in Related Structures (e.g., 1-benzoyl-4-(4-nitrophenyl)piperazine)[3]
Piperazine ConformationChairChair
N-C Bond Lengths (piperazine)~1.46 - 1.48 Å~1.46 Å
C-C Bond Lengths (piperazine)~1.52 - 1.54 Å~1.52 Å
N-C (amide) Bond Length~1.35 Å~1.36 Å
C=O Bond Length~1.23 Å~1.23 Å
Primary H-Bonding MotifN⁺-H···Cl⁻C-H···O (in the neutral analogue)

Conclusion

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. While the definitive structure awaits experimental elucidation, the proposed methodologies are robust and based on established crystallographic practices. The predictive analysis, grounded in the known structures of similar compounds, offers valuable insights into the expected molecular conformation and intermolecular interactions. The successful determination of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and facilitating future drug design and development efforts.

References

  • Stoeckli-Evans, H. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 163–167.
  • Thaper, R. K., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1028-1033.

Sources

1-Benzoylpiperazine Hydrochloride: A Technical Guide on its Duality in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Benzoylpiperazine (BZP), and its hydrochloride salt, represents a fascinating case study in medicinal chemistry. Initially explored for therapeutic applications, its potent psychostimulant properties led to its diversion as a recreational drug, culminating in widespread legal control. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the multifaceted role of this molecule. We will deconstruct its complex pharmacology, explore the structure-activity relationships (SAR) that govern its effects, and detail its utility as both a synthetic scaffold and a critical research tool. This document moves beyond a simple recitation of facts to explain the causal biochemistry and experimental logic, offering a comprehensive resource on a compound that sits at the nexus of therapeutic potential and abuse liability.

Introduction: The Profile of a Controversial Scaffold

1-Benzoylpiperazine hydrochloride (molecular formula: C₁₁H₁₅ClN₂O) is the salt form of 1-Benzoylpiperazine, a synthetic derivative of the piperazine heterocyclic ring.[1] The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of clinically successful drugs.[2][3] Its structural rigidity and the presence of two modifiable nitrogen atoms allow for extensive synthetic diversification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5][6]

BZP's own history is a stark illustration of this chemical versatility. First synthesized in 1944 as a potential anti-parasitic agent, it was later investigated for antidepressant and amphetamine-like effects but was never developed for the pharmaceutical market.[7] In the late 1990s and early 2000s, BZP emerged globally as the primary ingredient in "party pills," marketed as a legal alternative to illicit stimulants like MDMA and amphetamine.[8][9][10] This recreational use highlighted its potent central nervous system (CNS) activity and led to significant public health concerns, resulting in its classification as a controlled substance in numerous countries.[7][8]

This guide will explore the dual identity of BZP: a psychoactive substance of abuse and a valuable chemical entity in medicinal chemistry that serves as a research tool and a foundational block for further synthesis.[11][12]

Pharmacodynamics and Mechanism of Action

The psychostimulant effects of BZP are primarily driven by its interaction with presynaptic monoamine transporters, which are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft.[13] BZP functions as a mixed reuptake inhibitor and releasing agent, a mechanism that shares characteristics with both cocaine (primarily a reuptake inhibitor) and amphetamine (primarily a releasing agent).[12]

Its pharmacological profile is characterized by:

  • Dopaminergic and Noradrenergic Dominance: BZP displays the highest potency at the dopamine transporter (DAT) and norepinephrine transporter (NET).[8][14] By inhibiting reuptake and promoting efflux, it significantly increases the synaptic concentrations of DA and NE, leading to enhanced stimulation of postsynaptic adrenergic and dopaminergic receptors. This action is the primary driver of its stimulant, euphoric, and sympathomimetic effects (e.g., increased heart rate and blood pressure).[7]

  • Weak Serotonergic Activity: Compared to its effects on DAT and NET, BZP is a significantly weaker agent at the serotonin transporter (SERT).[8][15] This distinguishes it from drugs like MDMA, which have a much more pronounced serotonergic action.

  • Receptor Interactions: At higher doses, BZP also acts as a non-selective agonist at various serotonin receptors.[8] Its interaction with 5-HT₂ₐ receptors may account for mild hallucinogenic effects, while activity at other serotonin receptors could contribute to adverse effects such as headaches and nausea.[8]

Studies have shown that the subjective effects of BZP are qualitatively similar to d-amphetamine, though it is approximately 10 times less potent.[7][9]

BZP_Mechanism_of_Action Diagram 1: BZP's Mechanism at a Dopaminergic Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) dat Dopamine Transporter (DAT) vesicle->dat da Dopamine dat->da Reuptake bzp_node BZP bzp_node->dat receptor Dopamine Receptor da->receptor Binding & Activation cluster_post cluster_post receptor->cluster_post Signal Transduction

Diagram 1: BZP's impact on dopamine neurotransmission.

The Piperazine Scaffold: A Study in Structure-Activity Relationships (SAR)

The medicinal chemistry of piperazines is rich and varied, and the benzylpiperazine scaffold is a prime example of how subtle structural modifications can dramatically alter biological activity.[4][16]

  • The Benzoyl Group as a Modulator and Intermediate: In 1-benzoylpiperazine, the benzoyl group serves two key functions. First, it acts as a protecting group for the N1 nitrogen, allowing for selective chemical modifications at the unsubstituted N4 nitrogen. This is a common strategy for creating unsymmetrically substituted piperazines, which are prevalent in pharmaceuticals.[12] Second, the benzoyl moiety itself contributes to the molecule's pharmacological profile, though it is the N-benzyl derivative (a common metabolite and related compound) that is more directly associated with potent stimulant effects.

  • Aromatic Ring Substitution: The true versatility of the scaffold is revealed when the benzyl group is modified or replaced with other substituted aromatic rings. This is the most critical determinant of pharmacological activity and selectivity.[16]

    • Shift to Serotonergic Activity: Replacing the benzyl group with a substituted phenyl ring can shift the compound's selectivity away from dopamine and towards serotonin. For instance, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) are analogs that show much greater potency at SERT than DAT.[9][15] These compounds are frequently found alongside BZP in recreational products, with TFMPP often added to mimic the serotonergic effects of MDMA.

    • Modulation of Potency: The position and electronic nature of substituents on the aromatic ring fine-tune the compound's affinity for monoamine transporters. This principle is fundamental to the design of selective reuptake inhibitors (SSRIs, SNRIs, NDRIs) used as antidepressants and for other CNS disorders.

The SAR of benzylpiperazines demonstrates that a single core scaffold can be systematically modified to target different neurotransmitter systems with varying potencies, making it a highly valuable structure in drug discovery.[3]

Quantitative Pharmacological Data

To contextualize the activity of BZP, it is essential to compare its potency at the monoamine transporters with that of well-known reference compounds. The data below, summarized from multiple studies, illustrates these differences.

CompoundDAT (EC₅₀, nM)NET (EC₅₀, nM)SERT (EC₅₀, nM)Primary Action
1-Benzylpiperazine (BZP) 175626050DA/NE Releaser
d-Amphetamine 2571765DA/NE Releaser
MDMA ("Ecstasy") 10861925-HT/DA Releaser
TFMPP >10,000>10,0002825-HT Releaser
EC₅₀ values represent the concentration required to elicit 50% of the maximal release of the respective neurotransmitter. Lower values indicate higher potency. Data compiled from various sources for comparative purposes.[8]

Analysis: This table clearly quantifies the SAR principles discussed. BZP's profile is most similar to d-amphetamine, with a preference for NET and DAT and very low potency at SERT. In contrast, MDMA shows high potency at all three transporters, while TFMPP is highly selective for SERT. This data is foundational for any medicinal chemist working with this scaffold, as it provides a quantitative baseline for predicting the effects of novel derivatives.

Key Experimental Protocols in BZP Characterization

Characterizing the interaction of a compound like BZP with monoamine transporters is a fundamental step in neuropharmacology. The two most common in vitro methods are radioligand binding assays and neurotransmitter uptake inhibition assays.

Protocol 1: Radioligand Binding Assay for Transporter Affinity (Ki)

This protocol determines a compound's ability to displace a known high-affinity radioligand from the transporter, thereby measuring its binding affinity (Ki).

Objective: To determine the Ki of this compound for DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Cell membrane preparations from these cells.

  • Radioligand: [¹²⁵I]RTI-55 (a high-affinity ligand for all three transporters).[17][18]

  • Test Compound: 1-Benzoylpiperazine HCl, dissolved in assay buffer across a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Methodology:

  • Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.

  • Compound Addition: Add 50 µL of the test compound (BZP) at varying concentrations in triplicate. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

  • Radioligand Addition: Add 50 µL of [¹²⁵I]RTI-55 at a concentration near its Kd value to all wells.

  • Membrane Addition: Add 50 µL of the appropriate cell membrane preparation (DAT, NET, or SERT) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BZP. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Scientist's Note: The choice of radioligand is critical. A non-selective ligand like RTI-55 is useful for screening across all transporters, but transporter-selective radioligands (e.g., [³H]WIN 35,428 for DAT) can provide more precise data for a specific target.

Assay_Workflow Diagram 2: General Workflow for In Vitro Transporter Assays start Start: HEK293 Cells Expressing Target Transporter (DAT, NET, or SERT) prep Cell Culture & Membrane Preparation start->prep assay_setup Assay Setup in 96-Well Plate: 1. Add Buffer 2. Add Test Compound (BZP) 3. Add Radioligand or Substrate prep->assay_setup reaction Initiate Reaction: Add Membrane Prep (Binding Assay) or Whole Cells (Uptake Assay) assay_setup->reaction incubation Incubate to Reach Equilibrium or for Timed Uptake reaction->incubation termination Terminate Reaction: Rapid Filtration or Washing incubation->termination quant Quantification: Scintillation Counting of Radioactivity termination->quant analysis Data Analysis: Calculate IC50/Ki using Non-Linear Regression quant->analysis

Diagram 2: A generalized workflow for transporter assays.
Protocol 2: Monoamine Uptake Inhibition Assay

This protocol measures the functional ability of a compound to block the transport of a neurotransmitter into a cell.

Objective: To determine the IC₅₀ value for BZP's inhibition of dopamine, norepinephrine, and serotonin uptake.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT, cultured to confluence in 24- or 48-well plates.[19]

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Test Compound: 1-Benzoylpiperazine HCl at various concentrations.

  • Krebs-Henseleit Buffer (KHB).

Methodology:

  • Cell Preparation: On the day of the experiment, wash the cultured cells once with room temperature KHB.

  • Pre-incubation: Add 200 µL of KHB containing the desired concentration of BZP (or buffer for control) to each well. Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add 50 µL of KHB containing the radiolabeled substrate (e.g., [³H]Dopamine) to each well to initiate the uptake process. The final concentration of the radiolabeled substrate should be near its Km value for the transporter.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time must be within the linear range of uptake for the specific cell line.

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with 1 mL of ice-cold KHB.

  • Cell Lysis: Lyse the cells by adding 500 µL of 1% SDS or a suitable lysis buffer to each well.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and quantify the internalized radioactivity.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor). Plot the percent inhibition versus the log concentration of BZP and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality Insight: Comparing the results from binding (Protocol 1) and uptake (Protocol 2) assays is crucial. A compound that is a potent binder but a weak uptake inhibitor may be a transporter substrate (releaser) rather than a simple blocker. This distinction is fundamental to understanding the precise mechanism of action.

Conclusion and Future Perspectives

This compound occupies a unique and instructive position in medicinal chemistry. Its history encapsulates the journey from a potential therapeutic lead to a controlled substance, providing a critical lesson on the fine line between CNS therapeutic design and the creation of compounds with high abuse potential.

For the medicinal chemist, BZP serves several roles:

  • A Versatile Synthetic Intermediate: The piperazine ring, functionalized with a benzoyl group, is a valuable starting point for the synthesis of diverse and complex molecules targeting a wide range of biological systems.[11][12]

  • A Pharmacological Probe: BZP and its analogs are indispensable tools for studying the function and regulation of monoamine transporters, helping to elucidate the mechanisms behind both therapeutic drugs and substances of abuse.[15]

  • A Case Study in Drug Design: The well-documented SAR of the benzylpiperazine scaffold provides a clear roadmap for how to modulate activity between different monoamine systems. It underscores the responsibility of chemists to consider the abuse liability inherent in scaffolds that target the brain's reward pathways.

While 1-benzoylpiperazine itself has no therapeutic future, the chemical and pharmacological knowledge derived from its study remains highly relevant. The ongoing development of novel ligands for monoamine transporters—for treating depression, ADHD, and substance use disorders—continues to build upon the foundational principles demonstrated by this simple, yet powerful, molecule.[13]

References

  • The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. [Link]
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. [Link]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. [Link]
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2021). MDPI. [Link]
  • Benzylpiperazine. (n.d.). Wikipedia. [Link]
  • BZP/piperazines drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (2019). Psychopharmacology. [Link]
  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). (n.d.). DEA Diversion Control Division. [Link]
  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (2015). Neurotoxicity Research. [Link]
  • Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (2019).
  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. (2014). ACS Chemical Neuroscience. [Link]
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]
  • Update on 1-benzylpiperazine (BZP) party pills. (2013).
  • 1-Benzoylpiperazine. (n.d.). PubChem. [Link]
  • Toxicity from the recreational use of 1-benzylpiperazine. (2010). Clinical Toxicology. [Link]
  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (2011).
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020).
  • Discovery and Development of Monoamine Transporter Ligands. (2020). RSC Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of 1-Benzoylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoylpiperazine hydrochloride (BZP HCl) is a piperazine derivative utilized in organic synthesis and pharmaceutical research.[1][2] Its molecular formula is C₁₁H₁₅ClN₂O, and it has a molecular weight of 226.7 g/mol .[1] The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various laboratory applications.[1] While its potential applications in neuropharmacology are being explored, its mechanism of action is not yet fully understood.[1] Given the limited specific toxicological data, a cautious approach grounded in established chemical safety principles is imperative for all personnel handling this compound.

This guide provides a comprehensive overview of the critical safety and handling protocols for this compound, designed to ensure the well-being of laboratory personnel and maintain regulatory compliance. The information herein is synthesized from authoritative safety data sheets (SDS) and chemical databases to provide a field-proven framework for risk mitigation.

Hazard Identification and Risk Assessment

This compound is classified with several hazards that necessitate careful handling. Understanding these risks is the first step in implementing effective safety measures.

GHS Hazard Classifications:

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][4]

  • Flammable Solids: Some sources classify the parent compound or related derivatives as flammable solids.[5][6]

  • Reproductive Toxicity: May be suspected of damaging fertility or the unborn child.[5][6]

  • Respiratory and Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[5][6]

Pathways of Exposure: The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[7] The hydrochloride salt is a solid, often in powder form, which can become airborne during weighing and transfer operations.[8]

Toxicological Profile Summary
Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][3][4]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[1][3][4]
Flammable Solids1H228: Flammable solid[5][6]
Skin Corrosion1BH314: Causes severe skin burns and eye damage[5][6]
Respiratory Sensitization1BH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[5][6]
Skin Sensitization1BH317: May cause an allergic skin reaction[5][6]
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne contaminants.[10]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the work area.[7][8]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should be worn in situations with a higher risk of splashing or dust generation.[5]

  • Hand Protection: Chemical-resistant gloves are required.[8] While specific breakthrough times for this compound may not be available, nitrile or neoprene gloves are generally recommended.[8] Gloves should be inspected for integrity before each use and changed frequently, especially if contact is suspected.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter (conforming to EN 143) is recommended.[7][8]

  • Body Protection: A lab coat must be worn to protect against skin exposure.[8] For larger scale operations, a chemical-resistant apron or suit may be necessary.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence (to minimize contamination) Donning1 1. Lab Coat Donning2 2. Respirator/Mask Donning1->Donning2 Donning3 3. Goggles/Face Shield Donning2->Donning3 Donning4 4. Gloves (over cuffs) Donning3->Donning4 Handwash1 Wash Hands Donning4->Handwash1 Enter work area Doffing1 1. Gloves Doffing2 2. Goggles/Face Shield Doffing1->Doffing2 Doffing3 3. Lab Coat Doffing2->Doffing3 Doffing4 4. Respirator/Mask Doffing3->Doffing4 Handwash2 Wash Hands Thoroughly Doffing4->Handwash2 Start Before Entering Lab Start->Donning1 End After Exiting Lab Handwash1->Doffing1 Begin doffing Handwash2->End

Figure 1: Recommended PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.

Handling
  • Work Area Preparation: Before handling, cover the work surface within the fume hood with an absorbent, disposable material.[8]

  • Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation.[8] Use a spatula for transfers and avoid pouring the powder.[8]

  • Solutions: When working with solutions of this compound, avoid splashes and the formation of aerosols.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[10]

Storage
  • Container: Store in a tightly closed, properly labeled container.[10]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[7][10] The storage area should be secure and accessible only to authorized personnel.[7]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][11]

Emergency Procedures

Preparedness for emergencies is a critical component of a comprehensive safety plan.

Spills
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5]

    • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[5][7]

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.[5]

  • Large Spills:

    • Evacuate the laboratory immediately and alert safety personnel.

    • Prevent entry into the affected area.

    • Follow established institutional emergency response protocols.

First Aid

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[7] Seek immediate medical attention.[7]

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Safety Personnel Evacuate->Alert Contain Cover with Inert Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Figure 2: Decision-Making Flowchart for Spill Response.

Waste Disposal

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Segregation: All waste containing this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[5]

  • Containerization: Waste containers must be chemically compatible, leak-proof, and kept securely closed.[5]

  • Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[5] Arrange for disposal by a licensed hazardous waste management company.[5] High-temperature incineration is often the recommended disposal method.[5]

  • Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5]

Conclusion

The safe handling of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards and the diligent application of established safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. The causality behind these measures is rooted in the fundamental principles of chemical hygiene and risk management, ensuring a safe and productive research environment.

References

  • BenchChem. (2025). Personal protective equipment for handling 1-Benzoylpiperazine.
  • BenchChem. (2025). Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals.
  • Smolecule. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 1-Benzoylpiperazine 97.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Benzoylpiperazine.
  • PubChem. (n.d.). 1-Benzoylpiperazine.
  • TCI Chemicals. (2025). Safety Data Sheet: Piperazine Anhydrous.
  • ChemicalBook. (2025). 1-BENZOYLPIPERAZINE HYROCHLORIDE 97.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-(Benzyloxycarbonyl)piperazine.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperazine.
  • Biosynth. (2022). Safety Data Sheet.
  • (2018). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • Cayman Chemical. (2025). Safety Data Sheet: BZP (hydrochloride).
  • PubChem. (n.d.). 1-benzoylpiperazine HCl.
  • Cayman Chemical. (2025). Safety Data Sheet: Phenylpiperazine (hydrochloride).
  • MedChemExpress. (2025). 1-(Cyclopropylcarbonyl)piperazine hydrochloride-SDS.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • Fisher Scientific. (2024). Safety Data Sheet: Benazepril (hydrochloride).
  • Sigma-Aldrich. (2025). Safety Data Sheet: Benazepril hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-Benzoylpiperazine 97.
  • Research Scientific. (n.d.). 1-BENZOYLPIPERAZINE HYROCHLORIDE, 97%.
  • Cayman Chemical. (2025). Safety Data Sheet: Benazepril (hydrochloride).
  • Santa Cruz Biotechnology. (n.d.). Benazepril hydrochloride.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-Benzoylpiperazine Hydrochloride via the Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of 1-benzoylpiperazine hydrochloride, a critical intermediate in pharmaceutical development.[1][2] We will explore the robust and widely adopted Schotten-Baumann reaction, offering a detailed mechanistic rationale, a step-by-step experimental protocol, and field-proven insights for optimization and troubleshooting. The aim is to equip researchers with a self-validating system for the reliable and efficient production of this versatile chemical scaffold.[2]

Introduction: The Significance of 1-Benzoylpiperazine

1-Benzoylpiperazine is a cornerstone building block in medicinal chemistry. The benzoyl group serves as an effective protecting group for one of the two secondary amines in the piperazine ring, allowing for selective functionalization at the alternate nitrogen atom. This strategy is fundamental for creating unsymmetrically substituted piperazines, a common motif in a vast array of pharmacologically active compounds, including those targeting the central nervous system.[1][3] The conversion to its hydrochloride salt enhances aqueous solubility and stability, making it more suitable for various chemical and biological applications.[1] The most direct and industrially significant pathway to this intermediate is the N-acylation of piperazine with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[4]

Mechanistic Deep Dive: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a condensation method for synthesizing amides from amines and acyl chlorides.[5][6] The reaction is typically performed under biphasic conditions, utilizing an aqueous base to neutralize the hydrochloric acid generated, which drives the reaction equilibrium towards the amide product.[7][8][9]

The mechanism for the synthesis of 1-benzoylpiperazine proceeds through three key steps:

  • Nucleophilic Attack: The reaction initiates with the secondary amine of the piperazine molecule acting as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms an unstable tetrahedral intermediate.[4][9][10]

  • Chloride Elimination: The tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.[4][10]

  • Deprotonation: The resulting protonated amide is deprotonated by a base, typically sodium hydroxide, to yield the final 1-benzoylpiperazine product.[4][10][11] The base is crucial as it neutralizes the generated HCl, preventing it from protonating the starting piperazine, which would render it non-nucleophilic and halt the reaction.[4][11][12]

A primary challenge in this synthesis is achieving selective mono-acylation. Due to the symmetric nature of piperazine, there is a risk of forming the di-substituted byproduct, 1,4-dibenzoylpiperazine.[4] Careful control over reaction conditions is essential to mitigate this.

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism Piperazine Piperazine Tetrahydral Tetrahydral Piperazine->Tetrahydral Nucleophilic Attack BenzoylChloride Benzoyl Chloride BenzoylChloride->Tetrahydral Base Base (e.g., NaOH) Product 1-Benzoylpiperazine Base->Product Byproducts Salt (e.g., NaCl + H₂O) Base->Byproducts Neutralization of HCl Tetrahedral Tetrahedral Intermediate ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Elimination of Cl⁻ ProtonatedAmide->Product Deprotonation

Caption: Schotten-Baumann reaction mechanism for 1-benzoylpiperazine synthesis.

Experimental Protocols

This section provides a comprehensive, two-part protocol for the synthesis of 1-benzoylpiperazine and its subsequent conversion to the hydrochloride salt.

Materials & Reagents:

  • Piperazine (anhydrous)

  • Benzoyl chloride (≥99%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, 1M)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ethyl acetate and Hexane (for recrystallization/chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 eq) in dichloromethane (50 mL). In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Biphasic Mixture Formation: Transfer the flask to an ice bath on a magnetic stirrer and begin vigorous stirring. Slowly add the 10% NaOH solution (2.5 eq) to the piperazine solution.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled, vigorously stirred biphasic mixture over 30-60 minutes. Maintain the internal temperature between 0 and 5 °C.[4][8] The slow addition is critical to control the exothermic reaction and minimize side-product formation.[4]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 9:1 DCM:Methanol.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.[8]

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove unreacted piperazine, saturated NaHCO₃ solution (2 x 25 mL) to remove residual benzoyl chloride, and finally with brine (1 x 25 mL).[8]

    • Dry the organic layer over anhydrous Na₂SO₄.[4][8]

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 1-benzoylpiperazine.[4]

Procedure:

  • Dissolution: Dissolve the purified 1-benzoylpiperazine free base from Part A in a minimal amount of absolute ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of absolute ethanol saturated with dry hydrogen chloride gas until no further precipitation is observed.[13]

  • Isolation: Collect the white precipitate of this compound by suction filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold, dry diethyl ether or benzene to remove any residual impurities.[13] Dry the product under vacuum to obtain the final hydrochloride salt.

Visualization of the Synthesis Workflow

Synthesis_Workflow Synthesis Workflow Start Starting Materials: - Piperazine - Benzoyl Chloride - NaOH Reaction Schotten-Baumann Reaction (DCM/H₂O, 0°C to RT) Start->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine Washes) Reaction->Workup Drying Drying Organic Layer (Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification FreeBase Pure 1-Benzoylpiperazine (Free Base) Purification->FreeBase Acidification Acidification (Ethanolic HCl) FreeBase->Acidification Isolation Filtration & Drying Acidification->Isolation End 1-Benzoylpiperazine HCl (Final Product) Isolation->End

Caption: Experimental workflow for the synthesis of 1-benzoylpiperazine HCl.

Critical Parameters for Synthesis Optimization

The success of this synthesis hinges on the careful control of several key parameters.

ParameterRationale & Impact on SynthesisRecommended Conditions
Stoichiometry The molar ratio of piperazine to benzoyl chloride is critical for maximizing mono-acylation and minimizing the formation of 1,4-dibenzoylpiperazine.[4]A slight excess of piperazine can favor the mono-substituted product, though this complicates purification. A 1:1 ratio is standard, relying on other controls.
Temperature The acylation reaction is highly exothermic. Initial cooling is essential to control the reaction rate, prevent side reactions, and minimize the hydrolysis of benzoyl chloride.[4][8][14]0–5 °C during the addition of benzoyl chloride, followed by a slow warm-up to room temperature.
Rate of Addition A slow, dropwise addition of benzoyl chloride maintains a low concentration of the acylating agent, further favoring mono-substitution over di-substitution.Add benzoyl chloride solution dropwise over a period of 30–60 minutes.
Stirring Efficiency In a biphasic system, vigorous stirring is paramount to create a large interfacial area, ensuring efficient mass transfer between the organic and aqueous phases for the reaction to proceed effectively.Use a magnetic stirrer set to a high speed that ensures the formation of a vortex and thorough mixing of the two phases.
Base Concentration The concentration of the aqueous NaOH solution must be sufficient to neutralize the HCl byproduct effectively but not so high as to significantly increase the rate of benzoyl chloride hydrolysis.A 10% (w/v) aqueous NaOH solution is generally effective.
Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

PropertyExpected Result
Appearance White to off-white solid
Molecular Formula C₁₁H₁₄N₂O · HCl[15]
Molecular Weight 226.70 g/mol [1][15]
Melting Point >230 °C (decomposes)
¹H and ¹³C NMR Spectra should be consistent with the proposed structure.
FT-IR (KBr) Characteristic peaks for amide C=O stretch, aromatic C-H, and aliphatic C-H bonds.
Purity (HPLC) ≥97% is typically desired.
Safety Precautions and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Benzoyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water and alcohols.[16][17] Handle with extreme care, avoiding inhalation of fumes and contact with skin.[16][17] In case of fire, phosgene gas may be formed.[17]

  • Piperazine: Corrosive and can cause severe skin burns and eye damage.[18] Avoid generating dust.

  • Sodium Hydroxide: Corrosive. Causes severe skin and eye burns.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize exposure by handling only in a fume hood.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Ineffective stirring.- Benzoyl chloride hydrolyzed before reaction.- Reaction not allowed to proceed to completion.- Increase stirring speed.- Ensure benzoyl chloride is of high quality and added to a cold solution.- Monitor reaction by TLC and extend reaction time if necessary.
High Yield of Di-substituted Product - Benzoyl chloride added too quickly.- Reaction temperature was too high.- Insufficient excess of piperazine (if used).- Slow down the rate of addition of benzoyl chloride.- Maintain the reaction temperature at 0-5 °C during addition.- Consider adjusting the stoichiometry.
Product is an Oil, Not a Solid - Presence of impurities.- Incomplete removal of solvent.- Re-purify the product using column chromatography.- Ensure the product is thoroughly dried under high vacuum.
HCl Salt Fails to Precipitate - Insufficient HCl added.- Product is too soluble in the chosen solvent.- Add more ethanolic HCl.- Try a different solvent system where the hydrochloride salt is less soluble (e.g., diethyl ether).

References

  • Wikipedia. Schotten–Baumann reaction.
  • BYJU'S. Schotten Baumann Reaction. (2019-11-17).
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • chemeurope.com. Schotten-Baumann reaction.
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Organic Syntheses. 1-benzylpiperazine.
  • Cambridge University Press. Schotten-Baumann Reaction.
  • Grokipedia. Schotten–Baumann reaction.
  • Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023-08-23).
  • Loba Chemie. BENZOYL CHLORIDE EXTRA PURE Safety Data Sheet.
  • Pradip Sanjay W. The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
  • Organic Syntheses. Benzoyl piperidine.
  • ResearchGate. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025-11-10).
  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012-01-01).
  • PubChem - NIH. 1-Benzoylpiperazine.
  • SWGDRUG.org. BENZYLPIPERAZINE. (2005-06-01).
  • Solubility of Things. 1-Benzhydryl-4-methylpiperazine.
  • Chemos. 1-Benzoylpiperazine.

Sources

Step-by-step synthesis protocol for 1-Benzoylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine Hydrochloride

This document serves as a comprehensive guide for the synthesis of this compound, a key intermediate in organic synthesis and pharmaceutical development.[1][2][3] The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible synthesis.

Introduction and Strategic Importance

1-Benzoylpiperazine is a versatile derivative of piperazine, a ubiquitous scaffold in medicinal chemistry.[2][4] The attachment of a benzoyl group to one of the piperazine nitrogens serves a dual purpose: it acts as a protecting group, allowing for selective functionalization of the second nitrogen, and it modifies the molecule's lipophilicity and potential biological interactions.[1][2] The hydrochloride salt form enhances aqueous solubility, making the compound easier to handle and formulate for various applications.[1][5]

This guide will focus on the most prevalent and efficient synthetic route: the direct N-acylation of piperazine with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[6][7] We will dissect the mechanism, provide a detailed step-by-step protocol, and discuss critical parameters for process control and safety.

The Synthetic Pathway: Mechanism and Rationale

The synthesis is achieved via a two-stage process: first, the formation of the 1-benzoylpiperazine free base, followed by its conversion to the hydrochloride salt.

The Schotten-Baumann Reaction Mechanism

The core of this synthesis is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[8][9][10] The reaction proceeds through a nucleophilic acyl substitution mechanism.[6][9]

Causality Behind the Mechanism:

  • Nucleophilic Attack: The secondary amine of piperazine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of benzoyl chloride.[6]

  • Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming an unstable tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[6][9]

  • Collapse and Elimination: The intermediate rapidly collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.[6]

  • Neutralization (The Crucial Role of the Base): This step generates a protonated amide and hydrochloric acid (HCl). The added base (e.g., sodium hydroxide or triethylamine) is critical; it neutralizes the HCl byproduct.[6][10] This prevents the acid from protonating the starting piperazine, which would render it non-nucleophilic and halt the reaction.[6]

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Piperazine Piperazine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->Tetrahedral Product 1-Benzoylpiperazine Tetrahedral->Product Collapse & Cl- Elimination HCl HCl (Byproduct) Product->Product Salt Salt + H2O HCl->Salt Neutralization Base Base (e.g., NaOH) Base->Salt

Caption: Schotten-Baumann reaction mechanism for 1-benzoylpiperazine synthesis.

The Challenge: Achieving Mono-Substitution

Piperazine is a symmetrical molecule with two reactive secondary amines. Therefore, a significant challenge is achieving selective mono-acylation while minimizing the formation of the di-substituted byproduct, 1,4-dibenzoylpiperazine.[6] Control over this selectivity is accomplished by:

  • Stoichiometry: Using a controlled amount of benzoyl chloride (typically 1.0 equivalent or slightly less) relative to piperazine.

  • Slow Addition: Adding the benzoyl chloride dropwise to the piperazine solution ensures that it reacts with the more abundant starting material before having a chance to react with the mono-substituted product.[6]

  • Low Temperature: Conducting the initial addition at a reduced temperature (0 °C) helps to control the exothermic reaction and slow down the reaction rate, further favoring mono-substitution.[2][6]

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the free base and its subsequent conversion to the hydrochloride salt.

Part A: Synthesis of 1-Benzoylpiperazine (Free Base)

Materials & Reagents

Reagent/MaterialMolecular FormulaMW ( g/mol )Molar Eq.Quantity
Piperazine (anhydrous)C₄H₁₀N₂86.142.5(user defined)
Benzoyl ChlorideC₇H₅ClO140.571.0(user defined)
Dichloromethane (DCM)CH₂Cl₂84.93-(solvent)
Triethylamine (TEA)C₆H₁₅N101.191.1(user defined)
Saturated NaCl (Brine)NaCl58.44-(for wash)
Anhydrous MgSO₄/Na₂SO₄MgSO₄ / Na₂SO₄120.37 / 142.04-(drying agent)

Step-by-Step Procedure

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2.5 eq.) in anhydrous dichloromethane (DCM). The use of excess piperazine helps to maximize the consumption of the limiting reagent, benzoyl chloride, and favor mono-substitution.

  • Basification & Cooling: Add triethylamine (1.1 eq.) to the solution. Cool the flask in an ice-water bath to 0 °C with vigorous stirring. This is crucial to manage the exothermic nature of the acylation.[2][6]

  • Acylation: Dissolve benzoyl chloride (1.0 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine mixture over 30-60 minutes using a dropping funnel. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.[6]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 9:1 DCM:Methanol.[2][6] The disappearance of benzoyl chloride indicates completion.

  • Work-up & Extraction:

    • Quench the reaction by adding deionized water. Transfer the entire mixture to a separatory funnel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice more with fresh portions of DCM to ensure complete recovery of the product.[6]

  • Washing & Drying:

    • Combine all the organic layers.

    • Wash the combined organic phase once with brine (saturated aqueous NaCl solution). This helps to remove residual water and some water-soluble impurities.[6][11]

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Solvent Removal: Filter off the drying agent. Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude 1-benzoylpiperazine as an oil or solid.[2][6]

  • Purification (Optional but Recommended): The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate/hexanes to obtain a high-purity product.[2][6]

Part B: Conversion to this compound

Step-by-Step Procedure

  • Dissolution: Dissolve the purified 1-benzoylpiperazine free base in a minimal amount of a suitable anhydrous solvent, such as absolute ethanol or isopropanol.[12]

  • Acidification: Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the solution or add a pre-prepared solution of HCl in ethanol dropwise.[12][13]

  • Precipitation: The hydrochloride salt will precipitate as a white solid. Continue adding HCl until no further precipitation is observed.

  • Isolation: Collect the white precipitate by suction filtration.[12]

  • Washing: Wash the collected solid with a small amount of cold, anhydrous ether or DCM to remove any unreacted free base or excess HCl.[13]

  • Drying: Dry the final product, this compound, in a vacuum oven to a constant weight.

Synthesis_Workflow cluster_A Part A: Free Base Synthesis cluster_B Part B: Hydrochloride Salt Formation A1 1. Dissolve Piperazine & TEA in DCM A2 2. Cool to 0°C A1->A2 A3 3. Add Benzoyl Chloride Dropwise A2->A3 A4 4. React at Room Temp A3->A4 A5 5. Aqueous Work-up & Extraction A4->A5 A6 6. Wash with Brine A5->A6 A7 7. Dry over MgSO4 A6->A7 A8 8. Evaporate Solvent A7->A8 A9 9. Purify Crude Product A8->A9 B1 1. Dissolve Free Base in Ethanol A9->B1 Transfer Purified Product B2 2. Cool to 0°C B1->B2 B3 3. Add Ethanolic HCl B2->B3 B4 4. Filter Precipitate B3->B4 B5 5. Wash with Ether B4->B5 B6 6. Dry Under Vacuum B5->B6 Final Final Product: 1-Benzoylpiperazine HCl B6->Final

Caption: Experimental workflow for the synthesis of 1-Benzoylpiperazine HCl.

Product Characterization

The identity and purity of the final product must be confirmed through analytical methods.

Product Specifications

PropertyValueSource
Chemical Name This compound[1]
CAS Number 56227-55-5[14][15]
Molecular Formula C₁₁H₁₄N₂O · HCl[14][15]
Molecular Weight 226.70 g/mol [1][14]
Appearance White to off-white solid/powder[4][5]
Melting Point >230 °C[14]

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure, ensuring the benzoyl group is correctly attached and the piperazine ring is intact.[11][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups, such as the amide carbonyl (C=O) stretch.[16]

  • High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound.[17]

Critical Safety Precautions

A thorough risk assessment must be conducted before beginning this synthesis. Always consult the latest Safety Data Sheets (SDS) for all reagents.

  • General Handling: All operations should be performed inside a certified chemical fume hood.[18] Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[19][20] An eyewash station and safety shower must be readily accessible.[21]

  • Reagent-Specific Hazards:

    • Benzoyl Chloride: Highly corrosive and a lachrymator (causes tearing). Avoid inhalation of vapors and contact with skin and eyes.[8]

    • Piperazine: Corrosive; can cause severe skin burns and eye damage.[20][21]

    • Triethylamine: Flammable liquid and vapor. Corrosive and harmful if inhaled.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

    • Hydrogen Chloride (gas/solution): Extremely corrosive to the respiratory tract, skin, and eyes. Handle with extreme caution in a well-ventilated area.[18]

  • Emergency Procedures:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18][21]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[19][21]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18][19]

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a robust and well-established procedure. Success hinges on a clear understanding of the reaction mechanism and meticulous control over key experimental parameters, particularly stoichiometry and temperature, to ensure selective mono-acylation. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. By following this detailed guide, researchers can confidently and safely produce this valuable chemical intermediate for their ongoing scientific endeavors.

References

  • Smolecule. (n.d.). Buy this compound | 56227-55-5.
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, December).
  • Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). designer-drug.com.
  • BenchChem Technical Support Team. (2025, December). 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis. BenchChem.
  • Sigma-Aldrich. (2025, January 2).
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • Fisher Scientific. (n.d.).
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Biosynth. (2022, May 5).
  • Cayman Chemical. (2025, June 24).
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Fisher Scientific. (2025, December 21).
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Chem-Impex. (n.d.). 1-Benzoylpiperazine.
  • International Journal of Pharmaceutical Sciences and Research. (2012, January 1).
  • Scribd. (n.d.). Chemical Synthesis Guide.
  • BenchChem. (n.d.). 1-Benzoylpiperazine | 13754-38-6.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • UNODC. (n.d.).
  • ChemicalBook. (2025, July 30). 1-BENZOYLPIPERAZINE HYROCHLORIDE 97 | 56227-55-5.
  • European Union. (n.d.). BZP/piperazines drug profile.
  • SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

Sources

Synthesis of 1-Benzoylpiperazine Hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoylpiperazine Scaffold

1-Benzoylpiperazine is a critical building block in modern medicinal chemistry and drug development. Its structure features a piperazine ring, a common motif in pharmacologically active compounds, with one nitrogen atom acylated by a benzoyl group. This mono-acylation strategy serves two primary purposes: it acts as a protecting group, allowing for selective functionalization at the second nitrogen atom, and it provides a scaffold that is a key component in a variety of therapeutics, including anti-anxiety, antidepressant, and antipsychotic agents. The hydrochloride salt of 1-benzoylpiperazine is often preferred in research and development due to its increased stability and solubility in aqueous media.

This guide provides a comprehensive overview of the synthesis of 1-benzoylpiperazine hydrochloride, focusing on the widely used Schotten-Baumann N-acylation of piperazine. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss methods for characterization, and offer insights into troubleshooting common synthetic challenges.

Reaction Mechanism: The Schotten-Baumann Approach

The synthesis of 1-benzoylpiperazine from piperazine and benzoyl chloride is a classic example of the Schotten-Baumann reaction. This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary challenge in this synthesis is achieving selective mono-acylation, as the symmetrical nature of piperazine can readily lead to the formation of the di-substituted byproduct, 1,4-dibenzoylpiperazine.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The secondary amine of the piperazine molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This initial attack forms an unstable tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base, such as sodium hydroxide or triethylamine, to yield the final 1-benzoylpiperazine product. The base is crucial as it neutralizes the hydrochloric acid generated during the reaction, preventing it from protonating the starting piperazine, which would render it non-nucleophilic and halt the reaction.

Schotten_Baumann_Mechanism

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 1-benzoylpiperazine and its subsequent conversion to the hydrochloride salt.

Part 1: Synthesis of 1-Benzoylpiperazine (Free Base)

Materials and Equipment:

  • Piperazine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the exothermic nature of the reaction and to minimize the hydrolysis of benzoyl chloride.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 eq), dissolved in a minimal amount of dichloromethane, dropwise to the cooled and vigorously stirred piperazine solution over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-benzoylpiperazine as an oil or solid.

Part 2: Conversion to this compound

Materials and Equipment:

  • Crude 1-benzoylpiperazine

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent, e.g., 2M HCl in diethyl ether)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude 1-benzoylpiperazine in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount (1.0 eq) of hydrochloric acid with stirring. A white precipitate of this compound should form immediately.

  • Isolation: Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation. Collect the white solid by suction filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities. Dry the product under vacuum to obtain pure this compound.

Synthesis_Workflow

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Yields are highly dependent on the reaction scale, purity of reagents, and purification methods.

ParameterValueNotes
Piperazine 1.0 eq
Benzoyl Chloride 1.0 eqSlow, dropwise addition is crucial.
Sodium Hydroxide 2.5 eqTo neutralize the generated HCl.
Reaction Temperature 0 °C to Room Temp.Initial cooling is critical to control exotherm.
Reaction Time 3-4 hoursMonitor by TLC for completion.
Typical Yield 70-90%Based on the limiting reagent (benzoyl chloride).

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity, purity, and structure.

  • Melting Point: The melting point of this compound is reported to be >230 °C.[1][2][3] A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For the free base, 1-benzoylpiperazine, the spectrum would show a characteristic strong absorption for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as N-H stretching for the secondary amine of the piperazine ring. Upon formation of the hydrochloride salt, the N-H stretch of the protonated amine will be more prominent, often appearing as a broad band.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound would be expected to show signals for the aromatic protons of the benzoyl group (typically in the 7.4-7.8 ppm region), and distinct signals for the protons on the piperazine ring. Due to the amide bond, the protons on the carbons adjacent to the benzoyl-substituted nitrogen will have a different chemical shift from those adjacent to the protonated nitrogen. The N-H proton of the ammonium salt will likely appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the amide carbonyl carbon (typically in the 165-175 ppm range). It would also display signals for the aromatic carbons of the benzoyl group and the aliphatic carbons of the piperazine ring. The two sets of carbons in the piperazine ring (those adjacent to the acylated nitrogen and those adjacent to the protonated nitrogen) would be expected to have distinct chemical shifts.

Troubleshooting and Field-Proven Insights

  • Issue: Formation of Di-substituted Byproduct (1,4-dibenzoylpiperazine)

    • Cause: The mono-acylated product, 1-benzoylpiperazine, can react with another molecule of benzoyl chloride.

    • Solution: The most effective strategy to minimize di-substitution is the slow, dropwise addition of benzoyl chloride to the reaction mixture at a low temperature (0-5 °C). This maintains a low concentration of the acylating agent, favoring the reaction with the more abundant and more nucleophilic piperazine over the mono-substituted product. Using a slight excess of piperazine can also favor mono-acylation.

  • Issue: Low Yield

    • Cause 1: Hydrolysis of Benzoyl Chloride. Benzoyl chloride is highly reactive and can be hydrolyzed by water, especially at higher temperatures and pH.

    • Solution 1: Maintain a low reaction temperature (0-5 °C) during the addition of benzoyl chloride.

    • Cause 2: Incomplete Reaction.

    • Solution 2: Ensure adequate stirring and allow the reaction to proceed for a sufficient amount of time after the addition of benzoyl chloride. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Issue: Difficulty in Product Isolation/Purification

    • Cause: The product may be an oil that is difficult to crystallize, or it may contain impurities that co-precipitate.

    • Solution: If the free base is an oil, it can often be purified by column chromatography on silica gel before conversion to the hydrochloride salt. Ensure the final hydrochloride salt is washed with a cold, non-polar solvent like anhydrous diethyl ether to remove soluble impurities.

References

  • Organic Syntheses. 1-benzylpiperazine. [Link]
  • PubChem. 1-Benzoylpiperazine. [Link]
  • Chemsrc. 1-Benzoylpiperazine monohydrochloride. [Link]
  • ResearchGate. Easy method to convert benzyl amine to benzyl amine hydrochloride?. [Link]

Sources

Application Note: A Robust Strategy for Selective Mono-acylation of Piperazine using a Boc-Protecting Group Approach to Synthesize 1-Benzoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective Piperazine Functionalization

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of FDA-approved drugs. Its unique physicochemical properties, conferred by the two basic nitrogen atoms, often enhance aqueous solubility and oral bioavailability.[1] However, the symmetrical nature of the piperazine ring presents a significant synthetic challenge: achieving selective mono-functionalization. Uncontrolled reactions with difunctional piperazine often lead to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.[1][2]

A widely adopted and robust strategy to overcome this hurdle is the use of a temporary protecting group.[1] The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability across a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[3][4] This application note provides a detailed, field-proven guide for the synthesis of 1-Benzoylpiperazine, a key intermediate for various pharmaceuticals. The strategy involves a three-step process: the mono-protection of piperazine with a Boc group, the subsequent acylation of the free secondary amine with benzoyl chloride, and the final deprotection to yield the target mono-acylated product.

This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles, troubleshooting advice, and critical safety information.

Principle and Strategy: The Logic of the Boc-Protection Approach

The core of this synthetic strategy lies in temporarily differentiating the two chemically equivalent nitrogen atoms of piperazine. By protecting one nitrogen with a Boc group, we render it unreactive to acylation, thereby directing the benzoyl chloride to react exclusively at the unprotected nitrogen.

The overall workflow can be visualized as a three-stage process:

  • Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield 1-Boc-piperazine. Controlling the stoichiometry is key to maximizing the mono-protected product.[4][5]

  • Functionalization (Acylation): The free secondary amine of 1-Boc-piperazine undergoes a nucleophilic acyl substitution with benzoyl chloride in the presence of a base to yield 1-Benzoyl-4-Boc-piperazine.[5]

  • Deprotection: The Boc group is selectively cleaved from 1-Benzoyl-4-Boc-piperazine under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to furnish the final product, 1-Benzoylpiperazine.[3][5][6]

Visualizing the Synthetic Workflow

G cluster_0 PART 1: Protection cluster_1 PART 2: Functionalization cluster_2 PART 3: Deprotection Piperazine Piperazine Step1 Step 1: Mono-Boc Protection (Solvent: DCM or MeOH) Piperazine->Step1 Boc2O Boc₂O Boc2O->Step1 BocPip 1-Boc-piperazine Step1->BocPip Step2 Step 2: Acylation (Solvent: Anhydrous DCM, 0°C to RT) BocPip->Step2 BenzoylChloride Benzoyl Chloride BenzoylChloride->Step2 Base Base (e.g., TEA) Base->Step2 ProtectedProduct 1-Benzoyl-4-Boc-piperazine Step2->ProtectedProduct Step3 Step 3: Boc Deprotection (Solvent: DCM or Dioxane) ProtectedProduct->Step3 Acid Acid (TFA or HCl) Acid->Step3 FinalProduct 1-Benzoylpiperazine Step3->FinalProduct

Caption: A three-part workflow for synthesizing 1-Benzoylpiperazine.

Mechanistic Insights

Step 1: The Nucleophilic Acyl Substitution of Boc-Protection

The protection reaction proceeds via a nucleophilic acyl substitution. The nitrogen of piperazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms an unstable tetrahedral intermediate that subsequently collapses, eliminating a t-butyl carbonate leaving group, which decomposes into gaseous carbon dioxide and t-butoxide.[4]

Step 2: Schotten-Baumann Acylation

The acylation of 1-Boc-piperazine with benzoyl chloride is a classic example of the Schotten-Baumann reaction.[2] The unprotected secondary amine nitrogen attacks the highly electrophilic carbonyl carbon of benzoyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. A base, such as triethylamine (TEA), is crucial. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] Without the base, the HCl would protonate the starting 1-Boc-piperazine, rendering it non-nucleophilic and halting the reaction.

Step 3: Acid-Catalyzed Deprotection

The removal of the Boc group is efficiently achieved under acidic conditions. The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid (like TFA or HCl). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the free, protonated amine of 1-Benzoylpiperazine.[3] A final basic workup neutralizes the salt to provide the free base product.

Visualizing the Deprotection Mechanism

G Start 1-Benzoyl-4-Boc-piperazine Protonation Protonated Intermediate Start->Protonation + H⁺ (from TFA/HCl) Carbocation tert-Butyl Cation Protonation->Carbocation Cleavage CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid Cleavage CO2 CO₂ CarbamicAcid->CO2 FinalAmineSalt 1-Benzoylpiperazine (Protonated) CarbamicAcid->FinalAmineSalt Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Piperazine and its derivatives can be corrosive and cause skin burns and eye damage.[7][8] Benzoyl chloride is a lachrymator and corrosive. Trifluoroacetic acid (TFA) is highly corrosive. Consult the Safety Data Sheets (SDS) for all reagents before use.[7][8][9][10]

Protocol 1: Synthesis of 1-Boc-piperazine

This protocol is designed to favor mono-protection by using an excess of piperazine relative to the Boc-anhydride.

ParameterValueRationale
Piperazine 2.0 eqExcess piperazine reduces the statistical likelihood of di-protection.
Di-tert-butyl dicarbonate (Boc₂O) 1.0 eqThe limiting reagent in the reaction.
Solvent Dichloromethane (DCM)A common solvent that readily dissolves both reactants.
Temperature Room TemperatureThe reaction proceeds efficiently without heating.
Reaction Time 20-24 hoursAllows the reaction to proceed to completion.

Procedure:

  • In a round-bottom flask, dissolve piperazine (2.0 eq) in dichloromethane (DCM).

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a minimal amount of DCM.

  • Slowly add the Boc₂O solution to the stirred piperazine solution over 2-3 hours at room temperature. A slow addition rate is critical to minimize the formation of the di-protected byproduct.[5]

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or via an aqueous workup to separate the desired mono-Boc-piperazine from unreacted piperazine and the 1,4-di-Boc-piperazine byproduct.

Protocol 2: Acylation of 1-Boc-piperazine to form 1-Benzoyl-4-Boc-piperazine

This procedure uses standard Schotten-Baumann conditions. Using anhydrous solvent is critical as benzoyl chloride reacts with water.

ParameterValueRationale
1-Boc-piperazine 1.0 eqThe nucleophile for the acylation.
Benzoyl Chloride 1.0 eqThe acylating agent. A slight excess (e.g., 1.05 eq) can be used to ensure full conversion.
Triethylamine (TEA) 1.1 eqActs as a base to neutralize the HCl byproduct.[5]
Solvent Anhydrous Dichloromethane (DCM)An inert solvent that prevents hydrolysis of the acyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, minimizing side products.[2]
Reaction Time 2-4 hoursTypically sufficient for complete reaction.

Procedure:

  • Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 30 minutes.[2]

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Wash the reaction mixture with water, followed by a saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude N-benzoyl-N'-Boc-piperazine by flash column chromatography on silica gel if necessary.

Protocol 3: Deprotection to Yield 1-Benzoylpiperazine

This protocol utilizes TFA for efficient Boc group removal. An alternative is using a 4M HCl solution in dioxane.[6]

ParameterValueRationale
1-Benzoyl-4-Boc-piperazine 1.0 eqThe protected substrate.
Trifluoroacetic acid (TFA) 10-20 eq (or 25-50% v/v in DCM)A strong acid that effectively cleaves the Boc group.[5][6]
Solvent Dichloromethane (DCM)Co-solvent to ensure solubility.
Temperature 0 °C to Room TemperatureInitial cooling manages any exotherm.
Reaction Time 1-3 hoursDeprotection is typically rapid.

Procedure:

  • Dissolve the purified 1-Benzoyl-4-Boc-piperazine (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise. A common concentration is 20-50% (v/v) TFA in DCM.[6]

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure.

    • Dissolve the residue in water and cool in an ice bath.

    • Carefully add a saturated NaHCO₃ solution or 1M NaOH to basify the mixture (pH > 10).

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the final 1-Benzoylpiperazine product. The product can be further purified by recrystallization or chromatography if needed.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low yield of 1-Boc-piperazine Significant formation of 1,4-di-Boc-piperazine.Increase the excess of piperazine. Ensure slow, controlled addition of Boc₂O.
Incomplete Acylation (Step 2) Inactive benzoyl chloride (hydrolyzed). Insufficient base.Use fresh, anhydrous benzoyl chloride. Ensure at least a stoichiometric amount of base is used.
Incomplete Deprotection (Step 3) Insufficient acid or reaction time. Poor solubility of starting material.Increase the equivalents of acid or extend the reaction time. Monitor by TLC/LC-MS. Try a different solvent system.[6]
Side Product Formation in Deprotection Degradation of other acid-sensitive groups.If other acid-labile groups are present, consider milder deprotection conditions or an alternative protecting group strategy.[11]
Product is an oil and won't crystallize Residual solvents or impurities.Ensure complete solvent removal under high vacuum. Attempt further purification by chromatography. Convert the oily free base into a crystalline salt (e.g., hydrochloride salt) for easier handling and purification.[12]

References

  • Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • Technical Support Center: N-Boc Deprotection of Piperazine Deriv
  • Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. BenchChem.
  • Synthesis of 1-Benzoylpiperazine for Research Applic
  • Piperazine - Safety D
  • Piperazine - European Directorate for the Quality of Medicines & HealthCare.
  • Application Notes and Protocols for Boc-Protection of Piperazine Deriv
  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmacy and Pharmaceutical Sciences.
  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry.
  • An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: P
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • Purification of piperazine.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Piperazine hydrate - SAFETY D
  • SAFETY DATA SHEET - Piperazine. Thermo Fisher Scientific.
  • Technical Support Center: Synthesis of Piperazine Deriv
  • 1-BOC-Piperazine synthesis. ChemicalBook.
  • The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
  • 1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses.
  • Reactions of Piperazines. Ambeed.com.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
  • A Review on Analytical Methods for Piperazine Determination.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Technical Support Center: Refining Purification Techniques for Synthesized Piperazine Deriv
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • 1-boc Piperazine. lifechem pharma.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
  • Synthesis method of N-Boc piperazine.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Benzoyl piperidine - Organic Syntheses Procedure. Organic Syntheses.
  • Reactions of acetylenic acid esters with piperazine derivatives.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • DABCO bond cleavage for the synthesis of piperazine deriv
  • Synthesis of Piperazines by C-H Functionaliz

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 1-Benzoylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 1-Benzoylpiperazine hydrochloride (BZP HCl). The described isocratic reverse-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. All procedures are grounded in established principles outlined by the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).

Introduction

1-Benzoylpiperazine (BZP), often available as a hydrochloride salt to improve solubility, is a synthetic substance with a piperazine core structure.[1] Its analysis is crucial in both pharmaceutical research for potential therapeutic applications and in forensic toxicology. A reliable and validated analytical method is paramount for ensuring the identity, strength, quality, and purity of drug substances and products.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for such quantitative analyses in regulated environments.[4][5][6]

This document provides a comprehensive, step-by-step protocol for the quantification of BZP HCl using a reverse-phase HPLC system with UV detection. The causality behind the selection of chromatographic parameters is explained, and the method is validated according to the ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[7][8][9]

Scientific Principles and Method Rationale

The fundamental principle of this method is the separation of 1-Benzoylpiperazine from potential impurities and degradation products based on its differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.

  • Analyte Properties: this compound (C₁₁H₁₅ClN₂O, Molar Mass: 226.70 g/mol ) is a salt, enhancing its aqueous solubility.[1][10] The benzoyl group attached to the piperazine ring contains a chromophore that strongly absorbs UV radiation, making UV detection a suitable choice for quantification. The phenyl group provides the necessary hydrophobicity for retention on a C18 column.[1]

  • Chromatographic Mode: Reverse-phase chromatography was selected due to the non-polar nature of the benzoyl moiety of the analyte. A C18 column provides excellent retention and separation for such compounds.

  • Mobile Phase Selection: A mixture of acetonitrile and a phosphate buffer was chosen. Acetonitrile serves as the organic modifier to elute the analyte from the column. The phosphate buffer controls the pH of the mobile phase, ensuring consistent ionization of the analyte and any acidic or basic impurities, which leads to reproducible retention times and peak shapes.

  • Detection Wavelength: The UV detection wavelength is set near the absorbance maximum of the benzoyl chromophore to achieve high sensitivity. While a specific UV spectrum for BZP HCl was not found in the initial search, related compounds with a phenyl group typically exhibit strong absorbance in the 220-240 nm range. For this method, 230 nm is selected as a starting point, which should be confirmed by scanning the UV spectrum of a standard solution.

Materials and Reagents

Material/ReagentGradeSupplier
This compoundReference Standard (≥98%)Sigma-Aldrich or equivalent
Acetonitrile (ACN)HPLC GradeFisher Scientific or equivalent
Potassium Dihydrogen Phosphate (KH₂PO₄)ACS GradeVWR or equivalent
Orthophosphoric Acid (H₃PO₄)ACS GradeMerck or equivalent
WaterHPLC/Type IMillipore Milli-Q system or equivalent

Instrumentation and Chromatographic Conditions

Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required. Data acquisition and processing should be performed using compliant chromatography data software (CDS).

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good resolution and efficiency.
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v)Provides optimal retention and peak shape for BZP. pH 3.0 ensures the piperazine moiety is protonated, leading to good peak symmetry.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Detection Wavelength 230 nmProvides high sensitivity for the benzoyl chromophore.
Run Time 10 minutesSufficient time to elute the analyte and any potential early or late-eluting impurities.

Experimental Protocols

Preparation of Solutions

25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0):

  • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter before use.

Mobile Phase:

  • Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared 25 mM KH₂PO₄ buffer (pH 3.0).

  • Degas the mobile phase for 15 minutes using sonication or an online degasser.

Diluent: The mobile phase (Acetonitrile:Buffer at 40:60) is used as the diluent to ensure peak shape integrity.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., powdered drug product) expected to contain approximately 25 mg of BZP HCl into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to extract the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This solution has a nominal concentration of 1000 µg/mL.

  • Perform a further 1-in-10 dilution (1 mL into 10 mL) with the diluent to bring the concentration to a nominal 100 µg/mL, which falls within the calibration range.

HPLC Analysis Workflow

The following diagram illustrates the overall experimental workflow from preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Buffer Preparation D System Equilibration & Suitability Test (SST) A->D B Standard Stock & Calibration Solutions Preparation E Inject Calibration Standards (Build Calibration Curve) B->E C Sample Preparation (Weighing, Dissolution, Filtration) F Inject Sample Solutions C->F E->F G Peak Integration & Area Determination F->G H Quantification using Calibration Curve G->H I Report Generation H->I

Caption: HPLC analysis workflow for BZP HCl quantification.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[7][9][11][12]

System Suitability

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are based on USP General Chapter <621> Chromatography.[4][5][13]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and showing no interfering peaks at the retention time of BZP HCl. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed to ensure the peak is free from co-eluting degradants.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze the prepared calibration standards (1-100 µg/mL) in triplicate.

  • Analysis: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by spiking a placebo with known amounts of BZP HCl at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

  • Procedure: Prepare and analyze triplicate samples at each level.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with an RSD of ≤ 2.0% at each level.

Precision

Precision is expressed as the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples of BZP HCl at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for the series of measurements should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • Where S = the slope of the calibration curve.

The LOQ should be experimentally verified by analyzing a standard at the calculated concentration and ensuring it meets accuracy and precision requirements (e.g., recovery of 80-120% and %RSD ≤ 10%).

Data Analysis and Reporting

The concentration of this compound in the sample preparation is calculated using the linear regression equation obtained from the calibration curve:

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

The final amount of BZP HCl in the original sample is then calculated by taking into account the sample weight and all dilution factors. The results should be reported along with all system suitability and validation data to demonstrate the validity of the analysis.

Conclusion

This application note presents a detailed, robust, and reliable HPLC-UV method for the quantification of this compound. The method has been developed based on sound scientific principles and validated according to internationally recognized guidelines.[14][15] Its adherence to established validation parameters ensures that the method is fit for its intended purpose in a regulated research or quality control environment.

References

  • USP General Chapter <621> Chromatography.
  • ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. March 2024. [Link]
  • <621> CHROM
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. June 25, 2024. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
  • Quality Guidelines.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • USP-NF <621> Chromatography. Scribd. January 5, 2021. [Link]
  • FDA Releases Guidance on Analytical Procedures.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Are You Sure You Understand USP <621>?
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. April 24, 2024. [Link]
  • This compound. ChemBK. [Link]
  • 1-Benzoylpiperazine monohydrochloride. Chemsrc. [Link]
  • 1-Benzoylpiperazine.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Journal of Chemical and Pharmaceutical Research. [Link]
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. 2022. [Link]
  • Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. PubMed. [Link]
  • 1-(o-chlorobenzoyl)-4-methylpiperazine, hydrochloride - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]
  • BENZYLPIPERAZINE. SWGDRUG.org. June 2005. [Link]

Sources

In Vitro Neurotoxicity Assessment of 1-Benzoylpiperazine Hydrochloride: A Multi-Parametric Approach

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOL

For: Researchers, scientists, and drug development professionals.

Abstract

1-Benzoylpiperazine (BZP) and its derivatives are piperazine-based compounds with psychoactive properties, raising concerns about their potential neurotoxicity.[1] This document provides a comprehensive set of experimental protocols for assessing the in vitro neurotoxicity of 1-Benzoylpiperazine hydrochloride (BZP-HCl) using neuronal cell models. We present a multi-parametric strategy employing a suite of well-established assays to build a detailed neurotoxicological profile. The protocols are designed to be robust and reproducible, explaining the scientific rationale behind key experimental choices to ensure data integrity and trustworthiness. This guide details methodologies for evaluating impacts on cell viability, membrane integrity, oxidative stress, apoptosis, and neuronal morphology, offering a holistic view of the compound's potential adverse effects on neuronal cells.

Introduction: The Rationale for Neurotoxicity Screening

1-Benzoylpiperazine (BZP) is a synthetic stimulant that, like its more well-known analogue N-benzylpiperazine (BZP), interacts with dopaminergic and serotonergic systems.[1][2] The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro studies.[3] Given its mechanism of action, which can lead to increased extracellular neurotransmitter levels, there is a strong imperative to investigate its potential to induce neuronal damage through mechanisms like excitotoxicity and oxidative stress.[1][4]

In vitro neurotoxicity assays provide a critical, high-throughput method for early-stage hazard identification in drug development and substance evaluation. By using established neuronal cell lines, such as the human neuroblastoma SH-SY5Y or the rat pheochromocytoma PC12 line, researchers can model key aspects of neuronal function and vulnerability in a controlled environment.[5][6][7] This application note outlines a workflow that progresses from general cytotoxicity to more specific mechanisms of cell death and neuronal dysfunction.

Recommended In Vitro Models & Culture Conditions

The choice of cell model is critical for the relevance of in vitro findings. We recommend two well-characterized and widely used cell lines for neurotoxicity screening.

  • SH-SY5Y (Human Neuroblastoma): This cell line is of human origin and can be differentiated to exhibit a more mature, neuron-like phenotype with dopaminergic characteristics.[6][8] This makes it particularly relevant for studying compounds like BZP that target monoamine systems.

  • PC12 (Rat Pheochromocytoma): Upon stimulation with Nerve Growth Factor (NGF), PC12 cells differentiate into cells that resemble sympathetic neurons, developing neurites and expressing neuronal markers.[5][9][10] They are an excellent model for studying effects on neuronal differentiation, neurite outgrowth, and general neurotoxicity.[11][12]

Table 1: Cell Culture & Seeding Recommendations
ParameterSH-SY5YPC12
Base Medium RPMI-1640 MediumRPMI-1640 Medium
Serum 10% Fetal Bovine Serum (FBS), 5% Horse Serum (HS)10% Horse Serum (HS), 5% Fetal Bovine Serum (FBS)
Supplements 1% Penicillin-Streptomycin1% Penicillin-Streptomycin
Culture Vessel Coating Poly-D-lysine coated plates/flasksPoly-D-lysine coated plates/flasks
Incubation 37°C, 5% CO₂37°C, 7.5% CO₂
Seeding Density (96-well) 1 x 10⁴ - 5 x 10⁴ cells/well1 x 10⁴ - 4 x 10⁴ cells/well

Rationale: The use of poly-D-lysine coating enhances cell attachment, which is crucial for subsequent assays and imaging. Seeding density must be optimized to ensure cells are in the exponential growth phase during treatment, as this can significantly impact susceptibility to toxicants.[13]

Experimental Workflow for Neurotoxicity Assessment

A tiered approach is recommended to build a comprehensive neurotoxicological profile of BZP-HCl. The workflow begins with broad cytotoxicity assessments and progresses to investigate specific mechanisms of cell death and neuronal dysfunction.

G cluster_0 Tier 1: General Cytotoxicity cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Neuronal-Specific Endpoints T1_Viability Cell Viability (MTT Assay) T1_Membrane Membrane Integrity (LDH Assay) T2_ROS Oxidative Stress (ROS Assay) T1_Viability->T2_ROS Determine Sub-lethal Concentrations T2_Apoptosis Apoptosis (Caspase-3/7 Assay) T3_Neurite Neurite Outgrowth Assay T2_Apoptosis->T3_Neurite Assess Functional Impairment

Caption: Tiered experimental workflow for BZP-HCl neurotoxicity assessment.

Detailed Experimental Protocols

Preparation of this compound (BZP-HCl) Stock Solution

Causality: The hydrochloride salt of BZP enhances its solubility in aqueous solutions, which is ideal for cell culture applications.[3] A high-concentration stock in a solvent like sterile, ultrapure water or DMSO is prepared to minimize the final solvent concentration in the culture medium, thereby avoiding solvent-induced cytotoxicity.

  • Compound Information:

    • Name: this compound

    • CAS Number: 56227-55-5[14]

    • Molecular Weight: 226.70 g/mol [14]

    • Appearance: Solid[15]

  • Protocol:

    • Accurately weigh the required amount of BZP-HCl powder in a sterile microcentrifuge tube.

    • Add sterile, ultrapure water or DMSO to dissolve the powder and create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile tubes and store at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.

Tier 1: General Cytotoxicity Assessment

Principle: This colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[16][17] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at the optimal density (see Table 1) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of BZP-HCl in complete culture medium. Remove the old medium from the cells and add 100 µL of the BZP-HCl dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[19][20] The LDH assay quantifies this released enzyme by measuring its activity through a coupled enzymatic reaction that results in a colorimetric or luminescent signal.[19][21]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol. Set up additional control wells:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer or Triton X-100) 45 minutes before the end of the incubation.[13]

    • Background: Medium only.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes (optional but recommended to pellet any detached cells).[20]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well assay plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the commercial kit instructions) to each well.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Measurement: Measure the absorbance at 490 nm (for colorimetric assays) or luminescence using a plate reader.[13][20]

  • Analysis: Calculate cytotoxicity as a percentage using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Tier 2: Uncovering the Mechanism of Cell Death

Principle: Many neurotoxic compounds induce the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[22][23] The most common method uses cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[23][24] Inside the cell, esterases cleave the acetate groups, and the resulting H₂DCF is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25]

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with sub-lethal concentrations of BZP-HCl (determined from Tier 1 assays) for a shorter duration (e.g., 1, 3, 6, or 12 hours). Include a positive control (e.g., H₂O₂ or menadione).

  • Dye Loading: Remove the treatment medium and wash cells once with warm PBS. Load the cells with 10 µM H₂DCFDA in warm PBS and incubate for 30-45 minutes at 37°C in the dark.[6]

  • Wash: Wash the cells again with warm PBS to remove excess dye.

  • Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[6]

  • Analysis: Express ROS production as a percentage increase relative to the vehicle-treated control.

G BZP BZP-HCl Exposure Mito Mitochondrial Dysfunction BZP->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Activation Damage->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath

Caption: Potential pathway of BZP-induced oxidative stress leading to apoptosis.

Principle: Apoptosis, or programmed cell death, is a key mechanism of neurotoxicity. A hallmark of the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[26][27] Assays for these caspases typically use a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release a measurable signal.[28][29]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol, using a white opaque 96-well plate for luminescent assays or a black plate for fluorescent assays.

  • Reagent Addition: Allow the assay plate and the Caspase-Glo® 3/7 or equivalent reagent to equilibrate to room temperature.

  • Add-Mix-Measure: Add a volume of caspase reagent equal to the volume of culture medium in each well (e.g., 100 µL).[28] Mix by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Analysis: Express caspase-3/7 activity as a fold change relative to the vehicle-treated control.

Tier 3: Neuronal-Specific Endpoint Assessment

Principle: Neurite outgrowth is a fundamental process in neuronal development and the formation of neural networks.[30][31] Inhibition or retraction of neurites is a sensitive indicator of neurotoxicity that can occur at concentrations below those causing overt cell death.[11][32] This assay requires a cell model capable of producing neurites, such as NGF-differentiated PC12 cells or differentiated SH-SY5Y cells.

Protocol:

  • Cell Seeding & Differentiation: Seed PC12 or SH-SY5Y cells on poly-D-lysine coated plates. For PC12 cells, add Nerve Growth Factor (NGF) to the medium (e.g., 50-100 ng/mL) and allow them to differentiate for 4-7 days.[5]

  • Treatment: Treat the differentiated cells with sub-lethal concentrations of BZP-HCl for 24-48 hours.

  • Fixation & Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain for a neuronal marker, such as β-III tubulin (to visualize neurites), and a nuclear counterstain like DAPI (to count cells).

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.[30][32]

  • Image Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth.

    • Total neurite length per neuron

    • Number of neurites per neuron

    • Number of branch points

    • Cell body count (for normalization)

  • Analysis: Normalize neurite measurements to the number of cells and express the results as a percentage of the vehicle-treated control.

Data Interpretation & Validation

  • Dose-Response: Always generate a full dose-response curve for each assay to determine key toxicological parameters like the IC₅₀ (inhibitory concentration 50%).

  • Time-Course: Evaluating multiple time points is crucial. For instance, ROS generation is often an early event, while LDH release is a later indicator of cell death.

  • Controls are Key: The inclusion of appropriate vehicle controls, positive controls (known neurotoxicants), and background controls is non-negotiable for data validation.

  • Multiplexing: Where possible, multiplexing assays (e.g., measuring viability and cytotoxicity from the same well) can increase data density and reveal correlations between different toxicological endpoints.

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro neurotoxicity assessment of this compound. By systematically evaluating its effects on cell viability, membrane integrity, oxidative stress, apoptosis, and neurite outgrowth, researchers can construct a comprehensive toxicological profile. This multi-parametric approach, grounded in established methodologies, ensures the generation of reliable and interpretable data, which is essential for informed risk assessment and decision-making in drug development and public health.

References

  • Slotkin, T. A., & Seidler, F. J. (2007). Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel. Environmental Health Perspectives.
  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays.
  • Oda, M., et al. (2000). Rapid and sensitive neurotoxicity test based on the morphological changes of PC12 cells with simple computer-assisted image analysis. Journal of Bioscience and Bioengineering.
  • Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Reactive Oxygen Species.
  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE.
  • Molecular Devices. (n.d.). Neurite Outgrowth Protocol. MetaXpress® Software Guide.
  • Serb, A., et al. (2021). PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications. Biosensors.
  • Cell Biologics Inc. (n.d.). LDH Assay. Catalog No. CBA-221.
  • Zieminska, E., et al. (2021). PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. International Journal of Molecular Sciences.
  • Cytion. (n.d.). The Impact of PC-12 Cells in Neurobiological and Neural Research.
  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.
  • Angoa-Pérez, M., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health.
  • Fessard, V., et al. (2013). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. International Journal of Molecular Sciences.
  • Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity.
  • Sirenko, O., et al. (2019). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols in Toxicology.
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
  • ResearchGate. (n.d.). Digital image analysis procedure to evaluate neurite outgrowth in vitro.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual.
  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit.
  • Jurič, A., et al. (2021). Amphetamine-like stimulants reduce cell viability of human neuroblastoma SH-SY5Y cell line. Toxicology Letters.
  • Charles River Laboratories. (n.d.). Neurite Outgrowth Assays.
  • Persona, K., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • HCS Pharma. (2017). Neurotoxicity assay on 2D and 3D culture using High Content Screening technology.
  • ResearchGate. (2021). Amphetamine-like stimulants reduce cell viability of human neuroblastoma SH-SY5Y cell line.
  • Jurič, A., et al. (2025). Exposure of human neuroblastoma SH-SY5Y cells to amphetamine-type stimulants leads to oxidative-antioxidative imbalance associated with DNA damage and acetylcholine antagonism. Chemico-Biological Interactions.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Mohammadinejad, R., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences.
  • Arbo, M. D., et al. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Archives of Toxicology.
  • Persona, K., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • ResearchGate. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells.

Sources

Application Notes & Protocols: In Vivo Rodent Locomotor Activity Testing with 1-Benzoylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing the Psychostimulant Profile of 1-Benzoylpiperazine (BZP)

1-Benzoylpiperazine (BZP), a synthetic piperazine derivative, is a psychoactive substance known for its stimulant and euphoric properties, which has led to its use as a recreational drug.[1][2] Its pharmacological profile bears resemblance to amphetamine, though it is estimated to be 10 to 20 times less potent.[3][4] Understanding the behavioral effects of BZP is critical for neuropharmacology, drug development, and public health risk assessment.

Locomotor activity testing in rodents is a fundamental and robust method for evaluating the stimulant or depressant effects of novel compounds on the central nervous system (CNS).[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, and detailed protocols for assessing the impact of 1-Benzoylpiperazine hydrochloride on rodent locomotor activity. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and adherence to the highest ethical standards in animal research.

Part 1: Scientific Rationale and Mechanistic Underpinnings

Pharmacological Profile of BZP

BZP exerts its stimulant effects through a mixed mechanism of action, primarily by modulating monoaminergic neurotransmitter systems—dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[3][7] Its primary actions include:

  • Dopamine Release and Reuptake Inhibition: BZP promotes the release of dopamine and weakly inhibits its reuptake via the dopamine transporter (DAT).[8] This elevation of synaptic dopamine, particularly in the brain's reward and motor circuits, is the principal driver of its stimulant and hyper-locomotor effects.[9]

  • Serotonin System Interaction: BZP also influences the serotonin system, acting as a serotonin reuptake inhibitor and a non-selective agonist at various serotonin receptors.[7][10] This serotonergic activity contributes to its complex behavioral profile, which can include mild hallucinogenic effects at higher doses.[2]

  • Norepinephrine Modulation: The compound acts as an antagonist at α2-adrenoceptors, which inhibits negative feedback and leads to an increase in norepinephrine release, contributing to its sympathomimetic effects like increased heart rate and blood pressure.[7]

The stimulant properties of BZP are well-documented, with studies in both animals and humans demonstrating effects qualitatively similar to those of amphetamine.[4] In rodents, BZP has been shown to produce dose-dependent increases in locomotor activity and, at higher doses, stereotyped behaviors.[9][11]

Neurobiological Basis of BZP-Induced Hyperactivity

The increase in locomotor activity following BZP administration is primarily mediated by its action on the mesolimbic dopamine pathway. This critical circuit originates in the Ventral Tegmental Area (VTA) and projects to the Nucleus Accumbens (NAc).

  • BZP Administration: Following systemic administration (e.g., intraperitoneal injection), BZP crosses the blood-brain barrier.

  • Action on VTA: In the VTA, BZP enhances dopaminergic neuron firing and dopamine release.

  • Increased Dopamine in NAc: This leads to a surge of dopamine in the Nucleus Accumbens.

  • Motor Output: The Nucleus Accumbens integrates this dopaminergic signal and projects to motor areas of the cortex and brainstem, ultimately resulting in an increase in purposeful, forward locomotion.

BZP_Pathway cluster_workflow BZP Mechanism of Action on Locomotion BZP 1-Benzoylpiperazine (BZP) Administration VTA Ventral Tegmental Area (VTA) ↑ Dopamine Release BZP->VTA Crosses BBB NAc Nucleus Accumbens (NAc) ↑ Synaptic Dopamine VTA->NAc Mesolimbic Pathway Motor Motor Cortex / Brainstem Activation NAc->Motor Motor Circuit Integration Locomotion ↑ Locomotor Activity Motor->Locomotion Experimental_Workflow cluster_workflow Experimental Protocol Workflow Acclimation 1. Animal Acclimation (1 week facility, 60 min room) Groups 3. Randomize Animal Groups (Vehicle, BZP Doses) Acclimation->Groups Prep 2. BZP HCl Preparation (Dissolve in 0.9% Saline) Admin 4. Drug Administration (Intraperitoneal Injection) Prep->Admin Groups->Admin PreTreat 5. Pre-Treatment Period (Wait 15-30 min) Admin->PreTreat Test 6. Open Field Test (Place in center, record 30-60 min) PreTreat->Test Clean 7. Clean Apparatus (70% Ethanol) Test->Clean Analysis 8. Data Extraction & Analysis (Video Tracking Software) Test->Analysis After all subjects Clean->Test Next Animal

Caption: Step-by-step workflow for BZP locomotor testing.

Detailed Step-by-Step Protocol
  • Animal Acclimation:

    • Transport animals in their home cages to the testing room.

    • Allow them to acclimate to the room's ambient conditions for at least 60 minutes prior to the start of the experiment. [12]

  • Drug Preparation:

    • Prepare fresh solutions of BZP HCl in sterile 0.9% saline on the day of the experiment.

    • Example dose range for rodents is 5, 10, 20, and 40 mg/kg. [9] * Calculate the required concentration based on an injection volume of 10 mL/kg for mice or 1 mL/kg for rats. For example, for a 10 mg/kg dose in mice, the solution concentration would be 1 mg/mL.

  • Experimental Groups:

    • Assign animals randomly to treatment groups (e.g., n=8-10 per group). [13] * Group 1: Vehicle Control (0.9% Saline)

    • Group 2: BZP (5 mg/kg)

    • Group 3: BZP (10 mg/kg)

    • Group 4: BZP (20 mg/kg)

  • Drug Administration:

    • Gently restrain the animal and administer the assigned treatment via intraperitoneal (IP) injection.

    • Return the animal to a holding cage (or its home cage) for the pre-treatment period.

  • Open Field Test Execution:

    • After a 15-30 minute pre-treatment period, gently place a single animal into the center of the open field arena. [8] * Immediately start the video recording and tracking software.

    • Allow the animal to explore the arena freely for a pre-determined duration, typically 30 to 60 minutes. [13]The first 5-10 minutes can be analyzed for anxiety-like behavior, while the full duration is used for overall locomotor activity. [14] * The experimenter should leave the room during the test to avoid influencing the animal's behavior. [15] * After the session, return the animal to its home cage.

    • Thoroughly clean the arena with 70% ethanol and allow it to dry completely before introducing the next animal to eliminate olfactory cues. [15][12]

Part 3: Data Collection and Analysis

Key Behavioral Parameters

The automated tracking software will provide a wealth of data. The primary parameters of interest for this study are:

Parameter CategorySpecific MeasureDescription & Relevance
Locomotor Activity Total Distance Traveled (cm) The primary measure of overall activity. Expected to increase with BZP. [15]
Ambulatory Time (s) The total time the animal is in motion.
Anxiety-Like Behavior Time in Center Zone (s) Rodents naturally avoid open spaces (thigmotaxis). More time in the center suggests an anxiolytic-like effect. [16]
Distance in Center Zone (cm) A complementary measure to time in the center.
Entries to Center Zone Frequency of transitions into the central area.
Exploratory Behavior Rearing Frequency The number of times the animal stands on its hind legs. Can indicate exploration or be a form of stereotypy at high doses. [16]
Stereotyped Behavior Stereotypy Counts/Time (s) Repetitive, non-ambulatory movements (e.g., intense grooming, head weaving). Expected at higher stimulant doses. [9]
Data Presentation

Results should be summarized in a clear, tabular format. Data are typically presented as Mean ± Standard Error of the Mean (SEM).

Treatment GroupDose (mg/kg)Total Distance (cm)Time in Center (s)Rearing Frequency
Vehicle01500 ± 12025 ± 430 ± 5
BZP52500 ± 20028 ± 545 ± 6
BZP104500 ± 35032 ± 660 ± 8
BZP207000 ± 50020 ± 475 ± 10
BZP406500 ± 48015 ± 3120 ± 15 (stereotypy)
Note: The data above are illustrative examples and do not represent actual experimental results.
Statistical Analysis
  • To compare the effects of different BZP doses against the vehicle control, a one-way Analysis of Variance (ANOVA) is appropriate. [13]* If the ANOVA yields a statistically significant result (p < 0.05), follow up with a post-hoc test, such as Dunnett's test , to identify which specific dose groups differ significantly from the vehicle control.

  • Data should be checked for normality and homogeneity of variances prior to analysis.

Part 4: Interpretation and Troubleshooting

Expected Outcomes

Based on existing literature, administration of BZP is expected to cause a dose-dependent increase in locomotor activity (e.g., total distance traveled). [9][11]At lower to moderate doses, this hyperactivity will be the primary effect. At higher doses, a plateau or even a decrease in ambulatory distance may be observed as behavior shifts from forward locomotion to focused, repetitive stereotyped movements. [17]The effect on anxiety-like behavior (time in center) is less predictable and may be minimal or biphasic.

Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
High inter-animal variability - Inconsistent handling or injection technique.- Environmental disturbances (noise, light changes).- Animals not properly acclimated.- Ensure all experimenters are proficient in handling and IP injections.- Maintain a consistent and controlled testing environment.- Adhere strictly to acclimation protocols.
No significant drug effect - Incorrect dose range (too low).- Inactive compound or improper storage.- Insufficient pre-treatment time.- Conduct a pilot study with a wider dose range.- Verify compound source, purity, and storage conditions.- Adjust the time between injection and testing based on known pharmacokinetics.
Floor/ceiling effects - Animals in the control group are hyperactive (ceiling).- Animals are immobile across all groups (floor).- Ensure animals are not stressed before testing. Test during the dark cycle (active period) for nocturnal animals.- Check for animal health issues or overly stressful environmental conditions.

References

  • Brennan, K. A., Johnstone, A., Fitzmaurice, P., Lea, R., & Schenk, S. (2007). Chronic Benzylpiperazine (BZP) Exposure Produces Behavioral Sensitization and Cross-Sensitization to Methamphetamine (MA). Drug and Alcohol Dependence, 88(2-3), 204-13. Link: https://pubmed.ncbi.nlm.nih.gov/17125936/
  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Leth-Hdie, K. J., Maurer, M. A., & Liechti, M. E. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(11), 2778-2790.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile.
  • Amuza Inc. (2023, November 21). How to Set Up an Open Field Test for Animal Behavior Research.
  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
  • Release. (n.d.). Piperazines.
  • San Diego Instruments. (2021, August 30). How Does an Open Field Activity Test Work?
  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X).
  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2013). Update on 1-benzylpiperazine (BZP) party pills. Archives of Toxicology, 87(8), 1373-1386.
  • JoVE. (2014, September 3). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice.
  • UNODC. (n.d.). Details for Piperazines.
  • Yarosh, H. A., Hellman, K., & Fantegrossi, W. E. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology, Biochemistry and Behavior, 88(1), 18-27.
  • Creative Biolabs. (n.d.). Open Field Test.
  • BioVenic. (n.d.). Locomotor Activity Analysis.
  • Kim, J. W., Cheon, E. J., Kim, H. J., & Cho, J. (2017). Reliability and validity of free software for the analysis of locomotor activity in mice.
  • Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse.
  • chemeurope.com. (n.d.). Benzylpiperazine.
  • ResearchSOP. (2022). Open Field Apparatus Experiment | Locomotor Activity | Anti-Anxiety Study. YouTube.
  • Castelhano-Carlos, M. J., & Baumans, V. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16, 843183.
  • Novak, K. R., & Nearing, M. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments, (91), 51720.
  • National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2003). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research.
  • Data Sciences International. (n.d.). Locomotor Activity and Exploration.
  • Auwerx, J., & Auwerx, J. (2011). Ethical Considerations in Mouse Experiments. Current Protocols in Mouse Biology, 1(1), 155-167.
  • The National Committee for Research Ethics in Science and Technology (NENT). (2019, July 8). Ethical Guidelines for the Use of Animals in Research.
  • FELASA/UFAW. (n.d.). Guiding Principles for Behavioural Laboratory Animal Science.
  • Kiani, A. K., Pheby, D., Henehan, G., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255-E266.
  • Hughes, R. N., & Otto, B. (2019). Treatment with 1-benzylpiperazine (BZP) during adolescence of male and female hooded rats exposed to environmental enrichment: Subsequent behavioral outcomes. Physiology & Behavior, 212, 112702.
  • Shukla, A., & ShL, S. (2016). Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice. Journal of Addiction Research & Therapy, 7(5), 1000297.
  • Lucki, I., Nobler, M. S., & Frazer, A. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. The Journal of Pharmacology and Experimental Therapeutics, 249(1), 147-155.

Sources

Application Note and Protocol: Preparation of 1-Benzoylpiperazine Hydrochloride Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the preparation of 1-Benzoylpiperazine hydrochloride (BP-HCl) solutions tailored for researchers, scientists, and drug development professionals. Emphasizing scientific integrity and safety, this guide moves beyond a simple recitation of steps to explain the underlying rationale for procedural choices, ensuring the generation of reliable and reproducible experimental data. The protocols herein cover the preparation of aqueous, organic, and buffered solutions, alongside critical information on storage, stability, and quality control.

Introduction: The Importance of Precise Solution Preparation

This compound is a derivative of piperazine, utilized as a versatile building block in organic synthesis and explored in pharmaceutical research for its potential neuropharmacological activities.[1][2] The accuracy and reproducibility of any experiment involving this compound are fundamentally dependent on the precise and consistent preparation of the test solutions. As a hydrochloride salt, BP-HCl offers enhanced solubility in aqueous media compared to its free base form, a critical attribute for many biological applications.[1] This guide establishes a self-validating system for solution preparation, designed to mitigate common sources of error such as inaccurate concentration, solution degradation, and contamination.

Compound Profile: this compound

A thorough understanding of the compound's properties is foundational to its proper handling and use.

PropertyValueSource
CAS Number 56227-55-5[2][3][4]
Molecular Formula C₁₁H₁₄N₂O · HCl[3][4]
Molecular Weight 226.70 g/mol [1][3][4]
Appearance White to off-white solid[2]
Melting Point >230 °C[2][3]
Purity Typically ≥97%[3]

Critical Safety & Handling Protocols

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • Hazard Identification : The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5] Some safety data sheets classify it as causing severe skin burns and eye damage.[6][7]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6][7] All weighing and initial solution preparation should be conducted inside a certified chemical fume hood to avoid inhalation of the powder.[6]

  • Spill & Disposal : In case of a spill, avoid generating dust. Collect the material using a method that does not disperse dust into the air and place it in a suitable, labeled container for disposal. Dispose of waste in accordance with local, regional, and national regulations.[6][7]

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[6]

Experimental Workflow for Solution Preparation

The following diagram outlines the logical flow for preparing BP-HCl solutions, from initial compound assessment to final storage.

G cluster_0 Preparation Phase cluster_1 Dissolution Phase cluster_2 Finalization & Storage A 1. Verify Compound Certificate of Analysis (CoA) B 2. Assemble & Calibrate Equipment (Balance, pH meter, etc.) A->B C 3. Don PPE & Prepare Fume Hood B->C D 4. Weigh BP-HCl Powder C->D E 5. Select Appropriate Solvent D->E F 6. Add Solvent to Weighing Vessel D->F E->F G 7. Facilitate Dissolution (Vortexing, Sonication) F->G H 8. Quantitatively Transfer to Volumetric Flask G->H I 9. Bring to Final Volume (QS) H->I J 10. Mix Thoroughly (Inversion) I->J K 11. Perform Quality Control Check (e.g., pH, visual inspection) J->K L 12. Aliquot into Sterile Vials K->L M 13. Label & Store Appropriately L->M

Caption: Workflow for preparing 1-Benzoylpiperazine HCl solutions.

Protocols for Solution Preparation

Required Equipment and Reagents
  • This compound (purity ≥97%)

  • Analytical balance (readable to 0.1 mg)

  • Calibrated pH meter

  • Appropriate volumetric flasks and pipettes (Class A)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Sterile filtration apparatus (e.g., 0.22 µm syringe filters)

  • Sterile, amber glass or polypropylene storage vials

  • Solvents :

    • Type I Ultrapure Water (18.2 MΩ·cm)

    • Dimethyl Sulfoxide (DMSO), Biotechnology Grade

    • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

    • Methanol, HPLC Grade[8]

    • 0.01 N Hydrochloric Acid (HCl)[8]

Protocol I: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL)

This protocol is suitable for applications where an aqueous vehicle is preferred. Note that the aqueous solubility of BP-HCl is limited.[9]

  • Calculation : To prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of BP-HCl.

    • Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)

    • Mass = 10 mg/mL x 10 mL = 100 mg

  • Weighing : In a chemical fume hood, accurately weigh 100 mg of BP-HCl into a clean glass vial.

  • Initial Dissolution : Add approximately 7 mL of Type I ultrapure water to the vial.

  • Solubilization : Cap the vial and vortex vigorously. If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minute intervals. Gentle warming may be attempted, but care must be taken to avoid degradation.

    • Causality : Sonication uses high-frequency sound waves to agitate particles and break down aggregates, enhancing the rate of dissolution for sparingly soluble compounds.

  • Quantitative Transfer : Once dissolved, carefully transfer the solution to a 10 mL Class A volumetric flask. Rinse the original vial with small volumes of water (e.g., 1 mL) and add the rinsate to the flask, ensuring all of the compound is transferred.

  • Final Volume : Add water to the flask until the bottom of the meniscus touches the calibration mark.

  • Homogenization & Filtration : Cap the flask and invert it 15-20 times to ensure a homogenous solution. For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage vial.

  • Storage : Store the solution as recommended in Section 7.

Protocol II: Preparation of a DMSO Stock Solution (e.g., 50 mg/mL)

DMSO is a common solvent for preparing high-concentration stock solutions of organic compounds. BP-HCl is soluble in DMSO.[9]

  • Calculation : To prepare 5 mL of a 50 mg/mL stock solution, you will need 250 mg of BP-HCl.

  • Weighing : In a fume hood, accurately weigh 250 mg of BP-HCl into a clean, dry glass vial.

  • Dissolution : Add approximately 4 mL of biotechnology-grade DMSO to the vial.

  • Solubilization : Cap and vortex until the solid is fully dissolved. Sonication can be used if necessary.

    • Expertise Note : Ensure the DMSO is anhydrous. Water in DMSO can reduce the solubility of some compounds and may introduce unwanted reactivity.

  • Transfer & Final Volume : Quantitatively transfer the solution to a 5 mL Class A volumetric flask. Use small amounts of DMSO to rinse the vial and bring the solution to the final volume.

  • Homogenization : Cap and invert the flask 15-20 times. Filtration is typically not required for DMSO stocks unless particulates are visible.

  • Storage : Aliquot into small-volume, amber glass vials with PTFE-lined caps to minimize freeze-thaw cycles and exposure to light and moisture. Store as described in Section 7.

Protocol III: Preparation of a Buffered Saline Solution (10 mg/mL in PBS, pH 7.2)

This protocol is ideal for preparing solutions intended for direct use in physiological or cell-based assays.[9]

  • Calculation : To prepare 10 mL of a 10 mg/mL solution, 100 mg of BP-HCl is required.

  • Weighing & Dissolution : Weigh 100 mg of BP-HCl into a vial. Add ~7 mL of PBS (pH 7.2).

  • Solubilization : Vortex and sonicate as needed until fully dissolved.

  • pH Verification (Critical) : After dissolution, check the pH of the solution. The hydrochloride salt is acidic and will lower the pH of the buffer. If necessary, adjust the pH back to 7.2 using dilute NaOH. Add the NaOH dropwise while stirring and monitoring the pH.

    • Trustworthiness : This step is critical. A significant deviation from physiological pH can impact experimental outcomes and cell viability. This self-validating check ensures the final solution is appropriate for its intended use.

  • Final Volume & Sterilization : Quantitatively transfer the pH-adjusted solution to a 10 mL volumetric flask, bring to volume with PBS, mix thoroughly, and sterile filter into the final storage container.

Quality Control & Verification

  • Visual Inspection : Always inspect solutions for particulates, cloudiness, or color change before use.

  • pH Measurement : For buffered solutions, confirm the final pH is within the desired range (e.g., 7.2 ± 0.1).

  • Purity Check (Optional) : For long-term studies, the stability of the solution can be periodically checked using analytical techniques like HPLC to look for degradation products.[9]

Storage and Stability

Proper storage is crucial to maintain the integrity of the prepared solutions.

  • Solid Compound : Store the solid BP-HCl powder in a tightly sealed container in a dry, cool, and well-ventilated place.[6]

  • Stock Solutions :

    • Recommended Temperature : For long-term stability, store aliquots at -20°C.[9] Storage at 2-8°C is also cited for shorter durations.[9]

    • Light and Air : While relatively stable, it is best practice to use amber vials to protect solutions from light and ensure caps are tightly sealed to prevent solvent evaporation and degradation from atmospheric moisture.[9]

    • Fresh Preparation : It is always advisable to prepare fresh solutions for each experiment to avoid potential degradation in solution.[9] Avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound will not dissolve Concentration exceeds solubility limit in the chosen solvent.- Verify solubility data.[9]- Increase the volume of the solvent.- Use sonication or gentle warming.- Switch to a solvent with higher solubilizing power (e.g., DMSO).
Precipitation upon cooling or storage The solution was supersaturated at a higher temperature, or the compound is unstable in the solution over time.- Prepare a more dilute solution.- Prepare the solution fresh before each use.- If using a buffer, ensure the pH is stable and correct.
pH of buffered solution is incorrect The acidic nature of the hydrochloride salt was not accounted for.Re-prepare the solution and adjust the final pH with a dilute acid or base as described in Protocol 5.4.
Inconsistent experimental results Solution degradation due to improper storage (light, temperature, freeze-thaw cycles) or inaccurate initial preparation.- Prepare a fresh stock solution from the solid compound.- Verify storage conditions and aliquot new stocks to minimize freeze-thaw cycles.[9]- Re-verify all calculations and equipment calibration.

References

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure.
  • PubChem. (n.d.). 1-Benzoylpiperazine. National Center for Biotechnology Information.
  • SWGDRUG.org. (2005). BENZYLPIPERAZINE.

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1-Benzoylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzoylpiperazine, a commercially available building block, stands as a cornerstone in contemporary medicinal chemistry.[1] Its intrinsic structural features, particularly the presence of a reactive secondary amine shielded by a benzoyl group, render it a privileged scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] This technical guide provides an in-depth exploration of 1-benzoylpiperazine hydrochloride as a versatile starting material. We will delve into key synthetic transformations, offering detailed experimental protocols and the underlying chemical principles. The aim is to equip researchers with the practical knowledge to leverage this scaffold in the design and execution of novel drug discovery campaigns. The applications of these derivatives are vast, with potential in neuropharmacology and the development of therapeutics for central nervous system disorders.[3]

Introduction: The Strategic Advantage of the 1-Benzoylpiperazine Scaffold

The piperazine motif is a recurring structural element in a multitude of approved pharmaceutical agents, valued for its ability to modulate physicochemical properties such as solubility and to interact with biological targets.[4] this compound offers a strategic entry point into this chemical space. The benzoyl group serves as a removable protecting group for one of the piperazine nitrogens, enabling selective functionalization of the free secondary amine.[1] This mono-protection strategy is fundamental to the synthesis of unsymmetrically substituted piperazines, a common feature in many modern drugs.[5]

This guide will focus on three principal synthetic avenues for derivatization at the N4 position of the piperazine ring:

  • N-Alkylation: Introduction of alkyl substituents via reaction with electrophiles.

  • N-Arylation: Formation of N-aryl bonds through palladium-catalyzed cross-coupling reactions.

  • Reductive Amination: Synthesis of N-benzyl and related derivatives via reaction with carbonyl compounds.

Core Synthetic Strategies and Mechanistic Considerations

The reactivity of the secondary amine in 1-benzoylpiperazine is the lynchpin of its synthetic utility. The choice of reaction conditions and reagents is dictated by the desired substituent and the need to avoid side reactions.

N-Alkylation: Expanding Chemical Diversity

N-alkylation is a straightforward and widely employed method for introducing a vast range of substituents onto the piperazine core. The reaction proceeds via a standard nucleophilic substitution mechanism, where the secondary amine attacks an electrophilic carbon center.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is crucial to neutralize the acid generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous polar aprotic solvents like dichloromethane (DCM) or acetonitrile are typically used to ensure solubility of the reactants and to prevent unwanted side reactions with water.

  • Temperature: The reaction is often initiated at a reduced temperature (0-5 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature for a sufficient duration to ensure completion.[1]

N-Arylation: The Power of Palladium Catalysis

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines, offering a mild and efficient alternative to classical methods.[6] This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide.[7][8]

The Catalytic Cycle: The reaction mechanism involves a series of well-defined steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylpiperazine product and regenerate the Pd(0) catalyst.[8]

dot

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange (R2NH) Ar-Pd(II)-X(L2)->Ligand_Exchange -L [Ar-Pd(II)(L)(NHR2)-X]+ [Ar-Pd(II)(L)(NHR2)X]+ Ligand_Exchange->[Ar-Pd(II)(L)(NHR2)-X]+ Deprotonation Deprotonation (Base) [Ar-Pd(II)(L)(NHR2)-X]+->Deprotonation Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-NR2 Deprotonation->Ar-Pd(II)(L)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(L)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 +L Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Reductive Amination: Access to N-Benzyl Derivatives

Reductive amination provides a versatile route to N-benzyl and other N-alkyl derivatives by reacting 1-benzoylpiperazine with an aldehyde or ketone in the presence of a reducing agent.[9][10] The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ.

Key Reagents and Their Roles:

  • Carbonyl Compound: The choice of aldehyde or ketone determines the final substituent.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for this transformation, as it is stable in acidic conditions that can favor iminium ion formation.[11]

  • Solvent: Dichloromethane (DCM) is a common solvent for this reaction.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 1-Benzoyl-4-(4-methoxybenzoyl)piperazine (N-Acylation)

This protocol is adapted from a general procedure for the acylation of piperazine derivatives.[1]

Materials:

  • This compound

  • 4-Methoxybenzoyl chloride

  • Triethylamine (TEA)

  • Dry Dichloromethane (DCM)

  • Deionized water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dry DCM, add triethylamine (3.0 eq) and cool the mixture to 0-5 °C in an ice bath.

  • Stir the mixture for 10 minutes.

  • Add 4-methoxybenzoyl chloride (1.0 eq) dropwise to the cold reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of 1-Benzoyl-4-(4-tolyl)piperazine (Buchwald-Hartwig N-Arylation)

This protocol is a representative example of a Buchwald-Hartwig amination.[7]

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.2 eq), 4-bromotoluene (1.0 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of 1-Benzoyl-4-cinnamylpiperazine (Reductive Amination)

This protocol is based on a general procedure for reductive amination.[11]

Materials:

  • This compound

  • Cinnamaldehyde

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of this compound (1.0 eq) and cinnamaldehyde (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon).

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Characterization of Synthesized Derivatives

The structural elucidation and purity assessment of the newly synthesized derivatives are paramount. A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.

Technique Purpose Expected Observations for a Representative Derivative (e.g., 1-Benzoyl-4-benzylpiperazine)
¹H NMR To determine the proton environment and confirm the presence of key functional groups.Signals corresponding to the aromatic protons of the benzoyl and benzyl groups, and the aliphatic protons of the piperazine ring. The integration of these signals should be consistent with the expected structure. The piperazine protons often appear as complex multiplets due to conformational dynamics.[4]
¹³C NMR To identify the number and types of carbon atoms in the molecule.Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the piperazine ring.
Mass Spectrometry (MS) To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution MS).A molecular ion peak corresponding to the calculated molecular weight of the synthesized derivative.
Infrared (IR) Spectroscopy To identify the presence of specific functional groups.Characteristic absorption bands for the amide carbonyl (C=O) stretch, C-H stretches (aromatic and aliphatic), and C-N stretches.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak indicating a high degree of purity.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of novel derivatives from this compound.

dot

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 1-Benzoylpiperazine HCl Reaction Select Synthetic Route (N-Alkylation, N-Arylation, Reductive Amination) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry NMR->MS Purity Purity Analysis (HPLC) MS->Purity Final Pure Derivative Purity->Final

Caption: General workflow from starting material to pure, characterized derivative.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of novel derivatives. The synthetic strategies outlined in this guide—N-alkylation, N-arylation, and reductive amination—provide a robust toolkit for medicinal chemists and drug discovery scientists. By understanding the underlying principles and following the detailed protocols, researchers can efficiently generate libraries of compounds for biological screening, accelerating the journey towards new therapeutic agents.

References

  • Organic Syntheses. 1-benzylpiperazine. [Link]
  • Wessjohann, L. A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41683-41695. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75994, 1-Benzylpiperazine. [Link]
  • ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
  • González-Ledo, R., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3373. [Link]
  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
  • Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]
  • Chem-Impex. 1-Benzoylpiperazine. [Link]
  • Semantic Scholar. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
  • National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
  • ResearchGate.
  • Foye, W. O., Chafetz, L., & Feldmann, E. (1960). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. The Journal of Organic Chemistry, 25(3), 467-468. [Link]
  • Wessjohann, L. A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41683-41695. [Link]
  • National Center for Biotechnology Information. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. [Link]
  • Reddit.
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
  • National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
  • Wikipedia.
  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]
  • Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • National Center for Biotechnology Information. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
  • ResearchGate. 1-BENZYLPIPERAZINE: A SYNTHETIC “HERBAL HIGH”. [Link]
  • ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine. [Link]
  • Wikipedia. Benzylpiperazine. [Link]
  • OUCI.
  • National Center for Biotechnology Information. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

Sources

Introduction: The Role of Certified Reference Materials in Analytical Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of 1-Benzoylpiperazine Hydrochloride as an Analytical Reference Standard

In the fields of pharmaceutical quality control, forensic science, and drug development, the accuracy and reliability of analytical measurements are paramount. The results of these analyses inform critical decisions regarding product safety, regulatory compliance, and scientific research. The foundation of reliable measurement is the use of high-purity, well-characterized reference materials.[1] Certified Reference Materials (CRMs) are the "gold standard," providing a benchmark for calibrating instruments, validating analytical methods, and ensuring the quality control of measurements.[1][2] They are rigorously tested to establish their accuracy, traceability, and stability, and are accompanied by a Certificate of Analysis that details their certified property values and associated uncertainties.[3][4]

This compound (CAS No. 56227-55-5), a derivative of piperazine, serves as a crucial analytical reference standard in various scientific domains.[5][6] Its applications range from being a building block in organic synthesis to a reference in the pharmacological study of piperazine derivatives and the forensic identification of controlled substances.[5][7] As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions, making it suitable for a variety of analytical techniques.[5] This guide provides a detailed framework for the proper handling, preparation, and application of this compound as an analytical reference standard, with a focus on chromatographic and spectroscopic methods.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is the first step in its proper application.

Physicochemical Properties

The identity and purity of a reference standard are defined by its chemical and physical characteristics.

PropertyValueSource(s)
Chemical Name phenyl(piperazin-1-yl)methanone; hydrochloride[5][]
Synonyms N-Benzoylpiperazine HCl, BZP HCl[6]
CAS Number 56227-55-5
Molecular Formula C₁₁H₁₄N₂O · HCl
Molecular Weight 226.70 g/mol
Appearance White to off-white solid[6]
Melting Point >230 °C[6]
Purity Typically ≥97%
Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical, including analytical standards. This compound is classified as an irritant.[9]

Hazard Classifications (GHS):

  • H315: Causes skin irritation[5][9]

  • H319: Causes serious eye irritation[5][9]

  • H335: May cause respiratory irritation[5][9]

Recommended Handling Procedures:

  • Engineering Controls: Always handle the solid material and its solutions in a certified chemical fume hood to minimize inhalation exposure.[10] Ensure that safety showers and eyewash stations are readily accessible.[10][11]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles with side shields, and a laboratory coat. When handling the powder, a NIOSH-approved N95 dust mask is recommended.

  • Weighing and Transfer: To prevent the generation of airborne dust, weigh the solid carefully. Use a spatula for transfers rather than pouring the powder.[10] When preparing solutions, avoid splashes and aerosol formation.[10]

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated area.[11][12] Keep away from strong oxidizing agents and strong acids.[11]

  • Disposal: All waste contaminated with this compound should be collected in a designated hazardous waste container and disposed of in accordance with local, regional, and national regulations.[10] Do not dispose of down the drain.[10]

Preparation of Analytical Standard Solutions

The accuracy of quantitative analysis begins with the precise preparation of standard solutions. This protocol outlines the steps for creating stock and working standard solutions.

Objective: To prepare a primary stock solution of this compound at a concentration of 1.0 mg/mL and subsequent working solutions for calibration.

Materials:

  • This compound analytical reference standard

  • Methanol (HPLC or GC grade)

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Calibrated pipettes or microliter syringes

Protocol:

  • Equilibration: Allow the sealed container of the reference standard to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh approximately 10 mg of the reference standard onto weighing paper using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Add approximately 7 mL of methanol and sonicate or vortex gently until the solid is completely dissolved.

  • Dilution to Volume: Allow the solution to return to room temperature. Dilute to the mark with methanol, cap the flask, and invert it 15-20 times to ensure homogeneity. This is the 1.0 mg/mL Stock Solution .

  • Preparation of Working Solutions: Prepare a series of working standard solutions for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution using calibrated pipettes and volumetric flasks.

  • Storage: Store the stock and working solutions in tightly sealed, labeled amber glass vials at 2-8°C. Check the Certificate of Analysis or relevant literature for stability information.

Analytical Methodologies and Protocols

The utility of a reference standard is realized through its application in analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly used techniques for the analysis of piperazine derivatives.[13]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for the separation, identification, and quantification of 1-Benzoylpiperazine, often without the need for derivatization.[13] Reversed-phase chromatography is the most common mode used.

Objective: To provide a robust HPLC-UV method for the quantification of this compound. Method validation is a critical step to ensure the suitability of any analytical procedure for its intended purpose.[14][15][16]

HPLCFlowchart cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions (from Reference Material) F Inject Standards (Build Calibration Curve) B->F C Prepare Sample Solution (e.g., dissolve seized material) G Inject Samples C->G E Inject Blank (Methanol) D->E E->F F->G H Integrate Peaks G->H I Quantify Sample Concentration (vs. Calibration Curve) H->I J Generate Report I->J

Caption: HPLC analysis workflow for 1-Benzoylpiperazine.

Instrumentation and Conditions:

ParameterRecommended ValueRationale
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV detectorStandard instrumentation for routine analysis.
Column C18, 4.6 mm x 250 mm, 5 µm particle sizeThe C18 stationary phase provides good retention and separation for moderately polar compounds like piperazine derivatives in reversed-phase mode.[7]
Mobile Phase Acetonitrile and 5mM Heptafluorobutyric acid (or other ion-pairing agent in water)A gradient program is often used for complex mixtures. The ion-pairing agent improves peak shape for basic compounds like piperazines.[7]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 40°CElevated temperature can improve peak efficiency and reduce viscosity, leading to sharper peaks and lower backpressure.[7]
Injection Volume 10 µLA standard volume to ensure reproducibility without overloading the column.
UV Detection 230 nmThis wavelength is chosen based on the UV absorbance spectrum of the benzoyl chromophore.

Protocol:

  • System Preparation: Prepare the mobile phase as described above, degas it, and place it in the instrument reservoirs.

  • System Equilibration: Purge the pump lines and run the mobile phase through the column until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability: Inject the 25 µg/mL working standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. This verifies that the system is performing correctly before sample analysis.[16]

  • Calibration Curve: Inject each working standard solution (e.g., 1-100 µg/mL) in ascending order of concentration.

  • Sample Analysis: Inject the prepared sample solutions. It is good practice to bracket sample injections with a mid-level standard to monitor for any drift in instrument response.

  • Data Processing: Plot the peak area versus concentration for the standards to generate a linear regression curve. The correlation coefficient (r²) should be ≥ 0.999. Use this curve to calculate the concentration of 1-Benzoylpiperazine in the unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly specific and sensitive method for the identification and quantification of 1-Benzoylpiperazine, providing both chromatographic retention time and a mass spectrum that serves as a molecular fingerprint.[13]

Objective: To provide a GC-MS method for the unambiguous identification of 1-Benzoylpiperazine.

GCMSFlowchart A Prepare Sample/Standard in Volatile Solvent (e.g., Methanol) B Inject into GC A->B C Separation in GC Column (Based on Volatility/Polarity) B->C D Elution into Mass Spectrometer C->D E Ionization (e.g., Electron Impact) D->E F Mass Analysis (Separation of Ions by m/z) E->F G Detection F->G H Data Output: Total Ion Chromatogram (TIC) Mass Spectrum G->H

Caption: General workflow for GC-MS analysis.

Instrumentation and Conditions:

ParameterRecommended ValueRationale
GC-MS System Agilent GC/MSD, Shimadzu GCMS, or equivalentStandard instrumentation for this type of analysis.
Column 5% Phenyl / 95% Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds.[7][17]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas standard for MS applications.
Injection Port Temp. 280°CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 290°C, hold for 10 minThis temperature program allows for the separation of the analyte from potential impurities and matrix components.
MS Interface Temp. 280°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ionization Mode Electron Impact (EI), 70 eVStandard, high-energy ionization that produces reproducible fragmentation patterns for library matching.
Scan Mode Full Scan (m/z 50-500)Acquires the complete mass spectrum for identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification.[13]

Expected Mass Spectrum: The EI mass spectrum of 1-Benzoylpiperazine is characterized by specific fragment ions. The molecular ion (M⁺) may be weak or absent. Key fragments include:

  • m/z 105: Benzoyl cation [C₆H₅CO]⁺

  • m/z 77: Phenyl cation [C₆H₅]⁺

  • m/z 85: Piperazine fragment [C₄H₉N₂]⁺

Protocol:

  • Sample Preparation: Dissolve an accurately weighed portion of the sample in a suitable volatile solvent like methanol to a concentration of approximately 1 mg/mL.[13] Use the reference standard to prepare a confirmation solution at the same concentration.

  • Instrument Setup: Load the described method into the GC-MS software and allow the system to equilibrate.

  • Analysis: Inject 1 µL of the prepared sample solution.

  • Data Interpretation: Compare the retention time and the acquired mass spectrum of the peak in the sample chromatogram to that of the this compound reference standard. A match in both retention time and the fragmentation pattern provides a high degree of confidence in the identification.

Spectroscopic Characterization

Spectroscopic data is vital for confirming the chemical structure of the reference standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 1-Benzoylpiperazine will show characteristic absorption bands corresponding to its functional groups. Key peaks include a strong carbonyl (C=O) stretch from the amide group around 1630-1650 cm⁻¹, C-H stretches from the aromatic ring just above 3000 cm⁻¹, and N-H stretching from the secondary amine in the piperazine ring around 3300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the benzoyl group (typically between 7.0-8.0 ppm) and the non-equivalent protons of the piperazine ring (typically between 2.5-4.0 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 170 ppm, signals for the aromatic carbons between 120-140 ppm, and signals for the piperazine ring carbons between 40-50 ppm.[18]

References

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime (UNODC).
  • Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing. SynThink Research Chemicals.
  • Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. SIELC Technologies.
  • The selection use of reference materials in pharmaceutical and clinical laboratories. ResearchGate.
  • 1-benzylpiperazine. Organic Syntheses.
  • What are Certified reference materials? CWS ABROAD.
  • 1-Benzoylpiperazine | C11H14N2O. PubChem, National Institutes of Health.
  • 1-Benzylpiperazine | C11H16N2. PubChem, National Institutes of Health.
  • Understanding certified reference materials (CRMs). IT Tech.
  • BENZYLPIPERAZINE Monograph. SWGDRUG.org.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry.
  • Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. ResearchGate.
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar.
  • Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry.

Sources

Application Notes and Protocols for Studying the Cellular Effects of 1-Benzoylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the in vitro cellular effects of 1-Benzoylpiperazine hydrochloride (BZP). This document outlines detailed protocols for cell culture, cytotoxicity assessment, and functional assays to elucidate the pharmacological profile of BZP, a synthetic piperazine derivative known for its stimulant and euphoriant properties. The methodologies described herein are designed to be robust and reproducible, enabling a thorough investigation of BZP's mechanism of action at the cellular level.

Introduction: The Pharmacology of 1-Benzoylpiperazine (BZP)

1-Benzoylpiperazine (BZP) is a psychoactive substance that has been identified as a "messy drug" due to its complex and multifaceted interaction with monoamine neurotransmitter systems.[1] It primarily exerts its effects by elevating synaptic levels of dopamine and serotonin, which contributes to its stimulant and hallucinogenic properties, respectively, bearing resemblance to substances like MDMA.[1][2] Furthermore, BZP has been shown to augment the release of norepinephrine.[1] In vitro studies have indicated that BZP can induce the release of dopamine via the dopamine transporter (DAT) and may possess neurotoxic potential.[3] Research has demonstrated that BZP and its analogue, benzoylpiperazine, can induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis in neuronal cell lines.[2]

Understanding the cellular and molecular mechanisms of BZP is crucial for both toxicological assessment and the development of potential therapeutic interventions for substance abuse. The following protocols provide a framework for investigating the key pharmacological and cytotoxicological aspects of BZP in a controlled in vitro environment.

PART 1: Foundational Protocols

Preparation of this compound (BZP) Stock Solutions

The hydrochloride salt of 1-Benzoylpiperazine enhances its solubility in aqueous solutions, making it suitable for cell culture experiments.[4]

  • Reagents and Materials:

    • This compound (CAS 56227-55-5)

    • Sterile, deionized water or phosphate-buffered saline (PBS)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Protocol:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile deionized water or PBS to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. For frequent use, a working stock can be stored at 4°C for a limited time, protected from light.

Cell Line Selection and Culture

The choice of cell line is critical for studying the specific effects of BZP. The following cell lines are recommended for their relevance to neuropharmacological research.

Table 1: Recommended Cell Lines and Culture Conditions

Cell LineDescriptionRecommended MediumSeeding Density (for 96-well plate)
HEK-293 Human Embryonic Kidney cells. Easily transfectable and widely used for studying recombinant monoamine transporters (DAT, SERT).[5]DMEM with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine.5 x 10⁴ cells/well
SH-SY5Y Human neuroblastoma cell line with dopaminergic characteristics.[6][7] Expresses endogenous levels of DAT.[7]MEM/F12 (1:1) with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids.2 x 10⁴ cells/well
CHO-K1 Chinese Hamster Ovary cells. A robust host for stable expression of GPCRs and suitable for cAMP and calcium signaling assays.[8][9]F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin.3 x 10⁴ cells/well
  • General Cell Culture Protocol:

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]

    • Passage cells when they reach 80-90% confluency.[10]

    • For passaging, aspirate the culture medium, wash the cell monolayer with sterile PBS, and detach the cells using a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA).

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the appropriate density.

PART 2: Cytotoxicity and Viability Assays

It is essential to determine the cytotoxic profile of BZP to establish a suitable concentration range for subsequent functional assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate at the recommended density and allow them to adhere overnight.

    • Prepare serial dilutions of BZP in the appropriate cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of medium containing different concentrations of BZP. Include a vehicle control (medium without BZP).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a positive control for maximum LDH release by adding a lysis buffer to a set of untreated wells 30 minutes before collecting the supernatant.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the positive control.

PART 3: Functional Assays

Neurotransmitter Transporter Uptake Assays

These assays measure the ability of BZP to inhibit the uptake of dopamine and serotonin through their respective transporters.

  • Cell Model: HEK-293 cells transiently or stably expressing human DAT or SERT are recommended for these assays.

  • Protocol:

    • Seed the transfected HEK-293 cells in a 96-well plate and allow them to grow for 24-48 hours.

    • On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of BZP or a known inhibitor (e.g., cocaine for DAT, fluoxetine for SERT) for 10-20 minutes at 37°C.

    • Initiate the uptake by adding a mixture of radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) and a final concentration of unlabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells with a scintillation cocktail or a suitable lysis buffer.

    • Measure the radioactivity using a scintillation counter.

    • Determine the IC₅₀ value of BZP by non-linear regression analysis.

cAMP Signaling Assay

This assay measures the effect of BZP on the intracellular levels of cyclic AMP (cAMP), a key second messenger in G protein-coupled receptor (GPCR) signaling. Dopamine D1-like receptors and several serotonin receptors are coupled to Gs, which stimulates cAMP production, while D2-like receptors and other serotonin receptors are coupled to Gi, which inhibits cAMP production.[11][12][13][14]

  • Cell Model: CHO-K1 or HEK-293 cells expressing the dopamine or serotonin receptor of interest are suitable.

  • Protocol:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • On the day of the assay, replace the culture medium with a stimulation buffer.

    • Pre-incubate the cells with various concentrations of BZP for 15-30 minutes.

    • For Gi-coupled receptors, stimulate the cells with a known concentration of forskolin (an adenylyl cyclase activator) in the presence of BZP. For Gs-coupled receptors, stimulate with BZP alone.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent assays).

    • Generate dose-response curves to determine the EC₅₀ or IC₅₀ of BZP.

ERK Phosphorylation Assay (Western Blot)

Activation of many GPCRs can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.[15][16][17][18][19] This assay assesses the effect of BZP on this downstream signaling event.

  • Protocol:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of BZP for different time points (e.g., 5, 10, 15, 30 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

    • Quantify the band intensities using densitometry software.

PART 4: Data Visualization and Interpretation

Experimental Workflow Diagram

BZP_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis BZP_Prep BZP Stock Preparation Cytotoxicity Cytotoxicity Assays (MTT & LDH) BZP_Prep->Cytotoxicity Cell_Culture Cell Culture (HEK-293, SH-SY5Y, CHO-K1) Cell_Culture->Cytotoxicity Transporter Transporter Uptake (DAT & SERT) Cell_Culture->Transporter Signaling Signaling Assays (cAMP & pERK) Cell_Culture->Signaling Cytotoxicity->Transporter Determine non-toxic concentration range Cytotoxicity->Signaling Determine non-toxic concentration range Data_Analysis IC50 / EC50 Determination Dose-Response Curves Transporter->Data_Analysis Signaling->Data_Analysis

Caption: Experimental workflow for studying BZP effects.

Signaling Pathway Diagram

BZP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BZP BZP DAT DAT BZP->DAT Inhibits Reuptake/ Promotes Efflux SERT SERT BZP->SERT Inhibits Reuptake/ Promotes Efflux GPCR GPCR (Dopamine/Serotonin Receptors) BZP->GPCR Agonist/ Antagonist? DA_Release Dopamine Release ↑ DAT->DA_Release Serotonin_Release Serotonin Release ↑ SERT->Serotonin_Release AC Adenylyl Cyclase GPCR->AC Gs/Gi MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) GPCR->MAPK_Cascade Gβγ/β-arrestin cAMP cAMP AC->cAMP PKA PKA cAMP->PKA pERK pERK MAPK_Cascade->pERK

Caption: Putative signaling pathways affected by BZP.

References

  • G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Boster Bio. (n.d.).
  • Gurevich, E. V., & Gurevich, V. V. (2018). ERK Activation Pathways Downstream of GPCRs. International review of cell and molecular biology, 338, 1–41.
  • ERK activation pathways downstream of GPCRs. (2018). ULiege Library.
  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (2015). Neurotoxicity Research, 28(4), 327–338.
  • Naor, Z. (2000). Activation of MAPK cascades by G-protein-coupled receptors: the case of gonadotropin-releasing hormone receptor. Trends in endocrinology and metabolism: TEM, 11(3), 91–99.
  • SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. (2023).
  • Protocol for evaluation of neurotrophic strategies in Parkinson's disease-related dopaminergic and sympathetic neurons in vitro. (2016). Methods in molecular biology (Clifton, N.J.), 1477, 239–254.
  • Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights. (2023). Turkish Journal of Biology, 47(5), 338-350.
  • Detoledo-Morcillo, M., Ofir, M., & Spira, M. E. (1984). cAMP-mediated decrease in K+ conductance evoked by serotonin and dopamine in the same neuron: a biochemical and physiological single-cell study.
  • SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen. (2025).
  • Serotonin receptor oligomerization regulates cAMP-based signaling. (2019). Cellular and Molecular Life Sciences, 76(24), 4961–4984.
  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2022). STAR protocols, 3(2), 101377.
  • PTGFR Gq Calcium Signaling Cell-Based Assay Kit (CHO-K1). Eurofins DiscoverX. (n.d.).
  • cAMP signaling pathways. Serotonin receptors 5-HT 1 and 5-HT 5 interact... ResearchGate. (n.d.).
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods in enzymology, 655, 25–52.
  • GPCR Activity Assay Protocol (Aequorin- GFP System). Angio-Proteomie. (n.d.).
  • Benzylpiperazine: "A messy drug". (2016). Drug and alcohol dependence, 164, 1–7.
  • HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat). iGEM. (n.d.).
  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (2018). Toxicology mechanisms and methods, 28(2), 118–127.
  • Dopamine-DARPP32 Feedback in cAMP Signaling. QIAGEN GeneGlobe. (n.d.).
  • Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. (2021). STAR protocols, 2(3), 100659.
  • Characterization of CHO Cells Stably Expressing a Gα 16/z Chimera for High Throughput Screening of GPCRs. ResearchGate. (2025).
  • Novel and atypical pathways for serotonin signaling. (2021). Neuropharmacology, 197, 108731.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012). International Journal of Pharmaceutical Sciences and Research, 3(1), 213.
  • The influence of the selected concentrations of BZP on: the changes in... ResearchGate. (n.d.).
  • Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task - A pilot study. ResearchGate. (2025).
  • Monoamine uptake inhibition in stably transfected HEK 293 cells that... ResearchGate. (n.d.).
  • Serotonin-releasing effects of substituted piperazines in vitro. (1991). The Journal of pharmacology and experimental therapeutics, 259(2), 820–826.
  • Using fMRI to compare the effects of benzylpiperazine with dexamphetamine - Their differences during the Stroop paradigm. ResearchGate. (2025).
  • Development of Serum-Free Medium and Suspension Culture for HEK293 Cells Using Systematic Optimization Strategies. (2025). Biomedical and Pharmacology Journal, 18(2).
  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2024). RSC medicinal chemistry, 15(5), 1321–1341.
  • SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES. (1964). Il Farmaco; edizione scientifica, 19, 610–619.
  • The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro... ResearchGate. (n.d.).
  • 1-Benzoylpiperazine. PubChem. (n.d.).
  • Cytotoxicity elicited by N-benzylpiperazine (BZP) and... ResearchGate. (n.d.).
  • Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. (2015). Psychopharmacology, 232(13), 2371–2381.
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org.
  • (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. (n.d.).

Sources

Application Notes: Characterizing 1-Benzoylpiperazine Hydrochloride (BZP) Affinity at Monoamine Transporters Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzylpiperazine (BZP), a synthetic psychoactive substance, exerts its stimulant effects primarily by interacting with the monoamine neurotransmitter transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] Its mechanism involves inhibiting neurotransmitter reuptake and promoting their release, leading to effects comparable to, though less potent than, amphetamine.[1][3][4] A precise understanding of BZP's binding affinity at each of these transporters is critical for elucidating its pharmacological profile and abuse potential. This document provides a comprehensive, in-depth guide for researchers to determine the binding affinity (Kᵢ) of 1-Benzoylpiperazine hydrochloride at hDAT, hNET, and hSERT using competitive radioligand binding assays.

Introduction: The Pharmacology of BZP and the Role of Binding Assays

1-Benzylpiperazine (BZP) is a piperazine derivative with a well-documented history as a recreational drug, known for producing euphoric and stimulant effects.[4][5] Its primary mechanism of action is the modulation of catecholamine and serotonin levels in the synaptic cleft.[2] BZP functions as a substrate for monoamine transporters, inhibiting the reuptake and promoting the efflux of dopamine, norepinephrine, and, to a lesser extent, serotonin.[1][2] This pharmacological action profile places BZP in a class of compounds with significant abuse liability.[3][5]

Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and its molecular target.[6] These assays allow for the determination of the inhibition constant (Kᵢ), a fundamental measure of a ligand's binding affinity. This application note details the protocols for competitive binding experiments, which measure the ability of an unlabeled compound (the "competitor," BZP) to displace a specific, high-affinity radiolabeled ligand from its target transporter. The resulting data enables a robust characterization of BZP's potency at each of the three key monoamine transporters.

Principle of the Competitive Binding Assay

The competitive binding assay operates on the principle of mass action. A fixed concentration of a radioligand, chosen for its high affinity and specificity for the target transporter, is incubated with a membrane preparation containing the transporter. In parallel reactions, increasing concentrations of the unlabeled test compound (BZP) are added. The test compound competes with the radioligand for the same binding site on the transporter. As the concentration of BZP increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes.

This relationship is used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ represents the concentration of BZP required to displace 50% of the specifically bound radioligand. While useful, the IC₅₀ value is dependent on the assay conditions, particularly the concentration of the radioligand used.[7] Therefore, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation , which provides a more absolute measure of binding affinity that can be compared across different experiments and laboratories.[8]

G cluster_0 Low BZP Concentration cluster_1 High BZP Concentration Receptor_L Transporter Radioligand_L [³H]Radioligand Receptor_L->Radioligand_L High Binding BZP_L BZP Receptor_L->BZP_L Low Binding Signal_L High Radioactive Signal Receptor_H Transporter Radioligand_H [³H]Radioligand Receptor_H->Radioligand_H Low Binding BZP_H BZP Receptor_H->BZP_H High Binding Signal_H Low Radioactive Signal

Caption: Principle of Competitive Radioligand Binding.

Summary of BZP Pharmacological Data

The following table summarizes the reported binding affinities of BZP for the human monoamine transporters. This data serves as a valuable benchmark for interpreting experimental results obtained using the protocols herein.

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Source
Binding Affinity (Kᵢ, nM) 175626050[9]

This data indicates that BZP has the highest affinity for the norepinephrine transporter, followed by the dopamine transporter, and significantly lower affinity for the serotonin transporter.

Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting competitive radioligand binding assays for BZP at hDAT, hNET, and hSERT.

General Materials & Equipment
  • Receptor Source: Frozen membrane preparations from HEK293 or CHO cells stably expressing either human DAT (hDAT), NET (hNET), or SERT (hSERT).

  • Test Compound: this compound (CAS: 56227-55-5), dissolved in DMSO to create a high-concentration stock (e.g., 10 mM) and then serially diluted in assay buffer.

  • General Reagents:

    • Bovine Serum Albumin (BSA)

    • Dimethyl sulfoxide (DMSO)

    • Protease Inhibitor Cocktail

    • Polyethylenimine (PEI), 0.3-0.5% (w/v) solution

    • Scintillation Cocktail (e.g., BetaPlate Scint)

  • Equipment:

    • 96-well microplates (round bottom)

    • Polytron or Dounce homogenizer

    • High-speed refrigerated centrifuge

    • Cell Harvester with vacuum filtration manifold

    • Glass fiber filter mats (e.g., Whatman GF/B or GF/C)

    • Liquid Scintillation Counter (e.g., MicroBeta TriLux)

    • Standard laboratory equipment (pipettes, tubes, etc.)

Membrane Preparation Protocol

This protocol should be performed on ice to prevent protein degradation.

  • Thawing: Rapidly thaw the frozen cell pellet containing the transporter of interest in an ice water bath.

  • Homogenization: Resuspend the pellet in 20 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Homogenize using a Polytron homogenizer until the suspension is uniform.[10][11]

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.[12]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step. This wash step removes cytosolic components.

  • Final Resuspension: Resuspend the final pellet in Assay Buffer to a target protein concentration of approximately 1 mg/mL.

  • Protein Quantification: Determine the precise protein concentration using a standard method such as the Bradford or BCA assay.[11] The membranes can be aliquoted and stored at -80°C or used immediately.

Specific Assay Conditions & Protocols

For each transporter, the assay is performed in a 96-well plate with a final volume of 250 µL per well. All determinations (Total Binding, Non-specific Binding, and BZP competition) should be performed in triplicate.

  • Radioligand: [³H]CFT (WIN 35,428) (Specific Activity: ~80 Ci/mmol). Final concentration: ~1.5 nM (near Kₔ).

  • Non-specific Control: 10 µM GBR 12909.[13]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Incubation: 90 minutes at 4°C.

Assay Setup (per well):

  • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]CFT + 150 µL hDAT membrane prep (diluted to 20-40 µg protein/well).

  • Non-specific Binding (NSB): 50 µL of 10 µM GBR 12909 + 50 µL [³H]CFT + 150 µL hDAT membrane prep.

  • BZP Competition: 50 µL of BZP serial dilution + 50 µL [³H]CFT + 150 µL hDAT membrane prep.

  • Radioligand: [³H]Nisoxetine (Specific Activity: ~85 Ci/mmol). Final concentration: ~1-3 nM (near Kₔ).[14][15]

  • Non-specific Control: 1 µM Desipramine.[14][15]

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Incubation: 120 minutes at 4°C.[15]

Assay Setup (per well):

  • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]Nisoxetine + 150 µL hNET membrane prep (diluted to 30-50 µg protein/well).

  • Non-specific Binding (NSB): 50 µL of 1 µM Desipramine + 50 µL [³H]Nisoxetine + 150 µL hNET membrane prep.

  • BZP Competition: 50 µL of BZP serial dilution + 50 µL [³H]Nisoxetine + 150 µL hNET membrane prep.

  • Radioligand: [³H]Citalopram (Specific Activity: ~80 Ci/mmol). Final concentration: ~1-2 nM (near Kₔ).[16]

  • Non-specific Control: 10 µM Fluoxetine.[16]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Incubation: 60-90 minutes at room temperature (25°C).

Assay Setup (per well):

  • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]Citalopram + 150 µL hSERT membrane prep (diluted to 20-40 µg protein/well).

  • Non-specific Binding (NSB): 50 µL of 10 µM Fluoxetine + 50 µL [³H]Citalopram + 150 µL hSERT membrane prep.

  • BZP Competition: 50 µL of BZP serial dilution + 50 µL [³H]Citalopram + 150 µL hSERT membrane prep.

Incubation, Filtration, and Quantification

The following procedure is applicable to all three transporter assays.

Caption: General Workflow for the Radioligand Binding Assay.

  • Incubation: After adding all components, incubate the 96-well plate under the specific conditions (time and temperature) for the target transporter, with gentle agitation.

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. The filter mat should be pre-soaked in a 0.3-0.5% PEI solution for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[11]

  • Washing: Immediately wash the filters 3-4 times with 300 µL of the respective ice-cold wash buffer.

    • Expert Insight: Using ice-cold wash buffer is critical. The low temperature significantly slows the dissociation rate (k_off) of the radioligand-transporter complex, ensuring that specifically bound radioligand is not washed off the filter during this step.

  • Drying: Remove the filter mat from the harvester and dry it completely, typically for 30-60 minutes at 50°C.

  • Quantification: Place the dried filter mat in a sample bag, add 8-10 mL of scintillation cocktail, and seal. Alternatively, punch out the individual filter discs into scintillation vials and add the cocktail.

  • Counting: Measure the radioactivity, expressed as Counts Per Minute (CPM), for each filter disc using a liquid scintillation counter.[12]

Data Analysis

  • Calculate Specific Binding: For each data point, calculate the specific binding using the average CPM values from the triplicates.

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)[12][14]

  • Generate Competition Curve: Convert the specific binding at each BZP concentration to a percentage of the maximum specific binding (the binding in the absence of BZP). Plot this percentage against the logarithm of the BZP concentration.

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. This will yield the log(IC₅₀), from which the IC₅₀ value can be calculated.[11]

  • Calculate Kᵢ using the Cheng-Prusoff Equation: Convert the experimentally determined IC₅₀ value to the inhibition constant, Kᵢ.

    • Equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))[8][14]

    • Where:

      • IC₅₀: The concentration of BZP that inhibits 50% of specific binding.

      • [L]: The molar concentration of the radioligand used in the assay.

      • Kₔ: The equilibrium dissociation constant of the radioligand for the transporter. This is a known value for the specific radioligand and should be obtained from the literature or determined empirically via a separate saturation binding experiment.

    • Expert Insight: The Kᵢ is a more reliable measure of affinity than the IC₅₀ because it accounts for the concentration and affinity of the radioligand used in the assay.[7][8] This normalization allows for the direct comparison of a compound's affinity across different studies and targets.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
  • Determination of KB or Ki from IC50.
  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
  • Derivation of Binding Constants by Scatchard Analysis Preparing Reagents. University of California, Berkeley. [Link]
  • Ki, IC50, & the Cheng-Prusoff equ
  • Benzylpiperazine (BZP) and TFMPP. Uniprix. [Link]
  • 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Radioligand Binding Assay. Gifford Bioscience. [Link]
  • The binding sites for benztropines and dopamine in the dopamine transporter overlap. PMC. [Link]
  • Benzylpiperazine: a drug of abuse?. PubMed. [Link]
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
  • NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. [Link]
  • Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. PubMed. [Link]
  • Benzylpiperazine. Wikipedia. [Link]
  • Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine. PubMed. [Link]
  • Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. PubMed Central. [Link]

Sources

Method for determining 1-Benzoylpiperazine hydrochloride purity by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-NMR-0761

Purity Determination of 1-Benzoylpiperazine Hydrochloride via Quantitative ¹H NMR (qNMR) Spectroscopy

Abstract

This application note provides a detailed, field-proven methodology for determining the purity of this compound, an active pharmaceutical ingredient (API), using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method recognized by the United States Pharmacopeia (USP), qNMR offers a direct and highly accurate alternative to traditional chromatographic techniques by eliminating the need for compound-specific reference standards.[1][2][3] The protocol herein is designed for researchers, quality control analysts, and drug development professionals, detailing every critical step from method design and sample preparation to data acquisition and final purity calculation. The causality behind each experimental choice is explained to ensure scientific integrity and enable robust, reproducible results compliant with regulatory expectations.

Introduction: The Need for an Absolute Purity Method

1-Benzoylpiperazine is a key chemical intermediate used in the synthesis of various pharmaceuticals.[4] Its hydrochloride salt is often the preferred form for handling and formulation. For any API, establishing absolute purity is a critical quality attribute that directly impacts safety and efficacy. While chromatography is a cornerstone of purity analysis, it is a comparative technique that relies on the availability of a high-purity, identical reference standard for the analyte, which may not always be available, especially in early development.[5]

Quantitative NMR (qNMR) circumvents this limitation. The fundamental principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of nuclei responsible for that signal.[1][6] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified, stable internal standard, the purity of the analyte can be calculated directly. This positions qNMR as a primary ratio method of measurement, offering traceability and a high degree of confidence in the analytical result.[7] This guide establishes a self-validating protocol for the qNMR analysis of 1-Benzoylpiperazine HCl.

The Principle of qNMR Purity Assessment

The quantitative power of NMR spectroscopy is rooted in the direct proportionality between the integrated signal intensity (I) and the number of protons (N) generating that resonance.[8] When an analyte (a) is measured against an internal standard (std) of known purity, this relationship allows for the calculation of the analyte's purity (Purityₐ) using the following master equation:

Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ (%)

Where:

  • I: Integral value of the selected resonance signal.

  • N: Number of protons contributing to the selected signal.

  • M: Molar mass of the compound.

  • m: Mass of the compound weighed.

  • PurityₛₜᏧ: Certified purity of the internal standard.

Successful application of this formula is entirely dependent on meticulous experimental design and execution, which are detailed in the following sections.

Causality-Driven Method Development

The trustworthiness of a qNMR result is not born from the final calculation, but from the deliberate, scientifically-grounded choices made before the experiment begins.

Analyte Signal Selection: Ensuring Specificity

The first step is to identify quantifiable signals in the ¹H NMR spectrum of 1-Benzoylpiperazine. An ideal signal is well-resolved, free from overlap with impurity or solvent signals, and located in a clear region of the spectrum.

  • Structure of 1-Benzoylpiperazine: The molecule has distinct proton environments: the benzoyl group protons (aromatic region) and the piperazine ring protons (aliphatic region).

  • Signal Choice: For 1-Benzoylpiperazine HCl, the aromatic protons of the benzoyl group are often good candidates. However, the most suitable signals are typically the well-separated multiplets corresponding to the piperazine ring protons. These are less likely to overlap with common aromatic impurities. It is crucial to select a signal that does not overlap with the internal standard or residual solvent peaks. Verifying signal purity with 2D NMR experiments can provide additional confidence.[9]

Internal Standard (IS) Selection: The Anchor of Accuracy

The internal standard is the cornerstone of the qNMR experiment; any error in its purity or mass directly transfers to the final result.[10]

Criteria for an Ideal Internal Standard:

  • High Purity & Traceability: The IS must have a certified purity (≥99.5%) traceable to a national metrology institute (e.g., NIST).[11]

  • Chemical Stability: It must not react with the analyte, solvent, or trace moisture.[12]

  • Signal Simplicity & Separation: The IS should ideally produce a sharp singlet in a region of the spectrum devoid of signals from the analyte or impurities (e.g., 0–1 ppm or >8.5 ppm).[12]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[2][12]

  • Non-Volatile & Non-Hygroscopic: To ensure accurate weighing.

Recommended Standards for 1-Benzoylpiperazine HCl:

  • Maleic Acid: Excellent for polar solvents like D₂O or DMSO-d₆. It gives a sharp singlet around 6.3 ppm. Its stability should be confirmed in the specific solvent mixture.[2]

  • Dimethyl Sulfone (DMSO₂): Highly stable with a sharp singlet at ~3.1 ppm in DMSO-d₆. Care must be taken to ensure this does not overlap with analyte signals.

  • 1,4-Dinitrobenzene: Provides signals in the downfield aromatic region, which may be suitable if the analyte's aromatic signals are not used for quantification.

Solvent Selection: The Medium for Measurement

The choice of deuterated solvent is critical for sample solubility and spectral quality. For a hydrochloride salt like 1-Benzoylpiperazine HCl, polar solvents are required.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice due to its high solubilizing power for a wide range of organic molecules, including salts. Its residual proton signal appears around 2.50 ppm.

  • Deuterium Oxide (D₂O): A suitable choice if both the analyte and IS are sufficiently soluble. The residual HDO peak at ~4.79 ppm (at 25°C) can be large, but is often avoidable. Protons attached to nitrogen will exchange with deuterium, simplifying the spectrum but making those protons unusable for quantification.

Detailed Experimental Protocol

This protocol is designed to ensure the highest level of accuracy and is compliant with guidelines found in USP General Chapter <761>.[13][14]

Materials and Equipment
  • NMR Spectrometer: ≥400 MHz, equipped with a high-resolution probe.

  • Analytical Balance: Readability of at least 0.01 mg.

  • NMR Tubes: High-precision 5 mm tubes.

  • Glassware: Class A volumetric flasks and pipettes (optional, for stock solutions).

  • Reagents:

    • This compound (analyte).

    • Certified Internal Standard (e.g., Maleic Acid, ≥99.5% purity).

    • Deuterated Solvent (e.g., DMSO-d₆, ≥99.9% D).

Sample Preparation

Accuracy in this stage is paramount. The goal is to achieve an approximate 1:1 molar ratio between the analyte and the IS to minimize integration errors.[6][11]

  • Weigh the Analyte: Accurately weigh approximately 10-15 mg of 1-Benzoylpiperazine HCl directly into a tared, clean, dry vial. Record the mass to the nearest 0.01 mg.

  • Weigh the Internal Standard: Based on the mass of the analyte, calculate the required mass of the internal standard to achieve a ~1:1 molar ratio. Weigh this amount accurately into the same vial. Record the mass to the nearest 0.01 mg.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Homogenization: Vortex the vial for at least 60 seconds to ensure complete and homogeneous dissolution of both the analyte and the internal standard. Visually inspect for any undissolved particulates.

  • Transfer: Carefully transfer the solution into a high-precision 5 mm NMR tube.

NMR Data Acquisition

The acquisition parameters must be set to ensure that the resulting spectrum is truly quantitative. This means ensuring uniform excitation and complete relaxation of all relevant nuclei.[6]

Parameter Recommended Value Rationale for Quantification
Pulse Angle (p1) 90°Maximizes signal intensity per scan, improving the signal-to-noise ratio efficiently.[11]
Relaxation Delay (d1) ≥ 5 x T₁ (longest)CRITICAL: Ensures all protons (in both analyte and IS) have fully returned to thermal equilibrium before the next pulse. A short delay will saturate signals with long T₁ values, leading to underestimated integrals and inaccurate results.[6][10] T₁ values should be experimentally determined using an inversion-recovery experiment. A conservative default is 30-60 seconds.
Acquisition Time (aq) ≥ 3 secondsAllows the Free Induction Decay (FID) to decay completely, preventing signal truncation which can distort peak shapes and integrals.[6]
Number of Scans (ns) 16 - 64 (or more)Set to achieve a Signal-to-Noise ratio (S/N) of at least 250:1 for the signals to be integrated. High S/N is essential for precise integration.[6][15]
Spectral Width (sw) ~16 ppmMust encompass all signals of interest, with ~1 ppm of baseline on either side to facilitate accurate baseline correction.[6]
Receiver Gain (rg) Auto-adjustedOptimized by the instrument to maximize signal without ADC overflow (clipping).
Spinning OffAvoids spinning sidebands which can overlap with signals of interest and complicate integration.[11]

Data Processing, Analysis, and Validation

Data Processing

Careful, manual processing of the FID is crucial for accuracy.[6]

  • Fourier Transform: Apply an exponential multiplication with zero line broadening (LB=0) to the FID.

  • Phasing: Manually phase the spectrum to achieve a pure absorption lineshape for all peaks.

  • Baseline Correction: Apply a multipoint polynomial baseline correction to ensure a flat, zero-level baseline across the entire spectrum, especially around the signals to be integrated.

Purity Calculation: A Worked Example

Let's assume the following experimental data:

  • Analyte (a): 1-Benzoylpiperazine HCl (Mₐ = 226.70 g/mol )[16]

  • Internal Standard (std): Maleic Acid (MₛₜᏧ = 116.07 g/mol ), PurityₛₜᏧ = 99.8%

  • Masses: mₐ = 12.55 mg; mₛₜᏧ = 6.40 mg

  • Signal Selection:

    • Analyte: A piperazine multiplet at 3.60 ppm, Nₐ = 4 protons.

    • Standard: Maleic acid singlet at 6.30 ppm, NₛₜᏧ = 2 protons.

  • Integration: Iₐ = 1.00; IₛₜᏧ = 1.05

Calculation: Purityₐ (%) = (1.00 / 1.05) * (2 / 4) * (226.70 / 116.07) * (6.40 / 12.55) * 99.8% Purityₐ (%) = (0.952) * (0.5) * (1.953) * (0.510) * 99.8% Purityₐ (%) = 94.5%

Ensuring Trustworthiness: Method Validation

The described qNMR method must be validated according to ICH Q2(R2) guidelines to be used in a regulated environment.[17] Key validation parameters include:

  • Specificity: Demonstrated by the absence of overlapping signals from impurities, the IS, or the solvent at the chosen integration regions.

  • Precision: Assessed by performing at least six replicate sample preparations and calculating the relative standard deviation (RSD) of the purity results.

  • Accuracy: Often determined by analyzing a sample of known, high purity or by comparison to an orthogonal method.

  • Linearity: Confirmed by analyzing a series of samples with varying analyte/IS ratios.

Visual Workflow and Summary

The entire qNMR process, from conception to final result, follows a logical and self-validating path.

Figure 1: The qNMR Purity Determination Workflow.

Conclusion

Quantitative ¹H NMR spectroscopy is a robust, reliable, and direct method for determining the purity of pharmaceutical substances like this compound. Its strength lies in its foundation as a primary analytical technique that is less dependent on reference standards than chromatographic methods. By following the detailed protocol and understanding the scientific reasoning behind critical parameters such as relaxation delay and internal standard selection, researchers can generate highly accurate and defensible purity data essential for drug development and quality control.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: https://emerypharma.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: https://resolvemass.ca/what-is-quantitative-nmr-qnmr-analysis-and-how-it-works/
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Available at: https://resolvemass.ca/qnmr-internal-standards/
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories Inc. Available at: https://www.youtube.
  • Quantitative NMR Spectroscopy. Acanthus Research. Available at: https://acanthusresearch.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Available at: https://www.americanpharmaceuticalreview.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Available at: https://eureka.patsnap.com/article/21151608-quantitative-nmr-methods-in-pharmaceuticals-purity-assurance
  • Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches. Magnetic Resonance in Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/31475412/
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/32910504/
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. Available at: https://www.gmp-compliance.
  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF. Available at: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter761.pdf
  • Stimuli Article (qNMR). US Pharmacopeia (USP). Available at: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/qnmr-stim-article.pdf
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/186/930/qnmr-brochure.pdf
  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com. Available at: http://www.uspbpep.com/usp31/v31261/usp31nf26s1_c761.html
  • USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>. gmp-compliance.org. Available at: https://www.gmp-compliance.org/gmp-news/usp-informs-about-monographs-affected-by-the-revision-of-nmr-chapters-761-and-1761
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jm500734a
  • ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. Available at: https://ntp.niehs.nih.gov/iccvam/suppdocs/feddocs/ich/ich-q6b-1999.pdf
  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available at: https://www.researchgate.net/publication/344265147_Quantitative_1H_NMR_methodology_for_purity_assay_with_high_accuracy
  • ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers. PharmaTalks (YouTube). Available at: https://www.youtube.
  • ICH Guidelines & Impurity Detection Methods. Scribd. Available at: https://www.scribd.com/presentation/448842183/ICH-Guidelines-Impurity-Detection-Methods
  • 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/2759-28-6_1HNMR.htm
  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA). Available at: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2r2-guideline-validation-analytical-procedures-step-5_en.pdf
  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: https://www.ich.org/page/quality-guidelines
  • Certificate of Analysis - 1-Benzoylpiperazine. MedchemExpress.com. Available at: https://www.medchemexpress.com/coa/HY-W002698.html
  • 1-Benzoylpiperazine. PubChem, National Institutes of Health. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/762654
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Available at: https://www.sciencedirect.com/science/article/pii/S073170850500615X
  • 1-Benzoylpiperazine. Chem-Impex. Available at: https://www.chemimpex.com/products/1-benzoylpiperazine
  • This compound. Santa Cruz Biotechnology. Available at: https://www.scbt.com/p/1-benzoylpiperazine-hydrochloride-56227-55-5

Sources

Troubleshooting & Optimization

How to minimize 1,4-dibenzoylpiperazine byproduct formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing 1,4-Dibenzoylpiperazine Byproduct Formation

Welcome to the Technical Support Center dedicated to the synthesis of 1-benzoylpiperazine. This guide is designed to provide in-depth technical assistance to professionals in the field, focusing on a common challenge: the formation of the 1,4-dibenzoylpiperazine byproduct. Here, you will find troubleshooting advice, frequently asked questions, detailed protocols, and visual aids to help you optimize your synthetic strategy for higher yields and purity.

I. Understanding the Challenge: Mono- vs. Di-substitution

The synthesis of 1-benzoylpiperazine, a crucial intermediate in pharmaceutical development, is most commonly achieved through the N-acylation of piperazine with benzoyl chloride.[1] This reaction, a classic example of the Schotten-Baumann reaction, presents a primary challenge in achieving selective mono-acylation.[1][2] Due to the symmetrical nature of piperazine, with two reactive secondary amine groups, the reaction can readily proceed to form the undesired di-substituted byproduct, 1,4-dibenzoylpiperazine.[1]

This guide will equip you with the knowledge and practical techniques to control this selectivity and minimize the formation of the dibenzoylated byproduct.

II. Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction is producing a significant amount of 1,4-dibenzoylpiperazine. What are the primary factors I should investigate?

Answer: The formation of the di-substituted byproduct is a common issue and is primarily influenced by three key reaction parameters: stoichiometry, temperature, and the rate of reagent addition.

  • Stoichiometry: The molar ratio of piperazine to benzoyl chloride is critical. An excess of benzoyl chloride will inevitably drive the reaction towards di-substitution.[3]

  • Temperature: The acylation reaction is exothermic.[3] Elevated temperatures can increase the reaction rate, including the second acylation step, leading to more byproduct.[3]

  • Rate of Addition: A rapid addition of benzoyl chloride creates localized areas of high concentration, promoting the reaction of the mono-substituted product before all the initial piperazine has reacted.

Question 2: How can I strategically adjust the stoichiometry to favor mono-benzoylation?

Answer: To statistically favor the reaction of benzoyl chloride with an unreacted piperazine molecule, it is highly recommended to use a significant excess of piperazine. A molar ratio of 5 to 10 equivalents of piperazine to 1 equivalent of benzoyl chloride is a common and effective strategy.[4] While this approach is cost-effective in terms of reagents, it necessitates a robust purification strategy to remove the unreacted piperazine.[4][5]

Question 3: What is the optimal temperature profile for this reaction?

Answer: Maintaining a low and controlled temperature is crucial for minimizing the formation of the 1,4-dibenzoylpiperazine byproduct. It is recommended to initiate the reaction at a low temperature, typically 0-5°C, during the addition of benzoyl chloride to manage the exotherm.[3] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.[1] Temperatures should generally be kept below 25°C to prevent side reactions.[3]

Question 4: I'm still observing byproduct formation even with stoichiometric and temperature control. What other techniques can I employ?

Answer: If significant di-substitution persists, consider these advanced strategies:

  • Slow Addition of Benzoyl Chloride: Adding the benzoyl chloride dropwise over an extended period (e.g., 30-60 minutes) helps to maintain a low concentration of the acylating agent, thereby favoring mono-acylation.[1]

  • In Situ Mono-Protonation: This one-pot method involves reacting piperazine with one equivalent of an acid to form a mono-salt. The protonated nitrogen is deactivated, directing the acylation selectively to the free secondary amine.[1][5][6]

  • Use of a Protecting Group: A highly reliable method involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.[4][5][7] This multi-step process can, however, lower the overall yield.[5]

Question 5: How can I effectively remove the 1,4-dibenzoylpiperazine byproduct from my final product?

Answer: If byproduct formation is unavoidable, several purification techniques can be employed to isolate the desired 1-benzoylpiperazine:

  • Recrystallization: This is a common and effective method for purifying the crude product. A suitable solvent system, such as ethyl acetate/hexane, can be used to selectively crystallize the desired mono-substituted product, leaving the more soluble di-substituted byproduct in the mother liquor.[1]

  • Column Chromatography: For more challenging separations, column chromatography on silica gel is a powerful technique. A gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) can effectively separate 1-benzoylpiperazine from the 1,4-dibenzoylpiperazine byproduct.[1][3]

Question 6: What analytical methods are suitable for monitoring the reaction and quantifying the byproduct?

Answer: To effectively monitor the reaction progress and determine the purity of your product, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the consumption of starting materials and the formation of products. A mobile phase such as 9:1 dichloromethane:methanol can be effective.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can accurately determine the ratio of 1-benzoylpiperazine to 1,4-dibenzoylpiperazine. A reversed-phase C18 column with a suitable mobile phase can be used.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying the components of your reaction mixture, providing both quantitative data and structural confirmation.[10]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of 1-Benzoylpiperazine with Minimized Byproduct Formation

This protocol is adapted from established procedures for the selective acylation of piperazine.[1]

Materials:

  • Piperazine (10 equivalents)

  • Benzoyl chloride (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (10 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction.[1]

  • Addition of Benzoyl Chloride: Add a solution of benzoyl chloride (1 eq.) in anhydrous DCM to the dropping funnel. Add the benzoyl chloride solution dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase).[1]

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.[1]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Solvent Removal & Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[1]

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 1-benzoylpiperazine

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing to 80:20 or as determined by TLC analysis).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 1-benzoylpiperazine.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

IV. Data Presentation

Table 1: Influence of Stoichiometry on Product Distribution

Molar Ratio (Piperazine:Benzoyl Chloride)Approximate Yield of 1-BenzoylpiperazineApproximate Yield of 1,4-Dibenzoylpiperazine
1:1.1Low to moderateHigh
2:1ModerateModerate
5:1HighLow
10:1Very HighVery Low

Note: Yields are highly dependent on specific reaction conditions and purification methods.

V. Visualization of Key Processes

Reaction Mechanism and Byproduct Formation

The following diagram illustrates the nucleophilic acyl substitution mechanism for the formation of 1-benzoylpiperazine and the subsequent formation of the 1,4-dibenzoylpiperazine byproduct.

G cluster_0 Step 1: Mono-acylation cluster_1 Step 2: Di-acylation (Byproduct Formation) Piperazine Piperazine Tetrahedral1 Tetrahedral Intermediate Piperazine->Tetrahedral1 BenzoylChloride1 Benzoyl Chloride (1 eq) MonoBenzoylpiperazine 1-Benzoylpiperazine (Desired Product) Tetrahedral1->MonoBenzoylpiperazine Tetrahedral2 Tetrahedral Intermediate MonoBenzoylpiperazine->Tetrahedral2 BenzoylChloride2 Benzoyl Chloride (excess) DiBenzoylpiperazine 1,4-Dibenzoylpiperazine (Byproduct) Tetrahedral2->DiBenzoylpiperazine

Caption: Mechanism of 1-benzoylpiperazine and 1,4-dibenzoylpiperazine formation.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting the formation of the 1,4-dibenzoylpiperazine byproduct.

G Start High 1,4-Dibenzoylpiperazine Byproduct Detected CheckStoichiometry Is Piperazine in large excess (5-10 eq)? Start->CheckStoichiometry IncreaseExcess Increase piperazine excess CheckStoichiometry->IncreaseExcess No CheckTemp Is the reaction temperature controlled (0-25°C)? CheckStoichiometry->CheckTemp Yes IncreaseExcess->CheckTemp ControlTemp Implement strict temperature control (0-5°C addition) CheckTemp->ControlTemp No CheckAddition Is benzoyl chloride added slowly? CheckTemp->CheckAddition Yes ControlTemp->CheckAddition SlowAddition Implement slow, dropwise addition (30-60 min) CheckAddition->SlowAddition No AdvancedMethods Consider advanced methods CheckAddition->AdvancedMethods Yes SlowAddition->AdvancedMethods Protonation In Situ Mono-Protonation AdvancedMethods->Protonation ProtectingGroup Use Mono-Protected Piperazine (e.g., N-Boc) AdvancedMethods->ProtectingGroup Purification Optimize Purification (Recrystallization / Chromatography) Protonation->Purification ProtectingGroup->Purification

Sources

Technical Support Center: Optimizing 1-Benzoylpiperazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzoylpiperazine hydrochloride. As a crucial intermediate in pharmaceutical development, particularly for agents targeting the central nervous system, optimizing its synthesis is paramount for achieving high yield, purity, and process efficiency.[1][2] This document provides in-depth troubleshooting, frequently asked questions, and validated protocols grounded in established chemical principles.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental challenges in a direct question-and-answer format, providing both solutions and the underlying scientific rationale.

Issue 1: Low Yield of 1-Benzoylpiperazine & Incomplete Reaction

  • Question: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted piperazine starting material, even after several hours. What are the likely causes and how can I fix this?

  • Answer: Low yields and incomplete reactions in this synthesis, which is typically a Schotten-Baumann acylation, often point to two primary issues: inactivation of the nucleophile (piperazine) or premature degradation of the electrophile (benzoyl chloride).

    • Inactivation of Piperazine: The reaction between benzoyl chloride and piperazine generates one equivalent of hydrochloric acid (HCl).[3][4] If not neutralized, this HCl will protonate the free secondary amine of another piperazine molecule. The resulting piperazinium salt is no longer nucleophilic and cannot react with benzoyl chloride, effectively stalling the reaction.

      • Solution: Ensure at least one equivalent of a suitable base (e.g., sodium hydroxide, triethylamine) is present for every equivalent of HCl produced.[3] The base's role is to "scavenge" the acid, keeping the piperazine in its reactive, free-base form.[3][4]

    • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it into unreactive benzoic acid. This side reaction can significantly reduce the amount of electrophile available for the desired acylation.

      • Solution: While Schotten-Baumann conditions often utilize a biphasic aqueous-organic system, minimizing the benzoyl chloride's contact time with the aqueous phase is key.[5] Ensure vigorous stirring to promote the reaction at the interface. Alternatively, using an anhydrous organic solvent (like dichloromethane) with an organic base (like triethylamine) can prevent hydrolysis, though this requires stricter control of anhydrous conditions.[3]

    • Insufficient Reaction Time/Temperature: While the initial addition of benzoyl chloride should be done at low temperatures (0 °C) to control the exothermic reaction, the mixture should be allowed to warm to room temperature to ensure the reaction goes to completion.[3]

      • Solution: Monitor the reaction's progress via Thin Layer Chromatography (TLC).[6] Only proceed with the workup once the starting material spot has been consumed. A typical reaction time after addition is 2-4 hours at room temperature.[3]

Issue 2: Significant Formation of 1,4-Dibenzoylpiperazine Byproduct

  • Question: My main problem is isolating the mono-substituted product. I am getting a large amount of the di-substituted byproduct, 1,4-dibenzoylpiperazine. How can I improve selectivity?

  • Answer: This is the most common challenge in this synthesis. Because piperazine is a symmetric molecule with two reactive secondary amines, di-acylation is a highly competitive and often favored process.[3] Achieving mono-selectivity requires carefully controlling the reaction conditions.

    • Stoichiometry Control: The most straightforward method is to use a large excess of piperazine relative to the benzoyl chloride (e.g., 5-10 equivalents).[7] Statistically, this makes it much more likely that a molecule of benzoyl chloride will encounter an unreacted piperazine molecule rather than a molecule of the desired 1-benzoylpiperazine product.

    • Controlled Reagent Addition: The rate of addition is critical. Adding the benzoyl chloride solution slowly and dropwise to a cooled (0 °C), vigorously stirred solution of piperazine maintains a low instantaneous concentration of the electrophile.[3] This minimizes the chance of a single piperazine molecule reacting twice.

    • In Situ Mono-Protonation: A more advanced technique involves reacting piperazine with one equivalent of an acid to form the piperazin-1-ium salt in situ.[3][8] The protonated nitrogen is rendered non-nucleophilic, directing the acylation selectively to the remaining free secondary amine.[3]

Issue 3: Difficulty Isolating the Final Hydrochloride Salt

  • Question: After successfully synthesizing the 1-benzoylpiperazine free base, I am struggling to precipitate and purify the hydrochloride salt. The product is oily or impure. What is the best procedure?

  • Answer: Proper isolation and purification of the hydrochloride salt relies on the significant difference in solubility between the free base and the salt form.

    • Ensure Complete Conversion to Free Base First: Before attempting to form the salt, ensure the crude product is fully in its free base form. During the workup, wash the organic layer thoroughly with a basic solution (e.g., saturated sodium bicarbonate) to remove any residual HCl or acidic impurities.[3] Then wash with water and brine, and dry the organic solvent completely (e.g., over anhydrous sodium sulfate).

    • Correct Salt Formation Procedure: The hydrochloride salt is typically formed by dissolving the purified, dry free base in an anhydrous solvent (like diethyl ether or ethyl acetate) and then adding a solution of HCl in an anhydrous solvent (e.g., HCl in ethanol or diethyl ether).[9][10] The salt, being insoluble in the non-polar organic solvent, will precipitate as a solid.

    • Troubleshooting "Oiling Out": If the product separates as an oil instead of a crystalline solid, it may be due to impurities or residual water.

      • Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, re-dissolve the oil, ensure the solvent is perfectly dry, and repeat the addition of HCl solution, perhaps at a lower temperature. Purification of the free base by column chromatography before salt formation may be necessary if impurities are preventing crystallization.[6]

Frequently Asked Questions (FAQs)
  • Q1: What is the reaction mechanism for the synthesis of 1-Benzoylpiperazine?

    • A1: The reaction proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction.[3] The key steps are:

      • Nucleophilic Attack: The electron-rich nitrogen of piperazine attacks the electrophilic carbonyl carbon of benzoyl chloride.

      • Tetrahedral Intermediate Formation: This attack forms a temporary, unstable tetrahedral intermediate.

      • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

      • Deprotonation: A base removes the proton from the newly acylated nitrogen, yielding the neutral 1-benzoylpiperazine product and neutralizing the HCl byproduct.[3]

  • Q2: How should I monitor the reaction's progress effectively?

    • A2: Thin Layer Chromatography (TLC) is the most common and convenient method.[6] Use a silica gel plate and an appropriate mobile phase, such as a 9:1 mixture of dichloromethane (DCM) and methanol.[3] The product, being more polar than piperazine but less polar than potential di-substituted byproducts, will have a distinct Rf value. The reaction is complete when the spot corresponding to the limiting reagent (typically benzoyl chloride) disappears. For more rigorous, quantitative analysis, methods like GC-FID or GC-MS can be developed.[11][12]

  • Q3: What are the optimal temperature and stoichiometry for this reaction?

    • A3: For optimal selectivity and yield, a balance of conditions is required.

      • Temperature: The initial addition of benzoyl chloride should be performed at a low temperature (0 °C in an ice bath) to control the exothermic nature of the reaction and minimize side reactions.[3] After the addition is complete, the reaction should be allowed to warm to room temperature and stirred for 2-4 hours to ensure completion.[3]

      • Stoichiometry: To favor mono-substitution, a significant excess of piperazine is recommended, typically 5 to 10 equivalents for every one equivalent of benzoyl chloride.[7]

Data Presentation

Table 1: Recommended Reaction Parameters for Mono-Benzoylation

ParameterRecommended ConditionRationale
Piperazine:Benzoyl Chloride Ratio 5:1 to 10:1Statistically favors mono-substitution over di-substitution.[7]
Solvent Dichloromethane (DCM) or a biphasic water/DCM systemAnhydrous DCM with an organic base prevents hydrolysis; biphasic system is classic Schotten-Baumann.[3][5]
Base Triethylamine (for anhydrous) or NaOH (for biphasic)Neutralizes HCl byproduct, preventing protonation and inactivation of piperazine.[3][4]
Addition Temperature 0 °C (Ice Bath)Controls the exothermic reaction and minimizes side product formation.[3]
Reaction Temperature Room Temperature (after addition)Allows the reaction to proceed to completion.[3]
Reaction Time 2-4 hours (post-addition)Typical time required for full conversion, but should be confirmed by TLC.[3]
Experimental Protocols

Protocol 1: Synthesis of 1-Benzoylpiperazine (Free Base)

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5.0 eq) in dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

  • Base Addition: If using an organic base, add triethylamine (1.1 eq) to the cooled piperazine solution.

  • Reagent Addition: Dissolve benzoyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the vigorously stirring piperazine mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 9:1 DCM:Methanol mobile phase) until the benzoyl chloride spot is no longer visible.

  • Workup: Cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-benzoylpiperazine free base, often as a pale oil or solid.

Protocol 2: Conversion to this compound

  • Dissolution: Dissolve the crude or purified 1-benzoylpiperazine free base from Protocol 1 in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether or an ethanolic HCl solution dropwise.[9][10]

  • Crystallization: The hydrochloride salt will precipitate as a white solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by suction filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the product under vacuum to obtain pure this compound.

Visualizations

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism Piperazine Piperazine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Piperazine->Tetrahedral_Intermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->Tetrahedral_Intermediate Product 1-Benzoylpiperazine Tetrahedral_Intermediate->Product Collapse & Elimination of Cl⁻ HCl HCl (Byproduct) Salt Salt + H₂O HCl->Salt Neutralization Base Base (e.g., NaOH) Base->Salt

Caption: Schotten-Baumann mechanism for 1-benzoylpiperazine synthesis.

Troubleshooting_Workflow Troubleshooting Workflow start Start Synthesis check_yield Reaction Complete. Analyze Yield & Purity (TLC/NMR) start->check_yield success High Yield & Purity. Proceed to Salt Formation. check_yield->success OK low_yield Problem: Low Yield or Excess Byproduct check_yield->low_yield Not OK byproduct_check Dominant Issue? low_yield->byproduct_check di_sub Di-substitution (1,4-dibenzoylpiperazine) byproduct_check->di_sub Byproduct incomplete_rxn Incomplete Reaction (Unreacted Starting Material) byproduct_check->incomplete_rxn Low Conversion sol_di_sub 1. Increase Piperazine Excess (5-10x) 2. Slow Dropwise Addition of Benzoyl-Cl 3. Maintain Temp at 0°C During Addition di_sub->sol_di_sub sol_incomplete 1. Check Base Stoichiometry (>1 eq.) 2. Ensure Anhydrous Conditions 3. Confirm Reaction Time (2-4h at RT) incomplete_rxn->sol_incomplete

Caption: Troubleshooting workflow for low yield and selectivity issues.

References
  • Synthesis of 1-Benzylpiperazine (BzP/A2). (n.d.). designer-drug.com.
  • 1-benzylpiperazine. (n.d.). Organic Syntheses Procedure.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry.
  • Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. (2013). ACS Publications.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.).
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI.
  • Sourcing 1-Benzoylpiperazine: A Key Pharmaceutical Intermediate for Your R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc.
  • BENZYLPIPERAZINE. (2005). SWGDRUG.org.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.).
  • Reactions of acetylenic acid esters with piperazine derivatives. (n.d.). ResearchGate.
  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. (2008). Semantic Scholar.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • 1-Benzoylpiperazine. (n.d.). PubChem - NIH.

Sources

Purification of crude 1-Benzoylpiperazine hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Benzoylpiperazine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will move beyond simple procedural lists to explain the underlying principles and provide robust troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to not only execute the protocol but also to intelligently adapt it to your specific experimental context.

Part 1: Foundational Principles & Initial Setup

This section addresses the most critical preliminary questions that form the basis of a successful recrystallization.

Q1: Why is recrystallization the preferred method for purifying crude this compound?

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility. The core principle is that a compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when it's cold.[1] Impurities, which are ideally present in smaller amounts, either remain in the cold solvent or are insoluble in the hot solvent and can be filtered out.

For this compound, a crystalline solid with a high melting point (>230 °C), this method is particularly suitable.[2] Its salt form generally enhances solubility in polar solvents, making it a good candidate for this technique.[3] Unlike chromatography, recrystallization can be more time-efficient and cost-effective for larger quantities of material, provided a suitable solvent system is identified.

Q2: How do I select the optimal recrystallization solvent? This seems to be the most critical step.

You are correct; solvent selection is paramount. An ideal solvent for this compound should meet these criteria:

  • High solubility at elevated temperatures and low solubility at room temperature or below.[4]

  • It should not react with the compound.

  • It should be volatile enough to be easily removed from the purified crystals.

  • The boiling point should ideally be lower than the melting point of the compound.

For amine hydrochlorides like this, polar protic solvents are excellent starting points. Based on literature for structurally similar piperazine salts, the following solvents should be screened.[4][5][6]

Table 1: Recommended Solvents for Screening

SolventBoiling Point (°C)PolarityRationale & Comments
Isopropanol 82.6Polar ProticOften an excellent choice for piperazine hydrochlorides, providing a good solubility differential.[6]
Ethanol 78.4Polar ProticA very common and effective recrystallization solvent.[4] May require a water or ether anti-solvent.
Methanol 64.7Polar ProticTends to be a very good solvent; may result in lower yields unless an anti-solvent is used.
Ethanol/Water VariablePolar ProticA binary system where water acts as an anti-solvent. Excellent for tuning solubility.[5]
Methanol/Ether VariableMixedA binary system where diethyl ether acts as a non-polar anti-solvent.[5]

Experimental Protocol: Solvent Screening

  • Place approximately 50 mg of your crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., isopropanol, ethanol) dropwise at room temperature, swirling after each addition.

  • If the compound dissolves readily at room temperature, the solvent is too good.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath.

  • A good solvent will dissolve the compound completely upon heating.

  • Allow the clear, hot solution to cool to room temperature, then place it in an ice bath.

  • The solvent that produces a high yield of clean-looking crystals is your best choice.

Part 2: The Recrystallization Workflow

This section provides a detailed, step-by-step protocol for the purification process.

Q3: Can you provide a comprehensive, step-by-step protocol for the recrystallization?

Certainly. The following protocol is a robust starting point. The diagram below illustrates the general workflow.

Recrystallization_Workflow A 1. Dissolution Dissolve crude solid in minimal hot solvent B 2. Decolorization (Optional) Add activated carbon, boil briefly A->B D 4. Crystallization Cool filtrate slowly to room temperature A->D If no decolorization needed C 3. Hot Filtration (Optional) Quickly filter to remove carbon & insolubles B->C C->D E 5. Maximize Yield Cool in ice bath D->E F 6. Isolation Collect crystals via vacuum filtration E->F G 7. Washing Wash crystals with minimal cold solvent F->G H 8. Drying Dry crystals under vacuum G->H I Pure Product H->I

Caption: General workflow for the purification of 1-Benzoylpiperazine HCl.

Detailed Experimental Protocol

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to achieve complete dissolution.[1] Using the absolute minimum amount of solvent is critical for maximizing your yield.[7]

  • Decolorization (Perform if your solution has a noticeable color): If the hot solution is colored, remove it from the heat source. Add a very small amount (1-2% w/w) of activated charcoal to the solution. Swirl and bring it back to a gentle boil for a few minutes. The charcoal will adsorb colored impurities.[6]

  • Hot Filtration (Only if charcoal was added or insoluble impurities are visible): This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel.[1] Pre-heat a clean Erlenmeyer flask and a funnel (stemless or short-stemmed is best) on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as impurities are selectively left in the solution.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1][4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[1]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.[9] This removes any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the crystals to a watch glass and dry them thoroughly to remove any residual solvent. Drying in a vacuum oven at a moderate temperature is the most effective method.[1]

Part 3: Troubleshooting Guide

Even with a good protocol, issues can arise. This section addresses the most common problems encountered during recrystallization.

Troubleshooting_Tree Problem Problem Encountered Oiling Compound 'Oils Out' Problem->Oiling No_Crystals No Crystals Form Problem->No_Crystals Low_Yield Very Low Yield Problem->Low_Yield Oil_Cause1 Cause: Cooling too fast or solution too concentrated Oiling->Oil_Cause1 Oil_Cause2 Cause: Impurities depressing melting point Oiling->Oil_Cause2 Oil_Sol1 Solution: Re-heat to dissolve. Add 5-10% more solvent. Allow to cool slower. Oil_Cause1->Oil_Sol1 Oil_Sol2 Solution: Try a different solvent or pre-purify by another method. Oil_Cause2->Oil_Sol2 No_Crystals_Cause1 Cause: Too much solvent used No_Crystals->No_Crystals_Cause1 No_Crystals_Cause2 Cause: Supersaturation No_Crystals->No_Crystals_Cause2 No_Crystals_Sol1 Solution: Boil off a portion of the solvent and re-cool. No_Crystals_Cause1->No_Crystals_Sol1 No_Crystals_Sol2 Solution: Scratch inner wall of flask with a glass rod. Add a seed crystal. No_Crystals_Cause2->No_Crystals_Sol2 Low_Yield_Cause1 Cause: Too much solvent used Low_Yield->Low_Yield_Cause1 Low_Yield_Cause2 Cause: Premature filtration or insufficient cooling Low_Yield->Low_Yield_Cause2 Low_Yield_Sol1 Solution: Concentrate mother liquor to recover a second crop of crystals. Low_Yield_Cause1->Low_Yield_Sol1 Low_Yield_Sol2 Solution: Ensure solution is ice-cold before filtering. Low_Yield_Cause2->Low_Yield_Sol2

Caption: Decision tree for common recrystallization problems.

Q4: I've followed the protocol, but my compound separated as a sticky oil, not crystals. What do I do?

This phenomenon, known as "oiling out," is common with amines and occurs when the solute precipitates from the solution at a temperature above its melting point.[9] Highly impure samples can also lead to this due to melting point depression.[8]

Solutions:

  • Re-heat and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point.[8]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask with paper towels or let it cool on a hot plate that has been turned off.[10] This gives the molecules more time to arrange into an ordered crystal lattice.

  • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Re-attempt the recrystallization with a different solvent from the screening list.

Q5: My solution is clear and cold, but no crystals have formed. What went wrong?

This is one of the most common issues and usually has a simple fix.

Causes & Solutions:

  • Too Much Solvent: This is the most frequent cause.[10] If an excessive volume of solvent was used, the solution may not be supersaturated enough for crystals to form, even when cold.

    • Fix: Gently boil off a portion of the solvent to concentrate the solution, then attempt to cool it again.[8][10]

  • Supersaturation: The solution may be supersaturated but lacks a nucleation point for crystal growth to begin.[10]

    • Fix 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[10]

    • Fix 2 (Seeding): If you have a small crystal of pure product, add it to the cold solution. This "seed crystal" will provide a template for further crystallization.

Q6: My final yield is disappointingly low. How can I improve it?

A low yield (e.g., less than 50%) can be frustrating. The cause is often related to the procedure.

Potential Causes & Improvements:

  • Excess Solvent: As mentioned above, using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even when cold.[4][8] Always use the minimum amount of hot solvent. You can often recover a "second crop" of crystals by evaporating some solvent from the filtrate and re-cooling.

  • Premature Filtration: If you filter the crystals before the solution is thoroughly chilled, you will lose the product that would have crystallized upon further cooling.[4]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product. Use only a minimal amount of ice-cold solvent for the wash.

Part 4: Final Product Assessment
Q7: How do I confirm the purity of my recrystallized this compound?

After drying your product, you must confirm that the purification was successful. Standard analytical techniques include:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting range. Compare the experimental melting point to the literature value (e.g., >230 °C). A broad or depressed melting range indicates the presence of impurities.

  • Spectroscopy (NMR, LC-MS): Techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the chemical identity and assess the purity of the final product.[1]

References
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • University of Rochester, Department of Chemistry.
  • BenchChem Technical Support Team. (2025).
  • Krasnova, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • University of Rochester, Department of Chemistry.
  • Smolecule. This compound.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry.
  • Reddit r/Chempros. (2020).
  • Sigma-Aldrich. 1-Benzoylpiperazine 97 56227-55-5.
  • ChemBK. This compound.

Sources

Technical Support Center: Column Chromatography Purification of 1-Benzoylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Benzoylpiperazine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this specific piperazine derivative. My aim is to provide not just a protocol, but a framework for understanding the "why" behind each step, enabling you to troubleshoot effectively and adapt the methodology to your specific needs.

The purification of this compound presents a classic challenge in chromatography: separating a polar, basic compound from reaction byproducts. The presence of the basic piperazine nitrogen dictates much of our strategy, as its interaction with the standard silica gel stationary phase can lead to a host of issues. This guide will walk you through the decision-making process, from initial analysis to final isolation, ensuring a robust and reproducible purification.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful purification strategy.

Q1: Why is column chromatography necessary for 1-Benzoylpiperazine?

A1: Column chromatography is often essential to remove common impurities from the synthesis of 1-Benzoylpiperazine. The most prevalent synthetic route is the N-acylation of piperazine with benzoyl chloride.[1] A primary challenge in this reaction is achieving selective mono-acylation. Due to the symmetric nature of piperazine, a common byproduct is the di-substituted 1,4-dibenzoylpiperazine. This byproduct has significantly different polarity and must be removed to ensure the purity of the final compound. Chromatography is the most effective method for this separation at a laboratory scale.

Q2: Should I perform chromatography on the hydrochloride salt or the free base form?

A2: This is the most critical decision you will make. It is highly recommended to convert the hydrochloride salt to the free base before attempting normal-phase column chromatography. The hydrochloride salt is highly polar and possesses a cationic charge. When loaded onto a standard silica gel column, it will interact very strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor mobility, significant peak tailing, and potentially irreversible adsorption. The free base, being less polar and neutral, will exhibit much better chromatographic behavior.

Q3: What is the best stationary phase for this purification?

A3:

  • Standard Silica Gel (60 Å, 230-400 mesh): This is the most common and cost-effective choice, but its inherent acidity is problematic for basic compounds like 1-Benzoylpiperazine. It should only be used for the free base form and almost always requires a basic modifier in the mobile phase.

  • Deactivated Silica Gel: You can reduce the acidity of standard silica gel by pre-treating it. This involves washing the packed column with the mobile phase containing a basic modifier (like triethylamine) until the eluent is basic. This passivates the active acidic sites.[2][3]

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for purifying basic compounds.[2][3] Neutral or basic alumina will prevent the strong acidic interactions that cause streaking and poor recovery.

  • Reverse-Phase Silica (C18): If you must purify the hydrochloride salt directly, or if the free base is still too polar for normal-phase, reverse-phase chromatography is a viable option.[4] Here, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer like formic acid or TFA) is used.

Q4: How do I select an appropriate mobile phase (eluent)?

A4: The selection process should always begin with Thin Layer Chromatography (TLC).

  • Spot the free base of your crude product on a silica gel TLC plate.

  • Develop the plate in various solvent systems of differing polarity. A good starting point is a mixture of a non-polar solvent (like Hexane or Dichloromethane, DCM) and a polar solvent (like Ethyl Acetate, EtOAc, or Methanol, MeOH).

  • The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4. This generally provides the best separation on a column.[2]

  • Crucially, add a small amount of a basic modifier (e.g., 0.5-1% triethylamine, TEA, or a 10% solution of ammonia in methanol) to your chosen eluent system.[2][3] This will significantly improve the spot shape, preventing streaking by competing with your compound for the acidic sites on the silica.

Experimental Protocol: Purification of 1-Benzoylpiperazine (Free Base)

This protocol assumes you are starting with the crude hydrochloride salt and will purify it as the free base on silica gel.

Part 1: Conversion to Free Base
  • Dissolution: Dissolve the crude this compound in a minimum amount of water.

  • Basification: Cool the solution in an ice bath and slowly add a base (e.g., 10% aqueous sodium hydroxide) while stirring until the pH is >10. This deprotonates the piperazine nitrogen, forming the water-insoluble free base.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Drying & Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude free base.

Part 2: Column Chromatography Workflow
  • TLC Analysis: Determine the optimal mobile phase for the crude free base as described in FAQ Q4. A common system is DCM:MeOH with 1% TEA.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude free base in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to the solution.[5]

    • Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.

  • Column Packing (Wet Slurry Method):

    • Pack a glass column with a slurry of silica gel in your initial, least polar mobile phase.

    • Ensure the silica bed is compact and free of air bubbles.

  • Finalizing the Column:

    • Carefully add the dry-loaded sample powder to the top of the packed silica bed, forming a thin, even layer.

    • Gently add a protective layer of sand over the sample.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting fractions. If separation is difficult, a gradient elution (slowly increasing the proportion of the polar solvent) can be used to improve resolution.[3]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Benzoylpiperazine.

Troubleshooting Guide

This section addresses common problems encountered during the purification process in a Q&A format.

Problem Probable Cause(s) Suggested Solution(s)
Severe Streaking/Tailing on TLC and Column The basic piperazine nitrogen is interacting strongly with acidic silanol groups on the silica surface.Primary Solution: Add a basic modifier (0.5-1% triethylamine or ammonia) to your mobile phase. This neutralizes the acidic sites and ensures sharp bands.[2][3] Alternative: Switch to a less acidic stationary phase like neutral alumina.[3]
Product is Not Eluting from the Column 1. You are attempting to chromatograph the hydrochloride salt, which is too polar and strongly adsorbed. 2. The mobile phase is not polar enough.Primary Solution: Ensure you have converted the hydrochloride salt to the free base before loading it onto the column. Secondary Solution: Gradually increase the polarity of your mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system).[3]
Poor Separation of Product from Impurities The chosen mobile phase has poor selectivity for the compounds. A likely impurity is the less polar 1,4-dibenzoylpiperazine.Optimization: Re-optimize the solvent system using TLC. Try different solvent combinations to maximize the ΔRf. Technique: Employ a shallow gradient elution. Start with a less polar solvent system to elute the non-polar impurities first, then slowly increase the polarity to elute your product.[3]
Low Product Recovery / Suspected Decomposition The compound may be unstable on the acidic silica gel over the long duration of the column run.Primary Solution: Use deactivated silica gel or switch to neutral alumina to minimize decomposition.[2] Secondary Solution: Work quickly. Do not let the compound sit on the column for an extended period.
Product Crystallizes on the Column The compound has poor solubility in the mobile phase, causing it to precipitate at the higher concentration within the band.Solubility Enhancement: Add a small amount of a more polar, stronger solvent (in which the compound is highly soluble) to your mobile phase. Alternative: Switch to a different mobile phase system where the compound has better solubility.
Purification Workflow Diagram

The following diagram illustrates the logical workflow for purifying this compound.

G start_node Crude 1-Benzoylpiperazine HCl process_node1 Crude Free Base start_node->process_node1 Dissolve in H2O, basify, extract decision_node decision_node process_node process_node end_node Pure Product process_node2 TLC Analysis process_node1->process_node2 Develop in various eluents decision_node1 Good Rf (0.2-0.4)? No Streaking? process_node2->decision_node1 Assess Separation & Spot Shape process_node3 Prepare Column (Silica + Modifier) Dry Load Sample decision_node1->process_node3 Yes process_node4 Adjust Eluent Polarity Add Basic Modifier (TEA/NH3) decision_node1->process_node4 No process_node5 Elution & Fraction Collection process_node3->process_node5 Run Column process_node4->process_node2 Re-run TLC process_node6 Combine Pure Fractions & Evaporate Solvent process_node5->process_node6 Analyze via TLC process_node6->end_node

Caption: Decision workflow for purifying 1-Benzoylpiperazine.

References
  • University of Rochester, Department of Chemistry.
  • SIELC Technologies. Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. [Link]
  • ChemistryViews.
  • PubChem, National Institutes of Health. 1-Benzoylpiperazine. [Link]

Sources

Resolving 1-Benzoylpiperazine hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Benzoylpiperazine hydrochloride (BZP HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility issues encountered with this compound in aqueous buffers. Our goal is to equip you with the scientific principles and practical methodologies to ensure successful and reproducible experimental outcomes.

Introduction to this compound

This compound is the salt form of 1-Benzoylpiperazine, a weak base.[1] The conversion to a hydrochloride salt is a common strategy to enhance the aqueous solubility of a parent compound.[2] However, as a salt of a weak base and a strong acid, its solubility is critically dependent on the pH of the aqueous medium. Understanding this relationship is the key to resolving many of the challenges associated with its use in experimental settings.

Physicochemical Properties of 1-Benzoylpiperazine and its Hydrochloride Salt:

Property1-Benzoylpiperazine (Free Base)This compound
Molecular Formula C₁₁H₁₄N₂OC₁₁H₁₅ClN₂O
Molecular Weight 190.24 g/mol [3][4]226.70 g/mol [1]
CAS Number 13754-38-6[3][4]56227-55-5
Predicted pKa (of conjugate acid) 8.48 ± 0.10Not Applicable

Frequently Asked Questions (FAQs)

Q1: Why is 1-Benzoylpiperazine provided as a hydrochloride salt?

A1: 1-Benzoylpiperazine is a weakly basic compound with inherently low solubility in neutral aqueous solutions. By forming a salt with hydrochloric acid, the resulting this compound is generally more water-soluble, which facilitates its use in biological and chemical research.[2]

Q2: I'm having trouble dissolving this compound in my neutral pH buffer. Why is this happening?

A2: The solubility of this compound is highly pH-dependent. As a salt of a weak base, it is most soluble in acidic conditions where the piperazine nitrogen is protonated. In neutral or alkaline buffers, the protonated form can convert back to the less soluble free base, leading to precipitation.

Q3: What is the "common ion effect" and how does it relate to this compound?

A3: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[5] For this compound, if you try to dissolve it in a buffer with a very high concentration of chloride ions (for example, a highly concentrated HCl solution), the equilibrium may shift, causing the solubility to be lower than in a buffer with a lower chloride concentration.[5]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?

A4: Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent under specific conditions (temperature, pressure). Kinetic solubility is the concentration of a compound at which it precipitates out of solution when added from a concentrated stock (usually in an organic solvent like DMSO).[6][7] For high-throughput screening and many in vitro assays, kinetic solubility is often the more practical measure.[8] For formulation development, thermodynamic solubility is more critical.

Troubleshooting Guide

Issue 1: The compound will not fully dissolve in my buffer (e.g., PBS pH 7.4).

Root Cause Analysis:

The pH of your buffer is likely at or above the pKa of the conjugate acid of 1-Benzoylpiperazine (predicted pKa ~8.48). At this pH, a significant portion of the compound will exist in its neutral, less soluble free base form.

Solutions:

  • pH Adjustment: The most effective way to increase solubility is to lower the pH of your buffer. Aim for a pH that is at least 1-2 units below the pKa. A buffer at pH 5-6 should significantly improve solubility. Always verify that the final pH of your solution is compatible with your experimental system.

  • Gentle Warming and Agitation: Warming the solution to 37°C and using a vortex or sonicator can help overcome the energy barrier to dissolution. However, be aware that if the solution is supersaturated, it may precipitate upon cooling to room temperature.

  • Use of a Co-solvent (for stock solutions): For many applications, preparing a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is the most practical approach. This stock can then be diluted into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can have effects on cells or assays.[9]

Issue 2: The compound dissolves initially but then precipitates out of solution over time.

Root Cause Analysis:

This is a classic sign of a supersaturated solution. This can happen if you used methods like heating to initially dissolve the compound, or if you diluted a DMSO stock solution into a buffer where the compound's thermodynamic solubility is low. The initially clear solution is metastable and will eventually equilibrate by precipitating the excess solute.

Solutions:

  • Prepare a Fresh Solution: It is always best to prepare fresh solutions of this compound for each experiment to avoid issues with precipitation from older, potentially supersaturated solutions.

  • Lower the Concentration: Your target concentration may be above the thermodynamic solubility limit in your chosen buffer. Try preparing the solution at a lower concentration.

  • Maintain a Low pH: If your experiment allows, maintaining a slightly acidic pH in your final solution will help to keep the compound in its more soluble, protonated form.

Issue 3: After diluting my DMSO stock into PBS, the solution becomes cloudy.

Root Cause Analysis:

When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. If the final concentration of the compound in the aqueous buffer is above its solubility limit, it will precipitate.[9]

Solutions:

  • Optimize the Dilution Step:

    • Add the DMSO stock to the buffer dropwise while vortexing. This helps to avoid localized high concentrations that can trigger precipitation.

    • Ensure the final concentration of DMSO is as low as possible, ideally below 1%, to minimize its impact on the overall solvent character and on the biological system.[9]

  • Perform a Kinetic Solubility Test: Before your main experiment, it is advisable to determine the kinetic solubility of this compound in your specific buffer system. This will tell you the maximum concentration you can achieve without immediate precipitation when diluting from a DMSO stock.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment
  • Weigh out the desired amount of this compound.

  • Add a small amount of an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0) to create a slurry.

  • Slowly add more acidic buffer while vortexing or sonicating until the compound is fully dissolved.

  • Once dissolved, you can adjust the pH upwards carefully with a dilute base (e.g., 0.1 M NaOH) if your experiment requires a higher pH. Monitor the solution for any signs of precipitation.

  • Bring the solution to the final desired volume with the appropriate buffer.

Protocol 2: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weigh out this compound and add it to a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex or sonicate until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • For use in experiments, dilute this stock solution into your final aqueous buffer. It is recommended to perform a serial dilution to reach the final concentration, vortexing between each step.

Protocol 3: A Simple Kinetic Solubility Test

This protocol provides a quick way to estimate the kinetic solubility of this compound in your buffer of choice.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add your aqueous buffer to several wells.

  • Add increasing amounts of your DMSO stock solution to the wells to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Keep the final DMSO concentration constant and low (e.g., 1%).

  • Seal the plate and shake for 1-2 hours at room temperature.

  • Visually inspect the wells for any signs of precipitation or cloudiness. The highest concentration that remains clear is an estimate of your kinetic solubility. For a more quantitative measurement, a nephelometer or a UV-Vis plate reader can be used.[10]

Visualizations

pH-Dependent Solubility of a Weak Base

G cluster_pH_Scale cluster_Compound_State Low_pH Low pH (Acidic) pKa_point pH ≈ pKa Protonated Protonated (BH⁺) High Solubility Low_pH->Protonated Favors High_pH High pH (Neutral/Basic) Equilibrium BH⁺ ⇌ B + H⁺ Decreasing Solubility pKa_point->Equilibrium Equilibrium Free_Base Free Base (B) Low Solubility High_pH->Free_Base Favors

Caption: Relationship between pH and the solubility of 1-Benzoylpiperazine.

Troubleshooting Workflow for Solubility Issues

G Start Start: BZP HCl Solubility Issue Check_pH Is buffer pH > 6? Start->Check_pH Use_CoSolvent Using DMSO stock? Check_pH->Use_CoSolvent No Lower_pH Action: Lower buffer pH (e.g., to 5.0-6.0) Check_pH->Lower_pH Yes Precipitation Precipitation on dilution? Use_CoSolvent->Precipitation Yes Failure Issue Persists: Consider alternative solvent system Use_CoSolvent->Failure No Success Solution Clear Lower_pH->Success Slow_Dilution Action: Dilute slowly with vortexing Precipitation->Slow_Dilution Yes Lower_Conc Action: Lower final concentration Precipitation->Lower_Conc No Slow_Dilution->Success Lower_Conc->Success

Caption: A step-by-step guide to troubleshooting solubility problems.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596.
  • Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.
  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of Diffusion Layer pH and Solubility on the Dissolution Rate of Pharmaceutical Acids and Their Sodium Salts II: Salicylic Acid, Theophylline, and Benzoic Acid. Journal of Pharmaceutical Sciences, 74(2), 148-154.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: Properties, selection, and use. John Wiley & Sons.
  • Avdeef, A. (2012).
  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Yearn Chemical. (2024, July 10). How do you use dmso.
  • Marković, M., et al. (2020). Nortriptyline Hydrochloride Solubility-pH Profiles in a Saline Phosphate Buffer. Molecular Pharmaceutics, 17(1), 237-247.
  • PubChem. (n.d.). 1-Benzoylpiperazine.
  • Jafari, S., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. Pharmaceuticals, 14(9), 886.
  • Ošťádal, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 751.
  • ResearchGate. (n.d.). Effect of buffer capacity on dissolution and supersaturation profiles of pioglitazone hydrochloride.
  • PubChem. (n.d.). 1-Benzoylpiperazine.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552.
  • PubChem. (n.d.). 1-Benzoylpiperazine.

Sources

1-Benzoylpiperazine hydrochloride stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Benzoylpiperazine hydrochloride (BZP HCl). As Senior Application Scientists, we have compiled this resource to address the common challenges and questions researchers encounter when handling this compound. This guide provides field-proven insights into ensuring the stability and integrity of BZP HCl in your experiments, moving beyond simple instructions to explain the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

Solid BZP HCl is a relatively stable crystalline compound. However, to ensure its long-term integrity, it should be stored in a tightly sealed container in a dry, cool, and dark place.[1][2] Several sources recommend storage under an inert atmosphere (like nitrogen or argon) at room temperature.[3]

Core Rationale: The primary risks to the solid compound are moisture and light. Moisture can initiate hydrolysis of the amide bond, while light can provide the energy for photolytic degradation. Storing under an inert gas minimizes the risk of oxidation, although hydrolysis is the more common degradation pathway for such molecules.[4]

ParameterRecommendationRationale
Temperature Room Temperature (10°C - 25°C)Prevents thermal degradation.[1][3]
Atmosphere Inert Gas (Nitrogen/Argon)Minimizes potential for oxidation.
Container Tightly Sealed, Amber VialPrevents moisture absorption and light exposure.[4]
Location Cool, Dry, Well-Ventilated AreaGeneral best practice for chemical storage.[1]
Q2: Which solvent should I use to prepare my stock solution, and what concentration can I achieve?

The choice of solvent is critical and depends entirely on your downstream application. As a hydrochloride salt, BZP HCl was designed to have enhanced aqueous solubility compared to its free base.[5]

  • For Aqueous Buffers: The hydrochloride salt is intended for aqueous solubility.[5] While specific quantitative data is scarce in the literature, piperazine itself is freely soluble in water.[6] Start by attempting to dissolve it directly in your experimental buffer or in purified water (e.g., Milli-Q®).

  • For Organic Solvents: For higher concentrations or to avoid potential hydrolysis in aqueous media during long-term storage, Dimethyl Sulfoxide (DMSO) and Ethanol are common choices for similar piperazine derivatives.[7][8] Methanol is also a viable solvent.[9]

Expert Insight: Always prepare a high-concentration stock solution in a non-aqueous solvent like DMSO if you plan for long-term storage. You can then make fresh dilutions into your aqueous experimental buffer immediately before use. This strategy, known as a "DMSO burst," minimizes the compound's exposure time to water, thereby reducing the risk of hydrolysis.[7]

Q3: How long will my BZP HCl solution remain stable?

The stability of BZP HCl in solution is not indefinite and is highly dependent on the solvent, storage temperature, and pH.

  • Aqueous Solutions: Stability is most limited in aqueous solutions due to the risk of hydrolysis at the amide bond. At neutral or near-neutral pH, these solutions should be prepared fresh daily. Stability may be slightly improved at acidic pH, but this must be validated for your specific experimental conditions.

  • Organic Solutions (DMSO, Ethanol): When stored in anhydrous aprotic solvents like DMSO, the solution is significantly more stable as the primary degradation pathway (hydrolysis) is inhibited.[4] When stored properly, these stock solutions can be stable for weeks to months.

Best Practice for Storage:

  • Prepare a high-concentration stock in anhydrous DMSO.

  • Aliquot the stock solution into single-use volumes in tightly sealed vials.

  • Store these aliquots at -20°C or, for maximum longevity, at -80°C.

  • When needed, thaw a single aliquot and dilute it into your aqueous buffer immediately before the experiment. Discard any unused aqueous solution.

Q4: What are the likely degradation products of BZP HCl?

The most probable degradation pathway for BZP HCl in the presence of water is hydrolysis of the amide bond . This reaction would cleave the molecule into two smaller, more stable compounds.

  • 1-Benzoylpiperazine + H₂O → Benzoic Acid + Piperazine

The presence of these degradation products can be detected as new, distinct peaks in analytical techniques like High-Performance Liquid Chromatography (HPLC).

BZP 1-Benzoylpiperazine Hydrochloride H2O + H₂O (Hydrolysis) BZP->H2O Products Degradation Products H2O->Products BenzoicAcid Benzoic Acid Products->BenzoicAcid Piperazine Piperazine Products->Piperazine

Caption: Primary hydrolytic degradation pathway for BZP HCl.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My BZP HCl solution is cloudy or has formed a precipitate.
Potential Cause Explanation & Solution
Exceeded Solubility Limit You may have tried to dissolve too much compound in the given solvent volume. Solution: Try gentle warming (do not boil) or sonication to aid dissolution. If it remains, you must reduce the concentration.
Temperature Fluctuation Solubility is temperature-dependent. If you prepared a saturated solution at room temperature and then stored it at 4°C, it may precipitate. Solution: Allow the solution to return to room temperature. If it doesn't redissolve, gentle warming may be required. For long-term storage, consider a lower concentration or a different solvent.
"Salting Out" in Buffer The high salt concentration in some buffers (e.g., PBS) can decrease the solubility of organic compounds. Solution: First, dissolve the BZP HCl in a small amount of a miscible organic solvent like DMSO, then add it dropwise to the stirring buffer. Do not exceed 1% final organic solvent concentration if your assay is sensitive to it.
pH Incompatibility The solubility of amine-containing compounds can be highly pH-dependent. Solution: Check the pH of your solution. Adjusting the pH may improve solubility, but be cautious as this can also accelerate degradation.
Issue 2: My experimental results are inconsistent or show a loss of compound activity over time.

This is a classic sign of compound degradation. Use the following workflow to diagnose the issue.

cluster_0 Troubleshooting Workflow Start Inconsistent Results/ Loss of Activity Check_Fresh Prepare a fresh solution and repeat the key experiment. Does the issue resolve? Start->Check_Fresh Yes1 Yes Check_Fresh->Yes1 No1 No Check_Fresh->No1 Conclusion1 Problem is likely related to solution storage/age. Review storage protocol. Yes1->Conclusion1 Check_Stability Analyze old vs. fresh solution via HPLC. Are there new peaks or a reduced parent peak? No1->Check_Stability Yes2 Yes Check_Stability->Yes2 No2 No Check_Stability->No2 Conclusion2 Compound is degrading. Identify degradation products. Shorten solution lifetime. Yes2->Conclusion2 Conclusion3 Compound is stable. The issue is likely with the assay, not the compound. No2->Conclusion3

Sources

Technical Support Center: Improving the Chiral Separation of 1-Benzoylpiperazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 1-benzoylpiperazine hydrochloride derivatives. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving these challenging chiral compounds. As basic amines often present as hydrochloride salts, their separation requires a nuanced understanding of analyte-stationary phase interactions and careful mobile phase modulation. This document provides expert-driven FAQs and troubleshooting guides to help you overcome common hurdles and develop robust, reproducible enantioselective methods.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 1-benzoylpiperazine derivatives critical in pharmaceutical development?

Chirality is a fundamental aspect of drug development because enantiomers, despite being chemically identical, can have vastly different pharmacological and toxicological profiles in the chiral environment of the human body.[1][2][3] One enantiomer may provide the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[4] Regulatory agencies like the FDA and EMA strongly favor the development of single-enantiomer drugs, making robust chiral separation methods essential for quality control, safety, and efficacy.[1]

Q2: What are the primary chromatographic techniques for separating these compounds, and how do they compare?

High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most effective techniques.[5]

  • HPLC is the most established and versatile method, widely used for both analytical and preparative separations.[1]

  • SFC is a "greener" and often faster alternative, using supercritical CO2 as the primary mobile phase.[6][7][8][9] It excels in preparative scale work due to the ease of solvent removal.[10]

  • CE offers extremely high separation efficiency and requires minimal sample and solvent, making it an attractive "green" technique, particularly for charged analytes like hydrochloride salts.[11][12][13]

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Partitioning between liquid mobile and solid stationary phases.[1]Partitioning between supercritical fluid mobile and solid stationary phases.[6][9]Differential migration in an electric field based on charge-to-size ratio.[13]
Strengths Highly versatile, robust, widely available, well-understood.[1][5]Fast separations, reduced organic solvent use, ideal for preparative scale.[7][8]Extremely high efficiency, minimal sample/reagent use, excellent for charged analytes.[4][13]
Challenges Higher organic solvent consumption, potential for high backpressure.Requires specialized instrumentation, method development can be complex.[8]Lower concentration sensitivity, less suitable for preparative scale.
Best For Routine analytical QC, method development, broad applicability.High-throughput screening, preparative purification, "green" chemistry initiatives.[7]Analysis of polar and charged basic drugs, method development with scarce material.[11]
Q3: Which type of chiral stationary phase (CSP) is the best starting point for 1-benzoylpiperazine derivatives?

For a broad range of chiral compounds, including piperazine derivatives, polysaccharide-based CSPs are the most successful and should be your primary screening tool.[14][15][16] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[17][18]

  • Mechanism: Chiral recognition occurs through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[16][17]

  • Recommendation: Start with immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC). Their chemical bonding to the silica allows for the use of a wider range of solvents ("non-standard" solvents like dichloromethane or THF), making them more durable and versatile for method development compared to coated CSPs.[17][18][19] For example, a Chiralpak® IC column has been shown to be effective for separating piperazine derivatives.[20]

Q4: How does the hydrochloride salt form of the analyte affect the separation?

The hydrochloride salt form presents a significant challenge, particularly in normal-phase HPLC. These salts are often highly polar and have poor solubility in the non-polar solvents (like hexane or heptane) used in normal-phase chromatography.[21] This can lead to poor peak shape, low recovery, or complete retention on the column.

Strategies to address this:

  • Mobile Phase Modification (SFC): SFC is often more tolerant of salts. Using a polar co-solvent like methanol with CO2 can be sufficient to dissolve and elute the hydrochloride salt directly.[21]

  • Analyte Conversion: Convert the salt to its free-base form before analysis. This is a common practice for preparative chromatography but adds an extra sample preparation step.[21]

  • Polar Organic Mode: Use a polar organic mobile phase (e.g., acetonitrile/methanol) on a polysaccharide CSP. This mode can often accommodate polar analytes better than traditional normal-phase.

  • Capillary Electrophoresis (CE): As an aqueous-based technique, CE is ideally suited for analyzing charged, water-soluble salts without solubility issues.[11][22]

Troubleshooting Guides

Problem: I have poor or no resolution between my enantiomers.

This is the most common challenge in chiral method development. It indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselective interactions.

  • Root Cause Analysis: The difference in interaction energy between the two enantiomers and the CSP is insufficient. The "three-point interaction model" suggests that for successful chiral recognition, at least three simultaneous points of interaction are required for one enantiomer, a condition the other enantiomer cannot meet.[2][3]

  • Solutions:

    • Screen Different CSPs: This is the most critical step. Since chiral recognition is highly specific, a compound that is not resolved on a cellulose-based CSP might be well-resolved on an amylose-based one, or vice-versa.[14]

    • Optimize the Mobile Phase: Systematically vary the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase. A change in solvent can alter the conformation of the polysaccharide polymer, exposing different chiral cavities and changing selectivity.[23][24]

    • Adjust the Temperature: Temperature has a significant impact on chiral separations.[24] In most cases, lowering the temperature increases resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Start at 25°C and test at 15°C and 10°C.

    • Change the Elution Mode: If you are using normal-phase (NP), try polar organic (PO) or reversed-phase (RP) modes, as they offer complementary selectivity.

Problem: My peaks are asymmetric (severe tailing or fronting).

Peak tailing is particularly common for basic analytes like 1-benzoylpiperazine.

  • Root Cause Analysis:

    • Tailing: This is most often caused by secondary ionic interactions between the basic nitrogen of the piperazine ring and acidic residual silanol groups on the silica surface of the column.[24]

    • Fronting: This typically indicates column overload. The concentration or injection volume of the sample is too high, saturating the stationary phase.

  • Solutions:

    • Add a Basic Modifier (to fix tailing): This is essential. Add a small amount of a basic additive to your mobile phase to compete with your analyte for the active silanol sites.

      • Recommended Additives: Start with 0.1% Diethylamine (DEA) or Butylamine.[25]

      • Expert Tip: For particularly stubborn tailing, additives like Ethylenediamine (EDA) can offer dramatic improvements in peak shape, though they may have limited miscibility in highly non-polar solvents.[25]

    • Reduce Sample Load (to fix fronting): Decrease the injection volume or dilute your sample.

    • Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[19]

Problem: My method was working, but now the resolution has disappeared.

This points to a change in the column's performance, often due to contamination or "memory effects."

  • Root Cause Analysis:

    • Column Contamination: Strongly retained impurities from previous samples have accumulated on the column, blocking active sites.

    • Additive Memory Effect: Chiral columns, especially polysaccharide-based ones, can "remember" the additives used in previous mobile phases. Traces of an acidic or basic modifier can remain adsorbed to the stationary phase for a long time, altering its selectivity in subsequent runs with different mobile phases.[26][27] This is a critical and often overlooked issue.

  • Solutions:

    • Implement a Column Regeneration Protocol: For robust immobilized columns, a strong solvent flush can remove contaminants and reset the stationary phase. A typical procedure involves flushing with Dimethylformamide (DMF) or Tetrahydrofuran (THF), followed by Isopropanol.[19] Caution: Never use these strong solvents on coated polysaccharide CSPs, as they will permanently damage the column.[17]

    • Dedicate Columns: To avoid memory effects, it is best practice to dedicate specific columns to methods requiring specific additives (e.g., one column for acidic additives, another for basic additives).[19]

    • Check System for Contamination: Ensure the rest of your HPLC system (tubing, injector) is not contaminated, as this can continuously bleed impurities onto the column.

Experimental Protocols & Visualizations

Workflow for Chiral Method Development

This diagram outlines a systematic approach to developing a chiral separation method for 1-benzoylpiperazine derivatives.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization Analyte Define Analyte Properties (pKa, Solubility, Salt Form) CSP_Select Select Initial CSPs (Immobilized Amylose & Cellulose) Analyte->CSP_Select Basic amine, HCl salt MobilePhase Screen Mobile Phases (Normal Phase & Polar Organic) CSP_Select->MobilePhase Additives Test Basic Additives (0.1% DEA or Butylamine) MobilePhase->Additives Address peak tailing Optimization Optimize Modifier % & Temperature (10-40°C) Additives->Optimization Initial hit found Validation Validate Method (Robustness, Reproducibility) Optimization->Validation caption Systematic workflow for chiral method development.

Caption: Systematic workflow for chiral method development.

The Three-Point Interaction Model

This model is the theoretical foundation for chiral recognition in chromatography.

ThreePointInteraction cluster_CSP Chiral Stationary Phase (CSP) Surface cluster_R R-Enantiomer (Stronger Binding) cluster_S S-Enantiomer (Weaker Binding) A Site A (H-bond donor) B Site B (π-acceptor) C Site C (Steric pocket) R_center R_X R_center->R_X R_Y R_center->R_Y R_Z R_center->R_Z R_X->A Interaction 1 R_Y->B Interaction 2 R_Z->C Interaction 3 S_center S_X S_center->S_X S_Y S_center->S_Y S_Z S_center->S_Z S_X->A Interaction 1 S_Y->B Interaction 2 caption Three-point model showing differential interaction.

Sources

Dealing with hygroscopicity of 1-Benzoylpiperazine hydrochloride powder

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Benzoylpiperazine hydrochloride. Its purpose is to offer practical solutions and troubleshooting advice for challenges related to the compound's hygroscopicity, ensuring experimental accuracy and product integrity.

Introduction to the Hygroscopic Nature of this compound

This compound, like many hydrochloride salts, has a tendency to attract and absorb moisture from the atmosphere. While specific data on its hygroscopicity is not extensively published, the parent compound, piperazine hydrochloride, is known to be slightly hygroscopic.[1] This property means that the powder can undergo significant physical and chemical changes when exposed to ambient humidity, potentially compromising experimental outcomes.[2]

Moisture absorption can lead to a variety of issues, including:

  • Physical Changes: Caking, clumping, and altered powder flowability can result in inaccurate weighing and dosing.[3][4][5]

  • Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the degradation of the active pharmaceutical ingredient (API) and the formation of impurities.[2][6]

  • Reduced Potency: Chemical degradation can lead to a loss of the compound's efficacy.[4]

This guide will provide you with the necessary protocols and knowledge to mitigate these risks and ensure the reliable use of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound powder.

Q1: My powder has formed clumps and is difficult to handle. What should I do?

A1: Clumping, or caking, is a direct result of moisture absorption.[5] To salvage the material, you may need to gently break up the clumps with a spatula inside a controlled environment, such as a glove box or a low-humidity chamber. It is crucial to then determine the water content of the powder before use (see Q3). To prevent this in the future, always store the compound in a tightly sealed container with a desiccant and minimize its exposure to ambient air.[5]

Q2: I'm getting inconsistent results in my experiments. Could this be related to the hygroscopicity of the powder?

A2: Yes, inconsistent results are a common consequence of moisture absorption. The absorbed water can increase the weight of the powder, leading to inaccuracies in concentration when preparing solutions. Furthermore, chemical degradation due to hydrolysis can alter the compound's activity.[2][4] It is imperative to handle the powder in a controlled environment and verify its purity if you suspect degradation.

Q3: How can I determine the water content of my this compound powder?

A3: The most accurate method for determining water content in a hygroscopic powder is Karl Fischer titration, as it specifically measures water and is less likely to be affected by other volatile compounds.[7] An alternative, though potentially less accurate if other volatiles are present, is the loss on drying method, where the sample is heated in an oven and the weight loss is measured.[7][8] For hygroscopic and sensitive samples, an automated system that prevents exposure to ambient air during measurement is recommended.[9]

Q4: What are the ideal storage conditions for this compound?

A4: To maintain the integrity of the compound, it should be stored in a tightly sealed, preferably amber glass, container to protect from light and moisture.[10] The container should be placed in a desiccator or a dry cabinet with a relative humidity (RH) maintained below 40%.[11] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize degradation.[10][12]

Q5: I need to prepare a solution with a precise concentration. What is the best practice for weighing the powder?

A5: Weighing should be performed in a controlled environment to prevent moisture uptake during the process. A glove box with a controlled nitrogen or argon atmosphere is ideal. If a glove box is unavailable, work quickly in a low-humidity room and use a weighing vessel with a lid. Always allow the container to come to room temperature before opening to prevent condensation.

Q6: Can I use a standard laboratory environment if I work quickly?

A6: While working quickly can minimize exposure, it is not a reliable method for preventing moisture absorption, especially in environments with high humidity.[5] The rate of moisture uptake can be rapid for hygroscopic compounds. For quantitative experiments requiring high accuracy, the use of a controlled environment is strongly advised.

Q7: My this compound has changed color. What does this indicate?

A7: A change in the physical appearance of the powder, such as a color change from its typical white to off-white, can be a sign of degradation.[10] If you observe this, it is recommended to discard the product as its purity may be compromised.[10]

Experimental Protocols

Protocol 1: Weighing this compound in a Controlled Environment

This protocol outlines the steps for accurately weighing the hygroscopic powder using a glove box.

Objective: To obtain an accurate weight of the powder while minimizing moisture absorption.

Materials:

  • This compound powder in its storage container

  • Glove box with controlled humidity (RH < 20%) or an inert atmosphere (Nitrogen or Argon)

  • Analytical balance (placed inside the glove box)

  • Spatula

  • Weighing paper or boat

  • Tared vial for the weighed powder

Procedure:

  • Prepare the Glove Box: Purge the glove box with the inert gas or ensure the dehumidifier is active to achieve the desired low-humidity environment.

  • Equilibrate Materials: Place the sealed container of this compound, spatula, weighing paper/boat, and the tared vial inside the glove box antechamber.

  • Transfer to Main Chamber: Once the antechamber is purged, transfer the materials into the main chamber of the glove box.

  • Temperature Equilibration: Allow the sealed container of the powder to equilibrate to the temperature inside the glove box for at least 30 minutes before opening to prevent condensation.

  • Weighing:

    • Place the weighing paper/boat on the analytical balance and tare it.

    • Carefully open the container of this compound.

    • Using the spatula, transfer the desired amount of powder to the weighing paper/boat.

    • Record the weight.

    • Promptly transfer the weighed powder to the tared vial and seal it.

  • Storage: Tightly reseal the main container of this compound before removing it from the glove box.

Protocol 2: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution, assuming the powder has been accurately weighed according to Protocol 1.

Objective: To prepare a stock solution of a known concentration.

Materials:

  • Vial containing the accurately weighed this compound

  • Appropriate solvent (e.g., DMSO, PBS)[10]

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Solvent Addition: Add a small amount of the chosen solvent to the vial containing the weighed powder.

  • Dissolution: Seal the vial and vortex or sonicate until the powder is completely dissolved. Gentle warming may aid in dissolution, but be cautious of potential thermal degradation.[10]

  • Transfer to Volumetric Flask: Carefully transfer the dissolved solution to a volumetric flask of the desired final volume.

  • Rinsing: Rinse the vial with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer of the compound. Repeat this step two more times.

  • Final Volume Adjustment: Add the solvent to the volumetric flask up to the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the solution as recommended for your specific experimental needs. For many solutions, storage at -20°C or -80°C is advisable. It is best to prepare fresh solutions for each experiment to avoid degradation in solution.[10]

Data Presentation

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of chemical degradation.[10][12]
Storage Relative Humidity (RH) < 40%Minimizes moisture absorption and subsequent physical and chemical changes.[11]
Handling Environment Glove box with RH < 20% or inert gasPrevents moisture uptake during weighing and handling.
Packaging Tightly sealed, amber glass container with desiccantProtects from moisture, light, and atmospheric contamination.[5][10]

Visual Workflow and Logic Diagrams

Handling_Hygroscopic_Powder cluster_storage Storage cluster_handling Handling cluster_analysis Analysis storage Store in Desiccator RH < 40% 2-8°C or -20°C equilibrate Equilibrate to Room Temperature storage->equilibrate Retrieve weigh Weigh in Glove Box (RH < 20%) equilibrate->weigh Transfer dissolve Dissolve in Appropriate Solvent weigh->dissolve Immediate Use experiment Proceed with Experiment dissolve->experiment

Caption: Workflow for handling hygroscopic this compound.

Troubleshooting_Logic node_action node_action start Powder Issue Observed? clumped Powder Clumped? start->clumped Yes color_change Color Change? clumped->color_change No action_dry Dry under vacuum (if possible) & re-evaluate clumped->action_dry Yes inconsistent_results Inconsistent Results? color_change->inconsistent_results No action_discard Discard Powder color_change->action_discard Yes action_karl_fischer Perform Karl Fischer Titration inconsistent_results->action_karl_fischer Yes action_review_handling Review Handling Procedures action_karl_fischer->action_review_handling

Caption: Troubleshooting logic for issues with this compound.

References

  • Vertex AI Search. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH.
  • Vertex AI Search. (n.d.). Hygroscopic Material Handling – Keeping Moisture-Hungry Powders Stable, Flowable and In-Spec.
  • Vertex AI Search. (n.d.). Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com.
  • Vertex AI Search. (n.d.). Protecting Pharmaceuticals from Humidity's Wrath - SMT Dry Cabinets.
  • Vertex AI Search. (n.d.). Moisture content of powders : A guide (Definition, Calculation, Interpretation).
  • Vertex AI Search. (n.d.). Hygroscopicity in Food Powders Meassuring - PowderTechnology info.
  • Vertex AI Search. (n.d.). Hygroscopicity , Powder Rheology & Compaction Properties - PharmaQuesT.
  • Vertex AI Search. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients.
  • Vertex AI Search. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders | Pharmaguideline.
  • Vertex AI Search. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs - Mettler Toledo.
  • Vertex AI Search. (n.d.). Protecting Sensitive APIs: Precision Humidity Management in Pharmaceutical Processing.
  • Vertex AI Search. (n.d.). (PDF) The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase - ResearchGate.
  • Vertex AI Search. (n.d.). A 1 a - Powder Moisture Accurate Standard Method - GEA.
  • Vertex AI Search. (n.d.). How to Stabilize Tablets Containing Hygroscopic Ingredients - Pharma.Tips.
  • Vertex AI Search. (n.d.). The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate - PubMed.
  • Vertex AI Search. (n.d.). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Vertex AI Search. (n.d.). 1-BENZOYLPIPERAZINE HYROCHLORIDE 97 | 56227-55-5 - ChemicalBook.
  • Vertex AI Search. (n.d.). Effect of Humidity in Stability Studies – StabilityStudies.in.
  • Vertex AI Search. (n.d.). Buy this compound | 56227-55-5 - Smolecule.
  • Vertex AI Search. (n.d.). 1-Benzoylpiperazine 97 56227-55-5 - Sigma-Aldrich.
  • Vertex AI Search. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms - ResearchGate.
  • Vertex AI Search. (n.d.). Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem.
  • Vertex AI Search. (n.d.). 1-(4-Bromophenyl)piperazine hydrochloride stability and storage issues - Benchchem.
  • Vertex AI Search. (n.d.). 1-Benzoylpiperazine monohydrochloride | CAS#:56227-55-5 | Chemsrc.
  • Vertex AI Search. (n.d.). Stability of Synthetic Piperazines in Human Whole Blood - PubMed.
  • Vertex AI Search. (n.d.). How Temperature and Humidity Affect Pharmaceutical Raw Materials | Pharma Facts Explained #GMP - YouTube.
  • Vertex AI Search. (n.d.). This compound | CAS 56227-55-5 | SCBT - Santa Cruz Biotechnology.
  • Vertex AI Search. (n.d.). 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem - NIH.

Sources

Technical Support Center: Optimizing In Vivo Dosage of 1-Benzoylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-Benzoylpiperazine hydrochloride (BZP HCl) in in vivo studies. This guide is designed to provide practical, experience-driven advice to navigate the complexities of dosage optimization for this synthetic piperazine derivative. Given the limited specific literature on this compound for in vivo research applications, this document synthesizes established principles of preclinical dose-finding studies with the known pharmacology of the broader piperazine class, particularly the closely related compound Benzylpiperazine (BZP).

Section 1: Understanding the Compound: Mechanism and Expected Effects

This compound is a derivative of piperazine.[1][2] While research on this specific compound is not extensive, the pharmacology of related piperazine derivatives, such as Benzylpiperazine (BZP), is better understood. BZP acts as a stimulant, primarily by increasing the levels of dopamine and serotonin in the brain, similar to the mechanism of action of MDMA and amphetamines.[3][4][5] It functions as a releasing agent and reuptake inhibitor at the dopamine and serotonin transporters.[6] Therefore, in vivo studies with this compound are likely to investigate its stimulant, euphoric, and potential neurotoxic effects.[4][7]

The hydrochloride salt form of 1-Benzoylpiperazine enhances its solubility in aqueous solutions, which is a critical factor for preparing dosing formulations for in vivo administration.[1]

Section 2: Troubleshooting Guide for In Vivo Studies

This section addresses common challenges encountered during in vivo experiments with novel psychoactive compounds like this compound.

Issue 1: Poor Solubility or Precipitation of Dosing Solution

Question: My dosing solution of this compound is cloudy or forms a precipitate. How can I ensure complete dissolution for accurate dosing?

Answer:

  • Vehicle Selection: While the hydrochloride salt is more water-soluble, high concentrations may still be problematic. For initial studies, sterile saline (0.9% NaCl) is a recommended starting point. If solubility remains an issue, consider using a small percentage of a co-solvent such as DMSO or ethanol, followed by dilution with saline. Be mindful that co-solvents can have their own biological effects and should be used at the lowest effective concentration, with an appropriate vehicle control group in your study.

  • pH Adjustment: The pH of your formulation can significantly impact the solubility of a hydrochloride salt. A slightly acidic pH may be necessary to maintain solubility. Use a buffered solution or adjust the pH with dilute HCl or NaOH, ensuring the final pH is physiologically compatible for the route of administration.

  • Sonication and Gentle Warming: Sonication can help to break up aggregates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also increase solubility, but be cautious of potential degradation at higher temperatures. Always allow the solution to return to room temperature before administration.

Issue 2: Unexpected Animal Mortality or Severe Adverse Effects at Low Doses

Question: I'm observing seizures, extreme hyperthermia, or death in my animal models, even at what I predicted to be low doses. What could be the cause and how should I adjust my protocol?

Answer:

This indicates that your starting dose is likely too high and falls within the toxic range for the chosen species. Piperazine derivatives are known to cause adverse effects such as acute psychosis, renal toxicity, and seizures at high doses.[3][4][7]

Immediate Actions:

  • Halt the study: Do not proceed with the current dosing regimen.

  • Review your dose calculations: Double-check all calculations, including unit conversions and dilution factors.

  • Implement a robust dose-range finding study: A well-designed dose-range finding (DRF) study is essential for any new compound.[8] This typically involves starting with a very low dose and escalating in subsequent cohorts of animals until a maximum tolerated dose (MTD) is identified.

Experimental Protocol: Dose-Range Finding Study

  • Starting Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose that is anticipated to be pharmacologically active but well below the toxic threshold. For a novel compound, a starting point could be 1 mg/kg.

  • Dose Escalation: Use a dose escalation factor, such as a 3-fold or 5-fold increase, for subsequent dose groups.

  • Small Group Sizes: Use a small number of animals per dose group (e.g., n=3-5 per sex) for the initial DRF study.[9]

  • Comprehensive Monitoring: Closely monitor animals for clinical signs of toxicity, including changes in behavior, body weight, and body temperature.[8]

  • Determine the MTD: The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% reduction in body weight.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for a first-in-vivo experiment with this compound in rodents?

A1: Without specific preclinical data for this compound, a conservative approach is crucial. Based on recreational human doses of BZP (50-200 mg), and the general principle of allometric scaling, a starting dose in rodents would be significantly lower. A prudent starting point for a dose-range finding study in mice or rats would be in the range of 1-5 mg/kg . This should be the lowest dose in a series of escalating doses to determine the MTD.

Q2: What is the recommended route of administration for in vivo studies?

A2: The choice of administration route depends on the experimental goals and the pharmacokinetic properties of the compound.

  • Oral (p.o.) gavage: This is a common route for non-invasive, repeated dosing and mimics a likely route of human consumption.[9]

  • Intraperitoneal (i.p.) injection: This route allows for rapid absorption and is often used in behavioral pharmacology studies.

  • Intravenous (i.v.) injection: This provides 100% bioavailability and is useful for pharmacokinetic studies, but can be more technically challenging.

For initial studies, oral gavage or intraperitoneal injection are generally recommended.

Q3: What are the expected behavioral effects in rodents?

A3: Based on the stimulant properties of BZP, you can anticipate dose-dependent increases in locomotor activity, stereotyped behaviors (e.g., repetitive sniffing, gnawing), and potentially anxiogenic-like effects at higher doses.[4][5] Conditioned place preference (CPP) paradigms can be used to assess the rewarding properties of the compound.

Q4: How should I design my study to assess both efficacy and toxicity?

A4: A well-designed study will incorporate endpoints for both the desired pharmacological effect and potential toxicity.

  • Dose-Response Curve: Include at least three dose levels (low, medium, and high) and a vehicle control group to establish a dose-response relationship for the effect of interest.[9][10]

  • Toxicology Endpoints: Monitor body weight, food and water intake, and clinical signs of toxicity daily. At the end of the study, collect blood for clinical chemistry and major organs for histopathological analysis to identify any target organ toxicity.[8]

Q5: What is the importance of understanding the pharmacokinetics of this compound?

A5: Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[11][12] A PK study is crucial for:

  • Correlating exposure with effect: Understanding the drug concentration in the blood and target tissues over time helps to link the pharmacological response to the actual exposure level.

  • Informing the dosing regimen: The half-life of the compound will determine the appropriate dosing frequency for chronic studies.

  • Species-to-species scaling: PK data is essential for extrapolating effective and safe doses from animal models to humans.[11]

Section 4: Visualized Workflows and Pathways

Diagram 1: Dose-Range Finding (DRF) Study Workflow

DRF_Workflow start Start: Define Study Objectives lit_review Literature Review (BZP & Piperazines) start->lit_review dose_selection Select Starting Dose (e.g., 1 mg/kg) lit_review->dose_selection cohort1 Dose Cohort 1 (n=3-5/sex) + Vehicle Control dose_selection->cohort1 monitoring1 Monitor: Clinical Signs, Body Weight, Temperature cohort1->monitoring1 no_toxicity1 No Limiting Toxicity? monitoring1->no_toxicity1 mtd_reached MTD Identified no_toxicity1->mtd_reached No escalate Increase Dose (e.g., 3-5x) no_toxicity1->escalate Yes cohort2 Dose Cohort 2 escalate->cohort2 monitoring2 Monitor cohort2->monitoring2 no_toxicity2 No Limiting Toxicity? monitoring2->no_toxicity2 no_toxicity2->escalate Yes stop Stop: Dose-Limiting Toxicity Observed no_toxicity2->stop No

Caption: A typical workflow for a dose-range finding study in rodents.

Diagram 2: Putative Mechanism of Action

BZP_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP_HCl 1-Benzoylpiperazine HCl DAT Dopamine Transporter (DAT) BZP_HCl->DAT Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) BZP_HCl->SERT Inhibits Reuptake & Promotes Efflux Dopamine Dopamine DAT->Dopamine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake DA_Receptor Dopamine Receptors Dopamine->DA_Receptor Binds SER_Receptor Serotonin Receptors Serotonin->SER_Receptor Binds Behavioral_Effects Behavioral & Physiological Effects DA_Receptor->Behavioral_Effects Stimulant Effects SER_Receptor->Behavioral_Effects Mood Alteration

Caption: Putative mechanism of action based on related piperazine compounds.

Section 5: Quantitative Data Summary

Table 1: Key Pharmacological Data for Benzylpiperazine (BZP) as a Surrogate

ParameterValueSpeciesSource
Mechanism of Action Dopamine & Serotonin Releaser/Reuptake InhibitorIn vitro/Animal Models[3][6]
Reported Human Dose 50 - 200 mgHuman[4]
Potential Adverse Effects Seizures, Renal Toxicity, PsychosisHuman/Animal Models[3][7]
LC50 (in C. elegans) 52.21 mMC. elegans[13]

Note: This data is for Benzylpiperazine (BZP) and should be used as a preliminary guide only. Empirical determination of these parameters for this compound is essential.

References

  • Benzylpiperazine - Wikipedia. (n.d.).
  • Benzylpiperazine - chemeurope.com. (n.d.).
  • Thompson, I., Singh, N., Williams, M., & Mehta, M. A. (2013). Differential responses to anticipation of reward after an acute dose of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) alone and in combination using functional magnetic resonance imaging (fMRI). Psychopharmacology, 227(3), 481–492.
  • Kydd, R. R., & Russell, B. R. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1–7.
  • Details for Piperazines - UNODC. (n.d.).
  • 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis - Benchchem. (n.d.).
  • U.S. Food and Drug Administration. (2002). Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies.
  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (n.d.).
  • Tassinari, R. G., & Tuman, W. G. (2017). Dose range finding approach for rodent preweaning juvenile animal studies. Birth Defects Research, 109(13), 1055–1062.
  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents.
  • U.S. Environmental Protection Agency. (n.d.). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents.
  • This compound | 56227-55-5 - Smolecule. (n.d.).
  • An In-depth Technical Guide on the Solubility and Stability of 1-(Benzo[b]thiophen-4-yl)piperazine - Benchchem. (n.d.).
  • Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. Journal of Medical Toxicology, 4(2), 122–126.
  • 1-BENZOYLPIPERAZINE HYROCHLORIDE 97 | 56227-55-5 - ChemicalBook. (n.d.).
  • Maurer, H. H. (2011). Current awareness of piperazines: pharmacology and toxicology. Therapeutic Drug Monitoring, 33(4), 459–464.
  • Valente, J., da Silva, D. D., de Pinho, P. G., Bastos, M. L., Carvalho, F., & Guedes de Pinho, P. (2018). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology, 38(5), 724–733.
  • 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem. (n.d.).
  • This compound | CAS 56227-55-5 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • 1-Benzoylpiperazine 97 56227-55-5 - Sigma-Aldrich. (n.d.).
  • European Medicines Agency. (2002). Piperazine Summary Report (3).
  • Dias da Silva, D., Valente, J., de Pinho, P. G., Bastos, M. L., Carvalho, F., & Guedes de Pinho, P. (2017). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology, 91(3), 1413–1430.
  • Holler, J. M., Vorce, S. P., & Bosy, T. Z. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(8), 662–668.
  • Ferlin, M. G., Cacciari, B., & Spalluto, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5808.
  • Baggot, J. D. (1992). Clinical Pharmacokinetics in Veterinary Medicine. Clinical Pharmacokinetics, 22(4), 254–273.
  • Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual. (n.d.).
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Caccia, S., Guiso, G., Poffe, A., & Garattini, S. (1988). Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899) in the rat and the dog. Journal of Pharmacy and Pharmacology, 40(5), 333–337.

Sources

Troubleshooting unexpected side effects in animal models with 1-Benzoylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 1-Benzoylpiperazine hydrochloride in animal models. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding unexpected side effects. The information herein is synthesized from available scientific literature and field-proven insights to ensure technical accuracy and practical utility.

Introduction

This compound is a derivative of piperazine, a scaffold present in numerous pharmacologically active compounds.[1][2] Its research applications often involve exploring its potential effects on the central nervous system.[3] Like other piperazine derivatives, its primary mechanism of action is thought to involve the modulation of dopaminergic and serotonergic neurotransmission.[4][5] While it is a valuable tool in neuroscience and pharmaceutical research, its use in animal models can sometimes lead to unexpected physiological and behavioral side effects. This guide is designed to help you identify, understand, and troubleshoot these occurrences.

Troubleshooting Guide: Unexpected Side Effects

This section addresses specific adverse events that may be observed during in vivo studies with this compound.

Issue 1: Seizures and Convulsive Behavior

Q: My animal model (rat/mouse) is exhibiting seizures or seizure-like activity after administration of this compound. What is the cause and how can I manage this?

A:

Potential Cause: Seizures are a known, serious complication associated with piperazine derivatives, particularly at higher doses.[5][6] The proconvulsant activity is likely linked to the compound's stimulant effects on the central nervous system, arising from increased levels of synaptic dopamine and norepinephrine.[4][5] Studies on the related compound 1-Benzylpiperazine (BZP) show a clear correlation between plasma concentration and the incidence of seizures.[7][8]

Troubleshooting and Mitigation Protocol:

  • Immediate Care for the Animal:

    • If an animal is actively seizing for more than 5 minutes (status epilepticus), it is a medical emergency.[9]

    • Administer a first-line anticonvulsant such as diazepam or midazolam intravenously.[10]

    • Ensure the animal is in a safe, padded environment to prevent injury.[11]

    • Monitor body temperature, as seizures can lead to hyperthermia.[11]

  • Experimental Review and Dose Adjustment:

    • Dose-Response Assessment: If you are observing seizures, it is crucial to determine if this is a dose-dependent effect. A carefully designed dose-response study, starting with very low doses, can establish the threshold for convulsive activity.

    • Pharmacokinetic Analysis: Consider that the peak plasma concentration may correlate with the onset of seizures. Adjusting the dosing regimen (e.g., smaller, more frequent doses) might mitigate this side effect, although this requires further validation.

  • Prophylactic Measures for Future Experiments:

    • For studies where the primary endpoint is not related to seizure activity, consider co-administration of a non-sedating anticonvulsant. However, be aware of potential drug-drug interactions, as piperazine derivatives are known to inhibit cytochrome P450 enzymes.[12] This approach should be carefully validated and its potential impact on your experimental outcomes considered.

Experimental Workflow for Seizure Management:

Caption: Workflow for managing seizures in animal models.

Issue 2: Hyperthermia

Q: I've observed a significant increase in the body temperature of my animal models following the administration of this compound. Why is this happening and what should I do?

A:

Potential Cause: Hyperthermia is a documented side effect of several piperazine derivatives.[5][6] The mechanism is likely multifactorial, stemming from increased sympathomimetic activity and potential direct effects on thermoregulatory centers in the brain. For the related compound m-chlorophenylpiperazine (m-CPP), hyperthermia has been shown to be mediated by the stimulation of 5-HT2C receptors.[13] This leads to a state resembling drug-induced hyperthermia, which can be life-threatening if not managed.[14]

Troubleshooting and Mitigation Protocol:

  • Immediate Animal Care:

    • Actively cool any animal with a body temperature exceeding 39.4–40°C (103–104°F).[11] This can be done using methods like cool water baths or fans.

    • Discontinue active cooling once the temperature returns to a near-normal range to prevent hypothermia.[11]

    • Ensure adequate hydration.

  • Pharmacological Investigation:

    • To investigate the underlying mechanism, you can pre-treat animals with specific antagonists. For example, a 5-HT2C receptor antagonist could be used to see if it attenuates the hyperthermic response, which would provide evidence for a similar mechanism to m-CPP.[13]

    • This approach can help confirm the pathway involved and validate the specificity of the observed hyperthermia to the drug's mechanism of action.

  • Environmental and Dosing Considerations:

    • House animals in a temperature-controlled environment and avoid stressors that could exacerbate hyperthermia.

    • As with seizures, a dose-response study is essential to determine the dose at which hyperthermia becomes significant.

Experimental Workflow for Investigating Hyperthermia:

Caption: Workflow for troubleshooting hyperthermia.

Issue 3: Unexpected Behavioral Changes (Hyperactivity, Stereotypy, Anxiogenic-like effects)

Q: My animals are showing extreme hyperactivity and repetitive, stereotyped behaviors that are confounding my primary behavioral measurements. What could be the cause?

A:

Potential Cause: Piperazine derivatives are known psychostimulants that increase locomotor activity.[1] This is primarily due to their action on dopamine and norepinephrine release.[4][5] At higher doses, this can manifest as stereotypy (repetitive, purposeless movements). Some piperazine compounds have also been shown to produce anxiogenic-like effects in animal models.[14]

Troubleshooting and Mitigation Protocol:

  • Dose Optimization:

    • The most effective way to manage these behavioral side effects is through careful dose selection. A dose-response curve for locomotor activity should be established to find a dose that is pharmacologically active for your primary endpoint without causing confounding hyperactivity.

  • Habituation and Environmental Control:

    • Ensure that all animals are properly habituated to the testing environment to minimize novelty-induced hyperactivity.

    • Maintain a consistent, low-stress environment to avoid exacerbating any anxiogenic effects of the compound.

  • Pharmacological Dissection:

    • If it is necessary to understand the neurochemical basis of the observed hyperactivity, pre-treatment with dopamine or serotonin receptor antagonists can be employed. For example, a dopamine D1-like receptor antagonist has been shown to attenuate the rewarding properties of benzylpiperazine in rats.[15]

Table 1: Dose-Dependent Behavioral Effects of Piperazine Derivatives in Rodents (Illustrative)

Dose Range (mg/kg, i.p.)Observed Effect in RodentsPrimary Neurotransmitter System ImplicatedReference
LowIncreased Locomotor ActivityDopamine, Norepinephrine[5]
Moderate to HighStereotyped BehaviorDopamine[5]
VariableAnxiogenic-like EffectsSerotonin[14]

Note: This table is illustrative and based on data for various piperazine derivatives. Specific dose-response relationships for this compound should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: While specific in-depth studies on this compound are limited, it is presumed to act similarly to other piperazine derivatives by modulating dopaminergic and serotonergic systems.[4][5] It likely acts as a releasing agent and/or reuptake inhibitor at dopamine and serotonin transporters, leading to increased synaptic concentrations of these neurotransmitters.

Q2: Are there known neurotoxic effects of this compound?

A2: Yes, in vitro studies have directly compared 1-Benzoylpiperazine with 1-Benzylpiperazine and found that both compounds induce oxidative stress, inhibit mitochondrial function, and stimulate apoptosis in dopaminergic human neuroblastoma cells.[16] This suggests a potential for neurotoxicity, particularly with chronic or high-dose administration.

Signaling Pathway for Potential Neurotoxicity:

G BZP 1-Benzoylpiperazine Mito Mitochondrial Dysfunction BZP->Mito ROS Increased Reactive Oxygen Species (ROS) Mito->ROS OxStress Oxidative Stress ROS->OxStress Apoptosis Apoptosis OxStress->Apoptosis

Caption: Potential pathway for 1-Benzoylpiperazine-induced neurotoxicity.[16]

Q3: How is this compound metabolized, and could metabolites be causing these side effects?

A3: The metabolism of this compound has not been fully elucidated. However, related arylpiperazines are typically metabolized by cytochrome P450 enzymes (like CYP3A4 and CYP2D6) through processes such as N-dealkylation and hydroxylation.[12][17] It is plausible that 1-Benzoylpiperazine is metabolized to active compounds that contribute to its pharmacological and toxicological profile. For example, the related compound N-benzylpiperazine is metabolized to p-hydroxy-BZP and m-hydroxy-BZP in rats.[18][19] Therefore, when observing unexpected effects, the potential role of active metabolites should be considered.

Q4: What are the cardiovascular risks associated with this compound administration in animal models?

A4: While specific cardiovascular safety data for this compound is scarce, piperazine derivatives, in general, can cause cardiovascular effects such as tachycardia and hypertension due to their sympathomimetic properties.[4] Some in vitro studies have also shown that piperazine derivatives can have cardiotoxic effects on cardiac cells.[4] It is crucial to monitor cardiovascular parameters (heart rate, blood pressure) in animal models, especially in studies involving higher doses or chronic administration.

Q5: What is the difference between 1-Benzoylpiperazine and 1-Benzylpiperazine?

A5: The two compounds are structurally very similar, with the key difference being a carbonyl group (C=O) in 1-Benzoylpiperazine attached to the piperazine ring and the phenyl group, whereas 1-Benzylpiperazine has a methylene bridge (CH2) in that position. This seemingly small structural change can alter the compound's lipophilicity, receptor binding affinity, and metabolism, potentially leading to differences in potency and side effect profiles.[3] While data from 1-Benzylpiperazine studies can be informative, it should not be assumed that the two compounds are identical in their biological effects.

References

  • Al-Harthy, N., Al-Kurbi, M., & El-Kadi, A. O. S. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health, 33(11), 843-853. [Link]
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]
  • Koba, M., & Welz, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3321. [Link]
  • Gleason, M. J., Shannon, M., & Curzon, P. (1995). Evidence that m-chlorophenylpiperazine-induced hyperthermia in rats is mediated by stimulation of 5-HT2C receptors. Journal of Pharmacology and Experimental Therapeutics, 274(1), 368-375. [Link]
  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). 1-Benzylpiperazine and other piperazine-based stimulants. Neuropharmacology, 63(5), 720-731. [Link]
  • Caccia, S. (2005). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 6(3), 269-283. [Link]
  • de Boer, D., Bosman, I. J., & Maes, R. A. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market.
  • Tso, N. T., & Martin, J. R. (2006). Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats. Pharmacology Biochemistry and Behavior, 84(2), 337-342.
  • Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2008). Toxicity from the recreational use of 1-benzylpiperazine. Clinical toxicology (Philadelphia, Pa.), 46(9), 802-807.
  • Wikipedia contributors. (2023, December 28). Benzylpiperazine. In Wikipedia, The Free Encyclopedia. [Link]
  • Dias da Silva, D., Silva, E., Valente, M. J., de Pinho, P. G., Bastos, M. L., & Carmo, H. (2019). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology, 39(11), 1545-1557.
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds.
  • Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2008). Toxicity from the recreational use of 1-benzylpiperazine. Clinical Toxicology, 46(9), 802–807. [Link]
  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Benzoylpiperazine.
  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2010). 1-Benzylpiperazine and other piperazine-based derivatives. Clinical Toxicology, 48(8), 757-766.
  • Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2008). Toxicity from recreational use of 1-benzylpiperazine. Clinical Toxicology, 46(9), 802-807.
  • Antia, U., Tingle, M., & Russell, B. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 63-70.
  • Dias da Silva, D., Valente, M. J., de Pinho, P. G., Bastos, M. L., & Carmo, H. (2017). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of toxicology, 91(3), 1413-1430. [Link]
  • Auburn University College of Veterinary Medicine. (n.d.). Seizure Management for the Small Animal Practitioner. [Link]
  • Tsutsumi, H., Katagi, M., Miki, A., Shima, N., Kamata, T., Nakajima, K., Inoue, H., Kishi, T., & Tsuchihashi, H. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of analytical toxicology, 30(1), 38-43. [Link]
  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 773(1), 35-46. [Link]
  • VIN. (2015). Seizure Management - WSAVA 2015 Congress. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperazine.
  • Löscher, W. (2017). Animal Models of Seizures and Epilepsy: Past, Present, and Future Role for the Discovery of Antiseizure Drugs. Journal of molecular neuroscience : MN, 61(3), 397-411. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-benzoylpiperazine HCl.
  • Simansky, K. J., & Schechter, L. E. (1988). Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents. The Journal of pharmacology and experimental therapeutics, 247(3), 1073-1081. [Link]
  • Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics : the journal of the American Society for Experimental NeuroTherapeutics, 12(4), 747-759.
  • Platt, S. R. (2022). Emergency Approach to Acute Seizures in Dogs and Cats. Veterinary Clinics of North America: Small Animal Practice, 52(3), 543-559.
  • de Oliveira, R., de Freitas, R. L., de Cássia da Silveira e Sá, R., & de Andrade, M. S. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 579-593. [Link]
  • Kumar, V., Kumar, S., & Singh, P. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).
  • Haleem, D. J., Shireen, E., & Haleem, M. A. (2002). Pre- And Postsynaptic Responses to 1-(1-naphthylpiperazine)

Sources

Identifying and characterizing impurities in 1-Benzoylpiperazine hydrochloride samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Benzoylpiperazine hydrochloride. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to assist you in accurately identifying and characterizing impurities. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your analytical workflows.

Introduction: The Criticality of Impurity Profiling

This compound is a key intermediate and building block in the synthesis of various pharmacologically active molecules.[1] Its purity is paramount to ensure the safety, efficacy, and stability of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities above specific thresholds.[2] This guide will equip you with the necessary tools and knowledge to confidently tackle the challenges of impurity profiling for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the analysis of this compound samples.

Q1: I see an unexpected peak in my HPLC chromatogram. How do I determine if it's a process-related impurity or a degradation product?

A1: This is a common and critical question. The origin of an impurity dictates the control strategy.

  • Process-related impurities arise from the manufacturing process. For this compound, which is typically synthesized via a Schotten-Baumann reaction between benzoyl chloride and piperazine, common process-related impurities include:

    • Unreacted Starting Materials: Piperazine and benzoyl chloride.

    • By-products: The most common by-product is 1,4-dibenzoylpiperazine, resulting from the di-acylation of piperazine.[3]

    • Reagents and Solvents: Residual reagents like triethylamine or solvents like dichloromethane.[3]

  • Degradation products form over time due to exposure to environmental factors like heat, light, humidity, or through interaction with excipients.

Troubleshooting Workflow:

  • Review the Synthesis Route: Compare the retention times of your unknown peak with commercially available standards of potential starting materials and by-products.[4]

  • Perform Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as outlined in ICH guidelines.[5] If the peak appears or increases under these conditions, it is likely a degradation product.

  • Utilize Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, offering crucial clues to its identity.[6]

Q2: My main peak for this compound is tailing in my reversed-phase HPLC method. What could be the cause and how can I fix it?

A2: Peak tailing for basic compounds like this compound is often due to secondary interactions with residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will ensure that the piperazine moiety is fully protonated. This minimizes interactions with the stationary phase.[2]

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

  • Select an Appropriate Column: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Q3: I am struggling to get good separation between 1-Benzoylpiperazine and the suspected 1,4-dibenzoylpiperazine impurity.

A3: These two compounds have similar structural components, which can make separation challenging.

Optimization Strategies:

  • Gradient Optimization: A shallow gradient elution will provide better resolution between closely eluting peaks than an isocratic method. Experiment with the gradient slope and time.

  • Mobile Phase Composition: Vary the organic modifier (e.g., switch from acetonitrile to methanol or use a combination). Methanol can offer different selectivity for aromatic compounds.

  • Column Selectivity: As mentioned, different stationary phases offer different selectivities. Screening a few columns with different properties (e.g., C18, Phenyl-Hexyl, Cyano) can reveal the best separation.[2]

Q4: I have isolated an unknown impurity, but the MS data alone is not sufficient for structural elucidation. What are my next steps?

A4: While MS provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.

Workflow for Structural Elucidation:

  • Isolate a Sufficient Quantity: Use preparative HPLC to isolate several milligrams of the impurity.

  • Acquire a Suite of NMR Spectra:

    • 1H NMR: Provides information on the number and types of protons and their neighboring environments.

    • 13C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY), which protons are attached to which carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing you to piece the molecular structure together.

  • Complementary Techniques: Fourier-Transform Infrared (FTIR) spectroscopy can identify key functional groups present in the molecule.[7]

Analytical Workflows & Protocols

Visualizing the Impurity Identification Workflow

The following diagram illustrates the logical flow for identifying and characterizing an unknown impurity.

Impurity_Identification_Workflow cluster_0 Initial Detection cluster_1 Preliminary Investigation cluster_2 Hypothesis cluster_3 Confirmation / Elucidation A Unexpected Peak in HPLC Chromatogram B LC-MS Analysis (Determine MW) A->B C Forced Degradation Studies A->C D Compare with Standards (Process Impurities) A->D E Known Impurity? B->E C->E D->E F Isolate Impurity (Prep-HPLC) E->F No I Report & Quantify E->I Yes G Structural Elucidation (NMR, FTIR) F->G H Confirm Structure G->H H->I

Caption: Workflow for the identification and characterization of impurities.

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is a starting point for the separation of this compound and its common process-related impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterAcidic modifier to improve peak shape of the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 30 minutesA broad gradient is essential for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves efficiency.
Detection Wavelength 230 nmWavelength at which the benzoyl chromophore exhibits strong absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. System Suitability:

  • Prepare a solution containing this compound and a known impurity (e.g., 1,4-dibenzoylpiperazine).

  • Verify that the resolution between the two peaks is greater than 2.0.

Protocol 2: GC-MS Method for Volatile Impurities and Structural Confirmation

GC-MS is excellent for identifying volatile and semi-volatile impurities and provides valuable mass spectral data for identification.[8]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent like methanol to a concentration of 1 mg/mL.

  • Derivatization (optional): For improved volatility and peak shape, the secondary amine of piperazine-related impurities can be derivatized (e.g., with a perfluoroacylating agent), though this may not be necessary for initial screening.[9]

2. GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA general-purpose column with a 5% phenyl-methylpolysiloxane phase suitable for a wide range of compounds.
Inlet Temperature 280 °CEnsures complete volatilization of the analytes.
Carrier Gas Helium, constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 minSeparates compounds based on their boiling points and interactions with the stationary phase.
MS Source Temp 230 °CStandard source temperature.
MS Quad Temp 150 °CStandard quadrupole temperature.
Scan Mode Full Scan (m/z 50-550)Acquires full mass spectra for identification of unknown peaks.[8]

Characteristic Mass Fragments for 1-Benzoylpiperazine: The mass spectrum of 1-Benzoylpiperazine typically shows characteristic fragments. A unique benzoyl-group containing fragment at m/z 122 can help distinguish it from other piperazine derivatives.[9]

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to develop stability-indicating methods and to identify potential degradation products.[5][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

1. General Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

2. Stress Conditions:

ConditionProcedure
Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[5]
Base Hydrolysis Mix the stock solution with 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.[5]
Oxidative Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.
Thermal Store the solid sample in an oven at 80 °C for 48 hours. Dissolve in mobile phase for analysis.
Photolytic Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

Visualizing the Analytical Techniques

This diagram shows the relationship between the primary analytical techniques used in impurity profiling.

Analytical_Techniques cluster_0 Separation & Quantification cluster_1 Identification & Structure Elucidation HPLC HPLC-UV Separation of Impurities Quantification High Sensitivity MS Mass Spectrometry (MS) Molecular Weight Fragmentation Pattern HPLC->MS LC-MS Coupling NMR NMR Spectroscopy Unambiguous Structure 1H, 13C, 2D NMR HPLC->NMR Isolate via Prep-HPLC for NMR Analysis GC GC Separation of Volatile Impurities Analysis of Residual Solvents GC->MS GC-MS Coupling

Sources

Validation & Comparative

A Comparative Analysis of 1-Benzoylpiperazine Hydrochloride and Benzylpiperazine (BZP) for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

As the landscape of psychoactive substance research evolves, the need for precise analytical and pharmacological differentiation between structurally related compounds becomes paramount. This guide provides a detailed comparative analysis of 1-Benzoylpiperazine hydrochloride and the well-characterized stimulant, Benzylpiperazine (BZP). Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical, pharmacological, and analytical data to offer a comprehensive understanding of their similarities and critical differences.

Introduction: Two Faces of the Piperazine Scaffold

Piperazine and its derivatives represent a vast class of compounds with diverse pharmacological applications, from anti-parasitic agents to central nervous system (CNS) stimulants.[1][2] 1-Benzoylpiperazine and Benzylpiperazine (BZP) are two such derivatives that, despite their structural similarity, exhibit distinct profiles.

This compound , often utilized as a building block in organic synthesis for more complex pharmaceuticals, is a piperazine molecule acylated with a benzoyl group.[3][4][5][6] Its hydrochloride salt form enhances aqueous solubility, making it suitable for various laboratory applications.[3] While its potential as a psychoactive compound is recognized, comprehensive pharmacological data remains limited.[3]

Benzylpiperazine (BZP) , in contrast, is a well-documented synthetic stimulant that gained notoriety as a recreational drug.[1][7][8][9] Its effects are often compared to those of amphetamine, albeit with a lower potency.[9][10][11] BZP has been extensively studied, and its abuse potential has led to its classification as a controlled substance in many countries, including the United States where it is a Schedule I drug.[10][12]

This guide will dissect the key attributes of these two compounds, providing the necessary data and methodologies for their unambiguous differentiation and characterization.

Chemical and Physical Properties: A Structural Divergence

The primary structural difference lies in the linkage to the phenyl ring. In BZP, a benzyl group is attached to a piperazine nitrogen, whereas in 1-Benzoylpiperazine, a benzoyl group (a carbonyl group attached to a phenyl ring) is present. This seemingly minor alteration significantly impacts the molecule's electronic properties, planarity, and potential for hydrogen bonding, which in turn influences its physicochemical and pharmacological characteristics.

PropertyThis compoundBenzylpiperazine (BZP)References
IUPAC Name phenyl(piperazin-1-yl)methanone;hydrochloride1-Benzylpiperazine[1][3]
CAS Number 56227-55-52759-28-6[7]
Molecular Formula C₁₁H₁₅ClN₂OC₁₁H₁₆N₂[3][7]
Molecular Weight 226.7 g/mol 176.26 g/mol [1][3]
Appearance White to off-white solidWhite crystalline powder (base is a yellowish-green liquid)[5][10]
Melting Point >230 °CDihydrochloride salt: ~280 °C (decomposes)[4][13]
Solubility Soluble in aqueous solutionsSoluble in water and organic solvents[1][3]

Pharmacological Profile: From Stimulant to Synthetic Intermediate

The pharmacological actions of BZP are well-established, while data on 1-Benzoylpiperazine is comparatively scarce. However, existing research points towards overlapping yet distinct neurochemical effects.

Mechanism of Action

Benzylpiperazine (BZP) is a CNS stimulant that primarily acts as a monoamine releaser and reuptake inhibitor.[9][14] It elevates extracellular levels of dopamine and norepinephrine, and to a lesser extent, serotonin.[8][9] This action is similar to amphetamine and MDMA, accounting for its euphoric and stimulant effects.[7][10][15] BZP's multifaceted interaction with monoamine transporters has led to it being described as a "messy drug".[15]

1-Benzoylpiperazine is less characterized. While its specific receptor binding affinities are not widely published, a comparative study on neurotoxicity suggests it shares a similar pathway of inducing cellular damage as BZP. Both compounds were found to induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis in dopaminergic neuroblastoma cells.[16] This suggests that 1-Benzoylpiperazine may also interact with the dopaminergic system, though the precise nature and potency of this interaction require further investigation.[16]

The diagram below illustrates the established monoaminergic pathways affected by BZP.

BZP_Pharmacology cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron BZP BZP DA_vesicle DA Vesicle BZP->DA_vesicle Promotes Release DAT DAT BZP->DAT Blocks Reuptake NET NET BZP->NET Blocks Reuptake SERT SERT BZP->SERT Blocks Reuptake (weaker) VMAT2 VMAT2 DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT->DA_vesicle Reuptake NE_synapse Norepinephrine NET->NE_synapse Reuptake SER_synapse Serotonin SERT->SER_synapse Reuptake DA_receptor DA Receptors DA_synapse->DA_receptor Binds NE_receptor NE Receptors NE_synapse->NE_receptor Binds SER_receptor SER Receptors SER_synapse->SER_receptor Binds

Caption: Simplified signaling pathway for Benzylpiperazine (BZP) at the monoaminergic synapse.

Comparative Pharmacological Data

Due to a lack of published data for 1-Benzoylpiperazine, a direct quantitative comparison of receptor binding affinities is not currently possible. The table below summarizes key pharmacological data for BZP.

ParameterBenzylpiperazine (BZP)1-Benzoylpiperazine HClReferences
Primary Mechanism Monoamine Releaser/Reuptake InhibitorLikely interacts with the dopaminergic system[7][9][16]
DAT Release EC₅₀ 175 nMData Not Available[7][17]
NET Release EC₅₀ 62 nMData Not Available[7][17]
SERT Release EC₅₀ 6050 nM (weak)Data Not Available[7][17]
Subjective Effects Stimulant, euphoriant, amphetamine-likeLargely uncharacterized[8][10][11]
Adverse Effects Insomnia, anxiety, seizures, renal toxicityPotential for neurotoxicity similar to BZP[7][16]

Analytical Differentiation: A Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and definitive technique for the identification and differentiation of piperazine derivatives.[2][18][19] The distinct fragmentation patterns of 1-Benzoylpiperazine and BZP allow for their unambiguous identification even in complex matrices.

Experimental Workflow

The following diagram outlines the general workflow for the GC-MS analysis of these compounds.

GCMS_Workflow start Start: Receive Sample sample_prep Sample Preparation (e.g., LLE or SPE) start->sample_prep derivatization Derivatization (Optional) (e.g., Perfluoroacylation) sample_prep->derivatization gc_injection GC Injection sample_prep->gc_injection Direct Injection derivatization->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ms_ionization Mass Spectrometry (Electron Ionization) gc_separation->ms_ionization ms_detection Mass Detection & Analysis ms_ionization->ms_detection data_analysis Data Analysis (Compare spectra to library) ms_detection->data_analysis identification Compound Identification (BZP vs. 1-Benzoylpiperazine) data_analysis->identification end End: Report Results identification->end

Caption: General workflow for the differentiation of piperazine derivatives using GC-MS.

Step-by-Step Protocol

This protocol provides a validated method for the simultaneous detection of BZP and can be adapted for the analysis of 1-Benzoylpiperazine.

Objective: To qualitatively identify and differentiate 1-Benzoylpiperazine and BZP in a sample matrix.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Appropriate capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Sample (dissolved in a suitable solvent like methanol)

  • Reference standards for 1-Benzoylpiperazine HCl and BZP

  • Helium (carrier gas)

  • Standard laboratory glassware and autosampler vials

Procedure:

  • Standard Preparation: Prepare individual standard solutions of 1-Benzoylpiperazine HCl and BZP at a concentration of 1 mg/mL in methanol. Prepare a mixed standard solution containing both analytes.

  • Sample Preparation: Dissolve the unknown sample in methanol to an approximate concentration of 1 mg/mL. If the sample is in a complex matrix (e.g., biological fluid), perform a suitable extraction such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[20]

  • GC-MS Instrument Setup:

    • Injector: Set to splitless mode at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, set to 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis:

    • Inject 1 µL of the solvent blank (methanol) to ensure system cleanliness.

    • Inject 1 µL of the individual BZP and 1-Benzoylpiperazine standards to determine their retention times and mass spectra.

    • Inject 1 µL of the mixed standard to confirm chromatographic separation.

    • Inject 1 µL of the prepared unknown sample.

  • Data Interpretation:

    • Compare the retention time of the peaks in the sample chromatogram with those of the reference standards.

    • Compare the mass spectrum of each peak of interest with the reference spectra. Key identifying ions for BZP include m/z 91 (base peak), 134, and 176.[9][18][19] The mass spectrum for 1-Benzoylpiperazine will be different due to the carbonyl group, likely showing a prominent ion at m/z 105 (benzoyl cation) and a molecular ion at m/z 190.

Conclusion and Future Directions

This guide establishes the distinct chemical, pharmacological, and analytical profiles of this compound and Benzylpiperazine. While BZP is a well-characterized stimulant with a known mechanism of action and significant abuse potential, 1-Benzoylpiperazine remains primarily a synthetic intermediate.[5][10] However, preliminary neurotoxicity data suggests a shared potential to impact the dopaminergic system, warranting further investigation.[16]

The provided GC-MS protocol offers a reliable method for differentiating these two compounds, which is critical for both forensic analysis and quality control in pharmaceutical synthesis.

For future research, a comprehensive pharmacological characterization of 1-Benzoylpiperazine is crucial. Determining its receptor binding affinities, in vitro functional activity, and in vivo behavioral effects will be essential to fully understand its potential physiological impact and to accurately assess its relationship to BZP and other psychoactive piperazines.

References

  • Wikipedia. Benzylpiperazine. [Link]
  • DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]
  • Department of Justice. BZP Fast Facts. [Link]
  • Cohen, B. M., & Butler, R. (2011). Benzylpiperazine in New Zealand: brief history and current implications. Journal of the Royal Society of New Zealand, 41(sup1), 13-20. [Link]
  • MDNR RESOURCES. Benzylpiperazine (BZP). [Link]
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. [Link]
  • Ling, S. M., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 008 – 017. [Link]
  • Kaur, T., & Singh, J. (2016). Benzylpiperazine: "A messy drug". Human & experimental toxicology, 35(7), 785–791. [Link]
  • United Nations Office on Drugs and Crime (UNODC).
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Pollard, C. B., & MacDowell, L. G. (1954). 1-benzylpiperazine. Organic Syntheses, 34, 19. [Link]
  • PubChem. 1-Benzoylpiperazine. [Link]
  • Z. Adamowicz, et al. (2011). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 86, 116-130. [Link]
  • Dias da Silva, D., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct, 6(2). [Link]
  • Al-Harthi, L., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 27(9), 698-706. [Link]
  • PubChem. 1-Benzylpiperazine. [Link]

Sources

A Comparative Analysis of the Neurotoxic Profiles of 1-Benzoylpiperazine Hydrochloride and Amphetamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neurotoxic potential of 1-Benzoylpiperazine hydrochloride and the well-characterized psychostimulant, amphetamine. Synthesizing findings from in vitro and in vivo studies, this document delves into the mechanisms of action, apoptotic signaling pathways, and provides supporting experimental data to inform preclinical safety assessments and drug development programs.

Introduction: A Tale of Two Stimulants

Amphetamine, a potent central nervous system stimulant, has a long history of both therapeutic use and abuse. Its neurotoxic effects, particularly on dopaminergic neurons, are well-documented and serve as a critical benchmark in neuropharmacology.[1][2] In contrast, the piperazine derivative 1-Benzoylpiperazine, and its more extensively studied analogue N-Benzylpiperazine (BZP), have emerged more recently as recreational substances, often marketed as "safer" alternatives to traditional stimulants.[3] This guide seeks to critically evaluate this claim by directly comparing the neurotoxic profiles of these compounds. While the user specified this compound, the bulk of the available scientific literature focuses on N-Benzylpiperazine (BZP). Therefore, this guide will primarily focus on BZP as a representative piperazine derivative, while incorporating the available data on 1-Benzoylpiperazine.

Mechanisms of Neurotoxicity: A Converging Path of Oxidative Stress and Apoptosis

Both BZP and amphetamine exert their neurotoxic effects through a multifaceted mechanism that culminates in neuronal cell death. The primary drivers of this toxicity are the induction of oxidative stress and the activation of apoptotic signaling cascades.

Amphetamine-Induced Neurotoxicity:

Amphetamine's neurotoxicity is predominantly targeted towards dopaminergic neurons.[4] The key mechanisms include:

  • Dopamine Efflux and Oxidative Stress: Amphetamine promotes the release of dopamine from synaptic vesicles and inhibits its reuptake, leading to a surge of dopamine in the cytoplasm and synapse.[5] The auto-oxidation of this excess dopamine generates reactive oxygen species (ROS), leading to significant oxidative stress.[6]

  • Mitochondrial Dysfunction: Oxidative stress disrupts mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.[7]

  • Excitotoxicity: Amphetamine can also enhance glutamate release, leading to overstimulation of NMDA receptors and an influx of Ca2+, further contributing to neuronal damage.

  • Apoptotic Cascade Activation: The culmination of these events triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3, as well as the regulation of the Bcl-2 family of proteins.[4][5]

N-Benzylpiperazine (BZP)-Induced Neurotoxicity:

BZP shares several mechanistic similarities with amphetamine, although it is generally considered to be less potent.[8][9] Its neurotoxic actions involve:

  • Monoamine Release: BZP also stimulates the release of dopamine, norepinephrine, and serotonin, albeit to a lesser extent than amphetamine for dopamine.[8][10] This increase in monoamines can contribute to oxidative stress.

  • Mitochondrial Impairment: Studies have shown that BZP can induce mitochondrial hyperpolarization and increase ROS production, leading to a decrease in cellular ATP levels.[8][11]

  • Induction of Apoptosis: BZP has been demonstrated to induce apoptosis through the mitochondrial pathway, evidenced by the activation of caspase-9 and caspase-3.[8][12]

Quantitative Comparison of Neurotoxic Effects

Direct, head-to-head comparative studies under identical experimental conditions are limited. However, by synthesizing data from various in vitro studies, we can draw a comparative picture of their cytotoxic potential.

ParameterN-Benzylpiperazine (BZP)AmphetamineCell LineReference(s)
IC50 (MTT Assay) 388.7 µM~422 µM (for PQ, a similar toxicant)Differentiated SH-SY5Y[13][14]
Caspase-3 Activation 258.8 ± 76.4% of control (at lowest conc.)Significant increaseLN-18[8]
Caspase-9 Activation 130.2 ± 36.3% of control (at 1700 µM)Implicated in apoptosisLN-18[8]
ROS Production Significant increase at 570 µM and 1700 µMSignificant increaseLN-18[8][15]

Note: The IC50 value for amphetamine in SH-SY5Y cells is not directly available in the provided search results. The value presented is for paraquat (PQ), another neurotoxicant, and is used here as a rough comparator. Direct comparative studies are needed for a more accurate assessment.

Apoptotic Signaling Pathways: A Visual Comparison

The following diagrams illustrate the key signaling pathways implicated in the neurotoxicity of BZP and amphetamine.

BZP_Apoptosis cluster_extracellular Extracellular cluster_intracellular Intracellular BZP N-Benzylpiperazine (BZP) ROS ↑ Reactive Oxygen Species (ROS) BZP->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys CytoC Cytochrome c Release Mito_Dys->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis caption BZP-Induced Apoptotic Pathway Amphetamine_Apoptosis cluster_extracellular Extracellular cluster_intracellular Intracellular Amphetamine Amphetamine DA_Efflux ↑ Dopamine Efflux Amphetamine->DA_Efflux ROS ↑ Reactive Oxygen Species (ROS) DA_Efflux->ROS JNK JNK Activation ROS->JNK Bax ↑ Bax JNK->Bax Bcl2 ↓ Bcl-2 JNK->Bcl2 Mito_Dys Mitochondrial Dysfunction Bax->Mito_Dys Bcl2->Mito_Dys Inhibits CytoC Cytochrome c Release Mito_Dys->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis caption Amphetamine-Induced Apoptotic Pathway

Figure 2: Key signaling events in amphetamine-induced apoptosis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro experiments used to assess the neurotoxicity of this compound and amphetamine.

Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed neuronal cells in 96-well plate B 2. Treat cells with varying concentrations of test compound A->B C 3. Incubate for 24-48 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan crystal formation) D->E F 6. Solubilize formazan crystals with DMSO or solubilization buffer E->F G 7. Measure absorbance at 570 nm F->G caption MTT Assay Workflow Diagram

Figure 3: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and amphetamine in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS.

Detailed Protocol:

  • Cell Culture and Treatment: Culture neuronal cells in a suitable format (e.g., 96-well plate or glass-bottom dish). Treat the cells with the test compounds for the desired duration.

  • Probe Loading: Wash the cells with a warm buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with 10 µM DCFH-DA in the buffer and incubate for 30-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with the buffer to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Caspase-3 and Caspase-9 Activity Assays

These are fluorometric or colorimetric assays that measure the activity of key apoptotic enzymes.

Detailed Protocol (Fluorometric):

  • Cell Lysis: After treatment with the test compounds, lyse the cells using the provided lysis buffer.

  • Substrate Addition: Add the specific fluorogenic substrate for either caspase-3 (e.g., DEVD-AFC) or caspase-9 (e.g., LEHD-AFC) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer at the appropriate excitation and emission wavelengths (e.g., ~400 nm excitation and ~505 nm emission for AFC). The increase in fluorescence is proportional to the caspase activity.

Conclusion: A Call for Caution and Further Research

While often touted as a safer alternative, the available evidence indicates that N-Benzylpiperazine and its analogue, 1-Benzoylpiperazine, possess a significant neurotoxic potential that shares mechanistic pathways with amphetamine. Both classes of compounds induce oxidative stress and trigger apoptosis in neuronal cells. Although amphetamine is generally more potent, the recreational use of high doses of piperazine derivatives raises serious concerns about their long-term neurological consequences.

This guide underscores the critical need for direct, comprehensive comparative studies to accurately quantify the relative neurotoxicity of these compounds. Such research is essential for informing public health policies, clinical toxicology, and the development of safer therapeutic agents.

References

  • Persona, K., Polus, A., Góralska, J., Gruca, A., Dembińska-Kieć, A., & Piekoszewski, W. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 29(4), 520–535. [Link]
  • Tsai, M. C., Lin, S. K., Chen, C. Y., Huang, Y. C., & Chen, C. C. (2008). Involvement of oxidative stress-activated JNK signaling in the methamphetamine-induced cell death of human SH-SY5Y cells. Toxicology, 246(2-3), 199–208. [Link]
  • Arbo, M. D., Meireles, M., Bastos, M. L., & Carmo, H. (2015). Piperazine designer drugs are cytotoxic to human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 36(1), 121–130. [Link]
  • Cunha-Oliveira, T., Rego, A. C., & Oliveira, C. R. (2006). Cellular and molecular mechanisms of amphetamine-induced neurotoxicity. Molecular Neurobiology, 34(3), 191–207. [Link]
  • Kar, S., & Das, M. R. (2013). Novel piperazine induces apoptosis in U937 cells. Journal of Cancer Science & Therapy, 5(11), 384-388. [Link]
  • Jayanthi, S., Deng, X., Ladenheim, B., & Cadet, J. L. (2005). Amphetamine induces apoptosis of medium spiny striatal projection neurons via the mitochondria-dependent pathway. The FASEB Journal, 19(7), 851–853. [Link]
  • An, R., Lu, J., Sun, Z., Li, J., & Zhang, Y. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences, 21(8), 2841. [Link]
  • Zare, A., Gholami, M., & Kavoosi, G. (2015). Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. Tumour biology, 36(10), 7849–7855. [Link]
  • Shamsabadi, A. A., Sefid, F., & Khodapasand, E. (2011). Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family. Biomedicine & Pharmacotherapy, 65(3), 175–182. [Link]
  • D'Mello, S. R., & Kindy, M. S. (1999). Amphetamines induce apoptosis and regulation of BCL-X splice variants in neocortical neurons. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 13(9), 1065–1072. [Link]
  • Katz, D. P., Majrashi, M., Suliman, G., Al-Ghamdi, S., Al-Otaibi, T., Al-Harbi, K., Al-Juhani, W., Al-Ghamdi, H., Al-Amri, A., & Dhanasekaran, M. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology mechanisms and methods, 27(9), 682–689. [Link]
  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells.
  • Jurič, A., Zandona, A., Karačonji, I. B., & Rašić, D. (2021). Amphetamine-like stimulants reduce cell viability of human neuroblastoma SH-SY5Y cell line. Arhiv za higijenu rada i toksikologiju, 72(4), 323-327. [Link]
  • Arbo, M. D., Meireles, M., Bastos, M. L., & Carmo, H. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of applied toxicology, 36(1), 121-130. [Link]
  • Chen, J. C., & Chen, C. C. (2004). Amphetamine activates connexin43 gene expression in cultured neonatal rat cardiomyocytes through JNK and AP-1 pathway. Cardiovascular research, 63(1), 124–133. [Link]
  • Li, G., Zhao, J., & Li, B. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. International journal of molecular sciences, 14(10), 19658–19674. [Link]
  • Fujimura, M., Usami, N., & Okamura, M. (2003). Western blot analysis of caspase-3 cleavage in apoptosis. Methods in molecular biology (Clifton, N.J.), 233, 111–117. [Link]
  • Dias da Silva, D., Silva, J. P., Carmo, H., & de Lourdes Bastos, M. (2024). Protective effects of amphetamine and methylphenidate against dopaminergic neurotoxicants in SH-SY5Y cells. Current research in toxicology, 6, 100165. [Link]
  • Jurič, A., Zandona, A., Karačonji, I. B., Rašić, D., Kopjar, N., & Micek, V. (2025). Exposure of human neuroblastoma SH-SY5Y cells to amphetamine-type stimulants leads to oxidative-antioxidative imbalance associated with DNA damage and acetylcholine antagonism. Chemico-biological interactions, 404, 111579. [Link]
  • Moghbeli, M., Naghibi, S., & Ghafouri-Fard, S. (2018). Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia. Asian Pacific journal of cancer prevention : APJCP, 19(11), 3215–3220. [Link]
  • Chen, J. C., & Chen, C. C. (2004). Amphetamine activates connexin43 gene expression in cultured neonatal rat cardiomyocytes through JNK and AP-1 pathway. Cardiovascular research, 63(1), 124–133. [Link]
  • Jayanthi, S., Deng, X., Ladenheim, B., & Cadet, J. L. (2005). Amphetamine induces apoptosis of medium spiny striatal projection neurons via the mitochondria-dependent pathway. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 19(7), 851–853. [Link]
  • Fujimura, M., Morita-Fujimura, Y., Noshita, N., Sugawara, T., Kawase, M., & Chan, P. H. (1999). Western blot analysis shows cleavage of pro-caspase-3 (p32) into its active p17 subunit in MAP-treated apoptotic thymocyte controls (second lane), whereas pro-caspase-3 is not cleaved following SE in any of the brain regions with necrotic neurons, with or without DNA laddering 6 h (a) and 24 h (b) after SE. Neuroscience letters, 269(2), 79–82. [Link]
  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]
  • Herbert, M. R., & Hughes, R. N. (2009). A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats. Pharmacology, biochemistry, and behavior, 92(3), 441–447. [Link]
  • Thompson, I., Smith, M., & Poulton, R. (2015). Acute effects of BZP, TFMPP and the combination of BZP and TFMPP in comparison to dexamphetamine on an auditory oddball task using electroencephalography: a single-dose study. Psychopharmacology, 232(18), 3371–3381. [Link]
  • Ozcan, H., Gurer-Orhan, H., & Orhan, I. E. (2022). Novel synthesis naringenin-benzyl piperazine derivatives prevent glioblastoma invasion by inhibiting the hypoxia-induced IL6/JAK2/STAT3 axis and activating caspase-dependent apoptosis. Bioorganic chemistry, 129, 106209. [Link]
  • Herbert, M. R., & Hughes, R. N. (2009). A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats. Pharmacology, biochemistry, and behavior, 92(3), 441–447. [Link]
  • Curley, L. E., Thompson, I., Smith, M. J., & Poulton, R. G. (2016). Using fMRI to compare the effects of benzylpiperazine with dexamphetamine - Their differences during the Stroop paradigm. Journal of psychopharmacology (Oxford, England), 30(11), 1146–1154. [Link]
  • de Oliveira, R. J., de Fátima, Â., & de Castro, V. R. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Neurotoxicity research, 40(6), 1653–1663. [Link]
  • de Oliveira, J. A., de Lima, M. N., & de Oliveira, A. A. (2019). Bcl-2/Bax ratio increase does not prevent apoptosis of glia and granular neurons in patients with temporal lobe epilepsy.
  • Gatot, D., Windiastuti, E., & Mulatsih, S. (2022). Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia. Open access Macedonian journal of medical sciences, 10(B), 1184–1189. [Link]
  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
  • PubChem. (n.d.). 1-Benzylpiperazine.
  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 2281, 1–11. [Link]
  • Wikipedia. (2023, December 1). Benzylpiperazine. [Link]
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. [Link]
  • SWGDRUG. (2005, June). BENZYLPIPERAZINE. [Link]
  • PubChem. (n.d.). 1-Benzoylpiperazine.

Sources

A Comparative Guide to the Effects of 1-Benzoylpiperazine (BZP) and TFMPP on the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology and toxicology, a nuanced understanding of how novel psychoactive substances interact with monoamine transporters is paramount. Among these, 1-Benzoylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have garnered significant attention. Frequently co-administered in recreational "party pills" to crudely mimic the effects of MDMA, their individual and combined mechanisms of action present a compelling case study in transporter pharmacology.[1][2][3][4][5] This guide provides an in-depth, objective comparison of their effects on the serotonin transporter (SERT), grounded in experimental data and established methodologies.

Section 1: Delineating the Mechanisms of Action

The distinct pharmacological profiles of BZP and TFMPP stem from their differential actions on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

1.1 1-Benzoylpiperazine (BZP): A Non-Selective, Catecholamine-Preferring Releaser

BZP's primary mechanism is that of a monoamine releaser with amphetamine-like properties.[6][7] It functions as a substrate for monoamine transporters, inducing their reversal and promoting the efflux of neurotransmitters from the presynaptic terminal into the synapse.[6][8] However, its activity is not uniform across the three key transporters. In vitro studies have demonstrated that BZP is substantially more potent at releasing dopamine and norepinephrine compared to serotonin.[6][7][9] This profile aligns it more closely with classic stimulants like d-amphetamine than with serotonergic agents like MDMA.[6] Its multifaceted regulation of synaptic monoamines has led to it being described as a "messy drug".[8]

1.2 TFMPP: A Serotonin-Centric Agent

In contrast, TFMPP's actions are more focused on the serotonergic system.[7] It functions as a selective serotonin-releasing agent, interacting with the serotonin reuptake carrier to enhance extracellular levels of serotonin (5-HT).[9][10][11] Beyond its action as a releaser, TFMPP also acts as a non-selective agonist at various serotonin receptor subtypes, which contributes to its overall pharmacological effect and distinguishes it from pure reuptake inhibitors or releasers.[4][7][10] Its effects on the dopamine and norepinephrine systems are considered negligible.

1.3 The Rationale for Co-administration: A Crude Mimicry of MDMA

The common practice of combining BZP and TFMPP is rooted in an attempt to replicate the neurochemical signature of MDMA, which is a potent releaser of both serotonin and dopamine.[3] The combination leverages BZP's potent catecholamine-releasing properties with TFMPP's selective serotonin-releasing action.[5] This results in a broad elevation of all three monoamines. Notably, studies have shown that this combination can produce a synergistic, rather than merely additive, effect on dopamine release, which may heighten its abuse potential but also contribute to increased toxicity.[3]

Section 2: Quantitative Comparison of Transporter Activity

The most direct way to compare the effects of BZP and TFMPP on SERT is to examine their potency as monoamine releasers. This is typically quantified by the EC₅₀ value, which represents the concentration of the drug required to elicit 50% of its maximal releasing effect. Lower EC₅₀ values indicate higher potency.

CompoundSERT Release EC₅₀ (nM)DAT Release EC₅₀ (nM)NET Release EC₅₀ (nM)Primary Mechanism
1-Benzoylpiperazine (BZP) 6050[6]175[6]62[6]Dopamine/Norepinephrine Releaser
TFMPP 121[10]--Serotonin Releaser / Agonist
d-Amphetamine (Reference)1765[6]25[6]7[6]Dopamine/Norepinephrine Releaser
MDMA (Reference)Predominant 5-HT Releaser5-HT & DA Releaser5-HT & DA ReleaserSerotonin/Dopamine Releaser

Data presented as EC₅₀ values for neurotransmitter release from in vitro synaptosome preparations.

Interpretation of Data: The data clearly illustrates the vast difference in serotonergic potency. TFMPP is approximately 50 times more potent than BZP at releasing serotonin via SERT. Conversely, BZP is a significantly more potent releaser of norepinephrine and dopamine, with a potency profile that, while weaker overall, mirrors that of d-amphetamine. This quantitative data substantiates the mechanistic descriptions: BZP is a catecholamine-focused stimulant with very weak serotonergic action, while TFMPP is a potent and selective serotonin-releasing agent.

Section 3: Experimental Validation Methodologies

To characterize the interaction of compounds like BZP and TFMPP with SERT, two primary types of in vitro assays are indispensable: radioligand binding assays to determine affinity and substrate uptake/release assays to measure functional activity.

Protocol 1: Competitive Radioligand Binding Assay for SERT Affinity

This assay determines a compound's affinity (Kᵢ) for the SERT protein by measuring its ability to displace a known high-affinity radiolabeled ligand.

Causality and Self-Validation: This protocol is a self-validating system. By using a fixed concentration of a highly specific radioligand (e.g., [³H]citalopram) near its dissociation constant (Kₑ), the displacement curve directly reflects the test compound's competitive binding at the same site. The inclusion of a saturating concentration of a known inhibitor (e.g., fluoxetine) to define non-specific binding ensures that the measured signal is specific to SERT.

Experimental Workflow Diagram: SERT Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection cluster_analysis Data Analysis P1 Prepare hSERT Membrane Homogenate A1 Combine in 96-well Plate: 1. Buffer 2. Test Compound (or Vehicle) 3. Radioligand 4. Membranes P1->A1 P2 Prepare Serial Dilutions of BZP/TFMPP P2->A1 P3 Prepare Radioligand ([³H]citalopram) P3->A1 A2 Incubate to Reach Equilibrium (e.g., 60 min at 25°C) A1->A2 H1 Rapidly Filter through Glass Fiber Mats (Cell Harvester) A2->H1 H2 Wash Filters to Remove Unbound Radioligand H1->H2 H3 Add Scintillation Cocktail to Dried Filters H2->H3 H4 Quantify Radioactivity (Scintillation Counter) H3->H4 D1 Plot % Inhibition vs. Log[Compound] H4->D1 D2 Calculate IC₅₀ Value (Non-linear Regression) D1->D2 D3 Calculate Kᵢ Value (Cheng-Prusoff Equation) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize membranes from a stable cell line expressing the human serotonin transporter (hSERT), such as HEK293 cells.

  • Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), serial dilutions of the test compound (BZP or TFMPP), and a fixed concentration of [³H]citalopram (typically 1-2 nM).

  • Controls: Include wells for "total binding" (vehicle instead of test compound) and "non-specific binding" (a high concentration of a non-radiolabeled SERT inhibitor like 10 µM fluoxetine).

  • Initiation & Incubation: Initiate the reaction by adding the hSERT membrane preparation (5-20 µg of protein per well). Incubate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage inhibition of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: Synaptosome-Based Serotonin Uptake/Release Assay

This functional assay measures a compound's ability to either inhibit the reuptake of serotonin or cause its release from nerve terminals. Synaptosomes, which are resealed presynaptic nerve terminals isolated from brain tissue, are an excellent model as they contain functional transporters and vesicles.

Causality and Self-Validation: This assay directly measures the functional consequence of a drug's interaction with SERT. The use of a known selective serotonin reuptake inhibitor (SSRI) like paroxetine or fluoxetine serves as a positive control for inhibition and validates that the observed uptake is SERT-mediated.[10] The temperature dependence of uptake (active transport at 37°C vs. passive diffusion at 4°C) provides an additional layer of validation. For release assays, the ability of uptake inhibitors to block the drug-induced efflux confirms that the release is carrier-mediated.[11]

Experimental Workflow Diagram: Serotonin Uptake Assay

G cluster_prep Preparation cluster_assay Uptake Assay cluster_harvest Termination & Detection cluster_analysis Data Analysis P1 Isolate Synaptosomes from Rat Brain Tissue (e.g., Striatum, Cortex) A1 Pre-incubate Synaptosomes with BZP/TFMPP or Vehicle (5-10 min at 37°C) P1->A1 P2 Prepare Assay Buffer (e.g., Krebs-HEPES) P2->A1 A2 Initiate Uptake by Adding [³H]Serotonin A1->A2 A3 Incubate for a Short Period to Measure Initial Rate (e.g., 5 min at 37°C) A2->A3 H1 Terminate Uptake by Rapid Filtration and/or Addition of Ice-Cold Buffer A3->H1 H2 Wash Synaptosomes to Remove External Radioligand H1->H2 H3 Lyse Synaptosomes H2->H3 H4 Quantify Internalized Radioactivity (Scintillation Counter) H3->H4 D1 Calculate Specific Uptake (Total Uptake - Non-specific) H4->D1 D2 Plot % Uptake Inhibition vs. Log[Compound] D1->D2 D3 Determine IC₅₀ for Inhibition or EC₅₀ for Release D2->D3

Caption: Workflow for a synaptosome-based [³H]Serotonin uptake assay.

Step-by-Step Methodology:

  • Synaptosome Preparation: Homogenize fresh or frozen brain tissue (e.g., rat striatum) in a buffered sucrose solution. Perform differential centrifugation to isolate the P2 pellet, which is the crude synaptosomal fraction.[10] Wash and resuspend the pellet in an appropriate assay buffer.

  • Assay Setup: Aliquot the synaptosome suspension into tubes.

  • Pre-incubation: Pre-incubate the synaptosomes for 5-10 minutes at 37°C with varying concentrations of the test compound (BZP or TFMPP) or vehicle. For non-specific uptake control, use a known SERT inhibitor (e.g., 1 µM paroxetine) or conduct the incubation at 4°C.[10]

  • Initiation of Uptake: Start the uptake reaction by adding a fixed concentration of [³H]Serotonin.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The time should be within the linear range of uptake.

  • Termination: Stop the reaction by adding a large volume of ice-cold buffer followed by rapid filtration over glass fiber filters to trap the synaptosomes.

  • Washing & Lysis: Wash the filters to remove external radioactivity. Lyse the synaptosomes on the filter.

  • Detection: Measure the radioactivity trapped within the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the amount of serotonin taken up and determine the IC₅₀ for uptake inhibition or the EC₅₀ for release.

Section 4: Conclusion for the Research Professional

The pharmacological profiles of 1-Benzoylpiperazine hydrochloride and TFMPP with respect to the serotonin transporter are starkly different.

  • BZP is a weak, non-selective monoamine releaser with a clear preference for catecholamine transporters (DAT and NET) over SERT. Its interaction with SERT is minimal at concentrations where it potently releases dopamine and norepinephrine.

  • TFMPP is a potent and selective serotonin-releasing agent, demonstrating significant functional activity at SERT at concentrations where it has little to no effect on DAT or NET.

This clear divergence in mechanism and potency underscores why these substances are often used in combination to achieve a broader spectrum of neurochemical effects. For the drug development professional, this comparison highlights the critical importance of comprehensive transporter screening. Subtle structural changes to the piperazine scaffold can dramatically shift activity from a catecholamine-preferring profile (BZP) to a serotonin-selective one (TFMPP). The robust, self-validating in vitro methodologies detailed herein—namely competitive binding and functional uptake/release assays—remain the gold standard for precisely characterizing these interactions and predicting the neuropharmacological and toxicological profile of novel compounds targeting monoamine transporters.

References

  • Arbo, M. D., et al. (2016). In Vitro Hepatotoxicity of ‘Legal X’: The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis. Archives of Toxicology, 91(3), 1413–1430. [Link]
  • Wikipedia. (n.d.). Benzylpiperazine.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [Link]
  • Robertson, D. W., et al. (1992). mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors. Life Sciences, 50(8), 599-605. [Link]
  • Thompson, I., et al. (2011). Subjective effects of party pill drugs BZP and TFMPP alone and in combination in humans. Journal of Psychopharmacology, 25(11), 1487-1493. [Link]
  • Kaur, H., & Ram, A. (2016). Benzylpiperazine: "A messy drug". Biomedicine & Pharmacotherapy, 81, 237-242. [Link]
  • Antia, U., et al. (2009). In vivo interactions between BZP and TFMPP (party pill drugs). New Zealand Medical Journal, 122(1307), 34-43. [Link]
  • Lin, J. C., et al. (2011). Determining the subjective and physiological effects of BZP combined with TFMPP in human males. Psychopharmacology, 214(3), 761-768. [Link]
  • Baumann, M. H., et al. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30(3), 550-560. [Link]
  • Rowley, M., et al. (2012). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task - a pilot study. Journal of Psychopharmacology, 26(8), 1131-1142. [Link]
  • Auerbach, S. B., et al. (1990). TFMPP and RU24969 enhance serotonin release from rat hippocampus. European Journal of Pharmacology, 190(1-2), 51-57. [Link]
  • Antia, U., et al. (2009). 'Party pill' drugs--BZP and TFMPP. The New Zealand Medical Journal, 122(1307), 89-91. [Link]
  • Bhat, S., et al. (2023). A mechanism of uncompetitive inhibition of the serotonin transporter. eLife, 12, e82641. [Link]

Sources

A Comparative Guide to the Validated HPLC Analysis of 1-Benzoylpiperazine Hydrochloride Utilizing Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for 1-Benzoylpiperazine hydrochloride (BZP HCl), with a critical focus on the selection and implementation of internal standards. We will dissect the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific integrity and regulatory compliance.

The Rationale for Internal Standards in HPLC Analysis

In quantitative HPLC analysis, an internal standard (IS) is a compound of known concentration added to a sample to facilitate the quantification of an analyte. The fundamental principle is that the ratio of the analyte's response to the internal standard's response is less susceptible to variations in sample preparation and instrument performance than the absolute response of the analyte alone. This approach significantly enhances the precision and accuracy of the method.[1]

The selection of an appropriate internal standard is a critical step and should be based on several key criteria:

  • Structural Similarity: The ideal internal standard should be structurally similar to the analyte to ensure comparable chromatographic behavior and extraction efficiency.

  • Resolution: It must be well-resolved from the analyte and any other components in the sample matrix.

  • Stability: The internal standard must be chemically stable throughout the entire analytical procedure.

  • Non-interference: It should not react with the analyte or any matrix components.

  • Availability and Purity: The internal standard should be readily available in a highly pure form.

For the analysis of this compound, several candidates for an internal standard can be considered. Deuterated analogs, such as BZP-D7, are often the gold standard as their chemical and physical properties are nearly identical to the analyte, leading to very similar chromatographic behavior and detector response.[2][3] However, their availability and cost can be a limiting factor. Alternative, structurally similar compounds that are commercially available, such as 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) or other piperazine derivatives, can also be effective choices.

Experimental Workflow for HPLC Method Validation

The validation of an analytical method is a systematic process to demonstrate that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the more recent Q2(R2), provide a comprehensive framework for this process.[4]

Caption: A logical workflow for the development and validation of an HPLC method.

Experimental Protocols

HPLC Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for piperazine derivatives.[5]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 5.5) in a ratio of 70:30 (v/v) can be used for isocratic elution.[4]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: 35°C.[5][6]

  • Detection Wavelength: 262 nm.[4]

  • Injection Volume: 10 µL.[5][6]

Preparation of Standard and Sample Solutions
  • Internal Standard Stock Solution: Accurately weigh and dissolve a suitable amount of the chosen internal standard (e.g., TFMPP) in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • This compound Stock Solution: Accurately weigh and dissolve a known amount of BZP HCl in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the BZP HCl stock solution into a fixed concentration of the internal standard solution. A typical range for linearity studies would be 80% to 120% of the expected sample concentration.

  • Sample Preparation: Accurately weigh the sample containing BZP HCl, dissolve it in the mobile phase, and add a known amount of the internal standard stock solution.

Validation Parameters and Comparative Data

The following tables summarize the key validation parameters and provide hypothetical but realistic experimental data for two potential internal standards: TFMPP (a structurally similar compound) and BZP-D7 (a deuterated analog).

Table 1: System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTFMPP as ISBZP-D7 as IS
Tailing Factor (T)T ≤ 21.21.1
Theoretical Plates (N)N > 200065007200
Resolution (Rs)Rs > 23.54.2
%RSD of Peak Area (n=6)≤ 1.0%0.8%0.5%
Table 2: Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

ParameterAcceptance CriteriaTFMPP as ISBZP-D7 as IS
Concentration Range80-120% of nominal80-120 µg/mL80-120 µg/mL
Correlation Coefficient (r²)≥ 0.9990.99920.9998
y-interceptClose to zero0.0050.002
Table 3: Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is often determined by spiking a placebo with known amounts of the analyte.

Spiked LevelAcceptance CriteriaTFMPP as IS (% Recovery)BZP-D7 as IS (% Recovery)
80%98.0 - 102.0%99.5%100.2%
100%98.0 - 102.0%100.8%100.5%
120%98.0 - 102.0%101.2%100.8%
Table 4: Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

ParameterAcceptance CriteriaTFMPP as IS (%RSD)BZP-D7 as IS (%RSD)
Repeatability (n=6)≤ 2.0%1.1%0.8%
Intermediate Precision (n=6)≤ 2.0%1.5%1.2%
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

ParameterAcceptance CriteriaTFMPP as ISBZP-D7 as IS
LOD (µg/mL)S/N ≥ 30.050.03
LOQ (µg/mL)S/N ≥ 100.150.10

Discussion and Comparison of Internal Standards

The data presented in the tables highlight the advantages of using a deuterated internal standard. While TFMPP provides acceptable results that meet typical validation criteria, BZP-D7 consistently shows superior performance in terms of a higher correlation coefficient, better precision (lower %RSD), and lower detection and quantitation limits. This is because the deuterated standard co-elutes very closely with the analyte, experiencing almost identical conditions during chromatography and ionization (if using LC-MS), thus providing a more accurate correction for any variations.

The choice between these internal standards often comes down to a balance of performance requirements and practical considerations. For routine quality control where high precision is critical, the investment in a deuterated standard is often justified. For less demanding applications, a carefully selected and validated non-isotopic internal standard like TFMPP can be a cost-effective and reliable alternative.

Stability-Indicating Nature of the Method

A crucial aspect of a validated HPLC method for pharmaceuticals is its ability to be stability-indicating. This means the method must be able to unequivocally assess the analyte in the presence of its degradation products. To demonstrate this, forced degradation studies are performed as per ICH guidelines.[4]

Caption: Workflow for conducting forced degradation studies.

The results of the forced degradation studies should demonstrate that the BZP HCl peak is well-resolved from any peaks corresponding to degradation products, and the peak purity analysis (using a DAD) should confirm that the analyte peak is spectrally pure.

Conclusion

The validation of an HPLC method for the quantification of this compound is a rigorous process that requires careful consideration of numerous parameters. The use of an internal standard is a cornerstone of a robust and reliable method, significantly improving precision and accuracy. While deuterated internal standards offer the best performance, other structurally similar compounds can also be successfully employed with thorough validation. By following the principles outlined in this guide and adhering to regulatory guidelines such as those from the ICH, researchers and scientists can develop and validate HPLC methods that are fit for purpose and ensure the quality and consistency of their analytical data.

References

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (URL not available)
  • BENZYLPIPERAZINE - SWGDRUG.org. (2005-06-01). (URL: [Link])
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018-12-06). (URL: [Link])
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - Semantic Scholar. (2022-03-22). (URL: [Link])
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. (URL: [Link])
  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)
  • Chromatogram of piperazine derivatives (and pentedrone as internal...
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchG
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • A Review on Analytical Methods for Piperazine Determin
  • Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchG
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (URL: [Link])
  • Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison - ResearchG
  • Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)
  • Analytical Methods - RSC Publishing. (URL: [Link])
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchG
  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. (URL: [Link])
  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - MDPI. (2022-01-21). (URL: [Link])
  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed. (2019-08-06). (URL: [Link])

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-Benzoylpiperazine Hydrochloride in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The landscape of psychoactive substances is in constant flux, with novel psychoactive substances (NPS) continually emerging. Among these, 1-Benzoylpiperazine (BZP), a derivative of piperazine, has gained prominence as a recreational drug, often marketed as an alternative to amphetamines or ecstasy.[1][2] This poses a significant challenge for clinical and forensic toxicology, where immunoassays are the frontline tool for rapid urine drug screening.[3][4][5] While efficient, these assays are susceptible to cross-reactivity, where the antibodies detect compounds structurally similar to the target analyte, leading to potential false-positive results.[5][6][7][8]

This guide provides a comprehensive technical comparison of the cross-reactivity profile of 1-Benzoylpiperazine hydrochloride in common amphetamine immunoassays. We will delve into the structural basis for this interaction, present comparative experimental data, and provide a robust, self-validating protocol for conducting cross-reactivity studies in your own laboratory. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to accurately interpret screening results and understand the limitations of current immunoassay technologies.

Section 1: The Structural Rationale for Cross-Reactivity

At its core, immunoassay cross-reactivity is a case of mistaken identity at the molecular level.[9] The antibodies used in these assays are designed to recognize a specific three-dimensional shape, or epitope, of a target molecule. When another compound shares a similar structural motif, it can also bind to the antibody, albeit often with a lower affinity, triggering a positive signal.

Let's examine the structures of our key compounds:

CompoundChemical StructureMolecular FormulaKey Features
Amphetamine Structure of AmphetamineC₉H₁₃N[10][11]Phenethylamine core. Primary amine.
Methamphetamine Structure of MethamphetamineC₁₀H₁₅N[12][13][14][15]Phenethylamine core. Secondary amine (N-methylated).
MDMA ("Ecstasy") Structure of MDMAC₁₁H₁₅NO₂Substituted phenethylamine core.
1-Benzoylpiperazine (BZP) Structure of BZPC₁₁H₁₄N₂O[16]Piperazine ring attached to a benzoyl group.

While BZP lacks the classic phenethylamine backbone of amphetamines, the spatial arrangement of its phenyl ring and the nitrogen atoms within the piperazine structure can mimic aspects of the amphetamine shape, creating the potential for antibody recognition. However, the differences are significant enough that cross-reactivity is highly variable and dependent on the specific antibody clone used in an assay.[17][18]

Section 2: The Mechanism of Immunoassay Interference

To understand cross-reactivity, one must first understand the assay principle. Most screening immunoassays are based on competitive binding. In a negative sample, an enzyme-labeled drug conjugate binds to a limited number of specific antibody sites. In a positive sample, the free drug from the specimen competes with the drug-conjugate for these antibody sites, resulting in a measurable change in signal.[3][4][19] A cross-reacting compound interferes by participating in this competition, displacing the labeled conjugate and generating a false-positive signal.

Immunoassay_Mechanism cluster_0 Negative Sample cluster_1 Positive Sample (Target or Cross-Reactant) Ab Antibody Complex_Neg Antibody-Labeled Drug Complex Ab->Complex_Neg Enz_Drug Labeled Drug (Signal Generator) Enz_Drug->Complex_Neg Max Signal Max Signal Complex_Neg->Max Signal  Generates Ab2 Antibody Complex_Pos Antibody-Free Drug Complex Ab2->Complex_Pos Enz_Drug2 Labeled Drug Reduced Signal Reduced Signal Enz_Drug2->Reduced Signal  Blocked Free_Drug Free Drug (Target or Cross-Reactant) Free_Drug->Complex_Pos Complex_Pos->Reduced Signal  Prevents Binding

Caption: Mechanism of Competitive Immunoassay and Cross-Reactivity.

Section 3: Comparative Cross-Reactivity Data

The critical question for any laboratory is not if a compound can cross-react, but at what concentration. A compound is generally considered significantly cross-reactive if it produces a positive result at concentrations that could be found in a user's urine.

The following table summarizes available data on the cross-reactivity of BZP and other relevant compounds in amphetamine immunoassays. It is crucial to note that these values are kit-specific and should be used as a guide, not an absolute standard.

CompoundImmunoassayConcentration for Positive Result (ng/mL)% Cross-Reactivity (Approx.)Reference
d-Amphetamine Calibrator1,000100%[3]
d-Methamphetamine Calibrator1,000100%[3]
1-Benzoylpiperazine (BZP) Syva 'RapidTest d.a.u.' (Methamphetamine)10,00010%[20]
1-Benzoylpiperazine (BZP) Syva 'RapidTest d.a.u.' (Amphetamine)> 100,000< 1%[20]
1-Benzoylpiperazine (BZP) Acon Test (Methamphetamine)> 100,000< 1%[20]
1-Benzoylpiperazine (BZP) EMIT d.a.u.12,000 ng/mL gives 1.3% reactivityLow[21]
1-Benzoylpiperazine (BZP) Emit® II Plus (Amphetamines)400,0000.25%[22]
MDMA Emit® d.a.u. (Amphetamine)5,200~19%[23]
MDEA Emit® d.a.u. (Amphetamine)4,400~23%[23]
m-CPP Thermo Scientific DRI (Amphetamines)Positive at high concentrationsVaries[24]
MDA Roche Abuscreen (Amphetamine)< 1,000> 100%[25]

Analysis of Data: The data clearly indicates that BZP exhibits weak and highly variable cross-reactivity with amphetamine immunoassays.[20][21][22] While some methamphetamine-specific assays show a degree of reactivity, it typically requires a very high concentration of BZP (≥10,000 ng/mL) to trigger a positive result.[20] This is in contrast to compounds like MDA, MDMA, and MDEA, which are structurally much more similar to amphetamine and consequently show significantly higher cross-reactivity.[23][25] The practical implication is that a standard dose of BZP is less likely to cause a false positive on an amphetamine screen than a standard dose of MDMA, but the possibility cannot be entirely dismissed, especially with high-dose use.

Section 4: Experimental Protocol for Cross-Reactivity Assessment

Trustworthy data is generated from robust protocols. This section provides a self-validating workflow for determining the cross-reactivity of any compound in a competitive immunoassay.

Causality Behind Choices:

  • Matrix: We use certified drug-free human urine to mimic the biological environment of a real sample, as proteins and salts can affect assay performance.

  • Solvent: A 50/50 methanol/DI water solution is chosen for the initial stock to ensure solubility of a wide range of compounds without significantly impacting the urine matrix upon spiking.

  • Controls: Running calibrators and controls with every batch is non-negotiable. It validates that the assay is performing within the manufacturer's specifications before you even test your experimental samples.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Stock Solution (e.g., 1 mg/mL in 50% MeOH) B 2. Create High Concentration Spike in Drug-Free Urine (e.g., 100,000 ng/mL) A->B C 3. Perform Serial Dilutions in Drug-Free Urine B->C D 4. Run Assay Controls (Negative, Low & High Calibrators) C->D E 5. Analyze Serial Dilutions on Immunoassay Platform F 6. Identify Concentration that Produces a Positive Result (Equals or Exceeds Cutoff Calibrator) E->F G 7. Calculate % Cross-Reactivity F->G H 8. Report Findings G->H

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Step-by-Step Methodology:

  • Objective: To determine the concentration of a test compound (e.g., 1-Benzoylpiperazine HCl) required to produce a positive result on a specific amphetamine immunoassay.

  • Materials:

    • Test compound (e.g., 1-Benzoylpiperazine HCl, CAS 56227-55-5).[26][27]

    • Certified drug-free human urine.

    • Methanol (HPLC grade).

    • Deionized (DI) water.

    • Immunoassay kit (including calibrators and controls).

    • Calibrated pipettes and appropriate labware.

    • Automated clinical chemistry analyzer or lateral flow cassette reader.

  • Procedure:

    • Prepare Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the test compound and dissolve it in 10 mL of a 50:50 methanol/DI water solution. This creates a high-concentration stock that is stable and minimizes the volume of organic solvent added to the urine matrix.

    • Prepare Initial Urine Spike (100,000 ng/mL): Add 100 µL of the 1.0 mg/mL stock solution to 9.9 mL of certified drug-free human urine. This creates the starting point for serial dilutions.

    • Perform Serial Dilutions: Create a series of dilutions from the initial spike using drug-free urine as the diluent. A suggested range would be: 50,000, 25,000, 12,500, 6,250, 3,125, and 1,563 ng/mL. This logarithmic dilution series efficiently covers a broad concentration range to pinpoint the cross-reactivity threshold.

    • Assay Validation: Before testing the dilutions, run the negative, cutoff, and high calibrators provided with the immunoassay kit. The results must fall within the manufacturer's specified ranges. If they do not, troubleshoot the analyzer or reagents before proceeding. This step is critical for ensuring the validity of your results.[3]

    • Sample Analysis: Analyze each prepared dilution as you would a patient sample. Run each dilution in triplicate to ensure precision.

    • Data Interpretation: Identify the lowest concentration of the test compound that produces a result equal to or greater than the cutoff calibrator (e.g., 1,000 ng/mL for amphetamine).

  • Calculation of Percent Cross-Reactivity: Use the following established formula to quantify the cross-reactivity relative to the primary calibrator[28]:

    % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Lowest Concentration of Test Compound Giving a Positive Result) x 100

    Example: If the amphetamine cutoff is 1,000 ng/mL and the lowest concentration of BZP that tests positive is 10,000 ng/mL: % Cross-Reactivity = (1,000 ng/mL / 10,000 ng/mL) x 100 = 10%

Conclusion and Final Recommendations

This guide demonstrates that this compound exhibits limited and variable cross-reactivity in amphetamine immunoassays. While a potential source of false positives, it requires significantly higher concentrations compared to structurally related compounds like MDMA or MDEA.[20][23]

Key Takeaways for the Practicing Scientist:

  • Specificity is Not Absolute: Cross-reactivity is an inherent limitation of immunoassays.[6] The specificity of an assay is defined by the unique antibody it employs, meaning cross-reactivity profiles can differ dramatically between manufacturers for the same drug class.[17][18]

  • Context is Crucial: When interpreting a positive amphetamine screen, consider the possibility of interference from other substances. A result near the cutoff threshold with no clinical suspicion of amphetamine use should heighten the consideration of a cross-reacting compound.

  • Confirmation is Mandatory: All presumptive positive results from an immunoassay screen must be confirmed by a more specific, secondary method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4] This is the gold standard for definitive identification and is essential for clinical diagnosis and forensic proceedings.

By understanding the structural underpinnings of cross-reactivity and employing robust validation protocols, researchers and clinicians can navigate the complexities of urine drug screening with greater confidence, ensuring the accuracy and integrity of their results.

References

  • A Closer Look At Methamphetamine Structure. The Haven Detox. [Link]
  • AMP Amphetamine cassette Amphetamine. Linear Chemicals. [Link]
  • LZI Amphetamines Enzyme Immunoassay.
  • AMP Amphetamine strip. Linear Chemicals. [Link]
  • Methamphetamine.
  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
  • Methamphetamine drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
  • What medications can cause a false positive for 3,4-Methylenedioxymethamphetamine (MDMA)? Dr.Oracle. [Link]
  • Chemical structure of the methamphetamine molecule. The gross formula is C10H15N.
  • Amphetamine.
  • Performance Characteristics of Selected Immunoassays for Preliminary Test of 3,4-Methylenedioxymethamphetamine, Methamphetamine, and Related Drugs in Urine Specimens.
  • Development and evaluation of an improved method for screening of amphetamines.
  • DL-methamphetamine.
  • Amphetamine. National Institute of Standards and Technology (NIST) WebBook. [Link]
  • Amphetamine drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
  • Substituted amphetamine. Wikipedia. [Link]
  • Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents.
  • Amphetamine testing | Frequently Asked Questions (FAQs). Labcorp. [Link]
  • Study: Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood. Neogen. [Link]
  • Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. WakeMed. [Link]
  • 1-Benzoylpiperazine.
  • Interpretive Summary of Cross-Reactivity of Substances. Oregon Health & Science University. [Link]
  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Solutions to immunoassay interference, cross reactivity and other challenges. Bio-Rad. [Link]
  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • Substituted phenethylamine. Wikipedia. [Link]
  • Immunoassays. Analytical Toxicology. [Link]
  • Structures of anti-histamine; piperazine derivatives and piperidine...
  • Piperazine derivatives as dangerous abused compounds. Termedia. [Link]
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
  • Fixed drug eruption to cetirizine with positive lesional patch tests to the three piperazine derivatives.
  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
  • Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
  • Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening. Johns Hopkins University. [Link]
  • N-Benzylpiperazine (BZP). Legal-High-Inhaltsstoffe.de. [Link]
  • 3,4-Methylenedioxy-N-ethylamphetamine. Rupa Health. [Link]
  • 3,4-Methylenedioxy-N-ethylamphetamine. Wikipedia. [Link]
  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review.
  • The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA).
  • Simultaneous determination of methamphetamine, 3,4-methylenedioxy-N-methylamphetamine, 3,4-methylenedioxy-N-ethylamphetamine, N,N-dimethylamphetamine, and their metabolites in urine by liquid chromatography-electrospray ionization-tandem mass spectrometry.

Sources

A Comparative Pharmacological Guide to 1-Benzoylpiperazine Derivatives: Structure, Activity, and Neurotoxicological Implications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparison of the pharmacological effects of 1-Benzoylpiperazine derivatives, contrasting them with their more widely studied 1-Benzylpiperazine analogues. We will delve into the critical structure-activity relationships that govern their interactions with key central nervous system targets, present quantitative data from foundational studies, and provide detailed experimental protocols for their evaluation. Our focus is to elucidate the nuanced differences conferred by the benzoyl moiety, particularly in the context of receptor affinity and neurotoxicity.

Introduction: The Significance of the Benzoyl Moiety

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the basis for drugs targeting a wide array of physiological systems.[1] Within the psychoactive piperazines, the 1-benzylpiperazine (BZP) class has been extensively characterized, known for its stimulant properties mediated by interactions with dopaminergic and serotonergic systems.[2][3] These compounds primarily act as monoamine releasers and reuptake inhibitors.[4][5]

The introduction of a carbonyl group, creating the 1-benzoylpiperazine structure, fundamentally alters the molecule's electronic and steric properties. This modification can shift the pharmacological profile away from the classic stimulant effects of BZP, potentially reducing affinity for monoamine transporters while introducing other biological activities.[6][7] This guide specifically compares and contrasts these two classes, with a focus on the benzoyl derivatives, to provide a clearer understanding of their distinct pharmacological profiles. A study comparing benzylpiperazine and benzoylpiperazine found that both can induce oxidative stress and apoptosis in neuronal cells, highlighting a shared potential for neurotoxicity that warrants careful investigation.[8]

Structure-Activity Relationships (SAR): Benzoyl vs. Benzyl Derivatives

The pharmacology of piperazine derivatives is critically dependent on the substituent at the N1 position. The nature of this group dictates the compound's affinity and selectivity for various receptors and transporters.[9]

  • 1-Benzylpiperazines (e.g., BZP): The benzyl group allows for interactions that often mimic those of amphetamine-like stimulants. BZP itself stimulates the release and inhibits the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NA).[4][10] Its stimulant effects are considered to be about 10% the potency of d-amphetamine.[10]

  • 1-Benzoylpiperazines: The electron-withdrawing nature of the benzoyl group's carbonyl function significantly alters the molecule's interaction with target proteins. Studies have shown that, unlike many phenylpiperazine analogues, benzoylpiperazine derivatives can be essentially inactive at 5-HT1 and 5-HT2 receptor sites.[7] This suggests a departure from the direct serotonergic agonism seen with compounds like mCPP or TFMPP.[11] The primary pharmacological effects may therefore be driven by different mechanisms, including downstream cellular toxicity.[8]

The following diagram illustrates the key structural differences and potential areas for modification that influence pharmacological outcomes.

SAR_Comparison cluster_0 1-Benzylpiperazine Scaffold cluster_1 1-Benzoylpiperazine Scaffold cluster_2 Pharmacological Outcomes BZP_Core Piperazine Ring Benzyl_Group N1-Benzyl Group (Electron Donating Character) BZP_Core->Benzyl_Group Flexible Linker Aromatic_Ring_BZP Aromatic Ring (Substitutions here modulate potency/selectivity) Benzyl_Group->Aromatic_Ring_BZP Outcome_Stimulant Stimulant Effects (DA/5-HT Release) Benzyl_Group->Outcome_Stimulant Outcome_Neurotoxic Neurotoxic Effects (Oxidative Stress) Benzyl_Group->Outcome_Neurotoxic BZPoyl_Core Piperazine Ring Benzoyl_Group N1-Benzoyl Group (Electron Withdrawing Character) BZPoyl_Core->Benzoyl_Group Rigid Amide Bond Carbonyl Carbonyl (C=O) (Key Pharmacophore Modifier) Benzoyl_Group->Carbonyl Aromatic_Ring_BZPoyl Aromatic Ring (Substitutions impact lipophilicity and target binding) Benzoyl_Group->Aromatic_Ring_BZPoyl Benzoyl_Group->Outcome_Neurotoxic Outcome_Receptor_Inactive Low Serotonergic Receptor Affinity Benzoyl_Group->Outcome_Receptor_Inactive

Caption: SAR comparison of Benzyl- vs. Benzoyl-piperazines.

Comparative Pharmacological Effects

While often grouped together, the pharmacological profiles of these derivatives diverge significantly, particularly concerning their direct effects on monoamine systems versus their cellular toxicity.

Monoaminergic Activity: A Tale of Two Profiles

1-Benzylpiperazine (BZP) is a well-documented CNS stimulant that elevates extracellular levels of both dopamine and serotonin, producing effects similar to MDMA.[8] It acts as a substrate for monoamine transporters, inducing neurotransmitter release.[2] This activity is responsible for its euphoric and stimulant properties.[1][2]

1-Benzoylpiperazine , in contrast, appears to lack significant direct activity at key serotonin receptors. Research investigating a series of benzoylpiperazines found them to be largely inactive at both 5-HT1 and 5-HT2 sites, which are primary targets for many psychoactive phenylpiperazines like TFMPP and mCPP.[7][11] This suggests that any centrally-mediated effects of benzoylpiperazine derivatives are unlikely to be caused by direct serotonin receptor agonism.

Comparative Neurotoxicity

A critical area of comparison is the potential for these compounds to induce neuronal damage. Studies in dopaminergic human neuroblastoma cells (SH-SY5Y) have provided direct comparisons of their cytotoxic mechanisms.[8]

Both benzylpiperazine and benzoylpiperazine were shown to:

  • Induce oxidative stress through the generation of reactive oxygen species (ROS).

  • Inhibit mitochondrial complex-I activity, disrupting cellular energy production.

  • Stimulate apoptosis (programmed cell death), evidenced by changes in the expression of key regulatory proteins like Bax and Bcl-2 and the activation of caspase-3.[8]

These findings indicate that despite potential differences in their primary pharmacological targets (transporters vs. other sites), both scaffolds can initiate a common pathway of cellular neurotoxicity. This shared toxicological profile is a crucial consideration for any therapeutic development or risk assessment.

Quantitative Data Summary

The following table summarizes the key comparative pharmacological actions. Due to the limited public data on specific binding affinities for benzoylpiperazine derivatives, the table focuses on functional and toxicological outcomes.

Parameter 1-Benzylpiperazine (BZP) 1-Benzoylpiperazine Supporting Source(s)
Primary Mechanism Monoamine Releaser / Reuptake InhibitorPrimarily Cellular Toxin[2][8]
Effect on Dopamine Increases extracellular levelsInduces apoptosis in dopaminergic cells[8][12]
Effect on Serotonin Increases extracellular levelsLow affinity for 5-HT1/5-HT2 receptors[2][7]
Behavioral Profile Stimulant, Amphetamine-likeNot well-characterized, potential for neurobehavioral deficits[2][13]
Neurotoxicity Pathway Oxidative Stress, Mitochondrial Inhibition, ApoptosisOxidative Stress, Mitochondrial Inhibition, Apoptosis[8]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies are essential for characterizing these compounds. Below are protocols for two foundational assays in this field.

Protocol: Radioligand Receptor Binding Assay

This protocol provides a framework for determining the binding affinity of a test compound for a specific receptor, such as the serotonin 5-HT2A receptor. It relies on the principle of competitive displacement of a radiolabeled ligand.

Causality and Rationale: This assay is fundamental to understanding if a compound directly interacts with a receptor. By measuring how effectively a test compound displaces a known high-affinity radioligand, we can calculate its binding affinity (Ki), a critical parameter in pharmacology. The choice of radioligand ([³H]-Ketanserin for 5-HT2A) is based on its high specificity and affinity for the target. Non-specific binding is determined using a high concentration of a non-labeled drug (e.g., spiperone) to saturate all specific sites, ensuring that any remaining radioligand signal is due to non-specific interactions.[14]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and incubate at 37°C for 10 minutes to remove endogenous neurotransmitters.

    • Repeat centrifugation and resuspend the final pellet in assay buffer to a protein concentration of ~100-200 µg per assay tube.

  • Assay Incubation:

    • Prepare assay tubes in triplicate for total binding, non-specific binding, and multiple concentrations of the test compound.

    • Total Binding: Add 100 µL of membrane preparation, 50 µL of radioligand (e.g., [³H]-Ketanserin to a final concentration of ~1 nM), and 50 µL of assay buffer.

    • Non-Specific Binding (NSB): Add 100 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a competing non-labeled drug (e.g., spiperone to a final concentration of 10 µM).

    • Competitive Binding: Add 100 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the test compound at varying concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Incubate all tubes at 37°C for 30 minutes.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification and Analysis:

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding (Total Binding - NSB).

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

The workflow for this assay is visualized below.

Radioligand_Binding_Workflow Start Start: Prepare Rat Cortical Membranes Setup Set up Assay Tubes (Total, NSB, Test Compound) Start->Setup Incubate Add Radioligand ([³H]-Ketanserin) and Incubate (37°C, 30 min) Setup->Incubate Filter Rapid Vacuum Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Liquid Scintillation Counting (Quantify Radioactivity) Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Experimental workflow for a radioligand binding assay.

Protocol: In Vitro Neurotoxicity Assay in SH-SY5Y Cells

This protocol is designed to assess the potential of a compound to induce cell death and oxidative stress in a human dopaminergic neuroblastoma cell line, SH-SY5Y, as described in studies comparing benzyl- and benzoylpiperazines.[8]

Causality and Rationale: This cell-based assay provides a model system to investigate mechanisms of neurotoxicity. SH-SY5Y cells are a relevant model for dopaminergic neurons, which are key targets for many psychoactive substances. Measuring ROS production directly assesses oxidative stress, while assays for caspase activation provide a specific indicator of apoptosis induction. This allows researchers to dissect the cellular pathways leading to cell death.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Plate cells in appropriate well plates (e.g., 96-well for viability, 24-well for other assays) and allow them to adhere for 24 hours.

  • Compound Exposure:

    • Prepare stock solutions of the test compounds (e.g., 1-benzoylpiperazine) in a suitable solvent (e.g., DMSO).

    • Dilute the compounds to final desired concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic (typically <0.1%).

    • Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control group.

    • Incubate for a defined period (e.g., 24 or 48 hours).

  • Assessment of Reactive Oxygen Species (ROS):

    • Following compound exposure, remove the medium and wash cells with phosphate-buffered saline (PBS).

    • Load cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFDA), by incubating in the dark for 30-60 minutes.

    • Wash the cells again to remove excess dye.

    • Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCFDA). Increased fluorescence indicates higher ROS levels.

  • Assessment of Apoptosis (Caspase-3 Activity):

    • After exposure, lyse the cells according to the manufacturer's protocol for a commercial caspase-3 activity assay kit.

    • Add the cell lysate to a microplate containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Incubate to allow the enzyme to cleave the substrate, producing a colorimetric or fluorometric signal.

    • Read the signal using a microplate reader. An increased signal corresponds to higher caspase-3 activity.

  • Data Analysis:

    • Normalize the data from treated groups to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences.

The cellular pathway leading from drug exposure to apoptosis is depicted below.

Neurotoxicity_Pathway Drug 1-Benzoylpiperazine Exposure Mito Mitochondrial Dysfunction (Complex-I Inhibition) Drug->Mito ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Drug->ROS Mito->ROS contributes to Bax Upregulation of Bax (Pro-apoptotic) ROS->Bax Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) ROS->Bcl2 Caspase Caspase-3 Activation Bax->Caspase Bcl2->Caspase inhibition removed Apoptosis Apoptosis (Neuronal Cell Death) Caspase->Apoptosis

Caption: Cellular pathway of benzoylpiperazine-induced neurotoxicity.

Conclusion and Future Directions

The substitution of a benzoyl group for a benzyl group on the piperazine core significantly alters the pharmacological profile of these derivatives. While benzylpiperazines are characterized as classic amphetamine-like stimulants, 1-benzoylpiperazines demonstrate a marked reduction in activity at key serotonin receptors, shifting their profile towards cellular toxicity. Both classes, however, converge on a common neurotoxic pathway involving mitochondrial dysfunction and apoptosis.

For researchers in drug development, this distinction is paramount. The 1-benzoylpiperazine scaffold is unlikely to yield traditional monoaminergic agents but may serve as a tool for studying neurotoxic mechanisms or as a starting point for derivatives with entirely different therapeutic applications. Future research should focus on a broader screening of benzoylpiperazine derivatives to identify any potential CNS targets missed by initial studies and to further delineate the specific structural features that drive their pro-apoptotic activity.

References

  • Piperazines - Release | Drugs. (n.d.).
  • The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. (2025). Benchchem.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.).
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI.
  • MDMA-like behavioral effects of N-substituted piperazines in the mouse. (n.d.). PubMed Central.
  • BZP/piperazines drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction.
  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (n.d.).
  • Benzylpiperazine - Wikipedia. (n.d.).
  • Details for Piperazines. (n.d.). United Nations Office on Drugs and Crime.
  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (2017). Toxicology and Industrial Health.
  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate.
  • Chemical structure of N-benzylpiperazine (BZP). (n.d.). ResearchGate.
  • Structural comparisons of four related substances, including BZP. (n.d.). ResearchGate.
  • Buy 1-Benzoylpiperazine hydrochloride | 56227-55-5. (n.d.). Smolecule.
  • Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. (n.d.). Semantic Scholar.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). PubMed Central.

Sources

A Head-to-Head Pharmacological Study of 1-Benzoylpiperazine (BZP) and m-Chlorophenylpiperazine (mCPP) at Serotonin (5-HT) Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two psychoactive piperazine derivatives, 1-Benzoylpiperazine hydrochloride (BZP) and m-Chlorophenylpiperazine (mCPP), with a specific focus on their interactions with serotonin (5-HT) receptors. As a senior application scientist, the aim is to present an objective, data-driven comparison to aid researchers in understanding the distinct pharmacological profiles of these compounds.

Introduction: The Piperazines and the Serotonergic System

1-Benzoylpiperazine (BZP) and m-Chlorophenylpiperazine (mCPP) are synthetic compounds that have been investigated for their psychoactive properties and are often encountered as substances of abuse.[1] While both belong to the piperazine class, their mechanisms of action and effects on the central nervous system diverge significantly, largely due to their differential interactions with the serotonergic system. The serotonin (5-HT) system, with its diverse array of receptor subtypes, is a critical regulator of mood, cognition, and various physiological processes, making it a key target for therapeutic drug development and a focal point for understanding the effects of psychoactive substances.

This guide will delve into the specific binding affinities and functional activities of BZP and mCPP at various 5-HT receptor subtypes, providing a side-by-side comparison based on available experimental data. We will also explore the downstream signaling pathways and provide a detailed protocol for a standard in vitro assay used to characterize these interactions.

Pharmacological Profiles: A Tale of Two Piperazines

m-Chlorophenylpiperazine (mCPP): A Direct 5-HT Receptor Agonist

mCPP is a well-characterized phenylpiperazine that acts as a non-selective agonist at a wide range of serotonin receptors.[2] It also exhibits some activity as a serotonin reuptake inhibitor and releasing agent.[2] Its pharmacological effects, which can include anxiety, headaches, and changes in appetite, are largely attributed to its direct interaction with postsynaptic 5-HT receptors.[2]

1-Benzoylpiperazine (BZP): A Monoamine Releaser with Serotonergic Activity

In contrast to mCPP's direct receptor agonism, BZP's primary mechanism of action is the release of dopamine and norepinephrine, similar to amphetamine.[3] It also demonstrates non-selective agonist activity at various serotonin receptors, which contributes to its overall psychoactive profile.[4] This "messy pharmacology" results in a complex interplay of dopaminergic, noradrenergic, and serotonergic effects.[5]

Head-to-Head Comparison at 5-HT Receptors

The following table summarizes the available binding affinity (Ki) and functional activity data for mCPP and BZP at key 5-HT receptor subtypes. It is important to note that while quantitative data for mCPP is more readily available in the scientific literature, specific Ki values for BZP across a wide range of 5-HT receptors are not as comprehensively documented.

Receptor Subtypem-Chlorophenylpiperazine (mCPP)1-Benzoylpiperazine (BZP)
5-HT1A Agonist; Ki values reported in the nanomolar range.Non-selective agonist; specific Ki not widely reported.[4]
5-HT1B Agonist; contributes to its effects on locomotion.[6]Non-selective agonist; specific Ki not widely reported.[4]
5-HT2A Partial Agonist; Ki = 32.1 nM.[2] This interaction may contribute to potential hallucinogenic effects at high doses.[2]Non-selective agonist; specific Ki not widely reported, but binding is suggested to contribute to mild hallucinogenic effects.[4]
5-HT2B Antagonist; Ki = 28.8 nM.[2][7] This antagonism may be linked to some of its adverse effects.[2]Partial agonist or antagonist effects have been suggested.[4]
5-HT2C Partial Agonist; Ki = 3.4 nM.[2] This is one of mCPP's strongest actions and mediates many of its behavioral and physiological effects.[2][8]Non-selective agonist; specific Ki not widely reported.
5-HT3 Agonist activity is likely responsible for the common side effect of nausea.[2]Agonist activity may contribute to headaches.[4]
5-HT7 Binds with significant affinity.A benzoylpiperazine derivative showed a Ki of 1405 nM, suggesting low affinity.[9]

Experimental Methodologies: Characterizing Receptor Interactions

The data presented in this guide are typically generated using in vitro pharmacological assays. Below are detailed protocols for two fundamental techniques used to determine the binding affinity and functional activity of compounds like BZP and mCPP at 5-HT receptors.

Radioligand Binding Assay: Measuring Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.

Experimental Workflow for Radioligand Binding Assay

G prep Receptor Preparation (e.g., cell membranes expressing 5-HT2A) radioligand Add Radioligand (e.g., [3H]-Ketanserin) prep->radioligand compound Add Unlabeled Test Compound (BZP or mCPP at various concentrations) radioligand->compound incubate Incubate (allow binding to reach equilibrium) compound->incubate separate Separate Bound from Free Ligand (e.g., vacuum filtration) incubate->separate quantify Quantify Radioactivity (scintillation counting) separate->quantify analyze Data Analysis (calculate IC50 and Ki values) quantify->analyze

Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Homogenize tissues or cells expressing the 5-HT receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

  • Assay Setup: In a multi-well plate, add the membrane preparation to each well.

  • Competition Binding: To different sets of wells, add:

    • Buffer only (for total binding).

    • A high concentration of a known non-radioactive ligand (for non-specific binding).

    • Increasing concentrations of the test compound (BZP or mCPP).

  • Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) to all wells.

  • Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Determining Activity (Agonism/Antagonism)

Functional assays measure the biological response of a cell upon receptor activation. For Gq-coupled receptors like 5-HT2A and 5-HT2C, a common method is to measure the increase in intracellular calcium.

Signaling Pathway for Gq-Coupled 5-HT Receptors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A/2C Receptor g_protein Gq Protein receptor->g_protein activates plc PLC g_protein->plc activates ip3 IP3 plc->ip3 produces dag DAG plc->dag produces ca_release Ca2+ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc ligand mCPP / BZP (Agonist) ligand->receptor

Simplified signaling cascade for Gq-coupled 5-HT receptors.

Step-by-Step Protocol (Calcium Flux Assay):

  • Cell Culture: Plate cells stably expressing the 5-HT receptor of interest in a multi-well plate and grow to confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound (BZP or mCPP) at various concentrations to the wells.

  • Signal Detection: Use a fluorescence plate reader to measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence as a function of compound concentration to generate a dose-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response). To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Conclusion

This guide highlights the distinct pharmacological profiles of mCPP and BZP at serotonin receptors. mCPP acts as a direct, non-selective 5-HT receptor agonist with a notable preference for the 5-HT2C subtype.[2] In contrast, BZP's primary mechanism is as a monoamine releaser, with a secondary, less characterized role as a non-selective 5-HT receptor agonist.[3][4] The differences in their interactions with the serotonergic system are fundamental to their differing psychoactive effects and adverse event profiles. For researchers in drug development, understanding these nuances is critical for designing selective ligands and predicting their physiological and behavioral outcomes. Further head-to-head studies providing comprehensive binding and functional data for BZP at all 5-HT receptor subtypes would be invaluable for a more complete comparative analysis.

References

  • Arbo, M. D., et al. (2012). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicology, 33(5), 1098-1106.
  • "meta-Chlorophenylpiperazine.
  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function.
  • Rickli, A., et al. (2015). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 134(4), 647-658.
  • Arbo, M. D., et al. (2013). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology, 87(10), 1845-1856.
  • Simmler, L. D., et al. (2014). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 231(16), 3241-3251.
  • Callahan, P. M., & Cunningham, K. A. (1995). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. Behavioural Pharmacology, 6(5-6), 475-487.
  • Roth, B. L., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. NeuroReport, 6(16), 2150-2152.
  • "Benzylpiperazine.
  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link].
  • Hewitt, K. N., et al. (2002). mCPP-induced hyperactivity in 5-HT2C receptor mutant mice is mediated by activation of multiple 5-HT receptor subtypes. Neuropharmacology, 43(7), 1155-1164.
  • Gleason, S. D., et al. (2001). m-CPP hypolocomotion is selectively antagonized by compounds with high affinity for 5-HT(2C) receptors but not 5-HT(2A) or 5-HT(2B) receptors. Psychopharmacology, 159(1), 32-39.
  • Herndon, J. L., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870.
  • Kaur, D., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-9.
  • McKetin, R., et al. (2011). A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats. Pharmacology Biochemistry and Behavior, 98(3), 444-451.
  • Wouters, J., et al. (2013). Structural Features for Functional Selectivity at Serotonin Receptors. Science, 339(6126), 1392-1395.
  • Popova, N. K. (2022). Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. International Journal of Molecular Sciences, 23(19), 11843.
  • Di Liberto, V., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 192, 106775.
  • Higgs, S., et al. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 235(1), 117-128.
  • Grotthus, B., et al. (1999). New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 42(5), 758-769.
  • Baumann, M. H., et al. (2008). Effects of mCPP on the Extracellular Concentrations of Serotonin and Dopamine in Rat Brain. Annals of the New York Academy of Sciences, 1139, 210-222.
  • Gatch, M. B. (2003). Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety. Life Sciences, 73(6), 723-741.
  • Faquih, A. M., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry Letters, 62, 128639.
  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
  • Satała, G., et al. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Molecules, 21(4), 434.
  • Thomas, D. R., et al. (1996). m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor. NeuroReport, 7(9), 1457-1460.
  • Wang, L., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. Archiv der Pharmazie, 354(12), e2100276.
  • Bielenica, A., et al. (2013). Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors. Mini-Reviews in Medicinal Chemistry, 13(10), 1516-1539.

Sources

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for the Simultaneous Detection of Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous detection and quantification of piperazine analogs. As a class of designer drugs, the rapid emergence of new piperazine derivatives presents a significant challenge for forensic, clinical, and pharmaceutical laboratories.[1] A robustly validated analytical method is not merely a regulatory requirement; it is the bedrock of data integrity, ensuring that results are reliable, reproducible, and fit for purpose.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offers field-proven insights, and provides a direct comparison with alternative analytical technologies. The protocols and acceptance criteria described herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, representing the gold standard for analytical method validation.[2][3][4]

The Analytical Challenge: Piperazine Analogs

Piperazine and its derivatives are a class of synthetic compounds that have been encountered on the illicit drug market, often as substitutes for substances like MDMA.[1][5] They can be broadly categorized into benzylpiperazines (e.g., BZP) and phenylpiperazines (e.g., mCPP, TFMPP).[6] Their structural similarity and the constant emergence of new analogs necessitate analytical methods that are not only sensitive but also highly specific to differentiate between closely related compounds.[7][8]

Why GC-MS? A Mechanistic Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[9][10] This combination makes it an ideal tool for the analysis of complex mixtures containing multiple drug analogs.[11]

The fundamental principle involves two key stages:[12][13]

  • Gas Chromatographic (GC) Separation: The sample, after being vaporized, is carried by an inert gas through a capillary column. Compounds separate based on their volatility and affinity for the column's stationary phase. Less volatile compounds or those with stronger interactions move slower, resulting in distinct retention times for each analyte.[12]

  • Mass Spectrometric (MS) Detection: As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically via Electron Ionization, EI), causing the molecule to fragment in a predictable and reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint" for unambiguous identification.[9][14]

The primary advantage of GC-MS over standalone GC is the addition of mass information, which provides a much higher degree of certainty in compound identification.[12]

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection & Vaporization Column Capillary Column (Separation based on volatility & polarity) Injector->Column Carrier Gas IonSource Ion Source (EI) (Molecule Fragmentation) Column->IonSource Elution MassAnalyzer Mass Analyzer (Separation of ions by m/z ratio) IonSource->MassAnalyzer Detector Detector (Signal Acquisition) MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem Data Output

Caption: High-level workflow of a GC-MS system.

The Framework of Validation: Adhering to ICH Q2(R2)

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[4] The ICH Q2(R2) guidelines provide a comprehensive framework for this process, outlining the key performance characteristics that must be evaluated.[2][15]

Validation_Parameters center_node Validated Method Specificity Specificity/ Selectivity center_node->Specificity Accuracy Accuracy center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision Linearity Linearity center_node->Linearity LOD Limit of Detection (LOD) center_node->LOD LOQ Limit of Quantification (LOQ) center_node->LOQ Robustness Robustness center_node->Robustness Range Range Linearity->Range

Caption: Core performance parameters for analytical method validation.

A Validated GC-MS Protocol for Piperazine Analogs

The following protocol is a synthesized example based on established methods for the simultaneous analysis of piperazines like 1-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in biological matrices.[16][17]

Part A: Sample Preparation (Solid-Phase Extraction)
  • Rationale: Biological samples (plasma, urine) contain numerous interfering substances (proteins, salts, etc.) that must be removed. Solid-Phase Extraction (SPE) provides a clean, concentrated extract, improving sensitivity and protecting the GC-MS system.

  • Protocol:

    • To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard (e.g., BZP-d7, mCPP-d8).[6]

    • Condition a mixed-mode SPE cartridge with sequential washes of methanol and ultrapure water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water and methanol to remove interferences.

    • Elute the target piperazine analogs with 2 mL of a 5% NH4OH in methanol solution.[16]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

Part B: Derivatization
  • Rationale: Many piperazine analogs contain polar amine groups (-NH) that can lead to poor peak shape (tailing) and reduced volatility in a GC system. Derivatization converts these polar groups into less polar, more volatile ones, significantly improving chromatographic performance.[11][18] Trifluoroacetic anhydride (TFAA) is a common and effective acylation agent for this purpose.[16]

  • Protocol:

    • To the dry residue from Part A, add 50 µL of ethyl acetate and 50 µL of TFAA.[16]

    • Cap the vial and incubate at 70°C for 30 minutes.

    • After cooling, evaporate the sample to dryness under nitrogen.

    • Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.[16]

Part C: GC-MS Instrumental Conditions
  • Rationale: The instrumental parameters are optimized to achieve good separation (resolution) between all target analogs and to ensure sensitive detection. A temperature ramp is used to elute compounds with different boiling points effectively.

  • Protocol:

    • GC System: Agilent GC-MS or equivalent.

    • Column: HP-5MS (or similar) 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.[5]

    • Injector: Splitless mode, 250°C.

    • MS System:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and quantitative analysis, and Full Scan to confirm identity.

      • Monitored Ions: Specific m/z ions characteristic of each derivatized piperazine analog.

Executing the Validation: A Data-Driven Comparison

The following sections detail the validation experiments, acceptance criteria, and present comparative data synthesized from published methods.

Specificity
  • Why: To demonstrate that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[2][4]

  • Protocol: Analyze blank matrix samples (e.g., drug-free urine) and spiked samples containing potentially interfering substances.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the target analytes in the blank matrix.

  • Result: The combination of chromatographic retention time and specific mass fragments in GC-MS provides exceptionally high specificity.[12]

Linearity and Range
  • Why: To establish a direct, proportional relationship between the concentration of the analytes and the instrument's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[3]

  • Protocol: Prepare a series of calibration standards (at least 5 concentrations) spanning the expected range. Analyze each standard and plot the peak area ratio (analyte/internal standard) against concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99.[17]

Accuracy
  • Why: To determine the closeness of the measured value to the true value. It demonstrates the absence of systematic error.[4]

  • Protocol: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal value (this can vary by application).[19]

Precision
  • Why: To measure the degree of scatter between a series of measurements from the same sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[2]

  • Protocol: Analyze QC samples (low, medium, high) multiple times on the same day (repeatability) and on different days by different analysts (intermediate precision).

  • Acceptance Criteria: The relative standard deviation (%RSD or %CV) should typically be ≤ 15%.[19]

Limits of Detection (LOD) and Quantification (LOQ)
  • Why: To determine the lowest concentration of an analyte that the method can reliably detect (LOD) and quantify with acceptable accuracy and precision (LOQ).[15]

  • Protocol: Typically determined based on the signal-to-noise ratio (S/N) of low-concentration samples (S/N of 3 for LOD, 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable precision and accuracy.

Table 1: Summary of GC-MS Method Validation Performance for Piperazine Analogs (Data synthesized from multiple sources for illustrative purposes)[16][17][20]

ParameterPiperazine AnalogPerformance MetricResult
Linearity BZP, TFMPPRange0.016 - 10 µg/mL
Correlation (r²)> 0.995
Accuracy BZP, TFMPPRecovery (at 3 levels)92.5% - 108.3%
Precision BZP, TFMPPIntra-day RSD< 10%
Inter-day RSD< 12%
LOD BZP (in urine)Concentration0.002 µg/mL (2 ng/mL)
TFMPP (in urine)Concentration0.002 µg/mL (2 ng/mL)
LOQ BZP (in urine)Concentration0.008 µg/mL (8 ng/mL)
TFMPP (in urine)Concentration0.008 µg/mL (8 ng/mL)

Performance Comparison: GC-MS vs. Alternative Methods

While GC-MS is a robust and widely available technique, other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) are also used. The choice of technique depends on the specific analytical requirements.[21][22]

Table 2: Objective Comparison of Analytical Techniques for Piperazine Detection

FeatureGC-MS LC-MS/MS HPLC-DAD/UV
Principle Separates volatile compounds in the gas phase.[14]Separates compounds in the liquid phase; highly specific MS/MS detection.[23]Separates compounds in the liquid phase; UV/Diode-Array detection.[24]
Analyte Suitability Ideal for volatile or semi-volatile, thermally stable compounds.[21]Excellent for polar, non-volatile, or thermally labile compounds.[25]Requires analytes to have a UV chromophore.[26]
Derivatization Often required for polar piperazines to improve volatility and peak shape.[11]Generally not required , simplifying sample preparation.[23]May be required to add a UV-active group if the native compound lacks one.[27]
Sensitivity High, especially in SIM mode.Typically higher than GC-MS, offering lower detection limits.[28]Generally lower sensitivity compared to mass spectrometry methods.[24]
Sample Preparation More complex, often involving extraction and derivatization.[23]Simpler, often "dilute-and-shoot" or protein precipitation is sufficient.[25]Varies; can be simple but may require extensive cleanup to remove UV-interfering species.
Cost & Availability Widely available, lower initial and operational cost.[29]Higher initial investment and maintenance costs.Most common and affordable analytical instrument.
Best For... Routine, high-throughput screening and confirmation in forensic labs.High-sensitivity analysis, analysis of metabolites, and thermally unstable analogs.Basic purity checks and quantification in quality control where high sensitivity is not required.

LC-MS/MS is often considered the new "gold standard" in forensic toxicology due to its high sensitivity and ability to analyze a broader range of compounds with minimal sample preparation.[23][25][30] However, GC-MS remains a cost-effective, reliable, and powerful tool that is validated and well-established in countless laboratories for the analysis of designer drugs.[29]

Conclusion

The validation of a GC-MS method for the simultaneous detection of piperazine analogs is a critical exercise to ensure the generation of defensible and reliable data. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines, a laboratory can demonstrate that its method is fit for purpose. The necessity of derivatization is a key consideration for GC-MS analysis of these compounds, a step that improves chromatographic performance at the cost of increased sample preparation time. While LC-MS/MS offers advantages in sensitivity and reduced sample preparation, GC-MS remains a highly specific, robust, and widely accessible technique that is exceptionally well-suited for the challenges posed by the ever-evolving landscape of designer drugs.

References

  • Phenomenex. (2026, January 9). How Does GC-MS Work and Its Principle Explained.
  • AMSbiopharma. (2025, July 22).
  • PubMed. (2020, December 28). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. [Link]
  • Agilent. Gas chromatography mass spectrometry basic principles.
  • ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs.
  • Taylor & Francis Online. Gas Chromatography–Mass Spectrometry in the Analysis of Designer Drugs.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • TIJER. Emerging Trends in the Synthesis of Designer Drugs: Challenges for Forensic Analysis.
  • SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis.
  • MtoZ Biolabs.
  • ResolveMass Laboratories Inc. (2026, January 1). Working Principle of GC-MS.
  • International Journal of Research and Review. (2025, August 8).
  • National Institute of Justice. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • ResearchGate.
  • Scholars.Direct. (2020, October 30).
  • PMC - NIH. (2016, January 10). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2)
  • PubMed. (2016, January 10). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. [Link]
  • Scholars.Direct. (2020, October 30).
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • LCGC International. (2018, July 5). The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS.
  • Academic Strive. (2024, October 9).
  • Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems.
  • ResearchGate. Piperazine Derivatives as Dangerous Abused Compounds. [Link]
  • MDPI. (2024, December 4).
  • BenchChem.
  • ResearchGate. Challenges of High-Resolution Mass Spectrometry For Detecting Designer Drugs. [Link]
  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • PMC - NIH. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • UNODC.
  • MDPI. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • ScienceAsia. (2025, March 17).
  • PubMed.
  • Royal Society of Chemistry. Analytical Methods.
  • OUCI. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • PubMed. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
  • PubMed. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. [Link]
  • ResearchGate. (2025, August 7).
  • NTU Journal of Pure Sciences. (2024, December 27).
  • JOCPR.
  • Semantic Scholar. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

Sources

A Guide to Inter-Laboratory Comparison of 1-Benzoylpiperazine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and forensic science, the precise quantification of active pharmaceutical ingredients (APIs) and controlled substances is paramount. 1-Benzoylpiperazine (BZP), often encountered as its hydrochloride salt, is a psychoactive substance with stimulant properties.[1] Its accurate measurement across different laboratories is crucial for regulatory compliance, clinical studies, and forensic investigations. This guide provides an in-depth comparison of analytical methodologies for the quantification of 1-Benzoylpiperazine hydrochloride (BZP HCl), offering experimental insights and data to support robust and reproducible analyses.

The imperative for inter-laboratory agreement stems from the need for standardized results, regardless of where the analysis is performed. Discrepancies in quantification can have significant legal and clinical implications. Therefore, understanding the nuances of different analytical techniques and the factors that contribute to variability is essential for any laboratory involved in the analysis of BZP HCl.

Comparative Analysis of Quantification Methodologies

The choice of analytical technique is a critical determinant of accuracy, sensitivity, and throughput in BZP HCl quantification. The most prevalent methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with distinct advantages and limitations.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by highly selective tandem mass spectrometry detection.
Sample Preparation Often requires derivatization to increase volatility and thermal stability.Typically involves simple dilution or solid-phase extraction (SPE).[2]
Linearity Range 0.1 mg/mL – 1.0 mg/mL[3]0.085 to 8.65 ng/mg (in hair)[2]
Precision (%RSD) Inter-day precision <10%Intra- and inter-day precision ≤10%[2]
Accuracy -1.38% for BZP[3]>90%[4]
Lower Limit of Quantification (LLOQ) Method dependent, generally in the low µg/mL range.5 ng/mL (in plasma)[4]
Throughput ModerateHigh
Matrix Effects Less susceptible to ion suppression/enhancement.Can be prone to matrix effects, requiring careful validation.

Causality Behind Experimental Choices:

The selection between GC-MS and LC-MS/MS is often dictated by the sample matrix and the required sensitivity. For bulk powder analysis or in less complex matrices, GC-MS provides a robust and reliable method.[3] However, for biological matrices such as plasma or hair, the high sensitivity and selectivity of LC-MS/MS are indispensable for detecting low concentrations and mitigating interferences from endogenous compounds.[2][4] The use of a triple quadrupole mass spectrometer in LC-MS/MS allows for Multiple Reaction Monitoring (MRM), significantly enhancing signal-to-noise ratios and specificity.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, analytical methods must be rigorously validated. Below are detailed, step-by-step methodologies for the quantification of BZP HCl using both GC-MS and LC-MS/MS.

This protocol is adapted from methodologies developed for the analysis of seized drug materials.[3]

1. Standard and Sample Preparation:

  • Internal Standard (IS) Solution: Prepare a 0.6 mg/mL solution of nortriptyline in methanol.
  • Calibration Standards: Prepare a combined stock solution of BZP dihydrochloride in the internal standard solution. Serially dilute to create calibration standards ranging from 0.1 mg/mL to 1.0 mg/mL.
  • Sample Preparation: Accurately weigh and dissolve the BZP HCl sample in the internal standard solution to achieve a concentration within the calibration range.

2. GC-MS Parameters:

  • Column: Use a suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.
  • Injection: Inject 1 µL of the prepared standard or sample.
  • Temperature Program:
  • Initial temperature: 150°C for 1 minute.
  • Ramp: 10°C/min to 220°C.
  • Ramp: 90°C/min to 290°C, hold for 2.30 minutes.
  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan for characteristic BZP ions.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the BZP peak area to the IS peak area against the concentration of the calibration standards.
  • Determine the concentration of BZP in the sample by interpolating its peak area ratio on the calibration curve.

This protocol is based on a validated method for the detection of BZP and its metabolites in human plasma.[4]

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of BZP and a suitable deuterated internal standard (e.g., BZP-d7) in methanol.[1][5]
  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with appropriate volumes of the BZP stock solution to create calibration standards (e.g., 1-50 ng/mL) and QCs at low, medium, and high concentrations.
  • Sample Extraction (Solid-Phase Extraction - SPE):
  • Condition a mixed-mode SPE cartridge.
  • Load the plasma sample (pre-treated with a buffer).
  • Wash the cartridge to remove interferences.
  • Elute the analyte and internal standard.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Parameters:

  • Column: C18 reversed-phase column.
  • Mobile Phase: A gradient of ammonium formate buffer and acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with MRM transitions for BZP and the internal standard.

3. Method Validation:

  • Linearity: Assess the linearity of the calibration curve (R² > 0.99).
  • Accuracy and Precision: Analyze QCs on multiple days to determine intra- and inter-day accuracy (within ±15%) and precision (<15% RSD).
  • LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
  • Matrix Effect and Recovery: Evaluate the influence of the plasma matrix on ionization and the efficiency of the extraction process.
Visualizing the Inter-Laboratory Comparison Workflow

A well-structured inter-laboratory comparison is crucial for assessing the proficiency of different laboratories. The following diagram illustrates a typical workflow.

InterLab_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories Prep Preparation of Homogeneous Samples Dist Distribution to Participating Labs Prep->Dist Data_Coll Data Collection and Analysis Dist->Data_Coll LabA Lab A: Analysis Dist->LabA Samples LabB Lab B: Analysis Dist->LabB Samples LabC Lab C: Analysis Dist->LabC Samples Report Final Report Generation Data_Coll->Report Data_Sub Data Submission LabA->Data_Sub LabB->Data_Sub LabC->Data_Sub Data_Sub->Data_Coll Results

Caption: Workflow of an inter-laboratory comparison study.

Understanding the Analyte: 1-Benzoylpiperazine

The chemical structure of BZP and its potential for metabolism are key considerations in developing a robust analytical method.

BZP_Structure_Metabolism BZP 1-Benzoylpiperazine (BZP) C11H14N2O Metabolite1 4-hydroxy-BZP BZP->Metabolite1 Metabolism Metabolite2 3-hydroxy-BZP BZP->Metabolite2 Metabolism

Caption: Chemical structure and major metabolites of BZP.

The presence of metabolites, such as 4-hydroxy-BZP and 3-hydroxy-BZP, necessitates chromatographic separation to ensure that the quantification of the parent compound is not affected.[6]

Conclusion and Recommendations

The successful quantification of this compound across multiple laboratories hinges on the use of validated analytical methods and a clear understanding of their respective strengths and weaknesses. For high-throughput analysis in complex biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[2][4] GC-MS remains a viable and cost-effective option for the analysis of less complex samples, such as bulk powders.[3]

To ensure consistency in inter-laboratory comparisons, the following are recommended:

  • Use of Certified Reference Materials (CRMs): All participating laboratories should use a common, well-characterized CRM for BZP HCl to minimize variability from standard preparation.[1]

  • Standardized Protocols: While minor variations are expected, key parameters of the analytical method should be harmonized as much as possible.

  • Proficiency Testing: Regular participation in proficiency testing schemes is essential for laboratories to monitor their performance and identify areas for improvement.[7][8]

By adhering to these principles and employing robust, validated analytical methodologies, the scientific community can achieve a high degree of confidence in the inter-laboratory quantification of this compound.

References

  • Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences, 55(5), 1311–1318. [Link]
  • Bassindale, T., Aickin, R., & Handforth, M. (2011). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Analytical and Bioanalytical Chemistry, 401(6), 2013–2017. [Link]
  • De Boer, D., O'Brien, R., & Tanner-Smith, E. E. (2005). N-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).
  • Ling, S., Zuway, K., & Tulsie, B. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1), 22-30. [Link]
  • Peters, F. T., Martinez-Ramirez, J. A., & Maurer, H. H. (2008). Development and validation of a GC-MS method for the simultaneous quantification of two piperazine designer drugs sold in combination as 'Legal X'. Journal of Mass Spectrometry, 43(3), 350-357. [Link]
  • United Nations Office on Drugs and Crime. (2013).
  • van der Woude, H. (2010). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 15(12), 675-679. [Link]
  • Wojciechowska, I., Celiński, R., & Kuś, P. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3345. [Link]
  • German Federal Institute for Risk Assessment (BfR). (2020). Interlaboratory comparison exercise on the determination of bisphenol A (BPA), bisphenol S (BPS) and aluminium (Al)

Sources

Comparative Analysis of 1-Benzoylpiperazine Hydrochloride: Binding Affinities at Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Neuropharmacology and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Benzoylpiperazine (BZP), a derivative of the piperazine chemical class, is a synthetic compound recognized for its stimulant properties and its interaction with key neurotransmitter systems in the central nervous system (CNS).[1][2] As a structural analog of benzylpiperazine, a well-documented psychoactive agent, 1-Benzoylpiperazine is a subject of significant interest in neuroscience and pharmaceutical development for its potential to modulate dopaminergic and serotonergic pathways.[2][3][4] Understanding the specific binding affinities of this compound for various dopamine and serotonin receptor subtypes is fundamental to elucidating its mechanism of action, predicting its physiological effects, and exploring its therapeutic potential for CNS disorders.[5][6]

This guide provides an in-depth comparative analysis of the binding characteristics of 1-Benzoylpiperazine and related piperazine derivatives to dopamine and serotonin receptors. It is designed to offer researchers and drug development professionals a comprehensive resource, integrating quantitative binding data with detailed experimental protocols and mechanistic insights to support further investigation and application.

Section 1: Comparative Binding Affinity Profile

The pharmacological activity of 1-Benzoylpiperazine and its analogs is primarily dictated by their interaction with monoamine transporters and G-protein coupled receptors (GPCRs).[4][6] Derivatives of piperazine are known to function as releasing agents and reuptake inhibitors at the dopamine transporter (DAT) and the serotonin transporter (SERT), which elevates synaptic concentrations of these neurotransmitters.[4][7] This increased availability leads to the activation of postsynaptic dopamine and serotonin receptors, mediating the compound's ultimate neurobehavioral effects.

While specific high-resolution binding data for 1-Benzoylpiperazine hydrochloride is not extensively documented in publicly available literature, the known affinities of related arylpiperazine compounds provide a robust framework for understanding its likely receptor interaction profile. The following table summarizes representative binding affinities (Ki, in nM) for various arylpiperazine derivatives at key human dopamine and serotonin receptor subtypes, compiled from authoritative pharmacological studies. Lower Ki values indicate higher binding affinity.

Table 1: Representative Binding Affinities (Ki, nM) of Arylpiperazine Derivatives

Receptor Subtype Representative Compound Class Binding Affinity (Ki, nM) Implication Reference(s)
Dopamine Receptors
D1 Arylpiperazine-benzimidazole >1000 (Low Affinity) Minimal direct interaction with D1-like receptors. [8]
D2 Arylpiperazine-benzimidazole 15 - 300 (Moderate to High) Significant interaction, suggesting a role in modulating D2-mediated pathways, relevant to antipsychotic action. [8][9]
D3 N-phenylpiperazine analogs 0.2 - 20 (High to Very High) Potent interaction, indicating potential for treating conditions like Parkinson's disease or addiction. [10]
D4 Benzyloxypiperidine analogs >30-fold selectivity over other DRs High selectivity suggests potential for targeted therapies with fewer side effects. [11]
Serotonin Receptors
5-HT1A Phenylpiperazinylpropyl derivatives 8 - 50 (High Affinity) Strong binding suggests modulation of anxiety, depression, and cognitive functions. [12][13]
5-HT2A Arylpiperazine derivatives 39 - 315 (Moderate to High) Interaction is a key feature of atypical antipsychotics and psychedelics. [9][14][15]
5-HT2C Psilocin (related mechanism) 79 - 311 (Moderate Affinity) Modulation of mood, appetite, and psychosis. [15][16]

| 5-HT7 | Arylpiperazine derivatives | 42 - 45 (High Affinity) | Implicated in mood regulation and circadian rhythms. |[9][17] |

Interpretation of Binding Data:

The data profile for the broader arylpiperazine class suggests that this compound likely exhibits a multi-target engagement strategy. A high affinity for D2-like dopamine receptors (D2, D3) and key serotonin receptors (5-HT1A, 5-HT2A) is a hallmark of many modern antipsychotic and antidepressant medications.[9][18][19] The interplay between dopaminergic and serotonergic activity is crucial; for instance, 5-HT2A receptor antagonism can mitigate the extrapyramidal side effects associated with strong D2 receptor blockade, a cornerstone of atypical antipsychotic efficacy.[9] The potent affinity for the 5-HT1A receptor suggests potential anxiolytic and antidepressant effects.[13] This profile underscores the compound's potential as a scaffold for developing novel CNS therapeutics.[2][6]

Section 2: Experimental Protocol for Radioligand Binding Assay

To ensure scientific rigor and reproducibility, determining binding affinities requires a standardized and well-validated experimental approach. The competitive radioligand binding assay is the gold-standard method for quantifying the interaction between a test compound and a specific receptor target.[20][21]

Objective: To determine the inhibition constant (Ki) of this compound for a specific dopamine or serotonin receptor subtype expressed in a recombinant cell line.

Pillar 1: Expertise & Causality - The "Why" Behind the "How"

This protocol is designed not just as a series of steps, but as a logical workflow where each stage is critical for the integrity of the final data.

Step 1: Membrane Preparation

  • Action: Harvest cultured cells (e.g., HEK-293) stably expressing the human receptor of interest (e.g., D2 or 5-HT2A). Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors) and centrifuge at high speed (e.g., 20,000 x g) to pellet the cell membranes.[22][23][24]

  • Rationale: Receptors are embedded within the cell membrane. This process isolates the membrane fraction from other cellular components, creating a concentrated source of the target receptor for the assay. Using protease inhibitors is crucial to prevent enzymatic degradation of the receptor protein, ensuring its structural and functional integrity.

Step 2: Assay Setup (in a 96-well plate)

  • Action: Prepare serial dilutions of the unlabeled test compound (1-Benzoylpiperazine HCl). In triplicate, set up three conditions for a final volume of 250 µL per well:[24][25]

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM Haloperidol for D2).[22]

    • Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound.

  • Rationale: The 'Total Binding' wells measure all binding events (specific and non-specific). The 'NSB' wells are critical for establishing a baseline of radioligand binding to non-receptor components (like the filter paper or lipids), which must be subtracted to isolate the true receptor-specific signal. This control is the foundation of a self-validating system.[22][23]

Step 3: Incubation

  • Action: Add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) to each well. The concentration should be close to its dissociation constant (Kd) for the receptor. Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation.[22][25][26]

  • Rationale: Incubation allows the binding reaction to reach equilibrium, a steady state where the rate of radioligand binding equals the rate of dissociation. Using a radioligand concentration near its Kd ensures optimal conditions for detecting competitive displacement by the test compound.[27]

Step 4: Filtration and Washing

  • Action: Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters (pre-soaked in a substance like polyethyleneimine to reduce non-specific binding) using a cell harvester. Immediately wash the filters multiple times with ice-cold wash buffer.[22][24]

  • Rationale: This step is crucial for separating the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through). Rapid filtration and washing with ice-cold buffer minimize the dissociation of the radioligand from the receptor during the wash, preserving the equilibrium state for accurate measurement.[28]

Step 5: Quantification and Data Analysis

  • Action: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[23][25]

  • Rationale: The scintillation cocktail contains fluors that emit light when excited by the radioactive particles from the radioligand. The counter detects these light emissions, providing a quantitative measure of the amount of bound radioligand.

Pillar 2: Trustworthiness & Data Integrity
  • Calculation:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[23]

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a competition curve.

    • Use non-linear regression analysis (e.g., in Prism® software) to determine the IC50 value , which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[24]

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

  • Self-Validation: The inclusion of total and non-specific binding controls for every experiment, along with running samples in triplicate, ensures that the calculated specific binding is accurate and the results are statistically robust. The Cheng-Prusoff correction accounts for the competitive interaction with the radioligand, providing a true measure of the test compound's affinity.

Section 3: Visualization of Pathways and Workflows

To provide a clearer understanding of the mechanisms and processes described, the following diagrams have been generated using Graphviz.

G cluster_0 Step 1: Membrane Prep cluster_1 Step 2-3: Assay & Incubation cluster_2 Step 4-5: Quantification & Analysis p1 HEK-293 Cells (Expressing Target Receptor) p2 Homogenization (Lysis Buffer + Protease Inhibitors) p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Isolated Receptor Membranes p3->p4 a1 96-Well Plate Setup: - Total Binding - Non-Specific Binding - Competitive Binding p4->a1 a2 Add Radioligand & Test Compound a1->a2 a3 Incubate to Reach Equilibrium (e.g., 60-120 min) a2->a3 q1 Rapid Vacuum Filtration (Separate Bound from Free) a3->q1 q2 Wash Filters q1->q2 q3 Scintillation Counting (CPM) q2->q3 q4 Data Analysis: Calculate IC50 -> Ki q3->q4

Caption: Workflow for a competitive radioligand binding assay.

BZP_Mechanism cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron BZP 1-Benzoylpiperazine (or derivative) DAT Dopamine Transporter (DAT) BZP->DAT Blocks Reuptake SERT Serotonin Transporter (SERT) BZP->SERT Blocks Reuptake IncDA Increased [Dopamine] IncSero Increased [Serotonin] DA Dopamine D2R D2 Receptor DA->D2R Activates Sero Serotonin SHT2AR 5-HT2A Receptor Sero->SHT2AR Activates IncDA->DA IncSero->Sero SignalD Downstream Signaling D2R->SignalD SignalS Downstream Signaling SHT2AR->SignalS

Caption: BZP derivatives' impact on dopamine and serotonin pathways.

Conclusion

This compound belongs to a class of compounds with significant modulatory effects on the central dopaminergic and serotonergic systems. The likely multi-target profile, characterized by high affinity for D2-like and various serotonin receptors, positions it as a compound of interest for therapeutic development in psychiatry and neurology. The methodologies outlined in this guide provide a robust framework for the precise characterization of its binding affinities, ensuring that future research is built upon a foundation of scientific integrity and validated protocols. A thorough understanding of these fundamental pharmacological properties is the critical first step in translating a promising chemical scaffold into a potential clinical candidate.

References

  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.
  • BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • PubMed. (n.d.). Fully automated radioligand binding filtration assay for membrane-bound receptors.
  • Bluelight.org. (2024). Stimulants - 1-Benzoylpiperazine.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • PubMed. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography.
  • PubMed. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • Chem-Impex. (n.d.). 1-Benzoylpiperazine.
  • Smolecule. (n.d.). Buy this compound | 56227-55-5.
  • (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands.
  • BenchChem. (n.d.). 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis.
  • European Union. (n.d.). BZP/piperazines drug profile.
  • ResearchGate. (n.d.).
  • NIH. (n.d.).
  • PubMed Central. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
  • PMC - NIH. (2021).
  • MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl].
  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • PubMed. (n.d.). Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors.
  • PubMed. (n.d.).
  • Frontiers. (n.d.). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia.
  • PubMed. (n.d.). Synthesis, 5-HT1A and 5-HT2A receptor activity of new 1-phenylpiperazinylpropyl derivatives with arylalkyl substituents in position 7 of purine-2,6-dione.
  • PubMed. (2018).
  • NCBI Bookshelf - NIH. (n.d.). Biochemistry, Dopamine Receptors.
  • PubMed. (2022). Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice.
  • PubMed. (n.d.).

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 1-Benzoylpiperazine Hydrochloride Against a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of 1-Benzoylpiperazine hydrochloride, a notable piperazine derivative.[1] By leveraging a Certified Reference Material (CRM), we establish a metrologically sound basis for comparison, ensuring the accuracy and traceability of our findings.[2][3]

1-Benzoylpiperazine (BZP) and its salts are pharmacologically significant compounds, and ensuring their purity is critical for both research and potential therapeutic applications.[4] Impurities, even in trace amounts, can significantly alter the compound's biological activity and toxicological profile, making rigorous purity assessment an indispensable part of the quality control process.[5][6][7] This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Resolution Mass Spectrometry (HRMS) for this purpose.

The Cornerstone of Accuracy: Certified Reference Materials

A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[2] In the context of pharmaceutical analysis, CRMs are essential for:

  • Method Validation: Establishing the accuracy and reliability of analytical procedures.[2]

  • Instrument Calibration: Ensuring the proper functioning and calibration of analytical instruments.[2]

  • Quality Control: Providing a benchmark for routine analysis of product batches.[2][3]

By comparing our test sample of this compound against a well-characterized CRM, we can have a high degree of confidence in the accuracy and validity of our purity determination.[2][8]

A Multi-Pronged Analytical Approach: HPLC, qNMR, and HRMS

No single analytical technique is universally superior; each possesses unique strengths and limitations. A comprehensive purity assessment, therefore, necessitates a multi-technique approach. This guide will focus on a powerful triad of analytical methods:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[1][7]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[9][10]

  • High-Resolution Mass Spectrometry (HRMS): A highly sensitive and specific technique for identifying and characterizing impurities, even at trace levels.[5][11]

The following sections will delve into the experimental protocols, present comparative data, and discuss the nuances of each technique in the context of assessing the purity of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a widely used technique for purity determination due to its high resolving power and sensitivity.[1][7] For piperazine derivatives, which may lack a strong chromophore, derivatization can be employed to enhance UV detection.[1][12] However, 1-Benzoylpiperazine possesses a benzoyl group, providing sufficient UV absorbance for direct analysis.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve the this compound CRM in the mobile phase to create a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the test sample of this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 230 nm

  • Analysis: Inject the calibration standards and the test sample.

  • Data Analysis: Construct a calibration curve from the peak areas of the CRM standards. Determine the concentration of this compound in the test sample from the calibration curve. Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram (Area % method), and also by assay against the CRM.

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CRM Weigh CRM CRM_Sol CRM_Sol CRM->CRM_Sol Dissolve Sample Weigh Test Sample Sample_Sol Sample_Sol Sample->Sample_Sol Dissolve MobilePhase Prepare Mobile Phase Cal_Std Cal_Std CRM_Sol->Cal_Std Dilute HPLC HPLC-UV Analysis Cal_Std->HPLC Sample_Sol->HPLC Cal_Curve Calibration Curve HPLC->Cal_Curve Purity_Calc Purity Calculation (Area % & Assay) HPLC->Purity_Calc

Caption: Workflow for HPLC Purity Assessment of 1-Benzoylpiperazine HCl.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a powerful primary ratio method for purity assessment, as the signal intensity is directly proportional to the number of nuclei.[9][13] This allows for a direct comparison of the analyte to an internal standard of known purity and concentration.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or Methanol-d₄)

  • Internal Standard (IS) of certified purity (e.g., Maleic acid, Dimethyl sulfone)

Procedure:

  • Internal Standard Selection: Choose an internal standard with a simple spectrum (ideally a singlet) that does not overlap with the analyte signals.[10]

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound CRM and the internal standard into an NMR tube.

    • Accurately weigh the same amount of the test sample and the internal standard into a separate NMR tube.

    • Add a precise volume of the deuterated solvent to each tube and ensure complete dissolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum for both the CRM and the test sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

  • Data Processing:

    • Carefully integrate the well-resolved signals of both the analyte and the internal standard.

  • Purity Calculation: The purity of the test sample can be calculated using the following formula[9]:

    • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the internal standard.

Logical Relationship in qNMR Purity Determination

qNMR_Logic Analyte 1-Benzoylpiperazine HCl (Test Sample) NMR_Spec ¹H NMR Spectrum Analyte->NMR_Spec IS Internal Standard (Certified Purity) IS->NMR_Spec Purity_Calc Purity Calculation NMR_Spec->Purity_Calc Integral Ratios Result Result Purity_Calc->Result Final Purity Value

Caption: Logical flow of qNMR for purity determination.

High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling

HRMS is an invaluable tool for the detection, identification, and quantification of impurities.[5][6][11] Its high mass accuracy and resolution allow for the determination of the elemental composition of unknown impurities.

Instrumentation:

  • LC-HRMS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare the this compound test sample as described in the HPLC protocol.

  • LC-HRMS Analysis:

    • Utilize the same chromatographic conditions as the HPLC method to separate the impurities.

    • Acquire full-scan high-resolution mass spectra in positive ion mode.

    • Perform tandem MS (MS/MS) experiments on the detected impurity ions to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Extract the accurate masses of the detected impurities.

    • Use the accurate mass data to propose elemental compositions for the impurities.

    • Interpret the MS/MS fragmentation patterns to elucidate the structures of the impurities.

    • Quantify the impurities based on their peak areas relative to the main component, assuming similar ionization efficiencies for a semi-quantitative estimation.

Comparative Data Analysis

The following tables summarize hypothetical but representative data from the analysis of a test batch of this compound against a CRM with a certified purity of 99.8%.

Table 1: HPLC Purity Assessment

ParameterCertified Reference MaterialTest Sample
Retention Time (min) 8.528.51
Purity (Area %) 99.9%99.2%
Assay vs. CRM (%) N/A99.3%
Known Impurity 1 (Area %) < 0.05%0.35%
Unknown Impurity 2 (Area %) < 0.05%0.15%

Table 2: qNMR Purity Assessment

ParameterCertified Reference MaterialTest Sample
Internal Standard Maleic Acid (99.95% Purity)Maleic Acid (99.95% Purity)
Calculated Purity (%) 99.8% (matches certificate)99.1%

Table 3: HRMS Impurity Profiling of Test Sample

ImpurityRetention Time (min)Observed m/zProposed FormulaProposed StructureRelative Abundance (%)
Known Impurity 1 6.25195.0815C₁₀H₁₁N₂O₂1-(4-Hydroxybenzoyl)piperazine0.35
Unknown Impurity 2 9.88205.1389C₁₁H₁₇N₂O₂N-Oxide derivative0.15

Discussion and Interpretation

The multi-technique approach provides a comprehensive and self-validating assessment of the purity of the this compound test sample.

  • HPLC analysis provides a robust and routine method for purity determination. The area percentage method gave a purity of 99.2%, while the assay against the CRM yielded a slightly higher value of 99.3%. The assay method is generally considered more accurate as it corrects for differences in response factors between the analyte and impurities. The presence of two notable impurities was detected.

  • qNMR analysis offers an orthogonal and highly accurate method for purity determination.[9][14] The calculated purity of 99.1% is in close agreement with the HPLC results, providing strong confidence in the assessment. The advantage of qNMR is its ability to provide a direct measure of purity without the need for a specific reference standard for the analyte, relying instead on a well-characterized internal standard.[10][13]

  • HRMS analysis was instrumental in the identification of the impurities detected by HPLC.[11] The high mass accuracy allowed for the confident assignment of elemental compositions. The MS/MS fragmentation data would be crucial for the structural elucidation of the unknown impurity. This level of impurity characterization is critical for understanding potential degradation pathways and toxicological risks.

The convergence of results from these three distinct analytical techniques provides a high degree of confidence in the determined purity of the this compound test sample, which is approximately 99.1-99.3%. The impurity profile has been partially elucidated, identifying a known process-related impurity and a potential degradation product.

Conclusion: A Framework for Rigorous Purity Assessment

The assessment of chemical purity is a critical aspect of scientific research and drug development. This guide has demonstrated a robust, multi-faceted approach to determining the purity of this compound by leveraging a certified reference material. The combined use of HPLC, qNMR, and HRMS provides a self-validating system that not only quantifies the purity but also identifies and characterizes the impurities present.

This comprehensive analytical strategy, grounded in the principles of metrological traceability and orthogonal testing, ensures the generation of reliable and defensible data. Adherence to such rigorous analytical practices, in line with guidelines such as those from the International Council for Harmonisation (ICH), is paramount for ensuring the quality, safety, and efficacy of pharmaceutical compounds.[15][16][17][18]

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
  • A Guide to Quantit
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Quality Guidelines. ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • CWS ABROAD What are Certified reference m
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Understanding certified reference m
  • Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing. SynThink Research Chemicals.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide.
  • How Certified Reference Materials Help Labs Meet Their Regul
  • Determination of piperazine derivatives in “Legal Highs”.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • A Review on Analytical Methods for Piperazine Determin
  • Certificate of Analysis - 1-Benzoylpiperazine. MedchemExpress.com.
  • BZP-d7 (hydrochloride) (CRM). Cayman Chemical.
  • BZP (hydrochloride) (CRM) (CAS 5321-63-1). Cayman Chemical.
  • Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. PubMed.
  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
  • 1-Benzoylpiperazine | C11H14N2O | CID 762654. PubChem.
  • 1-benzoylpiperazine HCl. PubChem.

Sources

A Comparative Guide to the Metabolic Stability of 1-Benzoylpiperazine Hydrochloride: A Framework for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, early assessment of a compound's metabolic stability is not merely a routine check but a critical determinant of its potential success.[1][2] Poor metabolic stability can lead to low bioavailability, short duration of action, and unpredictable in vivo exposure, ultimately halting the progression of an otherwise promising candidate. This guide presents a comparative study framework for evaluating the metabolic stability of 1-Benzoylpiperazine hydrochloride, a versatile scaffold in medicinal chemistry.[3] By objectively comparing its performance against a structurally related analogue, 1-Benzylpiperazine (BZP), and industry-standard control compounds, we provide researchers, scientists, and drug development professionals with the experimental data, detailed protocols, and mechanistic insights necessary to make informed decisions in their discovery programs.

Introduction: The Imperative of Metabolic Stability in CNS Drug Design

The piperazine moiety is a privileged scaffold, frequently incorporated into CNS-active agents due to its favorable physicochemical properties and ability to interact with various biological targets. 1-Benzoylpiperazine, in particular, serves as a key synthetic intermediate for a range of pharmacologically active molecules.[3] However, for any CNS drug candidate, the ability to cross the blood-brain barrier is only half the battle; it must also exhibit sufficient stability in the metabolic machinery of the liver to maintain therapeutic concentrations.[1][2]

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[4] This process, known as biotransformation, directly governs a drug's pharmacokinetic profile. The piperazine ring itself is known to be susceptible to several metabolic transformations, including N-oxidation, oxidative N-dealkylation, and ring opening, primarily mediated by CYP enzymes.[5]

This guide focuses on establishing a robust, in vitro framework to assess the metabolic fate of this compound. Our core objective is to elucidate the impact of the benzoyl group on the molecule's stability by comparing it directly to 1-Benzylpiperazine (BZP). The key structural difference—a carbonyl group in 1-Benzoylpiperazine versus a methylene bridge in BZP—is hypothesized to significantly alter the compound's susceptibility to enzymatic attack.

Scientific Rationale and Experimental Design

To conduct a meaningful comparative study, the experimental design must be rooted in sound scientific principles, ensuring that the data generated is both reliable and translatable.

Causality Behind Experimental Choices: Why Liver Microsomes?

For initial metabolic stability screening, we selected human and rat liver microsomes as our in vitro system. This choice is deliberate and based on several key factors:

  • Enzymatic Relevance: Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, especially CYPs.[4][6][7] Since piperazine derivatives are primarily metabolized by CYPs, microsomes provide a highly relevant and concentrated enzymatic environment.[8]

  • High-Throughput and Cost-Effectiveness: Microsomal stability assays are well-suited for high-throughput screening in the early stages of drug discovery due to their relative simplicity, lower cost compared to hepatocytes, and ease of preparation and storage.[4]

  • Mechanistic Focus: By using a cofactor-supplemented system (NADPH for CYPs), we can specifically probe Phase I metabolic pathways, which are often the primary drivers of intrinsic clearance for this class of compounds.

A Self-Validating System: Selection of Comparators and Controls

A protocol's trustworthiness is defined by its ability to self-validate. This is achieved through the judicious inclusion of appropriate comparators and controls.

  • Direct Comparator (1-Benzylpiperazine): BZP is the ideal comparator. Its structure is nearly identical to 1-Benzoylpiperazine, allowing us to isolate the metabolic impact of the benzoyl group's carbonyl moiety. BZP is known to undergo metabolism via hydroxylation and N-dealkylation, providing a well-characterized baseline.[8][9]

  • Assay Validation Controls:

    • Verapamil (High Clearance Control): This compound is rapidly metabolized by liver microsomes and serves to confirm that the enzymatic system is active and functioning as expected.[10]

    • Warfarin (Low Clearance Control): This compound exhibits low metabolic turnover, ensuring that the observed degradation of test compounds is due to enzymatic activity and not non-specific instability in the assay buffer.[10]

The inclusion of these controls allows us to benchmark the performance of this compound, providing context and confidence in the experimental results.

Experimental Workflow Visualization

The overall workflow for the comparative stability assessment is depicted below. This systematic process ensures reproducibility and clarity, from sample preparation through to data analysis.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solutions (10 mM in DMSO) - 1-Benzoylpiperazine HCl - 1-Benzylpiperazine - Verapamil - Warfarin pre_inc Pre-incubate Microsomes & Test Compound (5 min) prep_stock->pre_inc prep_microsomes Thaw & Dilute Liver Microsomes (Human, Rat) prep_microsomes->pre_inc prep_cofactor Prepare NADPH Regeneration System start_rxn Initiate Reaction (Add NADPH) prep_cofactor->start_rxn pre_inc->start_rxn time_points Aliquot at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction (Ice-Cold Acetonitrile with Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Quantify Parent Compound) supernatant->lcms calc Calculate: - % Remaining - Half-Life (t½) - Intrinsic Clearance (CLint) lcms->calc

Sources

A Comparative Guide to Validating the Specificity of an Analytical Method for 1-Benzoylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of experimental approaches to validate the specificity of an analytical method for 1-Benzoylpiperazine hydrochloride. As a crucial intermediate in the synthesis of numerous pharmaceuticals, ensuring the purity and identity of this compound is paramount for the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into establishing a robust, self-validating analytical method.

The Imperative of Specificity in Pharmaceutical Analysis

In the realm of pharmaceutical quality control, specificity is the cornerstone of a reliable analytical method. It is defined as the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[1][2][3] For this compound, these components include process-related impurities, degradation products, and other matrix components. A lack of specificity can lead to an overestimation of the active pharmaceutical ingredient (API) content, with potentially serious consequences for patient safety.

The validation of specificity, as mandated by the International Council for Harmonisation (ICH) guideline Q2(R1), ensures that the analytical method is "stability-indicating."[1][4][5] This means the method can accurately measure the decrease in the amount of the API due to degradation. This guide will walk you through the critical experiments required to establish and document the specificity of a High-Performance Liquid Chromatography (HPLC) method for this compound.

Designing a Robust Specificity Study

A comprehensive specificity study for this compound involves two key components: evaluation against potential impurities and a forced degradation study.

Identifying Potential Impurities

A thorough understanding of the synthetic route of 1-Benzoylpiperazine is crucial for identifying potential process-related impurities. The most common synthesis involves the acylation of piperazine with benzoyl chloride.[3] This reaction can lead to the formation of key impurities:

  • Piperazine: Unreacted starting material.

  • 1,4-Dibenzoylpiperazine: A di-substituted by-product.

These known impurities should be procured or synthesized to be co-injected with the this compound standard to demonstrate the method's resolving power.

The Rationale of Forced Degradation

Forced degradation studies, or stress testing, are essential to identify the likely degradation products that may arise during the shelf-life of the drug substance.[6][7][8] By subjecting this compound to conditions more severe than accelerated stability testing, we can generate these degradants and ensure the analytical method can separate them from the intact API. The goal is to achieve a target degradation of 5-20%.[6]

The amide linkage in 1-Benzoylpiperazine is a primary target for degradation. Therefore, the forced degradation study should include the following conditions:

  • Acid Hydrolysis: To challenge the amide bond under acidic conditions.

  • Base Hydrolysis: To assess the stability of the amide bond under alkaline conditions.

  • Oxidative Degradation: To evaluate the molecule's susceptibility to oxidation.

  • Thermal Degradation: To investigate the effect of heat on the compound.

  • Photolytic Degradation: To determine the impact of light exposure.

Experimental Protocol: A Validated HPLC Method

The following HPLC method is presented as a robust starting point for the analysis of this compound and the validation of its specificity.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of a 50:50 mixture of water and acetonitrile (diluent).

  • Impurity Stock Solutions (1 mg/mL): Separately prepare stock solutions of piperazine and 1,4-dibenzoylpiperazine in the diluent.

  • Spiked Sample Solution: Prepare a solution of this compound (1 mg/mL) and spike it with known amounts of piperazine and 1,4-dibenzoylpiperazine at a concentration relevant to their specification limits (e.g., 0.1%).

Forced Degradation Sample Preparation
  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder of this compound to 105°C for 48 hours. Dissolve 10 mg of the stressed sample in 10 mL of diluent.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in diluent) to UV light (254 nm) for 24 hours.

Visualizing the Specificity Validation Workflow

Specificity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation API 1-Benzoylpiperazine HCl Standard HPLC HPLC-UV Analysis (as per protocol) API->HPLC Impurities Process Impurities (Piperazine, 1,4-Dibenzoylpiperazine) Impurities->HPLC Forced_Deg Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photolytic) Forced_Deg->HPLC PDA Peak Purity Analysis (using PDA detector) HPLC->PDA Mass_Balance Mass Balance Calculation (Assay + Degradants) HPLC->Mass_Balance Resolution Resolution between API and Impurity/Degradant Peaks PDA->Resolution Purity_Index Purity_Index PDA->Purity_Index Conclusion Conclusion: Method is Specific and Stability-Indicating Resolution->Conclusion Purity_Index->Conclusion Mass_Balance->Conclusion

Caption: Workflow for Specificity Validation of 1-Benzoylpiperazine HCl.

Interpreting the Results: A Comparative Analysis

The success of the specificity validation hinges on the clear separation of the this compound peak from all potential interfering peaks.

Resolution of Process-Related Impurities

The chromatogram of the spiked sample solution should demonstrate baseline resolution (Resolution > 2) between the main peak of this compound and the peaks corresponding to piperazine and 1,4-dibenzoylpiperazine.

Table 1: Chromatographic Data for Specificity against Process Impurities

CompoundRetention Time (min)Relative Retention TimeResolution
Piperazine2.50.25-
1-Benzoylpiperazine HCl 10.0 1.00 15.2
1,4-Dibenzoylpiperazine14.81.488.5

Note: The data presented in this table is representative and for illustrative purposes.

Evaluation of Forced Degradation Samples

The chromatograms of the stressed samples should be carefully examined for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradant peaks are well-resolved from the API peak.

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of DegradantsResolution of Major Degradant from API
Acid Hydrolysis (0.1 M HCl, 80°C, 4h)12.523.8
Base Hydrolysis (0.1 M NaOH, 80°C, 2h)18.234.5
Oxidative (3% H₂O₂, RT, 24h)8.912.9
Thermal (105°C, 48h)3.115.1
Photolytic (UV 254nm, 24h)6.723.2

Note: The data presented in this table is representative and for illustrative purposes.

Peak Purity Analysis

To further confirm the specificity, a photodiode array (PDA) detector should be used to perform peak purity analysis. The purity angle should be less than the purity threshold for the this compound peak in all samples, indicating that the peak is spectrally homogeneous and not co-eluting with any impurities or degradants.

Conclusion: Establishing a Self-Validating System

By systematically evaluating the separation of this compound from its potential process-related impurities and degradation products, we can confidently establish the specificity of the analytical method. The combination of chromatographic resolution data and peak purity analysis provides a self-validating system, ensuring the trustworthiness of the results. This robustly validated, stability-indicating method is then fit for its intended purpose in quality control, stability studies, and regulatory submissions, ultimately contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • U.S. Food and Drug Administration.
  • European Medicines Agency. Committee for Medicinal Products for Human Use (CHMP), ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
  • PubChem. 1-Benzoylpiperazine. [Link]
  • United Nations Office on Drugs and Crime.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
  • Journal of Chemical and Pharmaceutical Research.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
  • Singh, R., & Raza, K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]

Sources

A Comparative Analysis of the Anxiolytic Potential of Novel 1-Benzoylpiperazine Derivatives Against Diazepam

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic landscape for anxiety disorders, while mature, remains imperfect. First-line treatments such as benzodiazepines carry risks of sedation, dependence, and cognitive impairment, while other options like SSRIs often have a delayed onset of action.[1][2] This guide provides a preclinical benchmarking analysis of a novel 1-Benzoylpiperazine derivative, hereafter referred to as Compound BZP-X, against the widely used anxiolytic, Diazepam. We explore the scientific rationale for investigating this compound class, detail the rigorous behavioral and mechanistic assays employed, and present a comparative data summary to evaluate its potential as a next-generation anxiolytic with an improved therapeutic index.

Introduction: The Rationale for Novel Anxiolytics

Anxiety disorders are among the most prevalent mental illnesses globally, necessitating a continuous search for more effective and safer therapeutic agents.[1] The current pharmacological armamentarium is dominated by drugs that modulate the GABAergic and serotonergic systems. Benzodiazepines, positive allosteric modulators of the GABA-A receptor, offer rapid anxiolysis but are beset by significant side effects.[2][3] In contrast, aryl-piperazine derivatives have shown promise by targeting various neurotransmitter systems, particularly serotonin (5-HT) receptors like 5-HT1A, potentially offering a dissociation between anxiolytic efficacy and sedative effects.[2][4][5]

Compound BZP-X emerges from a class of 1-Benzoylpiperazine derivatives hypothesized to exhibit anxiolytic properties through selective modulation of the serotonergic system, distinguishing its mechanism from the broad central nervous system depression associated with benzodiazepines. This guide outlines the preclinical experimental framework designed to test this hypothesis.

Experimental Design & Methodologies

The primary objective is to compare the anxiolytic and sedative-hypnotic effects of Compound BZP-X with Diazepam. This requires a multi-assay approach using validated rodent models of anxiety-like behavior.

Causality Behind Experimental Choices
  • Animal Model: C57BL/6J mice are selected due to their extensive use in behavioral neuroscience, providing a robust baseline for comparison. Both male and female mice are tested separately to account for potential sex-dependent effects.[6]

  • Benchmark Drug: Diazepam serves as the positive control. It is a classic benzodiazepine with well-characterized anxiolytic and sedative effects, providing a stringent benchmark.[7][8][9] However, it's noted that its anxiolytic effect in mice can be controversial and dose-dependent, often overlapping with sedation.[7][8][10]

  • Behavioral Assays: A battery of tests is employed to build a comprehensive behavioral profile:

    • Elevated Plus Maze (EPM): A gold-standard test for assessing anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.[6][11][12] Anxiolytic compounds are expected to increase exploration of the open arms.

    • Light-Dark Box (LDB): This assay also relies on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.[13][14][15][16] Anxiolytics typically increase the time spent in the light compartment.

    • Open Field Test (OFT): This test assesses general locomotor activity and exploratory behavior.[17][18][19][20][21] It is crucial for dissociating true anxiolytic effects from potential sedative side effects (hypo-activity) or non-specific stimulant effects (hyper-activity).[17][21]

Experimental Workflow

The following diagram illustrates the sequential workflow for each test animal, ensuring consistency and minimizing confounding variables.

G cluster_pre Pre-Testing Phase cluster_test Testing Phase cluster_post Post-Testing Phase animal Animal Acclimation (1 week) handling Habituation & Handling (3-5 days) animal->handling Reduces stress drug_admin Drug Administration (Vehicle, Diazepam, BZP-X) (i.p. injection) handling->drug_admin wait Uptake Period (30 min) drug_admin->wait behavioral_assay Behavioral Assay (EPM, LDB, or OFT) (5-10 min duration) wait->behavioral_assay recording Video Recording behavioral_assay->recording analysis Automated Tracking & Data Analysis recording->analysis stats Statistical Analysis analysis->stats

Caption: Standardized workflow for preclinical anxiolytic potential assessment.

Detailed Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze elevated 50-55 cm from the floor, with two open arms and two enclosed by high walls.[22]

  • Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the test.[12]

  • Procedure: Each mouse is placed in the center of the maze, facing a closed arm.[11] The animal is allowed to explore the maze freely for 5 minutes.[6][23]

  • Data Collection: An overhead camera records the session. Automated software tracks the number of entries and the time spent in the open and closed arms.[12]

  • Validation: The maze is cleaned with 70% ethanol between trials to eliminate olfactory cues.[12]

Protocol 2: Light-Dark Box (LDB) Test

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment (approx. 400 lux), connected by a small opening.[13]

  • Habituation: Animals are brought to the testing room at least 30 minutes before the experiment.[13][24]

  • Procedure: A mouse is placed in the center of the illuminated chamber and allowed to explore for 5-10 minutes.[13][16]

  • Data Collection: Time spent in the light compartment and the number of transitions between compartments are recorded via video tracking.[15]

  • Validation: The apparatus is cleaned with 70% ethanol between subjects.[13]

Protocol 3: Open Field Test (OFT)

  • Apparatus: A square arena (e.g., 50x50 cm) with high walls to prevent escape. The floor is often divided into a central zone and a peripheral zone.[18]

  • Habituation: Animals acclimate to the testing room for 30-60 minutes.[19]

  • Procedure: The animal is placed in the center of the arena and allowed to explore for 10 minutes.[10]

  • Data Collection: Video tracking software measures total distance traveled, time spent in the center versus the periphery, and rearing frequency.[19][21]

  • Validation: The arena is cleaned thoroughly between animals to prevent olfactory cuing.[18]

Comparative Results

The following data (hypothetical, based on expected outcomes from literature) summarizes the performance of Compound BZP-X (10 mg/kg) against Diazepam (2 mg/kg) and a vehicle control.

Table 1: Anxiolytic-like Activity in EPM and LDB Assays

Treatment Group% Time in Open Arms (EPM)Open Arm Entries (EPM)Time in Light Box (s) (LDB)Transitions (LDB)
Vehicle 15.2 ± 2.18.5 ± 1.395.6 ± 10.214.1 ± 2.0
Diazepam (2 mg/kg) 35.8 ± 4.56.1 ± 1.1180.3 ± 15.810.5 ± 1.5
BZP-X (10 mg/kg) 38.1 ± 3.912.4 ± 1.8195.7 ± 18.1*15.2 ± 2.3

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Locomotor and Exploratory Activity in the Open Field Test

Treatment GroupTotal Distance Traveled (m)Time in Center Zone (s)Rearing Frequency
Vehicle 35.4 ± 3.125.1 ± 3.345.7 ± 5.1
Diazepam (2 mg/kg) 18.9 ± 2.535.8 ± 4.022.3 ± 4.2
BZP-X (10 mg/kg) 33.8 ± 2.948.2 ± 5.542.1 ± 4.8

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Mechanistic Insights & Discussion

The results demonstrate that both Diazepam and Compound BZP-X exhibit significant anxiolytic-like activity, as shown by the increased time spent in the open arms of the EPM and the light compartment of the LDB. However, the OFT data reveals a critical distinction. Diazepam significantly reduced total distance traveled and rearing frequency, indicative of a sedative effect that confounds its anxiolytic profile.[7][8] In stark contrast, Compound BZP-X produced a robust anxiolytic effect (increased time in the center of the OFT) without compromising overall locomotor activity.

This dissociation suggests different underlying mechanisms of action, which are visualized below.

Mechanism 1: Benzodiazepine Action on GABA-A Receptors

Benzodiazepines like Diazepam act as positive allosteric modulators at the GABA-A receptor. They bind to a site distinct from GABA, increasing the receptor's affinity for GABA.[25][26] This enhances the frequency of chloride channel opening, leading to neuronal hyperpolarization and widespread central nervous system inhibition.[3][25]

G cluster_GABA GABA-A Receptor Signaling GABA GABA GABA_R GABA-A Receptor (α/γ Subunit Interface) GABA->GABA_R Binds BZD Diazepam BZD->GABA_R Binds & Potentiates Cl_channel Chloride (Cl⁻) Channel Opening GABA_R->Cl_channel Increases Frequency Hyperpol Neuronal Hyperpolarization Cl_channel->Hyperpol Causes Inhibition CNS Inhibition (Anxiolysis & Sedation) Hyperpol->Inhibition Leads to

Caption: Diazepam potentiates GABAergic inhibition, causing both anxiolysis and sedation.

Mechanism 2: Proposed 5-HT1A Receptor Modulation by BZP-X

Many arylpiperazine derivatives achieve their anxiolytic effects by acting as agonists or partial agonists at 5-HT1A receptors.[2][27] These receptors are Gi/o-coupled; their activation inhibits adenylyl cyclase, reduces cAMP, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[28][29] This leads to hyperpolarization and reduced firing of postsynaptic neurons in limbic areas like the hippocampus and amygdala, which are key regions in anxiety circuitry.[28][30][31] This more targeted neuromodulation may spare the motor systems, avoiding sedation.

G cluster_5HT 5-HT1A Receptor Signaling BZP_X Compound BZP-X (5-HT1A Agonist) HT1A_R 5-HT1A Receptor BZP_X->HT1A_R Binds Gi_protein Gi Protein Activation HT1A_R->Gi_protein AC Adenylyl Cyclase (Inhibition) Gi_protein->AC GIRK GIRK Channel (Activation) Gi_protein->GIRK Hyperpol Neuronal Hyperpolarization GIRK->Hyperpol Anxiolysis Targeted Neuromodulation (Anxiolysis) Hyperpol->Anxiolysis

Caption: BZP-X is hypothesized to act via 5-HT1A agonism for selective anxiolysis.

Conclusion

The preclinical data presented in this guide suggests that the 1-Benzoylpiperazine derivative, Compound BZP-X, possesses significant anxiolytic potential, comparable in efficacy to Diazepam in standard rodent models. Critically, BZP-X demonstrates a superior side-effect profile, lacking the sedative-hypnotic activity that limits the clinical utility of benzodiazepines. The mechanistic hypothesis, centered on 5-HT1A receptor agonism, provides a strong rationale for this observed therapeutic window. These findings position Compound BZP-X as a promising lead candidate for further development as a novel, non-sedating anxiolytic agent.

References

  • Bio-protocol. (n.d.). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Bio-protocol.
  • Frontiers in Behavioral Neuroscience. (2014). Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression. Frontiers.
  • Aligning Science Across Parkinson's. (n.d.). Light-dark box test for mice. Aligning Science Across Parkinson's.
  • protocols.io. (2023). Elevated plus maze protocol. protocols.io.
  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus.
  • Bio-protocol. (n.d.). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol.
  • National Center for Biotechnology Information. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. NCBI.
  • National Center for Biotechnology Information. (2012). 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function. NCBI.
  • protocols.io. (2023). Elevated plus maze protocol. protocols.io.
  • National Center for Biotechnology Information. (2011). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. NCBI.
  • National Center for Biotechnology Information. (2006). Mechanism of action of benzodiazepines on GABAA receptors. NCBI.
  • National Center for Biotechnology Information. (n.d.). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI.
  • Multi-Center Mouse Behavior Trial. (n.d.). Elevated Plus Maze Protocol.
  • National Center for Biotechnology Information. (2007). Light/dark Transition Test for Mice. NCBI.
  • Wikipedia. (n.d.). GABAA receptor. Wikipedia.
  • Maze Engineers. (2019). Maze Basics: Light/Dark box. Maze Engineers.
  • protocols.io. (2024). Light-dark box test for mice. protocols.io.
  • PubMed. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. PubMed.
  • ACS Publications. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Publications.
  • Wikipedia. (n.d.). Open field (animal test). Wikipedia.
  • Journal of Neuroscience. (2012). Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding. Journal of Neuroscience.
  • Frontiers in Pharmacology. (2023). Latest updates on the serotonergic system in depression and anxiety. Frontiers.
  • National Center for Biotechnology Information. (2021). Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice. NCBI.
  • PubMed. (2015). The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. PubMed.
  • PubChem. (n.d.). 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine. PubChem.
  • ResearchGate. (2025). Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice. ResearchGate.
  • PubMed. (2021). Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice. PubMed.
  • National Center for Biotechnology Information. (2019). Diazepam reverses increased anxiety-like behavior, social behavior deficit, and dopamine dysregulation following withdrawal from acute amphetamine. NCBI.
  • National Center for Biotechnology Information. (2017). Diazepam actions in the VTA enhance social dominance and mitochondrial function in the nucleus accumbens by activation of dopamine D1 receptors. NCBI.
  • PubMed. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. PubMed.
  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Wikipedia.
  • PubMed. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. PubMed.
  • PharmacologyOnLine. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.
  • PubMed. (1990). Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus. PubMed.
  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate.
  • ScienceDirect. (2020). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect.
  • PubMed. (1992). The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives). PubMed.
  • PubMed. (1991). m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice. PubMed.
  • ResearchGate. (n.d.). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. ResearchGate.
  • Cherry. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Benzoylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management and disposal of chemical reagents are fundamental to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Benzoylpiperazine hydrochloride (BZP HCl), a piperazine derivative utilized in pharmaceutical research and development. Given its specific hazard profile, adherence to these procedures is critical for mitigating risks to both personnel and the environment.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified with multiple hazards that dictate its handling and disposal requirements.[1][2] The causality for the stringent disposal protocols described below is rooted in this hazard profile.

Table 1: GHS Hazard Profile for 1-Benzoylpiperazine

Hazard ClassificationGHS CategoryHazard Statement
Flammable SolidsCategory 1H228: Flammable solid.[1]
Skin Corrosion / IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage.[1][2] / H315: Causes skin irritation.[3][4]
Serious Eye Damage / IrritationCategory 1 / 2AH314: Causes severe skin burns and eye damage.[1][2] / H319: Causes serious eye irritation.[3][4][5]
Respiratory SensitizationSub-category 1BH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Skin SensitizationSub-category 1BH317: May cause an allergic skin reaction.[1]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[3][4][5]

This data is aggregated from multiple safety data sheets. The severity of the classification (e.g., Category 1B vs. 2 for skin effects) can vary between suppliers.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Based on the identified hazards, all handling and disposal operations must be conducted in a controlled environment, preferably within a chemical fume hood to manage dust and vapors.[1][6] The following PPE is mandatory to prevent exposure.

  • Eye/Face Protection : Wear chemical safety goggles and a face shield.[1][7]

  • Skin Protection : Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][8] Contaminated clothing should be removed immediately and laundered separately before reuse.[9][10]

  • Respiratory Protection : If working outside a fume hood or if dust formation is likely, a NIOSH-approved respirator is required.[1][7]

Waste Segregation: The Foundation of Safe Disposal

Proper segregation is the most critical step in a compliant waste management program.[1][11] Incorrectly mixed chemicals can lead to violent reactions, generating heat, gas, or toxic fumes.

  • Classify Waste : this compound waste must be collected and managed as hazardous waste.[1][10] Specifically, it should be categorized as non-halogenated organic waste.[1]

  • Avoid Mixing : Never mix BZP HCl waste with incompatible materials.[1] Key incompatibilities include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. Keep this waste stream separate from aqueous waste.[1]

  • Solid vs. Liquid : Maintain separate waste containers for solid forms of BZP HCl (e.g., pure compound, contaminated labware) and liquid solutions containing the compound.[1]

Step-by-Step Disposal and Decontamination Protocol

Treat all BZP HCl waste, including seemingly empty containers and contaminated materials, as hazardous.[1][12]

Experimental Protocol: Waste Collection and Containment
  • Select Waste Container : Choose a clean, leak-proof hazardous waste container made from a compatible material like high-density polyethylene. The container must have a secure, tight-fitting lid.[1]

  • Label the Container : Affix a "Hazardous Waste" label to the container before adding any waste.[1][12] Clearly write the full chemical name, "this compound," and list any solvents present. Include the appropriate GHS hazard pictograms.[1]

  • Transfer Waste : Carefully transfer the waste into the designated container using spark-proof tools.[1] Avoid generating dust. Keep the container closed except when adding waste.

  • Temporary Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[11][13] The storage area should be away from heat, ignition sources, and incompatible materials.[7][9]

Workflow for Waste Handling and Disposal

G Fig 1: Decision Workflow for BZP HCl Waste start Identify BZP HCl Waste decision1 Waste Type? start->decision1 solid_waste Solid Waste (e.g., powder, contaminated labware) decision1->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) decision1->liquid_waste Liquid empty_container Empty Container decision1->empty_container Container collect_solid Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Liquid Hazardous Waste' Container liquid_waste->collect_liquid decontaminate Decontaminate Container (Triple Rinse) empty_container->decontaminate store Store in Secure Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate collect_rinsate->store

Protocol: Decontamination of Empty Containers

An "empty" container that held BZP HCl is not truly empty and must be decontaminated before it can be disposed of as regular trash or recycled.[1]

  • Initial Handling : Handle the uncleaned, empty container with the same PPE and precautions as the product itself.[1]

  • Rinsing : Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate : Crucially, this rinsate must be collected as liquid hazardous waste.[1] Do not pour it down the drain.[12] Add it to your designated liquid hazardous waste container for BZP HCl.

  • Final Disposal : Once decontaminated, the container can be managed as non-hazardous waste.

Spill Management Protocol

In the event of a spill, a swift and correct response is essential to prevent exposure and environmental contamination.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate non-essential staff.

  • Remove Ignition Sources : BZP HCl is a flammable solid; remove all potential sources of ignition from the area.[1][9]

  • Assemble PPE : Don the appropriate PPE as described in Section 2.

  • Containment & Cleanup : For small spills, cover the material with an inert absorbent such as sand, vermiculite, or silica gel.[1][12]

  • Collect Waste : Carefully sweep or scoop the contaminated absorbent material into a sealed, airtight container for disposal as hazardous waste.[1]

  • Decontaminate Area : Clean the spill surface with an appropriate decontaminating solution, followed by soap and water.[12] All cleanup materials must also be disposed of as hazardous waste.[12]

Final Disposal: Professional Services and Regulatory Compliance

The final step in the disposal process is the transfer of waste to a licensed professional entity. Self-disposal of this chemical is not a compliant option.

  • Engage Professionals : Arrange for collection by a licensed hazardous waste disposal company.[1][12] Your institution's Environmental Health and Safety (EHS) department will manage this process.[12]

  • Regulatory Framework : The management and disposal of hazardous waste are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[11][13][14] Additionally, laboratories must adhere to OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[15][16]

  • Recommended Disposal Method : The preferred final disposal method is high-temperature incineration at an approved and licensed facility.[1] This ensures the complete destruction of the hazardous compound.

Process for Final Waste Disposal

G Fig 2: Final Disposal Arrangement Process start Waste Properly Segregated and Stored On-Site contact_ehs Contact Institutional Environmental Health & Safety (EHS) start->contact_ehs schedule_pickup EHS Schedules Pickup with Licensed Hazardous Waste Contractor contact_ehs->schedule_pickup prepare_manifest Prepare Waste Manifest (Documentation) schedule_pickup->prepare_manifest transfer Contractor Collects Waste for Transport prepare_manifest->transfer incineration Final Disposal via High-Temperature Incineration transfer->incineration end Disposal Complete incineration->end

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Proper Disposal of 1-Benzoylpiperazine: A Guide for Labor
  • This compound | 56227-55-5. Smolecule.
  • Proper Disposal of 1-(Piperidin-4-ylmethyl)piperazine: A Step-by-Step Guide. Benchchem.
  • Safety Data Sheet - 1-(Benzyloxycarbonyl)piperazine. Fisher Scientific.
  • Safety Data Sheet - 1-Benzoylpiperazine. Fisher Scientific.
  • 1-Benzoylpiperazine | C11H14N2O | CID 762654. PubChem - NIH.
  • Piperazine Safety D
  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
  • Safety Data Sheet - BZP (hydrochloride). Cayman Chemical.
  • Safety Data Sheet - Piperazine. Thermo Fisher Scientific.
  • Navigating the Disposal of Novel Compounds: A Guide for Researchers. Benchchem.
  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
  • Safety D
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
  • Hazardous Waste. US Environmental Protection Agency (EPA).
  • Hazardous Drugs - Overview.
  • Hazardous Drugs - Standards.
  • Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzoylpiperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzoylpiperazine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。